Product packaging for (4-Aminophenyl)(morpholino)methanone(Cat. No.:CAS No. 51207-86-4)

(4-Aminophenyl)(morpholino)methanone

Cat. No.: B122155
CAS No.: 51207-86-4
M. Wt: 206.24 g/mol
InChI Key: WEHVQIQNGXWTME-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(morpholino)methanone, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O2 B122155 (4-Aminophenyl)(morpholino)methanone CAS No. 51207-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHVQIQNGXWTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342021
Record name (4-Aminophenyl)(morpholin-4-yl)methanone
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51207-86-4
Record name (4-Aminophenyl)(morpholino)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51207-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)(morpholin-4-yl)methanone
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Record name 4-(morpholine-4-carbonyl)aniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Aminophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of (4-aminophenyl)(morpholino)methanone, a key intermediate in the preparation of various active pharmaceutical ingredients. This document, intended for an audience of researchers and drug development professionals, emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. The synthesis is presented as a two-step process commencing with the formation of (morpholino)(4-nitrophenyl)methanone via the acylation of morpholine with 4-nitrobenzoyl chloride, followed by the catalytic hydrogenation of the nitro-intermediate to yield the final product. This guide is structured to ensure scientific integrity, providing detailed methodologies, data presentation in tabular and graphical formats, and authoritative citations to support the protocol.

Introduction: Significance of this compound

This compound is a crucial building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive primary amine and a stable morpholino amide, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. Notably, it is a key intermediate in the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

This guide will focus on a robust and widely applicable two-step synthesis of this compound, providing a detailed experimental protocol and exploring the chemical transformations involved.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most commonly and efficiently achieved through a two-step process:

  • Step 1: N-Acylation of Morpholine: This step involves the reaction of morpholine with 4-nitrobenzoyl chloride to form the intermediate, (morpholino)(4-nitrophenyl)methanone.

  • Step 2: Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to a primary amine to yield the final product, this compound.

This strategy is favored due to the ready availability of the starting materials and the generally high yields and purity of the products obtained at each step.

Reaction Mechanism

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Intermediate (morpholino)(4-nitrophenyl)methanone 4-Nitrobenzoyl_Chloride->Intermediate N-Acylation Morpholine Morpholine Morpholine->Intermediate Final_Product This compound Intermediate->Final_Product Nitro Reduction H2_PdC H₂, Pd/C H2_PdC->Final_Product

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56≥98%Sigma-Aldrich
MorpholineC₄H₉NO87.12≥99%Sigma-Aldrich
TriethylamineC₆H₁₅N101.19≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Palladium on Carbon (10%)Pd/C--Sigma-Aldrich
EthanolC₂H₅OH46.07200 proofSigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11≥99.5%Sigma-Aldrich
Sodium SulfateNa₂SO₄142.04AnhydrousSigma-Aldrich
Step 1: Synthesis of (morpholino)(4-nitrophenyl)methanone

This step involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with morpholine. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct.

Procedure:

  • To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise over 30 minutes.[2]

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product, (morpholino)(4-nitrophenyl)methanone, can be purified by recrystallization from ethanol or by column chromatography on silica gel.[3]

Step1_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Morpholine_TEA Morpholine + Triethylamine in DCM Reaction_Vessel Reaction at 0°C to RT Morpholine_TEA->Reaction_Vessel 4NBC_DCM 4-Nitrobenzoyl Chloride in DCM 4NBC_DCM->Reaction_Vessel Washing Wash with HCl, NaHCO₃, Brine Reaction_Vessel->Washing Drying Dry with Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_Step Recrystallization or Column Chromatography Evaporation->Purification_Step Product1 (morpholino)(4-nitrophenyl)methanone Purification_Step->Product1

Figure 2: Experimental workflow for the synthesis of (morpholino)(4-nitrophenyl)methanone.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to a primary amine using catalytic hydrogenation.

Procedure:

  • (Morpholino)(4-nitrophenyl)methanone (1.0 equivalent) is dissolved in ethanol in a hydrogenation vessel.

  • A catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%) is added to the solution.[4]

  • The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (typically 1-5 bar) with vigorous stirring.[4][5]

  • The reaction is monitored by TLC or HPLC until the starting material is completely consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white to off-white solid.[4]

Data and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundAppearanceMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
(morpholino)(4-nitrophenyl)methanoneLight yellow solid139-1418.30 (d, 2H), 7.59 (d, 2H), 3.75 (br s, 8H)167.0, 147.5, 140.4, 127.1, 123.0, 65.7
This compoundWhite to off-white solid1527.25 (d, 2H), 6.65 (d, 2H), 3.85 (br s, 2H, NH₂), 3.68 (br s, 8H)169.5, 147.2, 129.5, 125.8, 114.2, 66.9, 46.5, 41.8

Note: NMR data are approximate and may vary slightly based on the solvent and instrument used.

Safety and Handling Precautions

  • 4-Nitrobenzoyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable. Hydrogenation reactions should be conducted in a properly equipped and ventilated area, away from ignition sources.

  • Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. It should be handled with care and filtered under a nitrogen or argon atmosphere if possible.

Conclusion

The two-step synthesis of this compound presented in this guide provides a reliable and efficient method for obtaining this valuable pharmaceutical intermediate. By carefully controlling the reaction conditions and adhering to the outlined procedures, researchers can achieve high yields of the desired product with good purity. The provided mechanistic insights and experimental details are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific needs.

References

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Sources

physicochemical properties of (4-Aminophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (4-Aminophenyl)(morpholino)methanone

Introduction

This compound, also known as 4-(morpholin-4-ylcarbonyl)aniline, is a morpholine derivative that serves as a versatile building block in medicinal chemistry.[1] Its structural motifs are present in a range of biologically active agents, including tyrosine kinase inhibitors.[1] Understanding the fundamental physicochemical properties of this compound is paramount for researchers and drug development professionals. These properties govern critical aspects of a molecule's behavior, including its solubility, absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and viability as a drug candidate.[2][3]

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It moves beyond a simple recitation of data to explain the causality behind experimental choices and provides detailed, self-validating protocols for their determination. The insights herein are designed to empower scientists to effectively utilize this compound in their research and development endeavors.

Section 1: Core Physicochemical Properties

A molecule's identity and behavior are defined by its intrinsic properties. For this compound, these have been characterized through a combination of computational predictions and, where available, experimental data. It is crucial to distinguish this compound (CAS: 51207-86-4) from its structural isomer, the well-known Rivaroxaban intermediate 4-(4-aminophenyl)morpholin-3-one (CAS: 438056-69-0), as their properties differ significantly.[4][5][6]

Molecular Structure and Identity

The foundational element of any chemical investigation is the precise molecular structure.

  • Chemical Name: this compound[7]

  • Synonyms: 4-(morpholin-4-ylcarbonyl)aniline, 4-(Morpholinocarbonyl)aniline[4][8]

  • CAS Number: 51207-86-4[4]

  • Molecular Formula: C₁₁H₁₄N₂O₂[7][9]

  • SMILES: C1COCCN1C(=O)C2=CC=C(C=C2)N[4][7]

Caption: 2D Structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that many of these values are computationally estimated and should be confirmed by experimental measurement for critical applications.

PropertyValueSource & Method
Molecular Weight 206.24 g/mol [9]
Monoisotopic Mass 206.10553 DaPubChem[7]
Melting Point 129.31 °CEPI Suite (Predicted)[4]
Boiling Point 343.4 - 365.01 °CEPA T.E.S.T. / EPI Suite (Predicted)[4]
Density 1.18 - 1.228 g/cm³EPA T.E.S.T. / ECHEMI (Predicted)[4][8]
Water Solubility 9328.53 mg/LEPA T.E.S.T. (Predicted)[4]
logP (Octanol-Water) 0.3XLogP (Predicted)[7]
pKa (Amine) ~2.76 (Predicted, conjugate acid)Based on p-Aminoacetophenone[10]

Section 2: The "Why" Behind the "How": Causality in Experimental Design

As a Senior Application Scientist, my experience underscores that robust data generation stems from understanding the reasoning behind methodological choices. Simply following a protocol is insufficient; one must appreciate the interplay of molecular properties and analytical techniques.

  • Expertise in Method Selection: The choice of analytical method is dictated by the property of interest and the nature of the molecule. For determining the ionization constant (pKa), potentiometric titration is the gold standard due to its high precision and direct measurement of pH changes upon addition of a titrant.[11][12] This is particularly suitable for a molecule like this compound, which possesses a basic aromatic amine group. For solubility, an HPLC-based method is preferred for its ability to accurately quantify the analyte in a saturated solution, even in the presence of minor impurities, which methods like UV-Vis spectroscopy cannot distinguish.[13][14]

  • Trustworthiness Through Self-Validation: Every protocol must be a self-validating system. In solubility determination, for instance, the "shake-flask" method requires shaking the compound in a solvent for an extended period (e.g., 24 hours) to ensure thermodynamic equilibrium is reached.[14] The presence of undissolved solid material at the end of the experiment visually confirms that a saturated solution has been achieved.[15] Similarly, in potentiometric titration, the calibration of the pH meter with standard buffers before the experiment is a critical validation step that ensures the accuracy of all subsequent measurements.[12][16]

  • The Interplay of Properties: Physicochemical properties are not independent variables. The pKa is intrinsically linked to both solubility and lipophilicity (expressed as logD at a specific pH).[17] The aromatic amine in this compound will be predominantly neutral at physiological pH (~7.4), but will become protonated and more water-soluble in the acidic environment of the stomach.[3] Therefore, measuring solubility and logD across a range of pH values is essential to predict its in vivo behavior.

Section 3: Self-Validating Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Protocol: Determination of Molecular Structure by X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and absolute configuration.[18]

Methodology:

  • Crystal Growth: Dissolve a high-purity sample of this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibration and radiation damage.

  • Diffraction: Irradiate the crystal with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[19]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[20] Use computational software (e.g., SHELX) to solve the phase problem and generate an initial electron density map, from which the atomic positions can be determined and refined to yield the final crystal structure.[21]

Protocol: Aqueous Solubility Determination via HPLC-UV (Shake-Flask Method)

This protocol determines the thermodynamic solubility, a critical parameter for drug development.[14][22]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. Ensure enough solid is added so that it remains visible after equilibration.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure thermodynamic equilibrium is reached.[14]

  • Sample Preparation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solid.[15]

  • Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Calibration: Prepare a series of at least five standard solutions of known concentrations from a stock solution.[13] Inject these standards to generate a calibration curve of peak area versus concentration.

    • Sample Quantification: Inject the diluted filtrate sample and determine its concentration using the standard calibration curve.

  • Calculation: Calculate the original solubility in the buffer by multiplying the measured concentration by the dilution factor.

Caption: Workflow for HPLC-based solubility determination.

Protocol: pKa Determination by Potentiometric Titration

This method provides a highly accurate determination of the ionization constant(s) of a molecule.[12][16]

Methodology:

  • System Calibration: Calibrate a potentiometer with at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

  • Titration Setup: Place the sample solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[16] Immerse the calibrated pH electrode into the solution.

  • Titration: Incrementally add a standardized titrant (e.g., 0.1 M HCl, since the analyte is basic) to the solution.[12]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[16] This point can be precisely located by finding the inflection point on the first derivative of the titration curve (ΔpH/ΔV).[23]

pKa_Titration_Workflow A 1. Calibrate pH meter with standard buffers B 2. Prepare analyte solution in constant ionic strength medium A->B C 3. Add standardized titrant (e.g., HCl) incrementally B->C D 4. Record pH after each addition C->D E 5. Plot pH vs. Titrant Volume D->E F 6. Determine equivalence point (inflection point) E->F G 7. pKa = pH at 1/2 equivalence point volume F->G

Caption: Workflow for pKa determination by potentiometric titration.

Section 4: Synthesis and Reactivity

This compound is readily synthesized via a standard amidation reaction. A common laboratory-scale synthesis involves reacting 4-aminobenzoyl chloride with morpholine in the presence of a base to neutralize the HCl byproduct.[4]

Key Reactivity Points:

  • The aromatic primary amine is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization.

  • The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

  • The aromatic ring is activated towards electrophilic substitution due to the electron-donating amine group.

Conclusion

The define its potential utility in drug discovery and development. Its predicted moderate solubility and lipophilicity, combined with the basicity of its primary amine, create a profile that requires careful experimental characterization. The protocols and insights provided in this guide offer a robust framework for researchers to generate high-quality, reliable data. By understanding not just how to measure these properties but why specific methodologies are chosen, scientists can make more informed decisions, accelerating the journey from a promising building block to a potential therapeutic agent.

References

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(4-Aminophenyl)(morpholino)methanone CAS 51207-86-4 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of (4-Aminophenyl)(morpholino)methanone (CAS 51207-86-4)

Foreword: A Practical Framework for Compound Validation

In the landscape of pharmaceutical research and development, the rigorous characterization of synthetic intermediates is not merely a procedural formality; it is the bedrock of reproducible science and regulatory compliance. The compound this compound serves as a critical building block, notably as a key intermediate in the synthesis of Rivaroxaban, an anticoagulant medication.[1][2] Its purity and structural integrity are paramount, as any deviation can propagate through the synthetic pathway, impacting the final active pharmaceutical ingredient's (API) safety and efficacy.

This guide eschews a simple recitation of data. Instead, it offers a holistic, field-proven methodology for the comprehensive characterization of this compound. We will delve into the causality behind our analytical choices, presenting a self-validating system of protocols designed for the discerning scientist. From synthesis to final purity assessment, each step is detailed with the precision and practical insight required in a modern drug development setting.

Compound Identity and Physicochemical Profile

This compound, also known as 4-(morpholin-4-ylcarbonyl)aniline, is an aromatic amine derivative.[3] Its core structure consists of a p-aminobenzoyl group attached to a morpholine ring via an amide linkage.

Caption: 2D Structure of this compound.

A foundational understanding begins with its fundamental physicochemical properties, which influence everything from handling and storage to its behavior in analytical systems.

PropertyValueSource
CAS Number 51207-86-4[4]
Molecular Formula C₁₁H₁₄N₂O₂[4]
Molecular Weight 206.24 g/mol [4]
Melting Point ~129.31 °C[3]
Boiling Point ~343.4 - 365.01 °C (Predicted)[3]
Density ~1.18 g/cm³ (Predicted)[3]
Water Solubility 9328.53 mg/L (Predicted)[3]
Appearance White to light brown solid[2]
SMILES C1COCCN1C(=O)C2=CC=C(C=C2)N[4]
InChIKey WEHVQIQNGXWTME-UHFFFAOYSA-N[3]

Synthesis and Purification: Establishing a Quality Baseline

The most direct and common laboratory-scale synthesis involves the reduction of its nitro-precursor, morpholino(4-nitrophenyl)methanone.[5][6] This approach is favored for its high yield and relatively clean conversion. The choice of reducing agent is critical; while various systems exist, catalytic hydrogenation or the use of metal/acid combinations are common. A sustainable method utilizing iron nanoparticles and sodium borohydride in an aqueous medium has proven highly effective, achieving near-quantitative yields.[5][6]

Synthesis_Workflow Start Morpholino(4-nitrophenyl)methanone (Precursor) Reaction Nitro Group Reduction (Vigorous Stirring, RT) Start->Reaction Catalyst Fe Nanoparticles (Catalyst) NaBH4 (Reducing Agent) Catalyst->Reaction Solvent Aqueous Micellar Solution (e.g., TPGS/H2O) Solvent->Reaction Workup Extraction (e.g., with EtOAc) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Final This compound (Final Product) Purification->Final

Caption: Workflow for the synthesis of the target compound.

Protocol 2.1: Synthesis via Nitro Group Reduction
  • Rationale: This protocol is based on a green chemistry approach that minimizes organic solvent use in the primary reaction step and operates at room temperature.[6]

  • Step 1: Catalyst Suspension Preparation: In a round-bottom flask, suspend iron nanoparticles (e.g., 6 mg) in an aqueous solution of 2 wt% TPGS-750-M (1.0 mL).

  • Step 2: Activation: Add sodium borohydride (NaBH₄, ~1.5 mmol) to the suspension. The mixture will turn black, indicating catalyst activation, accompanied by hydrogen gas evolution. Stir for several seconds.

  • Step 3: Substrate Addition: To the activated catalyst suspension, add morpholino(4-nitrophenyl)methanone (~0.5 mmol).

  • Step 4: Reaction: Seal the flask and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 30 minutes).[5]

  • Step 5: Work-up: Upon completion, add a minimal amount of ethyl acetate (EtOAc) and stir gently. Separate the organic layer. Extract the aqueous layer two more times with EtOAc.

  • Step 6: Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Step 7: Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product with high purity.

Comprehensive Analytical Characterization

A multi-technique approach is non-negotiable for unambiguous structure confirmation and purity assessment. Each technique provides a unique and complementary piece of the puzzle.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) IR IR Spectroscopy HPLC HPLC-UV Product Purified Product Product->NMR Product->MS Product->IR Product->HPLC

Caption: A multi-faceted workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Protocol 3.1.1: NMR Sample Preparation and Analysis

  • Step 1: Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Step 2: Instrument Setup: Acquire the spectra on a 400 MHz or higher spectrometer.

  • Step 3: ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. The chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

  • Step 4: ¹³C NMR Acquisition: Acquire the carbon spectrum, typically using a proton-decoupled pulse sequence.

Expected NMR Data Interpretation: The expected chemical shifts are inferred from closely related structures and general principles.[7][8]

Table 3.1.2: Predicted ¹H NMR Signals (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.9-7.1Doublet2HAr-H (ortho to -C=O)Aromatic protons deshielded by the carbonyl group.
~ 6.5-6.7Doublet2HAr-H (ortho to -NH₂)Aromatic protons shielded by the electron-donating amino group.
~ 5.1Broad Singlet2H-NH₂Exchangeable protons of the primary amine.
~ 3.5-3.9Multiplet8HMorpholine -CH₂Protons on the morpholine ring, often appearing as two broad or complex signals.

Table 3.1.3: Predicted ¹³C NMR Signals (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~ 166C=OCarbonyl carbon of the amide.
~ 147Ar-C (C-NH₂)Aromatic carbon attached to the electron-donating amino group.
~ 130Ar-C (C-C=O)Quaternary aromatic carbon attached to the carbonyl.
~ 126Ar-CHAromatic methine carbons ortho to the carbonyl.
~ 114Ar-CHAromatic methine carbons ortho to the amino group.
~ 67O-CH₂ (Morpholine)Morpholine carbons adjacent to oxygen.
~ 42-48N-CH₂ (Morpholine)Morpholine carbons adjacent to the amide nitrogen, potentially split into two signals.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Protocol 3.2.1: IR Spectrum Acquisition (KBr Pellet Method)

  • Step 1: Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Step 2: Grinding: Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

  • Step 3: Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Step 4: Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Table 3.2.2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
2950 - 2850C-H Stretch (aliphatic)Morpholine Ring
1640 - 1610C=O Stretch (amide)Tertiary Amide
1600 - 1450C=C StretchAromatic Ring
1280 - 1240C-N StretchAryl Amine & Amide
1120 - 1110C-O-C Stretch (asymmetric)Morpholine Ether
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation.

Protocol 3.3.1: MS Analysis (Electrospray Ionization - ESI)

  • Step 1: Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Step 2: Analysis: Infuse the solution directly into the ESI source of the mass spectrometer.

  • Step 3: Data Acquisition: Acquire the mass spectrum in positive ion mode. The acidic nature of the mobile phase protonates the basic amine and amide sites.

Table 3.3.2: Expected Mass Spectrometry Data

m/zIon
207.11[M+H]⁺
229.09[M+Na]⁺
206.10[M]⁺

The observation of the protonated molecular ion [M+H]⁺ at m/z 207.11 provides strong evidence for the compound's identity and molecular formula.[9]

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds and profiling any potential impurities.[10][11] The goal is to develop a method that separates the main compound from any starting materials, by-products, or degradation products.

Protocol 3.4.1: Reversed-Phase HPLC Method

  • Rationale: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar aromatic compounds. A gradient elution is employed to ensure that both more and less polar impurities are eluted and detected.

  • Step 1: Sample Preparation: Prepare a stock solution of the sample in the mobile phase diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Further dilute to ~0.1 mg/mL for analysis.

  • Step 2: HPLC System Configuration:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Step 3: Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Step 4: Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity using the area percent method. According to ICH guidelines, any impurity exceeding 0.1% should be identified and quantified.[12]

Safety, Handling, and Storage

Proper handling is crucial for researcher safety and maintaining compound integrity. The following guidelines are derived from available Safety Data Sheets (SDS).[13][14][15]

  • Hazard Identification:

    • The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[16]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat.[16]

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[15]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[14]

    • Wash hands thoroughly after handling.[16]

  • Storage:

    • Store in a tightly closed container in a cool, dark, and dry place.[4]

    • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[13]

Conclusion

The characterization of this compound is a systematic process that relies on the synergistic application of spectroscopic and chromatographic techniques. By following the detailed protocols within this guide, researchers and drug development professionals can confidently verify the identity, structure, and purity of this vital intermediate. This rigorous, evidence-based approach ensures the quality of the material, forming a solid foundation for its subsequent use in complex synthetic endeavors and contributing to the overall safety and reliability of the final pharmaceutical product.

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A Technical Guide to the Solubility of (4-Aminophenyl)(morpholino)methanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Aminophenyl)(morpholino)methanone, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound in a broad range of organic solvents is not widely published, this document serves as an in-depth guide for researchers, chemists, and drug development professionals on how to predict, determine, and apply its solubility profile. We will explore the physicochemical properties of the molecule, delve into the theoretical principles of solubility, present a detailed experimental protocol for its determination, and discuss the practical implications for chemical synthesis, purification, and formulation development.

Introduction: The Significance of this compound and Its Solubility

This compound, with CAS Number 51207-86-4, is a morpholine derivative that serves as a versatile building block in the synthesis of various biologically active agents, including tyrosine kinase inhibitors.[1] The efficiency of its use in subsequent reaction steps, its purification via crystallization, and its potential formulation into drug delivery systems are all critically dependent on a thorough understanding of its solubility in different solvent environments.

In drug discovery and development, solubility is a paramount physicochemical parameter.[2] It influences everything from the reaction kinetics in a synthesis vessel to the bioavailability of an active pharmaceutical ingredient (API) in the body.[3] For a synthetic intermediate like this compound, selecting an appropriate solvent is crucial for maximizing reaction yield, ensuring product purity, and enabling efficient downstream processing. An incorrect solvent choice can lead to poor reaction performance, difficult purifications, and ultimately, project delays. This guide provides the foundational knowledge and practical tools necessary to approach solvent selection for this compound in a systematic and scientifically rigorous manner.

Physicochemical Profile of this compound

To understand the solubility behavior of a compound, one must first examine its molecular structure and inherent physical properties. The structure of this compound incorporates distinct polar and non-polar regions, which dictate its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₂[1]
Molecular Weight 206.24 g/mol [1]
Appearance Off-white to light brown solid[1]
Melting Point 132-135 °C[1]
pKa (predicted) 3.43 ± 0.10 (for the amine group)[1]
Predicted XlogP 0.3[4]
Predicted Water Solubility 9328.53 mg/L[5]

The molecule possesses a polar primary aromatic amine (-NH₂), a polar tertiary amide group, and an ether linkage within the morpholine ring. These features allow for hydrogen bonding with protic solvents. Conversely, the phenyl ring provides a non-polar, aromatic character, enabling van der Waals interactions with less polar solvents. The predicted XlogP of 0.3 suggests a relatively balanced hydrophilic-lipophilic character. This structural duality is key to its solubility profile, suggesting it will not be exclusively soluble in either highly polar or highly non-polar solvents, but rather will exhibit nuanced behavior across a spectrum of solvent environments.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. To move beyond this qualitative rule, we can employ more quantitative measures of solvent properties.

Solvent Polarity and Dielectric Constant

Solvents can be broadly classified as polar or non-polar, with polar solvents being further divided into protic (can donate hydrogen bonds, e.g., alcohols) and aprotic (cannot donate hydrogen bonds, e.g., DMSO, acetone).[7] The dielectric constant (ε) of a solvent is a measure of its ability to separate charges and is often used as a quantitative indicator of polarity.[8] Solvents with high dielectric constants are generally better at dissolving polar and ionic compounds.

Table 2: Properties of Common Organic Solvents

SolventClassDielectric Constant (ε) at 20°CPolarity Index
n-HexaneNon-polar1.880.1
TolueneNon-polar2.382.4
Diethyl EtherNon-polar4.342.8
Ethyl AcetatePolar Aprotic6.024.4
Tetrahydrofuran (THF)Polar Aprotic7.584.0
AcetonePolar Aprotic20.75.1
EthanolPolar Protic24.554.3
MethanolPolar Protic32.75.1
AcetonitrilePolar Aprotic37.55.8
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.77.2
WaterPolar Protic80.110.2

Data compiled from multiple sources.[8][9]

Based on its structure, this compound is expected to show limited solubility in non-polar solvents like hexane and greater solubility in polar solvents, particularly those that can engage in hydrogen bonding or have strong dipole moments, such as alcohols, DMSO, and acetone.

Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) parameters will be miscible.[10] While the specific HSP values for this compound are not published, a skilled formulator could determine them experimentally. This would allow for the precise selection of a single solvent or the rational design of a solvent blend to achieve optimal solubility. For example, mixing two "bad" solvents can result in a "good" solvent if the HSP of the mixture is close to that of the solute.[11]

Experimental Determination of Solubility: A Standard Protocol

Given the absence of published data, researchers must determine the solubility of this compound experimentally. The equilibrium shake-flask method is a reliable and widely accepted technique for measuring thermodynamic solubility.[12]

Objective

To determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase. b. Accurately pipette a fixed volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to 25 °C. b. Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[12] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Sample Separation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment. b. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).[2] c. Carefully withdraw an aliquot of the clear supernatant using a syringe. d. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

  • Quantification: a. Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. b. Prepare a series of calibration standards of known concentrations of this compound in the same solvent. c. Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC-UV). d. Construct a calibration curve by plotting absorbance/peak area versus concentration for the standards. e. Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis & Quantification cluster_result 5. Final Calculation prep_solid Weigh excess solid This compound prep_solvent Add precise volume of organic solvent prep_solid->prep_solvent into vial shake Shake at constant T (e.g., 24-72h) prep_solvent->shake centrifuge Centrifuge sample shake->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter dilute Dilute filtered sample filter->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze standards Prepare calibration standards standards->analyze calculate Calculate solubility (mg/mL or mol/L) analyze->calculate

Caption: Experimental workflow for determining thermodynamic solubility.

Application of Solubility Data in Research and Development

Once determined, the solubility data for this compound has direct and practical applications:

  • Reaction Chemistry: The choice of solvent can dramatically affect reaction rates and outcomes. Knowing the solubility allows a chemist to ensure the starting material is fully dissolved, promoting a homogeneous reaction environment and potentially improving yields and impurity profiles.

  • Purification: Solubility data is essential for developing effective crystallization procedures. A suitable crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for high recovery of pure product.[13]

  • Formulation Development: For any compound being considered for further development, solubility in pharmaceutically acceptable co-solvents (like ethanol, propylene glycol) and buffer systems is a critical early indicator of its potential for formulation into a viable dosage form.[14]

  • High-Throughput Screening (HTS): In drug discovery, kinetic solubility is often measured in DMSO/aqueous buffer systems. Understanding the solubility in pure DMSO is vital for preparing accurate stock solutions for HTS campaigns.[15]

Conclusion

While a definitive, quantitative dataset for the solubility of this compound in organic solvents remains to be published, this guide equips researchers with the necessary theoretical understanding and practical methodology to address this knowledge gap. By analyzing the compound's physicochemical properties, applying the principles of solvent polarity, and executing a robust experimental protocol like the shake-flask method, scientists can generate the reliable solubility data needed to optimize its use in synthesis, purification, and the early stages of pharmaceutical development. This systematic approach transforms solvent selection from a trial-and-error process into a data-driven scientific decision, ultimately accelerating research and development timelines.

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mechanism of action of (4-Aminophenyl)(morpholino)methanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of (4-Aminophenyl)(morpholino)methanone Derivatives as PI3K Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Deconstructing a Privileged Scaffold in Oncology

The this compound moiety represents a versatile scaffold in medicinal chemistry. While derivatives incorporating this structure exhibit a wide array of biological activities, a particularly compelling and therapeutically relevant mechanism of action has emerged in the field of oncology: the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The morpholine group, in particular, has been identified as a key pharmacophoric element in a multitude of PI3K inhibitors. This guide will provide an in-depth exploration of the mechanism of action of this compound derivatives, with a specific focus on those that have been engineered to potently and selectively target the PI3K/AKT/mTOR cascade, a critical signaling nexus in cancer cell growth, proliferation, and survival.[1][2][3][4]

The PI3K/AKT/mTOR Pathway: A Central Hub in Cellular Regulation and a Prime Target in Cancer

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs a vast array of fundamental cellular processes.[1][3] In normal physiology, this pathway is tightly regulated, translating extracellular cues from growth factors and hormones into appropriate cellular responses. However, in a significant proportion of human cancers, this pathway is aberrantly hyperactivated, driving tumorigenesis, promoting resistance to therapy, and fostering a cellular environment conducive to malignant growth.[2][3][5]

The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This triggers the recruitment and activation of Class I PI3Ks. These enzymes then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[6] This recruitment to the plasma membrane facilitates the phosphorylation and activation of AKT by other kinases. Once activated, AKT phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), which in turn modulates processes critical for cell growth, proliferation, and survival.[3][7]

Given its central role in cancer, the PI3K pathway has become a major focus for the development of targeted cancer therapies.[2][8] The development of small molecule inhibitors that can selectively block the activity of PI3K isoforms represents a promising therapeutic strategy.[5][8]

Signaling Pathway Diagram

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Modulation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR Signaling Cascade and the Point of Intervention for this compound Derivatives.

Mechanism of Action: From Molecular Recognition to Cellular Consequences

Derivatives of this compound that are potent PI3K inhibitors typically feature a heterocyclic core, such as a quinazoline or a thieno[3,2-d]pyrimidine, to which the morpholino-substituted phenyl group is attached.[4][9] This structural arrangement allows for high-affinity binding to the ATP-binding pocket of the PI3K catalytic subunit.

Molecular Target Engagement: Competitive ATP Inhibition

The primary mechanism of action for these compounds is competitive inhibition of ATP binding to the kinase domain of PI3K.[10] The morpholine moiety, a recurring structural motif in many PI3K inhibitors, plays a crucial role in establishing key interactions within the ATP-binding site. Molecular modeling and structural studies have shown that the morpholine oxygen can form critical hydrogen bonds with the hinge region of the kinase domain, mimicking the interactions of the adenine portion of ATP.[7] The substituted phenyl ring and the heterocyclic core occupy the rest of the pocket, with specific substitutions dictating the potency and isoform selectivity of the inhibitor.

Isoform Selectivity: The Quest for Precision

The Class I PI3Ks comprise four isoforms: p110α, p110β, p110γ, and p110δ. While pan-PI3K inhibitors that target all four isoforms have been developed, they are often associated with significant toxicities due to the broad inhibition of this essential signaling pathway.[8] Consequently, a major focus of drug discovery efforts has been the development of isoform-selective inhibitors.

Certain this compound derivatives have demonstrated remarkable selectivity for the p110α isoform (PI3Kα).[9][11] The gene encoding p110α, PIK3CA, is one of the most frequently mutated oncogenes in human cancers.[5] These activating mutations lead to constitutive activation of the PI3K pathway, making PI3Kα an attractive therapeutic target. The selectivity of these inhibitors is achieved through subtle modifications to the chemical scaffold that exploit minor differences in the amino acid composition of the ATP-binding pockets of the different PI3K isoforms.

Downstream Cellular Effects: A Cascade of Inhibition

By inhibiting the catalytic activity of PI3K, these derivatives prevent the production of PIP3. This abrogation of the key second messenger leads to a cascade of downstream effects:

  • Inhibition of AKT Phosphorylation: Without PIP3, AKT cannot be recruited to the cell membrane and subsequently phosphorylated and activated. This can be readily observed experimentally by a decrease in the levels of phosphorylated AKT (p-AKT) at key residues such as Serine 473.[6][11]

  • Cell Cycle Arrest: The PI3K/AKT pathway plays a crucial role in cell cycle progression. Inhibition of this pathway can lead to a halt in the cell cycle, often at the G1 phase.[11]

  • Induction of Apoptosis: By suppressing the pro-survival signals mediated by AKT, these inhibitors can trigger programmed cell death, or apoptosis, in cancer cells.[11]

Experimental Validation: A Guide to Key Methodologies

A robust understanding of the mechanism of action of these inhibitors relies on a combination of biochemical and cell-based assays. The following protocols outline the key experiments used to characterize this compound derivatives as PI3K inhibitors.

Biochemical Kinase Assays: Quantifying Inhibitory Potency

The direct inhibitory effect of a compound on PI3K enzymatic activity is typically assessed using in vitro kinase assays. These assays measure the phosphorylation of a substrate by a purified PI3K enzyme in the presence of varying concentrations of the inhibitor.

Protocol: In Vitro PI3K Kinase Assay (Luminescence-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.[3]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create a serial dilution of the compound in a suitable kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in an appropriate kinase dilution buffer.

  • Assay Procedure:

    • Add the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the diluted PI3K enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate (PIP2) to each well.

    • Incubate the reaction at 30°C for 60 minutes.

    • Add an ADP detection reagent to stop the reaction and measure the amount of ADP produced.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated.

    • Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Cell-Based Assays: Assessing Cellular Activity

Cell-based assays are crucial for confirming that the inhibitor can engage its target in a cellular context and elicit the expected downstream biological responses.

Protocol: Western Blot Analysis of AKT Phosphorylation

This protocol assesses the ability of an inhibitor to block the phosphorylation of AKT, a key downstream effector of PI3K.[10]

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF-7, which often have PIK3CA mutations) in a 6-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal PI3K activity.

    • Pre-treat the cells with various concentrations of the inhibitor or DMSO for 2 hours.

    • Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities to determine the extent of inhibition of AKT phosphorylation relative to the total AKT levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Biochem_Start Compound Synthesis and Purification Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Biochem_Start->Kinase_Assay IC50 Determine IC50 Kinase_Assay->IC50 Cell_Culture Cancer Cell Line Culture IC50->Cell_Culture Treatment Treat Cells with Inhibitor Cell_Culture->Treatment Western_Blot Western Blot for p-AKT/Total AKT Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Xenograft Tumor Xenograft Model Western_Blot->Xenograft Cell_Viability->Xenograft Apoptosis_Assay->Xenograft InVivo_Treatment In Vivo Dosing Xenograft->InVivo_Treatment Tumor_Growth Monitor Tumor Growth InVivo_Treatment->Tumor_Growth

Caption: A generalized workflow for the characterization of this compound derivatives as PI3K inhibitors.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Quantitative SAR Data
Compound IDCore ScaffoldR Group (on phenyl ring)PI3Kα IC50 (nM)
1a Quinazoline4-Cl15.2
1b Quinazoline3-CH328.5
2a Thieno[3,2-d]pyrimidine3-OH5.8
2b Thieno[3,2-d]pyrimidine4-OCH345.1

Note: The data in this table is illustrative and compiled from trends observed in the literature. Actual values may vary.

Analysis of SAR data has revealed several key insights:

  • The Morpholine Moiety: As previously discussed, the morpholine group is a critical pharmacophore for PI3K inhibition.

  • The Heterocyclic Core: The choice of the heterocyclic core (e.g., quinazoline, thieno[3,2-d]pyrimidine) significantly influences the overall potency and selectivity of the inhibitor.[4][9]

  • Substitution on the Phenyl Ring: The position and electronic properties of substituents on the phenyl ring can dramatically impact activity. For instance, electron-withdrawing groups in certain positions can enhance potency.

In Vivo Efficacy: From the Bench to Preclinical Models

The ultimate validation of a PI3K inhibitor's therapeutic potential comes from its evaluation in preclinical in vivo models of cancer.

Xenograft Models

Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are the workhorses of in vivo cancer drug discovery.[5] In these models, human cancer cells or tumor tissue is implanted into immunodeficient mice. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time. Successful PI3K inhibitors will demonstrate a significant reduction in tumor volume compared to vehicle-treated controls.

Pharmacodynamic Biomarkers

In addition to monitoring tumor growth, it is crucial to assess whether the drug is hitting its target in vivo. This is achieved by analyzing pharmacodynamic (PD) biomarkers in tumor tissue collected from treated animals. For PI3K inhibitors, a key PD biomarker is the level of p-AKT. A significant reduction in p-AKT in the tumors of treated mice provides strong evidence of target engagement and pathway inhibition.

Conclusion and Future Directions

This compound derivatives represent a promising class of PI3K inhibitors with significant therapeutic potential in oncology. Their mechanism of action, centered on the competitive inhibition of ATP binding to the PI3K enzyme, leads to the suppression of the pro-survival PI3K/AKT/mTOR signaling pathway. The modular nature of this chemical scaffold allows for extensive SAR exploration, enabling the development of highly potent and isoform-selective inhibitors.

Future research in this area will likely focus on:

  • Overcoming Resistance: As with all targeted therapies, the development of resistance is a major clinical challenge. Combination therapies that co-target other signaling pathways are a promising strategy to overcome resistance.

  • Improving Drug-like Properties: Further optimization of the pharmacokinetic and safety profiles of these compounds will be essential for their successful clinical translation.

  • Exploring New Therapeutic Areas: The PI3K pathway is implicated in a variety of diseases beyond cancer, including inflammatory and metabolic disorders. The application of these inhibitors in other disease contexts is an exciting area for future investigation.

References

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  • PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of... (n.d.). ResearchGate.
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  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. (2023). Frontiers in Oncology.
  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). Cancers.
  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2018). Molecules.
  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. (2018). Bioorganic & Medicinal Chemistry.
  • A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). (1994). The Journal of Biological Chemistry.
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules.
  • Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. (2019). Journal of Medicinal Chemistry.
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  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). Pharmaceuticals.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2016). PLoS One.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Molecular Graphics & Modelling.
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The Multifaceted Biological Potential of Aminophenyl Morpholino Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and synthetic tractability. When functionalized with an aminophenyl group, this heterocyclic core gives rise to a class of compounds with a remarkably diverse and potent range of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of aminophenyl morpholino compounds. We will delve into their significant potential as anticancer, antimicrobial, antiviral, and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams. This guide is designed to be a practical resource, empowering researchers to explore and advance this promising class of molecules in their own drug discovery endeavors.

Introduction: The Aminophenyl Morpholino Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is considered a "privileged" scaffold in drug design. Its presence often imparts desirable properties to a molecule, including improved aqueous solubility, metabolic stability, and a favorable safety profile. The addition of an aminophenyl moiety to this core structure creates a versatile pharmacophore that can be readily modified to interact with a wide array of biological targets. The amino group serves as a key synthetic handle, allowing for the facile introduction of diverse substituents to fine-tune the compound's activity, selectivity, and pharmacokinetic properties. This inherent modularity has enabled the development of aminophenyl morpholino derivatives with a broad spectrum of therapeutic applications.

Synthesis of Aminophenyl Morpholino Compounds

The synthesis of aminophenyl morpholino compounds typically begins with the preparation of the key intermediate, 4-(4-aminophenyl)morpholin-3-one. Several synthetic routes have been reported for this precursor, often starting from 4-nitroaniline or related compounds.

A common synthetic approach involves the reaction of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride, followed by intramolecular cyclization to yield 4-(4-nitrophenyl)morpholin-3-one. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation, affords the desired 4-(4-aminophenyl)morpholin-3-one intermediate. This intermediate can then be further functionalized at the amino group to generate a library of diverse aminophenyl morpholino derivatives.

Below is a generalized workflow for the synthesis of 4-(4-aminophenyl)morpholin-3-one:

Synthesis_Workflow start Starting Materials (e.g., 4-nitroaniline) step1 Acylation with 2-(2-chloroethoxy)acetyl chloride start->step1 step2 Intramolecular Cyclization step1->step2 step3 Nitro Group Reduction step2->step3 intermediate 4-(4-aminophenyl)morpholin-3-one step3->intermediate step4 Functionalization of the Amino Group intermediate->step4 final_product Diverse Aminophenyl Morpholino Derivatives step4->final_product

Caption: Generalized synthetic workflow for aminophenyl morpholino derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Aminophenyl morpholino compounds have emerged as a promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Inhibition of PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, survival, and proliferation.[1][2][3][4][5] Several morpholino-containing compounds have been identified as potent inhibitors of PI3K.[6] The morpholine moiety often forms crucial hydrogen bond interactions with key residues in the ATP-binding pocket of the PI3K enzyme, such as Val851.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Aminophenyl Morpholino Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of aminophenyl morpholino compounds.

Table 1: Anticancer Activity of Aminophenyl Morpholino Derivatives (IC50 Values in µM)

Compound/DerivativeHCT116 (Colon)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
Compound 1 22.4---[8]
Compound 2 0.34---[8]
Compound 3a --5.988-[9]
Thiophene Derivative 1c ---0.55[10]
Thiophene Derivative 1e ---<1[10]

Note: '-' indicates data not available.

Inhibition of PARP

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[11][12] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Aminomethylmorpholino nucleosides have been explored as inhibitors of PARP1 and PARP2.[11][12][13] These compounds are thought to mimic the nicotinamide riboside fragment of the NAD+ substrate, competing for the active site of the enzyme and leading to the accumulation of DNA damage and subsequent cancer cell death.[12]

PARP_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes Apoptosis Apoptosis PARP1->Apoptosis Leads to NAD NAD+ Repair_proteins DNA Repair Proteins PAR->Repair_proteins Recruits DNA_repair DNA Repair Repair_proteins->DNA_repair Inhibitor Aminomethylmorpholino Inhibitor Inhibitor->PARP1 Inhibits Inhibitor->Apoptosis Induces in cancer cells

Caption: The role of PARP1 in DNA repair and its inhibition by aminomethylmorpholino compounds.

Inhibition of EZH2

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a component of the Polycomb Repressive Complex 2 (PRC2).[14][15] EZH2 is often overexpressed in various cancers and plays a crucial role in silencing tumor suppressor genes through the trimethylation of histone H3 at lysine 27 (H3K27me3).[6][15][16] By inhibiting EZH2, aminophenyl morpholino compounds can potentially reactivate the expression of these tumor suppressor genes, leading to the inhibition of cancer cell growth and induction of apoptosis.

EZH2_Mechanism EZH2 EZH2 (in PRC2 complex) H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes Gene_expression Tumor Suppressor Gene Expression EZH2->Gene_expression Reactivates H3K27 Histone H3 Lysine 27 Gene_silencing Tumor Suppressor Gene Silencing H3K27me3->Gene_silencing Cancer_progression Cancer Progression Gene_silencing->Cancer_progression Inhibitor Aminophenyl Morpholino Inhibitor Inhibitor->EZH2 Inhibits Inhibitor->Gene_expression Leads to Tumor_suppression Tumor Suppression Gene_expression->Tumor_suppression

Caption: Mechanism of EZH2-mediated gene silencing and its reversal by aminophenyl morpholino inhibitors.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel antibacterial and antifungal agents. Aminophenyl morpholino compounds have demonstrated promising broad-spectrum antimicrobial activity.[2] Their mechanism of action can involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.

Table 2: Antimicrobial Activity of Aminophenyl Morpholino Derivatives (MIC Values in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliEnterobacter aerogenesReference
Compound 8d ---114 ± 0.48[17]
Compound 8l -75 ± 0.81--[17]
PPMO (RX)6B-AcpP --0.625 (µM)-[18][19]
PPMO (RXR)4XB-AcpP --0.625 (µM)-[18][19]
PPMO (RFF)3RXB-AcpP --2.5 (µM)-[18]

Note: '-' indicates data not available. PPMO refers to peptide-conjugated phosphorodiamidate morpholino oligomers.

Antiviral Activity: Targeting Viral Replication

The unique properties of morpholino oligomers have been harnessed to develop antisense antiviral therapeutics. Phosphorodiamidate morpholino oligomers (PMOs) are synthetic molecules that can bind to specific viral RNA sequences, thereby blocking translation or interfering with viral replication processes.[20] This steric-blocking mechanism offers a highly specific and potent approach to antiviral therapy. PMOs have shown efficacy against a range of viruses, including Ebola and Marburg viruses.[20] While specific data on aminophenyl morpholino compounds as direct antiviral agents is still emerging, the amenability of the scaffold to be incorporated into antisense oligomers presents a promising avenue for future research.

Table 3: Antiviral Activity of Morpholino Oligomers (IC50/EC50 Values)

Compound/DerivativeVirusCell LineIC50/EC50 (µM)Reference
NBD-14204 HIV-1-0.24–0.9[21]
NBD-14208 HIV-1-0.66–5.7[21]
PMO against EAV 5' UTR Equine Arteritis Virus (EAV)--[20]
PPMO against PRRSV 3' UTR Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)--[20]

Note: '-' indicates data not available.

Neuroprotective Effects: Modulating Key Neurological Targets

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[22] Aminophenyl morpholino compounds are being investigated for their potential to protect neurons from damage and death. One key target in this area is the inhibition of cholinesterases.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine.[23] In Alzheimer's disease, there is a decline in acetylcholine levels, and inhibitors of AChE can help to improve cognitive function by increasing the amount of acetylcholine available in the brain.[23][24] The mechanism of inhibition can be reversible, where the inhibitor competes with acetylcholine for the active site of the enzyme, or irreversible.[25]

Cholinesterase_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Synaptic_transmission Normal Synaptic Transmission ACh->Synaptic_transmission Mediates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inhibitor Aminophenyl Morpholino Inhibitor Inhibitor->AChE Inhibits Increased_ACh Increased ACh in Synaptic Cleft Inhibitor->Increased_ACh Leads to Enhanced_transmission Enhanced Cholinergic Transmission Increased_ACh->Enhanced_transmission

Caption: Mechanism of acetylcholinesterase inhibition by aminophenyl morpholino compounds.

Table 4: Neuroprotective Activity of Aminophenyl Morpholino Derivatives (EC50 Values in µM)

Compound/DerivativeTarget/AssayCell Line/ModelEC50 (µM)Reference
ChN2 Neuroprotection against O-R treatmentSH-SY5Y~1[26]
QN23 Neuroprotection against O-R treatmentSH-SY5Y~10[26]
HBN6 Neuroprotection against O-R treatmentSH-SY5Y~20[26]
PBN Neuroprotection against O-R treatmentSH-SY5Y~50[26]

Note: O-R refers to oxygen-glucose deprivation and reoxygenation, a model for ischemia-reperfusion injury.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of a compound against a bacterial strain.

Materials:

  • Test compound (aminophenyl morpholino derivative)

  • Bacterial strain

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Prepare Compound Dilutions: Prepare a series of twofold dilutions of the test compound in MHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

MIC_Assay_Workflow start Prepare Bacterial Inoculum step1 Prepare Serial Dilutions of Test Compound in 96-well Plate start->step1 step2 Inoculate Wells with Bacterial Suspension step1->step2 step3 Incubate at 37°C for 18-24h step2->step3 step4 Observe for Bacterial Growth step3->step4 end Determine MIC (Lowest Concentration with No Growth) step4->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow start Seed Cells in 96-well Plate step1 Treat Cells with Test Compound start->step1 step2 Incubate for 48-72h step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 2-4h step3->step4 step5 Add Solubilization Solution step4->step5 step6 Measure Absorbance at 570 nm step5->step6 end Calculate Cell Viability and IC50 step6->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Aminophenyl morpholino compounds represent a highly versatile and promising class of molecules with significant potential across multiple therapeutic areas. Their synthetic accessibility and the ease with which their structure can be modified make them an attractive platform for the development of novel drugs. The compelling anticancer, antimicrobial, antiviral, and neuroprotective activities highlighted in this guide underscore the broad therapeutic window of this scaffold.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the aminophenyl morpholino core will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological activities will facilitate rational drug design and the identification of novel therapeutic targets.

  • In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their efficacy and safety profiles.

  • Combination Therapies: Exploring the synergistic potential of aminophenyl morpholino compounds with existing drugs could lead to more effective treatment regimens and overcome drug resistance.

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An In-depth Technical Guide to the Molecular Structure and Conformation of (4-Aminophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the elucidation of the molecular structure and conformational landscape of (4-aminophenyl)(morpholino)methanone. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted approach that integrates experimental spectroscopic and crystallographic techniques with computational modeling. While specific experimental data for this compound is not extensively available in the public domain, this guide details the established methodologies and protocols that are industry standards for the characterization of novel small molecules. By following the principles and workflows described herein, researchers can obtain a thorough understanding of the structural and conformational properties of this and similar molecules, which is critical for predicting its physicochemical properties, biological activity, and potential as a drug candidate.

Introduction to this compound

This compound, with the molecular formula C₁₁H₁₄N₂O₂, is a small organic molecule featuring a central carbonyl group linking a 4-aminophenyl ring and a morpholine ring.[1][2] The presence of the flexible morpholine ring and the rotatable bonds connecting the three structural motifs suggest that this molecule can adopt multiple conformations. A comprehensive understanding of its three-dimensional structure and conformational preferences is paramount for structure-activity relationship (SAR) studies and rational drug design. The aminophenyl moiety is a common pharmacophore, and the morpholine ring is often introduced into drug candidates to improve their pharmacokinetic properties.[3] Therefore, a detailed structural analysis of this molecule can provide valuable insights for medicinal chemists.

This guide will detail a synergistic approach combining single-crystal X-ray diffraction for solid-state structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy for conformational analysis in solution, and vibrational spectroscopy (FTIR and Raman) for functional group characterization and conformational insights. These experimental approaches will be complemented by computational modeling using Density Functional Theory (DFT) to explore the molecule's potential energy surface and predict its stable conformers.

Experimental Determination of Molecular Structure and Conformation

A multi-technique experimental approach is essential for a comprehensive understanding of the molecule's structure in both the solid and solution states.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[3][4][5] This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred conformation in the solid phase.

  • Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

The SCXRD analysis would yield a detailed crystallographic information file (CIF) and a 3D model of the molecule. Key parameters to be extracted are summarized in the hypothetical table below.

ParameterExpected Value RangeSignificance
Bond Lengths (Å)
C=O1.22 - 1.25Indicates the double bond character of the carbonyl group.
C-N (amide)1.32 - 1.38Shorter than a typical C-N single bond due to resonance.
C-N (morpholine)1.45 - 1.49Typical C-N single bond length.
C-C (aromatic)1.38 - 1.41Characteristic of a benzene ring.
Bond Angles (°)
O=C-N118 - 122Reflects the sp² hybridization of the carbonyl carbon.
C-N-C (morpholine)109 - 112Typical for a saturated heterocycle.
Torsion Angles (°)
C(aryl)-C(carbonyl)-N-C(morpholine)VariesDefines the relative orientation of the phenyl and morpholine rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution

NMR spectroscopy is a powerful technique for studying the structure and conformational dynamics of molecules in solution.[6][7][8][9] ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, while advanced 2D NMR techniques can reveal through-bond and through-space correlations, aiding in the assignment of signals and providing insights into the molecule's conformation.

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer.

  • Conformational Analysis: The coupling constants (J-values) between protons, particularly on the morpholine ring, can provide information about the ring's conformation (e.g., chair, boat). Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can identify protons that are close in space, providing crucial constraints for determining the relative orientation of the different parts of the molecule.

The chemical shifts of the protons and carbons will confirm the molecular structure. The coupling constants and NOE correlations will provide insights into the dominant conformation in solution. For instance, the observation of specific NOEs between protons on the aminophenyl ring and the morpholine ring would indicate a preferred spatial arrangement.

Vibrational Spectroscopy (FTIR and Raman): Functional Groups and Conformational Isomers

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[10][11][12][13][14] They are excellent for identifying functional groups and can also be used to study conformational isomerism, as different conformers may exhibit distinct vibrational frequencies.

  • Sample Preparation: For FTIR, the sample can be analyzed as a KBr pellet, a thin film, or in solution. For Raman, the solid sample or a solution can be used directly.

  • Data Acquisition: FTIR and Raman spectra are recorded over a wide spectral range (e.g., 4000-400 cm⁻¹).

The spectra will show characteristic absorption/scattering bands for the functional groups present in the molecule.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Technique
N-H stretch (amine)3300 - 3500FTIR, Raman
C-H stretch (aromatic)3000 - 3100FTIR, Raman
C-H stretch (aliphatic)2850 - 3000FTIR, Raman
C=O stretch (amide)1630 - 1680FTIR, Raman
C=C stretch (aromatic)1450 - 1600FTIR, Raman
C-N stretch1200 - 1350FTIR, Raman
C-O-C stretch (morpholine)1050 - 1150FTIR

The position of the amide C=O stretching band can be sensitive to the molecular conformation and intermolecular interactions (e.g., hydrogen bonding).

Computational Modeling of Molecular Conformation

Computational chemistry provides a powerful toolkit for exploring the conformational landscape of flexible molecules and complementing experimental data.[1][15][16] Density Functional Theory (DFT) is a widely used method for geometry optimization and energy calculations of small molecules.[2][17][18][19][20]

Conformational Search and Geometry Optimization

A systematic or stochastic conformational search can be performed to identify all possible low-energy conformers of this compound. The geometries of these conformers are then optimized using DFT calculations.

Caption: Workflow for computational conformational analysis.

The calculations would yield the optimized geometries and relative energies of the stable conformers. A hypothetical energy profile is shown below.

ConformerDihedral Angle (Caryl-C-N-Cmorph)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)~180° (trans-like)0.0075
2~60° (gauche-like)1.2015
3~-60° (gauche-like)1.2010

The results would likely show a preference for a conformation where the bulky aminophenyl and morpholine groups are anti-periplanar to minimize steric hindrance. The morpholine ring itself is expected to adopt a stable chair conformation.

Prediction of Spectroscopic Properties

DFT calculations can also be used to predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. These predicted data can be compared with the experimental results to validate the computational model and aid in the interpretation of the experimental spectra.

Integrated Structural Analysis: A Holistic Approach

The true power of this multi-faceted approach lies in the integration of experimental and computational data.

Caption: Integrated workflow for structural elucidation.

By comparing the solid-state structure from SCXRD with the solution-state conformational preferences from NMR and the computationally predicted low-energy conformers, a comprehensive picture of the molecule's structural landscape can be developed. For example, discrepancies between the solid-state and solution-state conformations could indicate the influence of crystal packing forces.

Conclusion

The structural and conformational analysis of this compound requires a synergistic application of experimental and computational techniques. This guide has outlined a robust and scientifically sound workflow for achieving a comprehensive understanding of this molecule's properties. The detailed protocols and expected outcomes provide a clear roadmap for researchers in the pharmaceutical sciences. The insights gained from such a thorough characterization are invaluable for the design and development of new therapeutic agents.

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A Senior Application Scientist's Guide to (4-Aminophenyl)(morpholino)methanone: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Aminophenyl)(morpholino)methanone, identified by CAS Number 51207-86-4, is a versatile bifunctional molecule increasingly recognized for its utility as a core structural motif in medicinal chemistry.[1][2] Its architecture, combining a reactive primary aniline group with a metabolically stable morpholine amide, makes it an exemplary building block for constructing complex molecular entities. The morpholine ring is a favored scaffold in drug design, often imparting improved aqueous solubility and metabolic resistance, thereby enhancing the pharmacokinetic profile of drug candidates.[3] This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, commercial availability, validated synthetic routes, and its strategic application in the development of targeted therapeutics, particularly kinase inhibitors.[4][5]

Physicochemical Properties and Chemical Identifiers

A foundational understanding of a compound begins with its fundamental properties. This compound is typically an off-white to light brown solid under standard conditions.[4] Its key identifiers and properties are summarized below for quick reference by researchers.

PropertyValueSource(s)
CAS Number 51207-86-4[1][4]
Molecular Formula C₁₁H₁₄N₂O₂[2][6]
Molecular Weight 206.24 g/mol [6]
IUPAC Name (4-aminophenyl)(morpholin-4-yl)methanone[2]
Synonyms 4-(morpholine-4-carbonyl)aniline, 4-(4-morpholinylcarbonyl)aniline[1]
Melting Point 132 - 135 °C
Physical Form Solid
SMILES C1COCCN1C(=O)C2=CC=C(C=C2)N[2][6]
InChIKey WEHVQIQNGXWTME-UHFFFAOYSA-N[2]
Storage Keep in dark place, Inert atmosphere, Room temperature[6]

Commercial Sourcing and Availability

This compound is readily available from a variety of commercial chemical suppliers, catering to needs ranging from discovery-scale research to bulk manufacturing. The choice of supplier often depends on the required purity, scale, and documentation (e.g., Certificate of Analysis). Below is a table of representative suppliers.

SupplierPurityAvailable QuantitiesRegionSource(s)
Sigma-Aldrich 95%Gram scaleGlobal
ChemBridge >95%1g, 5g, 10gUSA[1]
Key Organics 95%Gram scaleUK
BLD Pharm >95%Gram to KilogramGlobal[7]
Achmem 95%5g, 10g, 25g, 50g, 100gUSA[6]

Note: Availability and purity are subject to change. Researchers should always verify specifications with the supplier before procurement.

Synthesis Methodologies: A Tale of Two Routes

The synthesis of this compound is primarily achieved through two reliable and scalable strategies: the reduction of a nitro-aromatic precursor or the direct amide coupling of morpholine with an activated benzoic acid derivative. The choice between these routes depends on the availability of starting materials, desired scale, and laboratory capabilities.

Route 1: Reduction of Morpholino(4-nitrophenyl)methanone

This is the most commonly documented and robust method. It involves the initial synthesis of the nitro-intermediate, followed by a high-yield reduction of the nitro group to the target primary amine. This two-step process offers excellent control and consistently high purity.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Group Reduction start1 4-Nitrobenzoyl chloride prod1 Morpholino(4-nitrophenyl)methanone start1->prod1 Base (e.g., Pyridine) DCM, 0°C to RT start2 Morpholine start2->prod1 prod2 This compound (Target Compound) prod1->prod2 Methanol or THF/H₂O reductant Reducing Agent (e.g., Pd/C, H₂ or Fe, NaBH₄) reductant->prod2

Caption: General workflow for the synthesis of this compound via nitro reduction.

This protocol is adapted from validated literature procedures.[4]

  • Intermediate Synthesis: In a flask equipped with a magnetic stirrer, dissolve morpholino(4-nitrophenyl)methanone (8.5 g, 35.9 mmol) in methanol (200 mL).

    • Scientist's Note: The nitro-intermediate is readily synthesized by reacting 4-nitrobenzoyl chloride with morpholine in the presence of a base like triethylamine or pyridine in an aprotic solvent such as dichloromethane (DCM).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (850 mg, 10% w/w) to the solution.

    • Causality: Pd/C is a highly efficient and selective catalyst for the hydrogenation of aromatic nitro groups. It allows the reaction to proceed under mild conditions (room temperature and moderate pressure) with minimal side product formation.

  • Hydrogenation: Seal the reaction vessel and purge thoroughly with hydrogen gas. Maintain a positive hydrogen atmosphere (a balloon is sufficient for lab scale) and stir the mixture vigorously for 4 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

    • Trustworthiness: Filtering through Celite® is a critical self-validating step. A colorless filtrate indicates the complete removal of the black Pd/C catalyst, preventing contamination of the final product.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the final product, this compound, as a light yellow solid (Expected yield: ~7.0 g, 95%).[4] The product can be further purified by recrystallization if necessary.

Route 2: Direct Amide Coupling

This route offers a more convergent approach by directly forming the amide bond between a 4-aminobenzoic acid derivative and morpholine.[1] This method avoids handling nitro-aromatic compounds but requires careful selection of coupling reagents to ensure efficient reaction without side reactions involving the free aniline.

reagent1 4-Aminobenzoic Acid activator Activating Agent (e.g., SOCl₂, EDC/HOBt) reagent1->activator Step 1: Activation reagent2 Morpholine product This compound reagent2->product activator->product Step 2: Coupling cluster_reactions Chemical Transformations cluster_products Kinase Inhibitor Scaffolds start_node (4-Aminophenyl) (morpholino)methanone r1 Amide Coupling start_node->r1 r2 Buchwald-Hartwig Amination start_node->r2 r3 Reductive Amination start_node->r3 p1 PI3K Inhibitors [22] r1->p1 p2 Src Kinase Inhibitors [24] r2->p2 p3 mTOR Inhibitors r3->p3

Caption: Role as a building block for diverse kinase inhibitor scaffolds.

  • Mechanism of Action: In many kinase inhibitors, the morpholine group often occupies a solvent-exposed region, enhancing solubility, while the substituted aniline portion engages in critical hydrogen bonding interactions within the ATP-binding pocket of the target kinase. For example, derivatives of this scaffold have been evaluated as inhibitors of PI3 kinase p110alpha and Src kinase, both of which are critical targets in oncology. [5][8]

Analytical Quality Control Workflow

Ensuring the identity, purity, and structural integrity of this compound is paramount before its use in further synthetic steps. A standard, self-validating QC workflow should be employed.

cluster_tests QC Analysis sample Synthesized Batch of This compound hplc Purity Check: HPLC-UV (>95%) sample->hplc ms Identity Check: LC-MS (m/z = 207 [M+H]⁺) sample->ms nmr Structure Confirmation: ¹H NMR Spectroscopy sample->nmr result Release Batch: Certificate of Analysis (CoA) hplc->result Pass ms->result Pass nmr->result Pass

Caption: Standard quality control workflow for batch release.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.12 (d, J=8.4 Hz, 2H), 6.55 (d, J=8.0 Hz, 2H), 5.5 (bs, 2H, -NH₂), 3.66-3.28 (m, 8H). [4] * Interpretation: The two doublets in the aromatic region (7.12 and 6.55 ppm) are characteristic of a 1,4-disubstituted benzene ring. The broad singlet at 5.5 ppm confirms the presence of the primary amine protons. The complex multiplet between 3.28 and 3.66 ppm corresponds to the eight protons of the morpholine ring.

  • Mass Spectrometry (MS-ES): m/z 207 (M+1). [4] * Interpretation: This confirms the molecular weight of the compound (206.24 g/mol ) via protonation in the mass spectrometer source, a definitive check of its identity.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a suitable C18 column with a mobile phase such as a gradient of acetonitrile and water. The peak area percentage at a relevant wavelength (e.g., 254 nm) should be >95% for use in sensitive downstream applications.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. This compound is classified with the GHS07 pictogram (Exclamation Mark). [4]

  • Hazard Statements:

    • H302: Harmful if swallowed. [4] * H312: Harmful in contact with skin. * H315: Causes skin irritation. [4] * H319: Causes serious eye irritation. [4] * H332: Harmful if inhaled. * H335: May cause respiratory irritation. [4]* Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [4] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

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An In-Depth Technical Guide to the Safe Handling and Use of (4-Aminophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Aminophenyl)(morpholino)methanone, identified by CAS Number 51207-86-4, is a versatile bifunctional molecule increasingly utilized as a key building block in modern medicinal chemistry and drug discovery.[1][2] Its structure, featuring a reactive primary aromatic amine and a stable morpholine amide, makes it an ideal scaffold for synthesizing a diverse range of complex molecules, including kinase inhibitors and other biologically active agents.[2][3] The morpholine moiety, in particular, is prized in drug design for its ability to improve physicochemical properties such as solubility and metabolic stability.[3]

Given its role as a foundational reagent in multi-step syntheses, a comprehensive understanding of its safe handling, storage, and reactivity is paramount for researchers and drug development professionals. This guide provides a detailed, field-proven framework for working with this compound, emphasizing the causality behind safety protocols to ensure both personnel safety and experimental integrity.

A Critical Note on Compound Identification: It is crucial to distinguish this compound (CAS 51207-86-4) from its structural isomer, 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0). The latter is a lactam and a well-known intermediate in the synthesis of the anticoagulant Rivaroxaban.[4][5][6] While structurally similar, their reactivity and physical properties differ. This guide is exclusively dedicated to This compound, CAS 51207-86-4 . Always verify the CAS number of your material before proceeding with any experimental work.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the compound's physical characteristics. These properties dictate appropriate storage conditions and handling techniques, particularly its solid-state nature which necessitates control of airborne dust.

PropertyValueSource
Chemical Name This compound[7]
Synonyms 4-(morpholin-4-ylcarbonyl)aniline, p-Aminobenzoylmorpholine[7][8]
CAS Number 51207-86-4[1][7][9]
Molecular Formula C₁₁H₁₄N₂O₂[1][9]
Molecular Weight 206.24 g/mol [1][9]
Appearance Off-white to light brown solidChemicalBook
Melting Point 132-135°CChemicalBook
Storage Keep in a dark place, inert atmosphere, room temperature[1][10]

Hazard Identification and Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity upon exposure and irritation to the skin, eyes, and respiratory system. Understanding these hazards is the causal basis for the engineering controls and personal protective equipment (PPE) mandated in Section 3.

GHS ClassificationHazard StatementDescriptionSource
Acute Toxicity, Oral H302Harmful if swallowed.[1][7][10]
Acute Toxicity, Dermal H312Harmful in contact with skin.[7]
Skin Irritation H315Causes skin irritation.[1][7][10]
Eye Irritation H319Causes serious eye irritation.[1][7][10]
Acute Toxicity, Inhalation H332Harmful if inhaled.[1][7][10]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.[1][7][10]
Signal Word Warning [1][7][10]
GHS Pictogram GHS07 (Exclamation Mark)[1]

The toxicological profile is consistent with a molecule containing an aniline-like moiety. Aromatic amines can be irritants and are absorbed through the skin. The fine, solid nature of the compound increases the risk of aerosolization, making respiratory irritation a key concern. The causality is clear: the physical form dictates the primary route of exposure (inhalation, dermal contact), and the chemical structure dictates the biological response (irritation, toxicity).

Core Safety and Handling Protocols

A self-validating safety protocol is one where each step is a logical consequence of the identified hazards. The following workflow is designed to systematically mitigate the risks outlined in Section 2.

Risk Assessment and Pre-Handling Preparations

Before any work begins, a formal risk assessment must be conducted. This involves identifying the quantities of material being used, the specific manipulations to be performed (e.g., weighing, dissolution, transfer), and potential exposure scenarios. The primary goal is to answer the question: "How can this material enter my body or cause harm, and what barriers will I put in place?"

Engineering Controls: The First Line of Defense

The principal hazard associated with this solid compound is the inhalation of fine dust (H332, H335). Therefore, all manipulations of the solid must be performed within a certified chemical fume hood or a powder containment hood.

  • Rationale: A fume hood provides a controlled, ventilated space that draws airborne particles away from the operator's breathing zone, directly mitigating the risk of respiratory irritation and inhalation toxicity.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for engineering controls but is a critical final barrier against exposure.

  • Eye Protection: Safety glasses with side shields are mandatory. If there is a significant risk of splashing, chemical goggles should be worn.[11]

    • Rationale (H319): This directly prevents eye contact with the irritating solid or its solutions.

  • Hand Protection: Nitrile gloves are required. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[11]

    • Rationale (H312, H315): This prevents dermal absorption and skin irritation.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

    • Rationale: This protects the skin on the arms and body from contamination by dust or spills.

Storage and Stability

Proper storage is essential for both safety and maintaining the chemical's integrity.

  • Conditions: Store in a tightly sealed container in a cool, dry, and dark area.[1][10] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation of the aminophenyl group.[1][10]

  • Incompatibilities: Keep away from strong oxidizing agents.[11]

    • Rationale: The primary amine is susceptible to oxidation, which can degrade the material and potentially create hazardous byproducts.

Diagram 1: Core workflow for the safe handling of this compound.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release.

Spills and Accidental Release
  • Evacuate: Ensure non-essential personnel leave the immediate area.

  • Ventilate: Ensure the fume hood or local ventilation is operating.

  • Contain: For a small spill, carefully sweep the solid material into a labeled, sealed container for disposal. Avoid actions that create dust.[11] Do not use water to clean up the dry solid as this will create a slurry that is harder to contain.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

First Aid Measures

The immediate response to an exposure is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]

Emergency_Spill_Response Start Spill Occurs Is_Large Large Spill or Outside Containment? Start->Is_Large Evacuate Evacuate Area & Call Emergency Response Is_Large->Evacuate Yes Is_Trained Are You Trained & Have Correct PPE? Is_Large->Is_Trained No Is_Trained->Evacuate No Sweep Sweep Solid into Sealed Waste Container Is_Trained->Sweep Yes Decon Decontaminate Area Sweep->Decon End Procedure Complete Decon->End

Diagram 2: Logical decision flow for responding to an accidental spill.

Application Context: A Representative Experimental Protocol

To ground these safety principles in a practical setting, this section details a common application for this compound: its use as a nucleophile in an amide coupling reaction. This protocol is a self-validating system; successful and safe completion relies on the diligent application of the handling procedures described above.

Reaction: N-acylation with Benzoyl Chloride

This reaction forms N-(4-(morpholine-4-carbonyl)phenyl)benzamide, a common step in building more complex molecular scaffolds.

Methodology:

  • Preparation (Fume Hood):

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.06 g, 10.0 mmol).

    • Add 40 mL of anhydrous dichloromethane (DCM). Stir at room temperature until all solid has dissolved.

    • Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq).

  • Reaction:

    • Cool the solution to 0°C using an ice-water bath.

    • Slowly add benzoyl chloride (1.28 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup:

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of water, and 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure amide product.

References

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons. [Link]
  • Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Valsynthese SA. [Link]
  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • This compound (51207-86-4). Chemchart. [Link]
  • This compound (C11H14N2O2). PubChemLite. [Link]
  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. [Link]

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An In-Depth Technical Guide to the Synthesis of 4-(4-aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 4-(4-aminophenyl)morpholin-3-one

In the landscape of modern pharmaceutical manufacturing, the efficiency, scalability, and purity of synthetic intermediates are paramount. 4-(4-Aminophenyl)morpholin-3-one (CAS No: 438056-69-0) stands out as a critical building block, primarily recognized for its role as a key intermediate in the synthesis of Rivaroxaban (Xarelto®), a direct Factor Xa inhibitor used extensively as an anticoagulant.[1][2][3] The structural integrity of this molecule, featuring a morpholin-3-one ring coupled to an aniline moiety, is fundamental to constructing the final active pharmaceutical ingredient (API).[2][3]

This guide provides an in-depth technical examination of the synthetic pathways leading to 4-(4-aminophenyl)morpholin-3-one. It moves beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for laboratory and industrial-scale production. We will dissect the synthesis of the immediate precursor, 4-(4-nitrophenyl)morpholin-3-one, and then delve into the critical reduction step that yields the target amine.

Part 1: Synthesis of the Precursor, 4-(4-nitrophenyl)morpholin-3-one

The synthesis of the target aniline derivative invariably proceeds via the reduction of its nitro analogue, 4-(4-nitrophenyl)morpholin-3-one (CAS No: 446292-04-2).[1][4] The robust and electron-withdrawing nature of the nitro group facilitates the initial bond formations, making its subsequent reduction a strategic and efficient approach. Two primary routes to this nitro intermediate are prevalent in the field: a classical condensation-cyclization pathway and a more modern selective oxidation method.

Route A: Condensation and Intramolecular Cyclization

This foundational approach builds the morpholin-3-one ring system in a two-step sequence starting from p-nitroaniline.[1][5]

  • Amidation: The synthesis begins with the acylation of p-nitroaniline using 2-(2-chloroethoxy)acetyl chloride. This reaction forms the intermediate N-acylated aniline, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.[5] The choice of toluene as a solvent is typical for such acylations, providing a non-reactive medium with a suitable boiling point for driving the reaction to completion.[5]

  • Intramolecular Cyclization: The crucial ring-closing step is achieved through a base-mediated intramolecular nucleophilic substitution. A base, such as potassium carbonate, deprotonates the amide nitrogen, which then acts as a nucleophile, displacing the chloride on the chloroethoxy tail to form the six-membered morpholin-3-one ring.[5] This is effectively an intramolecular Williamson ether synthesis variant.

cluster_0 Overall Synthesis Pathway p_nitroaniline p-Nitroaniline intermediate_amide 2-(2-chloroethoxy)-N- (4-nitrophenyl)acetamide p_nitroaniline->intermediate_amide Amidation acetyl_chloride 2-(2-chloroethoxy)acetyl chloride acetyl_chloride->intermediate_amide nitro_product 4-(4-Nitrophenyl) morpholin-3-one intermediate_amide->nitro_product Intramolecular Cyclization (Base) final_product 4-(4-Aminophenyl) morpholin-3-one nitro_product->final_product Nitro Group Reduction

Caption: High-level overview of the synthesis of 4-(4-aminophenyl)morpholin-3-one.

Route B: Selective Oxidation

A more contemporary and often higher-yielding route involves the direct oxidation of 4-(4-nitrophenyl)morpholine.[1][4][6] This method leverages the relative stability of the aromatic ring and the susceptibility of the benzylic-like C-H bonds adjacent to the morpholine nitrogen to oxidation.

The process typically employs an inexpensive and powerful oxidant like sodium chlorite (NaClO₂) in an acidic medium.[1] The reaction is performed by treating 4-(4-nitrophenyl)morpholine, dissolved in a solvent like acetonitrile, with an aqueous solution of sodium chlorite.[1][7] The acidic conditions, often established with acetic acid, are crucial for activating the oxidant and facilitating the selective oxidation at the carbon alpha to the nitrogen, yielding the desired lactam (morpholin-3-one).[1] This route is often favored for its efficiency and more environmentally benign conditions compared to pathways involving acyl chlorides.

Property4-(4-nitrophenyl)morpholin-3-one4-(4-aminophenyl)morpholin-3-one
CAS Number 446292-04-2[1]438056-69-0[8]
Molecular Formula C₁₀H₁₀N₂O₄[1]C₁₀H₁₂N₂O₂[8]
Molecular Weight 222.20 g/mol [1]192.21 g/mol [8]
Appearance Off-White to Yellow Solid[1]Off-White Solid[3][9]
Melting Point Not specified171.0 to 175.0 °C[9]
Solubility Slightly soluble in Chloroform and Methanol[1]Soluble in DMSO, ethanol; slightly soluble in water[3]

Table 1: Key physicochemical properties of the precursor and final product.

Part 2: Core Synthesis via Reduction of the Nitro Group

The conversion of 4-(4-nitrophenyl)morpholin-3-one to 4-(4-aminophenyl)morpholin-3-one is the definitive step. The choice of reduction methodology is critical and is often dictated by factors such as cost, scale, safety, and functional group tolerance. We will explore the two most prominent strategies: catalytic hydrogenation and dissolving metal reduction.

Method 1: Catalytic Hydrogenation

This is frequently the method of choice for its high efficiency and clean reaction profile, producing water as the only stoichiometric byproduct.[10] The reaction involves treating the nitro compound with a hydrogen source in the presence of a metal catalyst.

  • Expertise & Causality:

    • Catalyst Selection: Palladium on activated carbon (Pd/C) is the most widely cited catalyst for this transformation due to its high activity and selectivity.[5][11] Typically, a 5% or 10% Pd/C loading is used. The carbon support provides a high surface area for the reaction to occur. Raney Nickel is a viable, lower-cost alternative but requires more careful handling due to its pyrophoric nature when dry.[10][12]

    • Hydrogen Source: The most direct source is hydrogen gas (H₂), applied under pressure in an autoclave or Parr shaker.[5][11][13] The pressure (typically 1-5 bar) increases the concentration of hydrogen dissolved in the solvent, thereby accelerating the reaction rate.[5]

    • Solvent System: Aliphatic alcohols such as ethanol or methanol are excellent solvent choices.[11][13] They effectively dissolve the starting material and are inert under hydrogenation conditions. Tetrahydrofuran (THF) has also been successfully employed.[5]

  • Trustworthiness (Self-Validating System): The reaction progress can be reliably monitored by the cessation of hydrogen uptake from the pressurized vessel. Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to confirm the complete consumption of the starting material, which is easily distinguishable from the more polar amine product.

cluster_1 Workflow: Catalytic Hydrogenation A Charge Autoclave: 1. 4-(4-nitrophenyl)morpholin-3-one 2. Solvent (e.g., Ethanol) 3. Pd/C Catalyst (5-10%) B Seal & Purge System: Inert gas (N₂ or Ar) followed by vacuum cycles to remove air. A->B C Introduce Hydrogen: Pressurize reactor to target pressure (e.g., 1-5 bar H₂). B->C D Reaction Conditions: Heat to target temperature (e.g., 60-80°C) with vigorous stirring. C->D E Monitor Reaction: Observe H₂ uptake until it ceases. Confirm completion via TLC/HPLC. D->E F Cooldown & Vent: Cool to room temperature. Carefully vent H₂ pressure. E->F G Catalyst Filtration: Purge vessel with N₂. Filter reaction mixture through Celite® to remove Pd/C. F->G H Isolation: Concentrate the filtrate under reduced pressure to obtain crude product. G->H I Purification: Recrystallize from a suitable solvent (e.g., Ethanol) to yield pure 4-(4-aminophenyl)morpholin-3-one. H->I

Caption: Experimental workflow for catalytic hydrogenation.

  • Experimental Protocol: Catalytic Hydrogenation with Pd/C

    • Vessel Preparation: To a suitable autoclave, add 4-(4-nitrophenyl)morpholin-3-one (1 equivalent).

    • Catalyst and Solvent Addition: Add 5% Palladium on Carbon (typically 5-10% by weight relative to the substrate) and a suitable solvent such as ethanol (e.g., 10-20 mL per gram of substrate).[11]

    • Inerting: Seal the vessel and purge the system by pressurizing with nitrogen and venting to vacuum several times to remove all oxygen.

    • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-5 bar).[5] Heat the mixture to 60-80°C with efficient stirring.[5][11]

    • Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is typically complete (usually within 2-4 hours).[1]

    • Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel again with nitrogen.

    • Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the filter cake with additional solvent.

    • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Purification: The product can be purified by recrystallization from ethanol to afford 4-(4-aminophenyl)morpholin-3-one as an off-white solid with high purity (e.g., >97%).[11]

Method 2: Dissolving Metal Reduction

This classical method involves the use of a metal in an acidic medium to act as the stoichiometric reducing agent. While often supplanted by catalytic hydrogenation, it remains a robust and scalable option, particularly when avoiding high-pressure gas is desirable.

  • Expertise & Causality:

    • Reagent System: The most common system for this class of reduction is Tin (Sn) metal or Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).[14][15][16] The metal acts as the electron source, with Sn(0) being oxidized to Sn(II) and then Sn(IV).[14] Iron powder with acetic acid or ammonium chloride is a widely used alternative, considered greener and more cost-effective as iron salts are less environmentally hazardous than tin salts.[10][17][18]

    • Mechanistic Insight: The reaction proceeds via a series of single-electron transfers from the metal to the nitro group.[14][16] The strongly acidic medium is critical; it protonates the oxygen atoms of the nitro group, transforming them into good leaving groups (water). The reduction progresses through nitroso and hydroxylamine intermediates to finally yield the protonated amine (anilinium salt).[14][16]

    • Work-up Considerations: A crucial difference from catalytic hydrogenation is the work-up. The reaction mixture is highly acidic and contains metal salts. It must be basified (e.g., with NaOH or Na₂CO₃) to deprotonate the anilinium salt to the free amine and to precipitate the tin or iron hydroxides.[14] This generates a significant amount of waste and can sometimes make product isolation more complex.[15]

  • Trustworthiness (Self-Validating System): Reaction completion is determined by the full consumption of the starting material, monitored by TLC or HPLC. The visual disappearance of the yellow color associated with the nitro-aromatic compound is often a good indicator. The successful isolation of the product after the basic work-up validates the completion of both the reduction and the subsequent deprotonation.

cluster_2 Workflow: SnCl₂ / HCl Reduction A Charge Reaction Vessel: 1. 4-(4-nitrophenyl)morpholin-3-one 2. Solvent (e.g., Ethanol) B Add Reducing Agent: Slowly add a solution of SnCl₂ in concentrated HCl. (Exothermic - control with ice bath). A->B C Reaction Conditions: Stir at room temperature or with gentle heating until completion. B->C D Monitor Reaction: Check for consumption of starting material via TLC/HPLC. C->D E Quench & Basify: Cool mixture in an ice bath. Slowly add concentrated NaOH(aq) until mixture is strongly basic (pH > 10). D->E F Precipitate Removal: Filter the mixture to remove the precipitated tin hydroxide salts. E->F G Extraction: Extract the aqueous filtrate with an organic solvent (e.g., Ethyl Acetate). F->G H Drying & Isolation: Dry the combined organic layers (e.g., over Na₂SO₄), filter, and concentrate to obtain crude product. G->H I Purification: Recrystallize from a suitable solvent to yield pure 4-(4-aminophenyl)morpholin-3-one. H->I

Caption: Experimental workflow for Tin(II) Chloride reduction.

Conclusion

The synthesis of 4-(4-aminophenyl)morpholin-3-one is a well-established process of significant industrial importance. The primary route involves the reduction of the corresponding nitro precursor, 4-(4-nitrophenyl)morpholin-3-one. While classic dissolving metal reductions using reagents like SnCl₂/HCl or Fe/AcOH are effective and scalable, modern pharmaceutical synthesis overwhelmingly favors catalytic hydrogenation with Pd/C for its high efficiency, cleaner reaction profile, and minimal waste generation. The choice of method ultimately depends on a careful analysis of scale, cost, safety infrastructure, and environmental considerations. A thorough understanding of the mechanisms and practical protocols for these transformations is essential for any researcher or drug development professional working in this area.

References

  • Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one - Benchchem.
  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (WO2019138362A1).
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
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  • 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - ChemicalBook.
  • Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians.
  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. (Organic Process Research & Development).
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Process for preparing 4-(4-aminophenyl)-3-morpholinone. (CA2538906C).
  • Nitro Reduction - Common Conditions.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (NIH).
  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant.
  • Reduction of nitro compounds - Wikipedia.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (RSC Publishing).
  • 4-(4-NITROPHENYL)MORPHOLIN-3-ONE synthesis - ChemicalBook.
  • 4-(4-Aminophenyl)morpholin-3-one Formula - ECHEMI.
  • 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem.
  • 4-(4-aminophenyl)morpholin-3-one - Multichem Exports.

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An In-depth Technical Guide on the Theoretical Properties and Computational Modeling of (4-Aminophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Aminophenyl)(morpholino)methanone, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, is a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its chemical structure, featuring a morpholine ring connected to a p-aminobenzoyl group, presents a unique combination of functionalities that are amenable to a wide range of chemical modifications and biological interactions.[3] This guide provides a comprehensive overview of the theoretical properties of this compound and outlines a detailed framework for its computational modeling. By leveraging established computational chemistry techniques, researchers can gain deep insights into the molecule's electronic structure, conformational landscape, and potential interactions with biological targets, thereby accelerating the drug discovery and development process.

Theoretical Properties: A Quantum Mechanical Perspective

The intrinsic properties of this compound can be elucidated through quantum mechanical calculations, with Density Functional Theory (DFT) being a particularly powerful and widely used method.[4][5] DFT allows for the accurate prediction of various molecular properties, including optimized geometry, electronic structure, and vibrational frequencies.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is crucial for its reactivity and biological activity. A conformational analysis is essential to identify the most stable geometric isomers.

Experimental Protocol: Geometry Optimization and Conformational Search

  • Initial Structure Generation: A 2D sketch of this compound is created using a molecule editor and converted to a 3D structure.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify low-energy conformers. This can be achieved using molecular mechanics force fields like MMFF94.

  • DFT Optimization: The lowest energy conformers identified are then subjected to geometry optimization using DFT. A common and effective combination of theory and basis set is B3LYP/6-311++G(d,p).[6]

  • Frequency Analysis: A frequency calculation is performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies). This also provides the predicted vibrational spectra (IR and Raman).

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity and interactions with other molecules. DFT calculations can provide valuable insights into these properties through the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Experimental Protocol: Electronic Structure Analysis

  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry of this compound at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[7]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. This reveals the regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate intramolecular charge transfer and hyperconjugative interactions, providing a deeper understanding of the molecule's stability.[5]

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule

Diagram 1: Computational Workflow for DFT Analysis

DFT_Workflow cluster_input Input cluster_computation Computational Steps cluster_output Output mol_sketch 2D Molecular Sketch conf_search Conformational Search (MMFF94) mol_sketch->conf_search geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc spe_calc Single-Point Energy Calculation geom_opt->spe_calc opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra freq_calc->vib_spectra elec_prop Electronic Properties (HOMO, LUMO, MEP) spe_calc->elec_prop

Caption: Workflow for DFT analysis of this compound.

Computational Modeling: Predicting Biological Interactions

Given its role as a precursor to a bioactive molecule, understanding the potential interactions of this compound with biological macromolecules is of paramount importance. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[8][9]

Target Identification and Preparation

The first step in a molecular docking study is to identify a relevant biological target. For this compound, a logical starting point would be to investigate its interaction with Factor Xa, the target of Rivaroxaban.

Experimental Protocol: Protein Preparation

  • Protein Structure Retrieval: The 3D crystal structure of the target protein (e.g., Factor Xa) is downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. This is typically done using software packages like Schrödinger's Protein Preparation Wizard or AutoDockTools.

  • Binding Site Definition: The binding site (or active site) of the protein is defined. This can be based on the location of a co-crystallized ligand or through computational prediction of binding pockets.

Ligand Preparation and Docking Simulation

The small molecule, or ligand, must also be prepared for the docking simulation.

Experimental Protocol: Ligand Preparation and Docking

  • Ligand Preparation: The 3D structure of this compound, obtained from the DFT optimization, is prepared. This involves generating different ionization states and tautomers at a physiological pH.

  • Docking Simulation: The prepared ligand is then docked into the defined binding site of the prepared protein using a docking program such as Glide, AutoDock Vina, or GOLD. The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. This involves examining the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 2: Hypothetical Docking Results for this compound with Factor Xa

Docking Score (kcal/mol)Key Interacting ResiduesType of Interaction
-7.5Tyr228, Gly219Hydrogen Bond
Trp215Pi-Pi Stacking
Ile174Hydrophobic Interaction

Diagram 2: Molecular Docking Workflow

Docking_Workflow cluster_preparation Preparation cluster_simulation Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Structure) docking Molecular Docking (e.g., Glide, AutoDock) protein_prep->docking ligand_prep Ligand Preparation (Optimized Geometry) ligand_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring and Ranking pose_analysis->scoring interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) scoring->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical and computational framework for the investigation of this compound. By employing Density Functional Theory, researchers can gain a fundamental understanding of its structural and electronic properties. Molecular docking simulations can further elucidate its potential to interact with biological targets, offering valuable insights for drug design and development. While this document outlines a robust in silico approach, experimental validation of the computational predictions is crucial. Spectroscopic techniques such as NMR and X-ray crystallography can confirm the predicted geometry, while in vitro binding assays can validate the predicted biological interactions. The integration of computational and experimental approaches will undoubtedly accelerate the exploration of the full potential of this compound and its derivatives in medicinal chemistry.

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The Aminophenyl-Morpholino Scaffold: A Technical Guide to its Discovery and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Morpholinos and the Rise of a Kinase Inhibitor Powerhouse

The history of the morpholino moiety in drug discovery is multifaceted. While one prominent lineage traces back to the pioneering work of James Summerton in the 1980s on Morpholino oligonucleotides for antisense therapy, a parallel and equally significant history has unfolded in the realm of small molecule kinase inhibitors.[1][2] This guide focuses on the latter, specifically charting the discovery and development of the aminophenyl-morpholino scaffold as a cornerstone of modern kinase inhibitor design.

The morpholine ring, a simple six-membered heterocycle, has become a "privileged" structure in medicinal chemistry.[3] Its inclusion in a molecule often confers desirable properties such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[3][4] The key breakthrough in its application to kinase inhibition was the discovery that the morpholine oxygen can form a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a feature that has been exploited in the design of numerous inhibitors.[2] This guide will delve into the technical nuances of this scaffold's journey, from its conceptual origins to its embodiment in clinical candidates, providing researchers and drug development professionals with a comprehensive understanding of its significance.

The Genesis of a Scaffold: Targeting the PI3K/Akt/mTOR Pathway

The story of the aminophenyl-morpholino scaffold is inextricably linked to the pursuit of inhibitors for the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[5][6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][7]

Early efforts to inhibit PI3K led to the discovery of natural products like wortmannin and the synthetic molecule LY294002. While potent, these early inhibitors lacked specificity and had unfavorable properties for clinical development.[8] However, the study of LY294002 was pivotal, as it revealed the importance of the morpholine moiety for binding to the PI3K active site.[2] This set the stage for the rational design of a new generation of PI3K inhibitors.

A significant milestone in this journey was the publication by Hayakawa et al. in 2006, which detailed the synthesis and evaluation of a series of 4-morpholino-2-phenylquinazolines as potent and selective inhibitors of the PI3Kα isoform.[9][10] This work can be considered a seminal point in the history of the aminophenyl-morpholino scaffold as a kinase inhibitor. The researchers systematically explored the structure-activity relationships (SAR) of this new class of compounds, demonstrating that the combination of the morpholino group, the quinazoline core, and a substituted phenyl ring could be tuned to achieve high potency and selectivity.[9][10]

Another key structural motif that emerged is the 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine scaffold. This core is present in the potent pan-PI3K inhibitor pictilisib (GDC-0941), which has undergone extensive clinical evaluation.[6][11] The development of this and related compounds further solidified the importance of the aminophenyl-morpholino scaffold in targeting the PI3K pathway.

Synthetic Strategies: Building the Core

The synthesis of aminophenyl-morpholino scaffolds typically involves multi-step sequences that allow for the introduction of diversity at various positions. The following workflow and protocols are representative of the synthetic strategies employed in the development of these compounds.

General Synthetic Workflow

The construction of the core aminophenyl-morpholino scaffold can be generalized into a logical workflow, starting from readily available materials and proceeding through key intermediates to the final compounds.

G cluster_0 Starting Materials cluster_1 Core Scaffold Synthesis cluster_2 Final Product A Substituted Anthranilic Acid / 3-Aminothiophene-2-carboxylate D Cyclization to form Quinazolinone / Thienopyrimidinone A->D B Substituted Benzoyl Chloride / Formamidine Acetate B->D C Morpholine F Nucleophilic Substitution with Morpholine C->F E Chlorination of the Heterocyclic Core D->E E->F G Aminophenyl-Morpholino Scaffold F->G

Caption: General synthetic workflow for aminophenyl-morpholino scaffolds.

Detailed Experimental Protocol: Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine

This protocol is adapted from the published synthesis of the core of pictilisib (GDC-0941) and serves as a self-validating system for producing a key aminophenyl-morpholino scaffold.[12][13][14]

Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4-ol

  • Rationale: This step involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate to form the pyrimidinone ring. Ethanol is used as a solvent, and the reaction is driven by heating.

  • Procedure:

    • To a solution of methyl 3-aminothiophene-2-carboxylate (1 equivalent) in ethanol, add formamidine acetate (1.1 equivalents).

    • Heat the mixture at reflux (approximately 80°C) for 14 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield thieno[3,2-d]pyrimidin-4-ol.

Step 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine

  • Rationale: The hydroxyl group of the pyrimidinone is converted to a chlorine atom, which is a good leaving group for the subsequent nucleophilic substitution. Phosphoryl trichloride (POCl₃) is a common and effective chlorinating agent for this transformation.

  • Procedure:

    • Suspend thieno[3,2-d]pyrimidin-4-ol (1 equivalent) in phosphoryl trichloride (excess, e.g., 5-10 equivalents).

    • Heat the mixture at reflux (approximately 110°C) for 3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to give 4-chlorothieno[3,2-d]pyrimidine.

Step 3: Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine

  • Rationale: The final step is a nucleophilic aromatic substitution where the morpholine nitrogen displaces the chlorine atom on the thienopyrimidine core. Ethanol is a suitable solvent for this reaction.

  • Procedure:

    • Dissolve 4-chlorothieno[3,2-d]pyrimidine (1 equivalent) in ethanol.

    • Add morpholine (1.2 equivalents) to the solution.

    • Heat the mixture at reflux for 5 hours.[13]

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine.

Mechanism of Action: Intercepting the PI3K Signaling Cascade

Aminophenyl-morpholino scaffolds primarily exert their therapeutic effects by inhibiting the kinase activity of PI3K. As ATP-competitive inhibitors, they bind to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[15] The morpholine moiety plays a crucial role in this interaction, forming a key hydrogen bond with the backbone amide of Valine 851 (in PI3Kα) in the hinge region of the kinase.[12]

The inhibition of PI3K leads to a cascade of downstream effects, ultimately suppressing cell growth, proliferation, and survival. The following diagram illustrates the central role of PI3K in this pathway and the point of intervention for aminophenyl-morpholino inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotes Inhibitor Aminophenyl-Morpholino Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of aminophenyl-morpholino scaffolds.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The development of aminophenyl-morpholino kinase inhibitors has been guided by extensive SAR studies. These studies have revealed how modifications to different parts of the scaffold affect potency against the target kinase and selectivity over other kinases.

Key SAR Insights:
  • The Morpholine Moiety: As previously mentioned, the morpholine ring is critical for binding to the hinge region of PI3K. Replacements or significant modifications of this group often lead to a substantial loss of activity.[2]

  • The Heterocyclic Core: The nature of the heterocyclic core (e.g., quinazoline, thienopyrimidine) influences the overall shape and electronic properties of the molecule, affecting its fit within the ATP-binding pocket and its selectivity profile.

  • The Aminophenyl Group: Substitutions on the phenyl ring are crucial for modulating potency and selectivity. Different substitution patterns can lead to interactions with specific amino acid residues in the active site, allowing for the fine-tuning of the inhibitor's properties. For instance, in the 4-morpholino-2-phenylquinazoline series, substitutions at the meta- and para-positions of the phenyl ring were found to be important for activity.[10]

Quantitative SAR Data

The following tables summarize representative SAR data for two key aminophenyl-morpholino scaffolds, illustrating the impact of structural modifications on PI3Kα inhibitory activity.

Table 1: SAR of 4-Morpholino-2-phenylquinazoline Derivatives against PI3Kα [10]

CompoundR1R2PI3Kα IC₅₀ (nM)
1a HH180
1b 4-MeH98
1c 4-OMeH45
1d 3-ClH32
1e 3-BrH28
1f H6-OMe87
1g H7-OMe120

Table 2: SAR of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine Derivatives against PI3Kα [16][17]

CompoundRPI3Kα IC₅₀ (nM)
2a 2-Me140
2b 2-SMe28
2c 2-NH₂19
2d (Pictilisib) 2-(Indazol-4-yl)3.3

Protocols for Biological Evaluation: A Self-Validating System

To ensure the trustworthiness of the data generated during the development of aminophenyl-morpholino inhibitors, robust and reproducible biological assays are essential. The following is a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring PI3K activity.[5][18]

Detailed Experimental Protocol: PI3K HTRF Assay
  • Principle: This assay measures the production of PIP3 by PI3K in a competitive immunoassay format. The generated PIP3 competes with a biotinylated PIP3 tracer for binding to a GST-tagged GRP1 PH domain (a PIP3-binding protein), which is in turn detected by a europium-labeled anti-GST antibody. The FRET signal is inversely proportional to the amount of PIP3 produced, and thus to the PI3K activity.

  • Workflow:

G A Prepare Reagents: - PI3K Enzyme - Inhibitor (Test Compound) - PIP2 Substrate - ATP B Incubate Enzyme, Inhibitor, and Substrate A->B C Initiate Kinase Reaction by adding ATP B->C D Stop Reaction C->D E Add Detection Reagents: - Biotin-PIP3 Tracer - GST-GRP1-PH - Eu-anti-GST Ab - SA-XL665 D->E F Incubate for FRET Complex Formation E->F G Read HTRF Signal F->G H Data Analysis: Calculate % Inhibition and IC50 G->H

Caption: Experimental workflow for a PI3K HTRF assay.

  • Procedure:

    • Prepare serial dilutions of the aminophenyl-morpholino test compound in DMSO.

    • In a 384-well plate, add the test compound or DMSO (vehicle control).

    • Add a solution containing the PI3K enzyme and the PIP2 substrate to each well.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (biotin-PIP3, GST-GRP1-PH, Europium-labeled anti-GST antibody, and streptavidin-XL665).

    • Incubate for 1-2 hours at room temperature to allow for the formation of the FRET complex.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Clinical Development: From Bench to Bedside

The therapeutic potential of aminophenyl-morpholino scaffolds has been validated through the clinical development of several PI3K inhibitors. Two notable examples are pictilisib (GDC-0941) and gedatolisib (PF-05212384).

  • Pictilisib (GDC-0941): A potent, oral pan-Class I PI3K inhibitor featuring the 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine scaffold. It has been evaluated in numerous clinical trials for various solid tumors, both as a single agent and in combination with other therapies.[6][11][19][20][21] The first-in-human Phase I study established a recommended Phase II dose and demonstrated on-target pharmacodynamic activity and signs of antitumor activity.[11][19]

  • Gedatolisib (PF-05212384): A dual PI3K/mTOR inhibitor that has also been extensively studied in clinical trials for advanced solid tumors, including triple-negative breast cancer.[1][16][22][23][24] These trials have explored its safety and efficacy in combination with other anti-tumor agents.[1][22]

The clinical development of these and other related compounds has provided valuable insights into the therapeutic potential and the challenges associated with targeting the PI3K pathway.

Conclusion and Future Directions

The aminophenyl-morpholino scaffold has firmly established itself as a cornerstone in the design of kinase inhibitors, particularly for the PI3K/Akt/mTOR pathway. Its history is a testament to the power of rational drug design, where an understanding of the molecular interactions between a small molecule and its target can lead to the development of potent and selective therapeutic agents. The journey from the early observations of the importance of the morpholine moiety in LY294002 to the clinical evaluation of sophisticated molecules like pictilisib and gedatolisib highlights the iterative nature of drug discovery.

Future research in this area will likely focus on several key aspects:

  • Developing Isoform-Selective Inhibitors: To minimize off-target effects and improve the therapeutic index, there is a continued need for inhibitors that are highly selective for specific PI3K isoforms.

  • Overcoming Drug Resistance: As with many targeted therapies, resistance to PI3K inhibitors can emerge. The development of next-generation aminophenyl-morpholino scaffolds that can overcome resistance mechanisms is an active area of research.

  • Exploring New Therapeutic Areas: While the primary focus has been on oncology, the role of the PI3K pathway in other diseases, such as inflammatory and metabolic disorders, suggests that aminophenyl-morpholino scaffolds may have broader therapeutic applications.

The aminophenyl-morpholino scaffold is a powerful example of how a deep understanding of medicinal chemistry principles and target biology can lead to the creation of impactful medicines. Its story is far from over, and it will undoubtedly continue to be a fertile ground for drug discovery for years to come.

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  • First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed
  • Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer - PubMed
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Methodological & Application

using (4-Aminophenyl)(morpholino)methanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of (4-Aminophenyl)(morpholino)methanone in Modern Drug Discovery

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for medicinal chemists on the strategic application of the versatile building block, This compound (CAS: 51207-86-4). We delve into its fundamental physicochemical properties, provide validated synthetic protocols for its preparation and derivatization, and outline its primary role as a core scaffold in the development of targeted therapeutics, particularly kinase inhibitors. The protocols herein are designed to be self-validating, with a focus on the causal reasoning behind experimental choices, empowering researchers to rationally design and execute discovery campaigns.

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, success is often dictated by the strategic selection of molecular building blocks. This compound is a scaffold that elegantly combines two high-value pharmacophoric elements: the morpholine amide and the 4-aminophenyl group.

It is critical to distinguish this molecule from its well-known structural isomer, 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the Factor Xa inhibitor Rivaroxaban[1][2][3]. While structurally similar, this compound offers a distinct vector for chemical exploration, presenting a carbonyl linker that influences the molecule's conformation and electronic properties.

The utility of this scaffold is rooted in its constituent parts:

  • The Morpholine Moiety: The morpholine ring is a privileged structure in drug design. Its inclusion frequently enhances aqueous solubility, improves metabolic stability, and provides a favorable pharmacokinetic profile, often referred to as a "pharmacokinetic-improving" group[4][5].

  • The 4-Aminophenyl Group: The primary aromatic amine serves as a versatile synthetic handle. It is an ideal nucleophile for a wide array of coupling reactions, allowing for the systematic construction of compound libraries to probe structure-activity relationships (SAR)[6][7][8].

This combination makes this compound an exemplary starting point for developing targeted agents, such as tyrosine kinase inhibitors, where a central amine is often used to interact with the "hinge" region of the kinase ATP-binding site[9].

Physicochemical Properties & Predicted Pharmacokinetic Profile

A foundational understanding of a scaffold's properties is paramount for rational drug design. The table below summarizes key computed parameters for this compound.

PropertyValueSignificance in Drug Design
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol Falls within the "Rule of 5" guidelines for good oral bioavailability.
cLogP 0.85Indicates good balance between solubility and permeability.
Topological Polar Surface Area (TPSA) 58.5 ŲSuggests good cell permeability and potential for oral absorption.
Hydrogen Bond Donors 1 (from -NH₂)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 3 (2 from O, 1 from N)Offers multiple points for hydrogen bonding, enhancing solubility and target affinity.

The structure suggests a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile. The aniline moiety is a potential site for Phase II metabolism (e.g., N-acetylation), a consideration for later-stage lead optimization.

Synthesis of the Core Scaffold

The efficient synthesis of the starting material is the first step in any discovery campaign. The following protocol describes a robust, two-step synthesis of this compound from commercially available precursors.

Workflow for Scaffold Synthesis

start 4-Nitrobenzoyl Chloride + Morpholine step1 Step 1: Amidation (Base, Solvent, 0°C to RT) start->step1 intermediate (4-Nitrophenyl)(morpholino)methanone step1->intermediate step2 Step 2: Nitro Reduction (e.g., H₂, Pd/C) intermediate->step2 end_product This compound step2->end_product

Caption: Two-step synthesis of the target scaffold.

Protocol 1: Preparation of this compound

Rationale: This protocol employs a standard amidation followed by a catalytic hydrogenation. The amidation is a high-yielding and clean reaction. Catalytic hydrogenation is chosen for the reduction step due to its clean reaction profile and simple product isolation, avoiding the need for extensive purification to remove metal salts common in other reduction methods (e.g., SnCl₂, Fe/HCl)[2].

Step 1: Synthesis of (4-Nitrophenyl)(morpholino)methanone

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add morpholine (1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M). Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Addition: Cool the solution to 0°C using an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred morpholine solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until the starting material is consumed.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often a yellow solid of sufficient purity for the next step.

Step 2: Reduction to this compound

  • Setup: To a hydrogenation vessel, add the crude (4-Nitrophenyl)(morpholino)methanone from Step 1. Add a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol% by weight) to the mixture.

  • Reaction: Seal the vessel, purge with hydrogen gas (H₂), and then maintain a positive pressure of H₂ (typically 1-3 atm or a balloon). Stir vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting solid is typically the desired this compound of high purity. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary.

Application in Library Synthesis for Lead Discovery

The true power of this scaffold lies in its utility for parallel synthesis to rapidly generate libraries of diverse compounds for screening[10][11]. The primary amine is a launchpad for derivatization.

Workflow for Parallel Library Synthesis

cluster_0 Reaction Block Scaffold (4-Aminophenyl) (morpholino)methanone Coupling Coupling Chemistry (e.g., HATU, EDC) Scaffold->Coupling Reagents Building Blocks (Acids, Sulfonyl Chlorides, etc.) Reagents->Coupling Purification Parallel Purification (e.g., SPE, Prep-HPLC) Coupling->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Library Compound Library Plate (for Screening) Analysis->Library

Caption: General workflow for library generation.

Protocol 2: Parallel Amide Coupling

Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. This protocol uses HATU, a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for parallel synthesis where purification can be challenging.

Materials:

  • Stock solution of this compound in DMF or NMP (e.g., 0.2 M).

  • Array of diverse carboxylic acids in a 96-well plate (as stock solutions or pre-weighed solids).

  • Stock solution of HATU (1.2 equivalents) in DMF.

  • Stock solution of DIPEA (2.0 equivalents) in DMF.

  • 96-well reaction block.

Procedure:

  • Reagent Preparation: In a 96-well reaction block, dispense the carboxylic acid building blocks into individual wells (1.1 equivalents).

  • Scaffold Addition: Dispense the stock solution of this compound (1.0 equivalent) into each well.

  • Activation: Add the HATU stock solution to each well, followed by the DIPEA stock solution.

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Quenching & Work-up: Add water to each well to quench the reaction. The product library can then be purified using parallel techniques such as solid-phase extraction (SPE) or preparative HPLC.

  • Quality Control: A representative selection of wells should be analyzed by LC-MS to confirm the identity and purity of the products before biological screening.

Biological Evaluation: A Self-Validating System

To complete the discovery cycle, compounds derived from the scaffold must be tested. As its primary application is in the development of kinase inhibitors, a generic in vitro kinase assay protocol is provided below. This ensures that the chemical synthesis protocols are linked to a tangible biological readout.

Protocol 3: Generic Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Rationale: Luminescence-based assays that measure ATP consumption are a gold standard for kinase inhibitor screening. They are sensitive, have a high signal-to-noise ratio, and are easily miniaturized for high-throughput screening (HTS). The protocol measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and weaker inhibition.

Procedure:

  • Compound Plating: Prepare serial dilutions of the synthesized library compounds in DMSO. In a 384-well assay plate, dispense a small volume (e.g., 50 nL) of each compound dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: Prepare a master mix containing the target kinase, its specific substrate peptide, and kinase buffer. Dispense this mix into each well of the assay plate to start the reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-driven reaction that produces light in proportion to the amount of ATP remaining.

  • Signal Reading: Incubate the plate for 10 minutes in the dark to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Illustrative Structure-Activity Relationship (SAR)

Data from such screens can be used to build an SAR model.

Scaffold Core Scaffold: This compound R1 R1 Group (from Amide/Sulfonamide coupling) - Modulates Hinge Binding - Probes Hydrophobic Pockets Scaffold->R1 Primary Vector for Potency R2 R2 Substituents (on Phenyl Ring) - Fine-tunes electronics - Modulates solubility - Blocks metabolism Scaffold->R2 Vector for PK Optimization Morpholine Morpholine - Enhances solubility - Improves PK properties Scaffold->Morpholine Inherent PK Advantage

Caption: Key diversification points for SAR studies.

By systematically varying the R1 group (e.g., different substituted phenyl rings in an amide series) and exploring substituents at the R2 position, researchers can optimize for potency, selectivity, and pharmacokinetic properties[12][13][14].

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for accelerated drug discovery programs. Its inherent structural and physicochemical advantages, combined with its synthetic tractability, make it an invaluable scaffold for generating high-quality compound libraries. By integrating the robust synthetic and biological protocols outlined in this guide, research teams can efficiently navigate the path from initial hit identification to lead optimization.

References

  • CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents. Google Patents.
  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons.
  • Identification of parallel medicinal chemistry protocols to expand branched amine design space. RSC Publishing.
  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH National Center for Biotechnology Information.
  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed.
  • An exploration of the structure-activity relationships of 4-aminoquinolines: novel antimalarials with activity in-vivo. PubMed.
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. ResearchGate.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed.
  • Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. PubMed.
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.
  • Design, synthesis and structure–activity relationship studies of morpholino-1H-phenalene derivatives that antagonize Mcl-1/Bcl-2. PubMed.
  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. NIH National Center for Biotechnology Information.
  • Pharmacokinetics and biodistribution of phosphorodiamidate morpholino antisense oligomers. PubMed.
  • Special Issue “Advances in Drug Discovery and Synthesis”. MDPI.
  • Improved protocol for the synthesis of flexibly protected morpholino monomers from unprotected ribonucleosides. PubMed.
  • Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. PubMed.
  • (Aminophenyl)porphyrins as precursors for the synthesis of porphyrin-modified siloxanes. ResearchGate.
  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed.
  • Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. PubMed.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.

Sources

Application Note: A Comprehensive Guide to the N-Acylation of (4-Aminophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-acylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal for the development of novel pharmaceuticals, agrochemicals, and functional materials. The (4-Aminophenyl)(morpholino)methanone scaffold is of particular interest in medicinal chemistry, as the morpholine moiety is a common feature in bioactive compounds, and the amide linkage is fundamental to many biological processes.[1][2] This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the N-acylation of this compound. It presents two robust protocols utilizing common acylating agents—acyl chlorides and acid anhydrides—and delves into the mechanistic rationale, process optimization, and critical safety considerations that ensure reliable and reproducible outcomes.

Foundational Principles: The Chemistry of N-Acylation

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism.[3] The primary amino group (-NH₂) on the phenyl ring acts as a nucleophile, donating its lone pair of electrons to the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[4] This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate, driven by the reformation of the carbonyl double bond, results in the expulsion of a leaving group (chloride from an acyl chloride or a carboxylate from an anhydride) and the formation of a stable amide bond.[5]

To ensure the reaction proceeds to completion, a base is typically required. The acylation reaction generates an acidic byproduct (HCl or a carboxylic acid).[6] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7] The addition of a base, such as pyridine, triethylamine, or aqueous sodium hydroxide, neutralizes this acid as it is formed, thereby maximizing the yield of the desired N-acylated product.[8] This technique, particularly when using an aqueous base in a biphasic system, is widely known as the Schotten-Baumann reaction.[9][10]

Reaction Mechanism Visualization

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine This compound Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylHalide Acyl Chloride (R-COCl) AcylHalide->Intermediate Product N-Acylated Product Intermediate->Product Collapse & Expulsion of Cl⁻ Byproduct HCl Intermediate->Byproduct

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the N-acylation of this compound. Researchers should select the protocol based on the availability and reactivity of the desired acylating agent.

Protocol A: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol is highly effective for a wide range of acyl chlorides and is known for its high yields and reliability. It employs a biphasic system to facilitate the reaction while minimizing hydrolysis of the acyl chloride.[11]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 10% Aqueous Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer, ice bath.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., DCM, approx. 10 mL per gram of amine).

  • Addition of Base: Add an equal volume of 10% aqueous NaOH solution to the flask. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.[10] Maintaining a pH above 9 is crucial to prevent side reactions.[11]

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the rapidly stirring mixture over 10-15 minutes. The slow addition is critical to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted base), deionized water, and finally with brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acylated product.

Protocol B: N-Acylation using an Acid Anhydride

This method is particularly common for acetylation using acetic anhydride and is often performed under anhydrous conditions with an organic base.[13][14]

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Acetonitrile

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in an anhydrous solvent such as DCM or acetonitrile.

  • Base Addition: Add pyridine or triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Anhydride Addition: Add the acid anhydride (1.2 eq) dropwise to the stirred solution. The reaction with acetic anhydride is exothermic, requiring careful control of the addition rate to maintain a temperature below ~80°C.[13]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove the organic base), saturated NaHCO₃ solution (to remove excess anhydride and the carboxylic acid byproduct), deionized water, and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the final product.

Process Optimization and Data Summary

Achieving high yield and purity requires careful control of reaction parameters. The following table summarizes key variables for consideration.

ParameterAcyl Chloride MethodAcid Anhydride MethodRationale & Key Considerations
Solvent DCM, THFAnhydrous DCM, AcetonitrileBiphasic for Protocol A; must be anhydrous for Protocol B to prevent reagent hydrolysis.
Base 10% aq. NaOH, NaHCO₃Pyridine, TriethylamineNeutralizes byproduct acid.[7] Aqueous base is classic Schotten-Baumann; organic base for anhydrous conditions.
Equivalents (Acylating Agent) 1.1 - 1.2 eq1.2 - 1.5 eqA slight excess drives the reaction to completion. A large excess can lead to side reactions.
Temperature 0 °C to Room Temp.0 °C to Room Temp.Initial cooling controls the exothermicity. Some less reactive amines/acylating agents may require gentle heating.
Reaction Time 1 - 3 hours2 - 4 hoursMonitor by TLC for completion. Aromatic amines are generally less nucleophilic than aliphatic amines, requiring adequate time.
Typical Yield > 90%> 85%Yields are generally high but depend on the specific acylating agent and purity of starting materials.

Product Characterization

Confirmation of the product structure and purity is essential.

  • Thin-Layer Chromatography (TLC): The product should show a single spot with a different Rf value than the starting amine.

  • Melting Point: A sharp, defined melting point is indicative of a pure compound.

  • FTIR Spectroscopy: Look for the appearance of a strong amide C=O stretch (typically 1650-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹), and the disappearance of the primary amine N-H stretches from the starting material.

  • ¹H NMR Spectroscopy: Expect to see the disappearance of the broad -NH₂ signal and the appearance of a new amide N-H singlet (often downfield, δ 7.5-8.5 ppm). New signals corresponding to the acyl group protons will also be present (e.g., a singlet around δ 2.1 ppm for an acetyl group).

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the N-acylated product.[15][16]

Experimental Workflow Diagram

G Start Start: (4-Aminophenyl) (morpholino)methanone Setup 1. Dissolve Amine & Add Base Start->Setup Reaction 2. Add Acylating Agent (0°C -> RT) Setup->Reaction Monitor 3. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Workup & Phase Separation Monitor->Workup Reaction Complete Wash 5. Wash Organic Layer (Acid, Water, Brine) Workup->Wash Dry 6. Dry (Na₂SO₄) & Concentrate Wash->Dry Purify 7. Purify (Recrystallization or Chromatography) Dry->Purify Analyze 8. Characterize Product (NMR, IR, MS, MP) Purify->Analyze End End: Pure N-Acylated Product Analyze->End

Caption: Step-by-step experimental workflow for N-acylation.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[17]

  • Fume Hood: All manipulations involving acyl chlorides and acid anhydrides must be performed in a certified chemical fume hood. Acyl chlorides are corrosive and potent lachrymators (tear-producing).[12] Acetic anhydride is corrosive and will irritate mucous membranes.[17]

  • Quenching: Acylating agents react violently with water.[18] Ensure that any quenching steps are performed slowly and carefully, preferably with cooling.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • US4537991A - Process for the direct acetylation of aromatic amines - Google Patents. URL: https://patents.google.
  • Schotten–Baumann reaction - Grokipedia. URL: https://www.grokipedia.org/Schotten-Baumann_reaction
  • Schotten-Baumann Reaction - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm
  • Reactions of Acyl halide. URL: https://www.learnnext.com/cbse-class-xii-chemistry/chapter-12/aldehydes-ketones-and-carboxylic-acids/18790/reactions-of-acyl-halide/concept-videos
  • Schotten-Baumann Reaction - J&K Scientific LLC. URL: https://www.jk-sci.com/schotten-baumann-reaction_302.html
  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. URL: http://lokey.ucsc.edu/protocols/Schotten-Baumann.html
  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. URL: https://chemistrynotes.com/schotten-baumann-reaction/
  • Acylation of Amines, Part 1: with Acyl Halides - YouTube. URL: https://www.youtube.
  • Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. URL: https://www.savemyexams.
  • Friedel–Crafts Acylation - Sigma-Aldrich. URL: https://www.sigmaaldrich.
  • What safety precautions should you take when working with acetic anhydride? - Quora. URL: https://www.quora.com/What-safety-precautions-should-you-take-when-working-with-acetic-anhydride
  • Mixed Carboxylic Anhydrides. Part I. - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/1950/jr/jr9500001443
  • Acetylation of amines with acetic anhydride. | Download Table - ResearchGate. URL: https://www.researchgate.net/figure/Acetylation-of-amines-with-acetic-anhydride_tbl1_235941973
  • Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem. URL: https://www.benchchem.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=v98p0245
  • AS/A-level - Acylation (Acyl Chlorides) - Tuttee Academy. URL: https://www.tuttee.co/blog/as-a-level-acylation-acyl-chlorides-as-chemistry-aqa-ocr-edexcel
  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152174/
  • 21.5: Chemistry of Acid Anhydrides - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives_-_Nucleophilic_Acyl_Substitution/21.05%3A_Chemistry_of_Acid_Anhydrides
  • Enamine Acylation - Reaction With An Acid Chloride - ChemTube3D. URL: https://www.chemtube3d.
  • Acylation Reaction: Applications in Organic Chemistry - J&K Scientific LLC. URL: https://www.jk-sci.
  • Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8378272/
  • CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof - Google Patents. URL: https://patents.google.
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. URL: https://www.researchgate.
  • Mild and Useful Method for N-Acylation of Amines | Request PDF - ResearchGate. URL: https://www.researchgate.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. URL: https://www.mdpi.com/2073-4344/10/7/791
  • This compound (C11H14N2O2) - PubChemLite. URL: https://pubchemlite.com/compound/4-aminophenyl-morpholino-methanone_C11H14N2O2_577815
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4014498/
  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. URL: https://www.researchgate.net/publication/365115982_Synthesis_Identification_and_Characterization_of_N-4-Aminophenyl_Acetamide_Molecule
  • Mild and Useful Method for N-Acylation of Amines - Taylor & Francis Online. URL: https://www.tandfonline.com/doi/abs/10.1080/00397910802663428

Sources

Application Note & Protocols: The Strategic Application of Rink Amide Linker in Solid-Phase Peptide Synthesis for C-Terminal Amide Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and solid-phase organic synthesis.

Introduction: The Critical Role of the Rink Amide Linker in Modern Peptide Synthesis

The synthesis of peptides with a C-terminal amide is a cornerstone of therapeutic peptide development, as amidation often enhances metabolic stability and biological activity by mimicking the native peptide structure and resisting degradation by carboxypeptidases. Solid-Phase Peptide Synthesis (SPPS) provides an elegant and efficient methodology for constructing these vital biomolecules. Central to the success of SPPS is the choice of a suitable linker, which anchors the nascent peptide chain to the solid support.

The Rink Amide linker, a 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamido-methyl (AM) type linker, has emerged as a gold standard for this purpose. Its widespread adoption stems from its remarkable acid lability, allowing for the release of the synthesized peptide amide under mild acidic conditions that preserve the integrity of sensitive amino acid side chains. This application note provides a comprehensive guide to the theory, practical application, and optimization of the Rink Amide linker in SPPS workflows.

The Chemistry of Rink Amide: Mechanism and Advantages

The functionality of the Rink Amide linker is predicated on its carefully designed chemical architecture. The linker is attached to a solid support, such as polystyrene or PEG resin, creating a stable anchor point. The synthesis begins with the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the linker's amino group, exposing it for the coupling of the first amino acid.

The key to the linker's utility lies in the final cleavage step. The presence of two electron-donating methoxy groups on the aromatic ring significantly stabilizes the carbocation intermediate formed upon acid-mediated cleavage. This stabilization drastically lowers the activation energy required for cleavage, permitting the use of a dilute solution of trifluoroacetic acid (TFA).

Rink_Amide_Cleavage Resin Resin-Linker-Peptide Protonation Protonation of Linker Amide Resin->Protonation  + TFA Carbocation Stabilized Carbocation Intermediate Formation Protonation->Carbocation  Loss of Resin Cleavage Nucleophilic Attack by H2O/Scavengers Carbocation->Cleavage PeptideAmide Released Peptide Amide Cleavage->PeptideAmide ResinByproduct Resin Byproduct Cleavage->ResinByproduct

Figure 1: Simplified workflow of the acid-catalyzed cleavage of a peptide from the Rink Amide linker.

Key Advantages:

  • Mild Cleavage Conditions: Typically, a solution of 95% TFA with scavengers is sufficient, which minimizes side reactions and degradation of the target peptide.

  • Versatility: Compatible with standard Fmoc/tBu (tert-butyl) protection strategies used in SPPS.

  • High Yields: The efficient cleavage mechanism generally results in high recovery of the desired peptide amide.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for a standard manual or automated SPPS workflow on a 0.1 mmol scale using Rink Amide MBHA resin.

Resin Preparation and Swelling

Rationale: Proper swelling of the resin is critical to ensure that all reactive sites are accessible for subsequent chemical transformations.

  • Place 0.1 mmol of Rink Amide resin (e.g., loading capacity of 0.5 mmol/g, use 200 mg) into a fritted reaction vessel.

  • Add 5 mL of Dichloromethane (DCM) and allow the resin to swell for 20 minutes.

  • Drain the DCM.

  • Add 5 mL of Dimethylformamide (DMF) and agitate for an additional 10 minutes.

  • Drain the DMF. The resin is now ready for Fmoc deprotection.

Initial Fmoc Deprotection

Rationale: The first step is to deprotect the linker's terminal amino group to allow for the coupling of the first amino acid.

  • Add 3 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the solution.

  • Add a fresh 3 mL of 20% piperidine in DMF.

  • Agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Amino Acid Coupling Cycle

Rationale: This cycle describes the addition of a single Fmoc-protected amino acid. The use of activating agents like HBTU/HOBt converts the amino acid's carboxylic acid into a more reactive species, facilitating efficient amide bond formation.

  • Activation: In a separate vial, dissolve 0.4 mmol of the Fmoc-amino acid, 0.39 mmol of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and 0.4 mmol of HOBt (Hydroxybenzotriazole) in 2 mL of DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA) and pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) and then DMF (3 x 5 mL).

  • Deprotection: Repeat the Fmoc deprotection steps as described in section 3.2 to prepare for the next amino acid addition.

  • Repeat the coupling cycle for all subsequent amino acids in the peptide sequence.

SPPS_Cycle Start Start: Resin-Linker-NH-Fmoc Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling  Positive (Incomplete) Repeat Repeat for next Amino Acid KaiserTest->Repeat  Negative (Complete) End Proceed to Final Cleavage KaiserTest->End  Final Amino Acid Added Repeat->Deprotection

Figure 2: The iterative cycle of Solid-Phase Peptide Synthesis using the Fmoc/tBu strategy.

Final Cleavage and Peptide Precipitation

Rationale: The final step uses a strong acid (TFA) to cleave the peptide from the resin and simultaneously remove side-chain protecting groups. Scavengers are crucial to "trap" reactive cationic species generated during this process, preventing side reactions with sensitive residues like Tryptophan, Methionine, or Cysteine.

ScavengerTarget Residue(s)Typical Concentration (%)
Triisopropylsilane (TIS) General carbocation scavenger2.5 - 5.0
Water Trp (prevents t-butylation)2.5 - 5.0
1,2-Ethanedithiol (EDT) Cys, Met (prevents oxidation)2.5
Thioanisole Arg, Met, Trp2.0 - 5.0
Table 1: Common Scavengers for Peptide Cleavage Cocktails.

Protocol:

  • After the final amino acid is coupled and deprotected, wash the resin thoroughly with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare a cleavage cocktail. For a standard peptide, a solution of 95% TFA, 2.5% Water, and 2.5% TIS is effective.

  • Add 5 mL of the cleavage cocktail to the dry resin in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the solution to separate the resin, collecting the filtrate in a clean 50 mL centrifuge tube.

  • Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of cold diethyl ether.

  • A white precipitate should form. Place the tube on ice for 30 minutes to maximize precipitation.

  • Centrifuge the mixture at 3000-4000 rpm for 10 minutes.

  • Decant the ether, wash the peptide pellet with another 20 mL of cold ether, and centrifuge again.

  • Carefully decant the ether and dry the white peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.

Troubleshooting and Best Practices

  • Incomplete Coupling: If a Kaiser test is positive, recouple the amino acid using a different activator like HATU or extend the reaction time. For sterically hindered amino acids, double coupling may be necessary.

  • Low Cleavage Yield: Ensure the resin is completely dry before adding the cleavage cocktail. Water can prematurely hydrolyze the linker. Also, confirm the freshness of the TFA.

  • Peptide Degradation: If mass spectrometry reveals degradation products, optimize the scavenger cocktail based on the peptide sequence. For example, include EDT if the sequence contains cysteine.

  • Fmoc-Deprotection Issues: The dibenzofulvene-piperidine adduct can sometimes cause aggregation. Ensure thorough washing with DMF after each deprotection step to completely remove it.

Conclusion

The Rink Amide linker is an indispensable tool in modern solid-phase peptide synthesis, enabling the efficient and high-fidelity production of C-terminal peptide amides. Its well-understood mechanism, compatibility with Fmoc chemistry, and mild cleavage conditions ensure its continued prominence in both academic research and industrial drug development. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage the Rink Amide linker to achieve their synthetic goals.

References

  • Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methyl ester resin. Tetrahedron Letters, 28(33), 3787-3790.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Bernatowicz, M. S., Daniels, S. B., & Köster, H. (1989). A new acid-labile resin for the solid-phase synthesis of C-terminal peptide amides. Tetrahedron Letters, 30(35), 4645-4648.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.

A Robust, Validated LC-MS/MS Method for the Quantitative Determination of (4-Aminophenyl)(morpholino)methanone in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Bioanalysis of (4-Aminophenyl)(morpholino)methanone

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The analytical challenges posed by the compound's polar nature are addressed through a tailored reversed-phase chromatographic approach using a polar-endcapped column, which ensures adequate retention and symmetric peak shape. Sample preparation is streamlined using a simple and efficient protein precipitation protocol. The method utilizes positive electrospray ionization with detection in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity and sensitivity. The method was validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][2][3][4][5] The validated assay demonstrates excellent linearity, accuracy, precision, and robustness, making it suitable for supporting pharmacokinetic and other studies in drug development.

Introduction

This compound is a chemical entity featuring a primary aromatic amine and a morpholine amide structure. The accurate quantification of such novel compounds, whether as new chemical entities, metabolites, or impurities, in complex biological matrices like human plasma is fundamental to drug discovery and development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis due to its inherent selectivity, sensitivity, and speed.[6]

The primary analytical challenge for this compound lies in its significant polarity, indicated by a predicted low LogP value.[7] Polar analytes are often poorly retained on conventional reversed-phase (RP) columns like C18, leading to elution near the solvent front where matrix effects, such as ion suppression, are most pronounced.[6][8] This can severely compromise method robustness and sensitivity.

To overcome this, two primary chromatographic strategies are viable: Hydrophilic Interaction Liquid Chromatography (HILIC) or advanced reversed-phase columns designed for polar analytes.[8] This guide details a method developed using a polar-endcapped reversed-phase column, which allows for the use of highly aqueous mobile phases without the risk of stationary phase dewetting, thereby ensuring reproducible retention.[8]

The objective of this work was to develop and fully validate a simple, rapid, and reliable LC-MS/MS method for this compound in human plasma, suitable for high-throughput analysis in a regulated laboratory environment.

Experimental

Chemicals and Reagents
  • This compound reference standard (>99% purity)

  • This compound-d4 (Internal Standard, IS)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Water

  • Formic Acid (≥99%, LC-MS grade)

  • Ammonium Acetate (≥99%, LC-MS grade)

  • Control Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution (e.g., Agilent 1100 Series or equivalent).[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent).

LC-MS/MS Method Conditions

The instrumental parameters were optimized to achieve robust chromatographic retention and selective, sensitive detection of the analyte and internal standard.

Table 1: Optimized Liquid Chromatography Parameters

ParameterConditionRationale
LC Column Polar-Endcapped C18, 2.1 x 50 mm, 3.5 µmA polar-modified stationary phase prevents phase collapse under highly aqueous conditions, ensuring stable retention for the polar analyte.[8]
Mobile Phase A 5 mM Ammonium Acetate in Water + 0.1% Formic AcidAmmonium acetate provides a stable pH, while formic acid acts as a proton source to enhance ionization efficiency in positive ESI mode.[10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good elution strength and MS compatibility.
Gradient Elution 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B)A gradient elution provides sharp peaks and efficient separation from matrix components. The final re-equilibration step ensures reproducibility.
Flow Rate 0.4 mL/minA moderate flow rate is suitable for the 2.1 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[10]
Injection Volume 5 µLA small injection volume minimizes potential column overload and matrix effects.

Table 2: Optimized Mass Spectrometry Parameters

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of basic nitrogen atoms in the aniline and morpholine moieties makes the analyte highly amenable to protonation and detection in positive ion mode.[11][12]
MRM Transitions Analyte: 207.1 -> 120.1 (Quantifier), 207.1 -> 92.1 (Qualifier)IS: 211.1 -> 124.1MRM provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10][13] The 120.1 fragment corresponds to the stable aminophenylcarbonyl cation.
Ion Source Gas 1 50 psiNebulizer gas; aids in the formation of a fine spray.
Ion Source Gas 2 55 psiTurbo gas; assists in solvent evaporation.
Curtain Gas 30 psiPrevents neutral molecules from entering the mass analyzer.
IonSpray Voltage 5500 VThe high voltage applied to the ESI needle facilitates the ionization process.
Temperature 500 °CThe temperature of the heated nebulizer aids in desolvation of the droplets.
Collision Gas (CAD) 8 psiNitrogen gas used in the collision cell to induce fragmentation of the precursor ion.
Preparation of Standards and Samples
  • Stock Solutions: Primary stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1.0 mg/mL.

  • Working Solutions: A series of working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards. Quality control (QC) samples were prepared from a separate stock weighing.

  • Sample Preparation Protocol (Protein Precipitation): Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to injection.[14][15]

    • Aliquot 50 µL of human plasma (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (to all samples except the double blank).

    • Add 200 µL of ice-cold acetonitrile to induce protein precipitation.

    • Vortex mix for 1 minute to ensure complete mixing and protein denaturation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the clear supernatant to an HPLC vial.

    • Inject 5 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow Plasma 1. Aliquot 50 µL Plasma Add_IS 2. Add 10 µL Internal Standard Plasma->Add_IS Add_ACN 3. Add 200 µL Cold Acetonitrile Add_IS->Add_ACN Vortex 4. Vortex for 1 minute Add_ACN->Vortex Centrifuge 5. Centrifuge at 14,000 rpm Vortex->Centrifuge Supernatant 6. Transfer 100 µL Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject

Figure 1: Step-by-step workflow for the protein precipitation of plasma samples.

Method Validation Protocol

The developed method was validated following the principles of ICH Q2(R1) and FDA guidelines.[1][5][16] The validation assessed specificity, linearity, accuracy, precision, limit of quantification, and robustness.

  • Specificity & Selectivity: Assessed by analyzing six different lots of blank human plasma to check for interferences at the retention times of the analyte and IS.

  • Linearity & Range: A calibration curve consisting of a blank, a zero standard, and eight non-zero concentrations was analyzed to demonstrate the linear relationship between concentration and detector response.

  • Accuracy & Precision: Determined by analyzing QC samples at four levels (Lower Limit of Quantitation (LLOQ), Low, Mid, and High) in five replicates on three separate days. Acceptance criteria are typically a precision (%RSD) of ≤15% and an accuracy (%Bias) of ±15% (±20% at the LLOQ).[17][18]

  • Limit of Detection (LOD) and Quantitation (LOQ): The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision. The LOD was determined based on a signal-to-noise ratio of at least 3.

  • Robustness: The method's robustness was evaluated by introducing small, deliberate variations in chromatographic parameters, such as column temperature (±2 °C) and mobile phase flow rate (±5%), and observing the effect on the results.[10]

Results and Discussion

Chromatography and Mass Spectrometry

The developed LC method provided excellent retention and peak shape for this compound, with a retention time of approximately 2.1 minutes. This retention is sufficient to move the analyte away from the early-eluting, unretained matrix components, thereby minimizing ion suppression. The use of ESI in positive mode yielded a strong signal for the protonated molecular ion [M+H]+ at m/z 207.1. Collision-induced dissociation of this precursor produced a prominent and stable product ion at m/z 120.1, which was used for quantification.

Method Validation Results

The method demonstrated excellent performance across all validation parameters.

Table 3: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.998r² ≥ 0.99
Range 1.0 - 1000 ng/mLCovers expected concentration range
LLOQ 1.0 ng/mLS/N > 10, Accuracy ±20%, Precision ≤20%
LOD 0.3 ng/mLS/N > 3
Intra-day Precision (%RSD) ≤ 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) ≤ 9.2%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) -7.6% to 6.8%± 15% (± 20% at LLOQ)
Inter-day Accuracy (%Bias) -8.1% to 5.5%± 15% (± 20% at LLOQ)
Specificity No significant interference observedNo interference >20% of LLOQ
Robustness PassedResults remain within acceptance criteria

The results confirm that the method is accurate, precise, and reliable for its intended purpose. No significant interferences from endogenous plasma components were observed, highlighting the selectivity of the MRM detection.

G cluster_dev Method Development Logic A Define Analyte Properties (Polar, Basic) B Select Ionization Mode (Positive ESI) A->B E Select Chromatographic Mode (Reversed-Phase with Polar Column) A->E C Optimize MS Parameters (Full Scan -> Product Ion Scan) B->C D Select MRM Transitions C->D H Full Method Validation (ICH/FDA Guidelines) D->H F Screen Columns & Mobile Phases E->F G Optimize LC Gradient F->G G->H

Figure 2: Logical flow diagram illustrating the key decisions in the LC-MS method development process.

Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The use of a polar-endcapped reversed-phase column effectively addressed the challenge of retaining a polar analyte, while a simple protein precipitation protocol allows for high sample throughput. The validation results demonstrate that the method meets the stringent requirements for bioanalytical assays as per ICH and FDA guidelines. This method is fit-for-purpose and can be confidently deployed to support clinical and non-clinical studies.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • This compound (51207-86-4). Chemchart. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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  • Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyan
  • USFDA. Guidance for Industry: Bioanalytical Method Validation.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • 4-(4-Aminophenyl)morpholin-3-one. PubChem. [Link]
  • Validation of clinical LC-MS/MS methods: Wh
  • This compound (C11H14N2O2). PubChemLite. [Link]
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  • Reversed Phase Chrom
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]
  • Reversed-phase liquid chromatographic method for the analysis of aminoglycoside antibiotics using pre-column derivatization with phenylisocyanate.
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  • Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. MDPI. [Link]
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use of (4-Aminophenyl)(morpholino)methanone as a building block for Rivaroxaban intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Application of (4-Aminophenyl)(morpholino)methanone as a Core Building Block in the Synthesis of Rivaroxaban Intermediates

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rivaroxaban, marketed as Xarelto®, is a potent, orally active direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] Its widespread use in the prevention and treatment of thromboembolic disorders has driven significant research into efficient and scalable synthetic manufacturing processes.[2][4][5] A cornerstone of many successful industrial syntheses is the strategic use of This compound , also known as 4-(4-aminophenyl)morpholin-3-one (CAS: 438056-69-0).[6][7][8] This application note provides an in-depth guide to the synthesis of key Rivaroxaban intermediates starting from this building block, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations.

The Synthetic Blueprint: A Convergent Strategy

The synthesis of Rivaroxaban is a multi-step process that culminates in the formation of a complex molecule featuring a central oxazolidinone ring. The use of this compound provides the morpholinone-substituted aniline core, onto which the chiral oxazolidinone ring system is constructed. This is a convergent approach, where key fragments of the final molecule are synthesized separately before being combined in the final steps.

The general workflow is outlined below. It involves the reaction of the primary amine of this compound with a chiral C3 synthon (an epoxide), followed by cyclization to form the oxazolidinone, deprotection, and final coupling with the thiophene moiety.

G A This compound (Building Block) C Step 1: Epoxide Ring Opening (Amino Alcohol Formation) A->C B (S)-Phthalimide Protected Epoxide (Chiral Synthon) B->C D Step 2: Carbonylation & Cyclization (Oxazolidinone Formation) C->D E Step 3: Deprotection (Primary Amine Intermediate) D->E G Step 4: Final Amide Coupling E->G F 5-Chlorothiophene-2-carbonyl chloride F->G H Rivaroxaban (Final API) G->H

Figure 1: High-level synthetic workflow for Rivaroxaban starting from this compound.

Core Mechanism: Constructing the Chiral Oxazolidinone

The critical transformation in this synthetic sequence is the stereospecific construction of the (S)-oxazolidinone ring. This process hinges on two fundamental reactions: the nucleophilic opening of a chiral epoxide followed by an intramolecular cyclization.

  • Nucleophilic Attack and Ring Opening: The primary aromatic amine of this compound acts as a nucleophile, attacking one of the electrophilic carbons of a chiral epoxide, such as (R)-epichlorohydrin or, more commonly in modern syntheses, a protected equivalent like (S)-N-(2,3-epoxypropyl)phthalimide.[9][10] This SN2 reaction proceeds with inversion of configuration, establishing the required stereocenter for the subsequent amino alcohol intermediate. The choice of a phthalimide-protected epoxide is strategic, as it prevents side reactions and is readily removed in a later step.[11]

  • Intramolecular Cyclization: The resulting amino alcohol is then treated with a carbonylating agent, such as N,N'-carbonyldiimidazole (CDI) or phosgene derivatives.[12][13] This reagent activates the hydroxyl and amine groups, facilitating an intramolecular cyclization to form the stable, five-membered 2-oxazolidinone ring. This step locks in the chiral center and completes the core structure of the key intermediate.

Figure 2: Mechanism for the formation of the protected oxazolidinone intermediate.

Detailed Experimental Protocols

The following protocols provide a reproducible, step-by-step guide for the synthesis of Rivaroxaban from this compound.

Protocol 1: Synthesis of the Phthalimide-Protected Intermediate

This protocol describes the ring-opening reaction between 4-(4-aminophenyl)morpholin-3-one and an epoxide, followed by cyclization to yield 2-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione.

ReagentCAS NumberMol. WeightMoles (Equiv.)Quantity
4-(4-Aminophenyl)morpholin-3-one438056-69-0192.210.10 (1.0)19.2 g
(S)-2-(oxiran-2-ylmethyl)isoindole-1,3-dione161596-47-0203.190.11 (1.1)22.4 g
N,N'-Carbonyldiimidazole (CDI)530-62-1162.150.12 (1.2)19.5 g
Toluene108-88-392.14-250 mL
N,N-Dimethylformamide (DMF)68-12-273.09-100 mL

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add 4-(4-aminophenyl)morpholin-3-one (19.2 g) and toluene (250 mL).

  • Add (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (22.4 g) to the suspension.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.

  • Cool the mixture to 80°C. Add N,N'-carbonyldiimidazole (19.5 g) in one portion.

  • Add DMF (100 mL) and heat the mixture back to reflux for an additional 4-6 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid, wash the cake with cold toluene (2 x 50 mL), and then with water (2 x 50 mL) to remove any residual DMF and salts.

  • Dry the solid under vacuum at 60°C to a constant weight.

    • Expected Outcome: A white to off-white solid. Yield: 85-92%. Purity (HPLC): ≥99.0%.

Protocol 2: Deprotection to form the Key Amine Intermediate

This step involves the hydrazinolysis or aminolysis of the phthalimide group to liberate the primary amine, yielding 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one. The use of aqueous methylamine is a common and effective industrial method.[14][15]

ReagentCAS NumberMol. WeightMoles (Equiv.)Quantity
Protected Intermediate (from Protocol 1)-421.420.08 (1.0)33.7 g
Methanol67-56-132.04-200 mL
Methylamine (40% in H₂O)74-89-531.060.80 (10.0)~62 mL

Procedure:

  • Suspend the phthalimide-protected intermediate (33.7 g) in methanol (200 mL) in a 500 mL flask.

  • Add 40% aqueous methylamine (~62 mL) to the suspension at room temperature (20-25°C).

  • Heat the mixture to 60-65°C and stir for 4-6 hours. Monitor the reaction by HPLC.[11]

  • Once the reaction is complete, cool the mixture to 0-5°C and hold for 1 hour to precipitate the by-products.

  • Filter off the solid by-products and wash them with a small amount of cold methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol and excess methylamine.

  • The residue contains the desired amine intermediate, which can be used directly in the next step or further purified by crystallization or salt formation if required.[14][15]

    • Expert Insight: This amine intermediate can be prone to degradation. For large-scale operations, it is often generated and used in situ or quickly isolated as a stable acid addition salt (e.g., perchlorate or methanesulfonate) to ensure high purity and stability before the final coupling step.[14][15][16]

Protocol 3: Final Amide Coupling to Yield Rivaroxaban

This is the final convergent step, where the key amine intermediate is acylated with 5-chlorothiophene-2-carbonyl chloride to form Rivaroxaban.

G A Key Amine Intermediate (from Protocol 2) C Acylation Reaction (Base, Solvent) A->C B 5-Chlorothiophene-2-carbonyl chloride B->C D Rivaroxaban C->D

Figure 3: The final amide bond formation step.

ReagentCAS NumberMol. WeightMoles (Equiv.)Quantity
Amine Intermediate (from Protocol 2)446292-08-6291.300.07 (1.0)~20.4 g (crude)
5-Chlorothiophene-2-carbonyl chloride42518-98-9181.040.077 (1.1)14.0 g
Sodium Carbonate (Na₂CO₃)497-19-8105.990.14 (2.0)14.8 g
Acetone67-64-158.08-200 mL
Water7732-18-518.02-150 mL
Toluene108-88-392.14-50 mL

Procedure:

  • Prepare a solution of sodium carbonate (14.8 g) in water (150 mL) in a 500 mL flask and cool to 0-5°C.

  • Add the crude amine intermediate from the previous step, followed by acetone (200 mL), while maintaining the temperature at 0-5°C.

  • In a separate vessel, dissolve 5-chlorothiophene-2-carbonyl chloride (14.0 g) in toluene (50 mL).

  • Add the acid chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 5°C.[14] A white solid will precipitate during the addition.

  • After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Filter the precipitated solid (crude Rivaroxaban).

  • Wash the filter cake sequentially with water (2 x 100 mL) and then with cold acetone (2 x 50 mL).

  • Dry the product under vacuum at 70-80°C. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[16]

    • Expected Outcome: A nearly white crystalline powder. Yield over two steps (deprotection and coupling): 75-85%. Purity (HPLC): >99.5%. Chiral Purity (S-isomer): >99.8%.[16][17]

References

  • CN102786516A - Method for synthesizing rivaroxaban - Google Patents.
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  • EP3565552B1 - AN IMPROVED PROCESS FOR THE PREPARATION OF RIVAROXABAN INVOLVING NOVEL INTERMEDIATE - Google Patents.
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  • Kubiak, G. G., et al. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development.
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  • 4-(4-Aminophenyl)morpholin-3-one: Comprehensive Overview and Applications. (2025).
  • Pu, X., et al. (2013). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC.
  • US7816355B1 - Processes for the preparation of rivaroxaban and intermediates thereof - Google Patents.
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  • Patil, S. B., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM).
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  • Rivaroxaban - Wikipedia.

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Application Notes and Protocols for the Purity Assessment of (4-Aminophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

(4-Aminophenyl)(morpholino)methanone is a chemical entity with a structure amenable to serve as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any substance intended for pharmaceutical use, establishing its purity is not merely a quality control checkpoint but a foundational requirement for ensuring safety and efficacy.[1] Impurities, which can originate from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological or toxicological effects.[1]

This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on establishing a robust purity profile for this compound. The strategy herein integrates orthogonal analytical techniques to identify and quantify impurities, characterize the primary component, and establish a stability-indicating profile. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A, which deals with impurities in new drug substances.[2][3][4][5]

The philosophy of this guide is to build a self-validating analytical system. Each technique provides a unique piece of the puzzle, and together, they create a high-confidence assessment of the material's identity, strength, quality, and purity.[6]

Overall Analytical Workflow for Purity Assessment

A multi-faceted approach is essential for a comprehensive purity assessment. The primary component's identity is confirmed, its quantity (assay) is determined by a high-resolution separation technique, and its physicochemical properties are characterized. Potential impurities, including organic, inorganic, and residual solvents, are detected and quantified. This integrated workflow ensures that all aspects of the substance's purity are rigorously evaluated.

Purity_Assessment_Workflow cluster_0 Sample Receipt & Initial Characterization cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Physicochemical Properties & Final Profile Sample This compound Batch NMR_ID NMR Spectroscopy (Identity Confirmation) Sample->NMR_ID FTIR FTIR (Functional Group ID) Sample->FTIR HPLC Primary Technique: RP-HPLC (Purity, Assay, Organic Impurities) NMR_ID->HPLC Confirmed Identity LCMS Impurity Identification (LC-MS) HPLC->LCMS Investigate Unknowns Thermal Thermal Analysis (DSC/TGA for Purity, Solvates) HPLC->Thermal Correlate Data Final Comprehensive Purity Certificate HPLC->Final GC Residual Solvents (Headspace GC) GC->Final LCMS->Final Thermal->Final

Caption: Integrated workflow for purity assessment.

Chromatographic Analysis: The Cornerstone of Purity

Chromatographic methods are central to purity assessment, offering the high-resolution separation needed to distinguish the main analyte from closely related impurities.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities and Assay

Principle: Reversed-phase HPLC (RP-HPLC) is the preeminent technique for analyzing non-volatile organic impurities in pharmaceutical substances.[7] It separates compounds based on their hydrophobicity. For this compound, this method can effectively separate the parent compound from starting materials, intermediates, by-products, and degradation products. A stability-indicating method is one that can resolve the main peak from all potential degradation products, which is confirmed through forced degradation studies.[8][9]

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock solution of 500 µg/mL.

    • For analysis, further dilute this stock solution to a working concentration of 100 µg/mL with the diluent.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard C18 provides good retention and selectivity for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH for reproducible ionization and good peak shape. MS-compatible.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff.[11]
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient is crucial to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic structure suggests strong absorbance in the mid-UV range. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical volume to avoid column overload while ensuring good sensitivity.
  • Data Analysis and System Suitability:

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Purity Calculation: Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Impurity Quantification: Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A).[5]

Method Validation: Any analytical method used for quality control must be validated according to ICH Q2(R1) guidelines to prove its suitability for the intended purpose.[6][12][13][14]

Validation ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is pure and resolved from all degradation products (Peak Purity > 0.999).Ensures the method accurately measures only the intended analyte.[6]
Linearity Correlation coefficient (R²) ≥ 0.999 over a range of 50-150% of the working concentration.Confirms a proportional relationship between detector response and concentration.[6]
Accuracy Recovery of 98.0% to 102.0% for spiked samples.Measures the closeness of the experimental value to the true value.[6]
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).Demonstrates the method's consistency under various conditions.[6]
Detection Limit (LOD) Signal-to-Noise ratio of 3:1.The lowest concentration that can be detected.[12]
Quantitation Limit (LOQ) Signal-to-Noise ratio of 10:1.The lowest concentration that can be quantified with acceptable accuracy and precision.
Robustness RSD ≤ 2.0% with small, deliberate changes in method parameters (e.g., flow rate ±0.1, temp ±2°C).Shows the method's reliability during normal usage.
Gas Chromatography (GC) for Residual Solvents

Principle: Residual solvents are organic volatile chemicals used in the synthesis of drug substances.[5] Their levels are strictly controlled based on their toxicity. Headspace Gas Chromatography (HS-GC) is the standard technique for this analysis, as it allows for the analysis of volatile compounds without injecting the non-volatile API onto the GC column. The ICH Q3C guideline provides classification and limits for common solvents.[2]

Experimental Protocol: Headspace GC-FID

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal the vial.

    • Prepare a standard solution containing expected residual solvents at their specified ICH limit concentrations.

  • GC Conditions:

ParameterRecommended SettingRationale
Column 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µmA common stationary phase for separating a wide range of solvents.
Injector Temp 140 °CEnsures efficient transfer of analytes to the column.
Detector Flame Ionization Detector (FID) at 250 °CFID provides excellent sensitivity for organic compounds.
Oven Program 40 °C (hold 12 min), ramp to 240 °C at 10 °C/min, hold 10 minA program designed to separate early-eluting volatile solvents from late-eluting ones.
Carrier Gas Helium or Nitrogen, 35 cm/secInert carrier gas to move analytes through the column.
Headspace Vial Temp 80 °CHeats the sample to partition solvents into the headspace for injection.

Spectroscopic Techniques for Structural Confirmation

While chromatography separates components, spectroscopy is required to identify them.

Mass Spectrometry (MS) for Identity and Impurity Elucidation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides definitive confirmation of the molecular weight of the main compound. When coupled with HPLC (LC-MS), it is an indispensable tool for identifying unknown impurities, especially those generated during forced degradation studies, by providing molecular weight information that aids in structural elucidation.[15]

Protocol: LC-MS for Impurity Identification

  • Instrumentation: Couple the validated HPLC system to a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Use Electrospray Ionization (ESI) in positive mode, as the amino group on the compound is readily protonated.

  • Analysis:

    • Inject the sample and acquire both UV and MS data.

    • For the main peak, confirm the measured mass matches the theoretical mass of the protonated molecule [M+H]⁺.

    • For each impurity peak, obtain the accurate mass.

    • Use the accurate mass to predict possible elemental formulas.

    • If possible, perform tandem MS (MS/MS) to obtain fragmentation patterns, which provide clues about the impurity's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure

Principle: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[16][17][18] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C). Quantitative NMR (qNMR) can also be used for purity assessment without the need for a reference standard of the impurity itself.

Protocol: Structural Confirmation by NMR

  • Sample Preparation: Dissolve 5-10 mg of the substance in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference.

  • Experiments:

    • ¹H NMR: Provides information on the number and type of protons and their connectivity.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to piece together the full molecular structure by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by 2-3 bonds (HMBC).[16][17]

  • Data Interpretation: The resulting spectra should be consistent with the known structure of this compound. Any unexpected signals may indicate the presence of impurities, whose structures can often be deduced from the NMR data.

Thermal Analysis for Physicochemical Characterization

Thermal analysis techniques provide information on the physical properties of the material, which can be correlated with purity.

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline substance, it shows a sharp melting endotherm. Impurities will typically cause a depression and broadening of the melting peak, which can be used to estimate purity.[19][20]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is excellent for quantifying the amount of residual solvents or water (volatiles) in a sample.[21][22]

Protocol: DSC/TGA Analysis

  • Instrumentation: Use a calibrated DSC and TGA instrument.

  • Sample Preparation: Place 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Conditions:

    • DSC: Heat the sample under a nitrogen purge from ambient temperature to a point past its melting transition at a controlled rate (e.g., 10 °C/min).

    • TGA: Heat the sample under a nitrogen purge from ambient to ~300 °C at a controlled rate (e.g., 10 °C/min).

  • Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Observe any mass loss at temperatures below the decomposition point. Mass loss below ~120 °C typically corresponds to water or volatile solvents.

Forced Degradation Studies: Ensuring Method Specificity

Purpose: To develop a stability-indicating analytical method, it is necessary to demonstrate that the method can separate the API from its degradation products.[8][9] Forced degradation involves subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate these degradation products.[23][24]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_outcome Outcome API This compound Solution & Solid Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B Light Exposure) API->Photo HPLC_Analysis Analyze by Validated RP-HPLC Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Peak_Purity Assess Peak Purity (PDA Detector) HPLC_Analysis->Peak_Purity Mass_Balance Calculate Mass Balance Peak_Purity->Mass_Balance LCMS_ID Identify Degradants (LC-MS/MS) Mass_Balance->LCMS_ID SIM Stability-Indicating Method Confirmed LCMS_ID->SIM

Caption: Workflow for forced degradation studies.

Protocol and Conditions for Forced Degradation

The goal is to achieve 5-20% degradation of the parent compound.[8]

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis Reflux sample in 0.1 M HCl at 60 °C for 8 hours.To test susceptibility to degradation in acidic conditions.
Base Hydrolysis Reflux sample in 0.1 M NaOH at 60 °C for 4 hours.To test susceptibility to degradation in alkaline conditions.
Oxidation Treat sample with 3% H₂O₂ at room temperature for 24 hours.To test susceptibility to oxidation.
Thermal Degradation Expose solid sample to 80 °C for 48 hours.To evaluate solid-state thermal stability.
Photostability Expose solid and solution samples to light as per ICH Q1B guidelines.To evaluate sensitivity to light.

After exposure, samples are analyzed by the HPLC method. The method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the main peak and from each other.

Conclusion: Building the Final Purity Profile

The purity of this compound is not defined by a single value but by a collective profile of evidence from orthogonal analytical techniques. By integrating high-resolution chromatography (HPLC, GC), definitive spectroscopy (NMR, MS), and physicochemical characterization (DSC, TGA), a scientifically sound and regulatory-compliant assessment is achieved. This comprehensive approach ensures that the material is well-characterized, and its quality can be consistently monitored, which is paramount for its application in the pharmaceutical industry.

References

  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Pharma Pathway. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • AMS Biopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • ICH. (1999). Q3A Impurities in New Drug Substances.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • IKEV. (n.d.). ICH Q3A(R) Guideline: Impurity Testing Guideline - Impurities in New Drug Substances.
  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical and Analytical Chemistry: Open Access.
  • TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis.
  • Wacławek, M., et al. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Pharmaceutics.
  • Judit, S., & Imre, S. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • Impact Analytical. (n.d.). Thermal Analysis Techniques.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals.
  • ResearchGate. (n.d.). Results of forced degradation studies.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
  • Giraudeau, P. (2025). Identification and structure elucidation by NMR spectroscopy. ResearchGate.
  • NIH. (n.d.). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column.

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derivatization of (4-Aminophenyl)(morpholino)methanone for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Derivatization of (4-Aminophenyl)(morpholino)methanone for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

This compound represents a compelling starting point for medicinal chemistry campaigns. Its structure elegantly combines two key pharmacophores: the morpholine ring and the 4-aminophenyl moiety. The morpholine group, a versatile heterocyclic motif, is a staple in drug design, often employed to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability through favorable interactions with biological targets like kinases.[1][2][3] The aminophenyl group provides a highly versatile synthetic handle for introducing a vast array of chemical diversity.

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization. By systematically modifying a core scaffold and assessing the impact on biological activity, researchers can build a detailed understanding of the pharmacophore. This knowledge is critical for rationally designing next-generation analogs with enhanced potency, improved selectivity, and more favorable drug-like properties.

This guide provides a detailed framework for the strategic derivatization of the this compound core. We will explore three primary vectors for modification, explain the chemical rationale behind these choices, and provide detailed, field-proven protocols for key chemical transformations.

Strategic Framework for Derivatization

The this compound scaffold offers three primary sites for chemical modification. A rational SAR exploration will systematically probe the chemical space around each of these positions to determine their influence on biological activity.

SAR_Strategy cluster_core Core Scaffold: this compound cluster_positions Derivatization Vectors Core P1 Position 1: Primary Aromatic Amine P1->Core  Versatile Handle P2 Position 2: The Phenyl Ring P2->Core Electronic & Steric Tuning   P3 Position 3: The Morpholine Ring P3->Core Solubility & PK/PD Modulation   Amidation_Workflow Start (4-Aminophenyl) (morpholino)methanone Reaction Amide Coupling Reaction Start->Reaction Reagent Carboxylic Acid (R-COOH) Reagent->Reaction Coupling Coupling Reagent (e.g., HATU, EDC) Coupling->Reaction Base Base (e.g., DIPEA) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Final Amide Product Purify->Product

Caption: General workflow for amide bond formation.

Protocol 1: General Procedure for Amide Coupling via HATU

  • Principle: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and is effective even with less nucleophilic anilines. [4][5]* Materials:

    • This compound (1.0 eq)

    • Carboxylic acid of interest (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq).

    • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration relative to the starting amine).

    • Add this compound (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the flask.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

B. Reductive Amination: Introducing Alkyl Substituents

Causality: Reductive amination allows for the synthesis of secondary amines by reacting the primary amine with an aldehyde or ketone. This method is ideal for introducing small to medium-sized alkyl groups, which can probe steric limitations in a binding site and systematically increase the lipophilicity of the compound. The resulting secondary amine also retains a hydrogen bond donor, which may be critical for activity.

Protocol 2: One-Pot Reductive Amination

  • Principle: This one-pot procedure involves the initial formation of an imine intermediate from the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride. [6][7][8]* Materials:

    • This compound (1.0 eq)

    • Aldehyde or ketone of interest (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic acid (catalytic, ~5% v/v)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCM or DCE.

    • Add a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add STAB (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

    • Continue stirring at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Part II: Derivatization of the Phenyl Ring

To explore the SAR of the core aromatic system, a halogenated precursor is required. (4-Amino-3-bromophenyl)(morpholino)methanone is an ideal starting material for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Systems

Causality: The Suzuki-Miyaura coupling is a robust and highly versatile method for forming C-C bonds. [9][10]By coupling an aryl bromide with a boronic acid or ester, a vast range of aryl, heteroaryl, or alkyl groups can be appended to the phenyl ring. This strategy is invaluable for extending the molecule into new binding regions, modulating dihedral angles, and altering electronic properties. The unprotected primary amine can be compatible with many modern Suzuki coupling conditions. [11]

Suzuki_Workflow Start Bromo-Substituted Starting Material Reaction Suzuki Coupling Reaction (Heat) Start->Reaction Reagent Boronic Acid/Ester (R-B(OR)₂) Reagent->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Chromatography) Workup->Purify Product Final Coupled Product Purify->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Principle: This protocol describes a palladium-catalyzed cross-coupling between an aryl bromide and a boronic acid. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. [9][12]* Materials:

    • (4-Amino-3-bromophenyl)(morpholino)methanone (1.0 eq)

    • Boronic acid or pinacol ester of interest (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1)

  • Procedure:

    • To a microwave vial or Schlenk flask, add the bromo-starting material (1.0 eq), boronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-110 °C for 2-16 hours. Monitor progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with EtOAc.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Part III: Bioisosteric Replacement of the Morpholine Ring

Causality: While direct derivatization of the morpholine ring is challenging without compromising its structure, a highly effective SAR strategy involves its complete replacement with bioisosteres. Bioisosteres are functional groups that possess similar physical or chemical properties and produce broadly similar biological effects. Replacing the morpholine can address potential metabolic liabilities, alter solubility and lipophilicity, and change the pKa of the basic nitrogen, which can profoundly impact target engagement and pharmacokinetic profiles. [1][13] Common Bioisosteric Replacements for Morpholine:

BioisostereRationale for Replacement
Thiomorpholine Increases lipophilicity; the sulfur atom can engage in different non-covalent interactions compared to oxygen.
Piperazine Introduces a second nitrogen atom (N-H or N-R') which can serve as a new point for derivatization or form additional hydrogen bonds. Significantly alters basicity.
Piperidine Removes the heteroatom at position 4, increasing lipophilicity and removing a potential hydrogen bond acceptor.
Spiro[3.3]heptane Azetidine A 3D-scaffold replacement that increases sp³ character, often improving solubility and metabolic stability while exploring different spatial vectors. [14][13]

This approach requires a divergent synthetic strategy, where the desired bioisostere is coupled with the (4-aminophenyl) or (4-nitrophenyl) moiety early in the synthesis, rather than modifying the final core scaffold.

Data Collation for SAR Analysis

A systematic approach to data collection is crucial for deriving meaningful SAR insights. We recommend using a structured table to log all synthesized compounds and their associated data.

Compound IDModification SiteR-Group Structure/NameYield (%)Analytical Data (m/z [M+H]⁺)Biological Activity (IC₅₀, µM)Notes
Parent-01 ---207.11[Activity]Starting scaffold
Amide-01 Position 1Acetyl[Yield]249.12[Activity]Small, polar group
Amide-02 Position 1Benzoyl[Yield]311.14[Activity]Aromatic group
Amine-01 Position 1Benzyl[Yield]297.16[Activity]Increased lipophilicity
Suzuki-01 Position 23-Pyridyl[Yield]284.14[Activity]H-bond acceptor

By analyzing trends in this table, researchers can deduce key relationships. For example, a consistent increase in potency with larger, lipophilic R-groups at Position 1 would suggest a hydrophobic binding pocket. Conversely, a preference for heteroaromatic groups introduced at Position 2 might indicate a key pi-stacking or hydrogen bonding interaction.

References

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR), Bioorganic Chemistry, [Link]
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)
  • Synthesis and SAR of morpholine and its derivatives: A review update, ResearchG
  • Amine synthesis by reductive amination (reductive alkyl
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholine Bioisosteres for Drug Design, Pharmaceutical Business Review, [Link]
  • Ring Bioisosteres, Cambridge MedChem Consulting, [Link]
  • Amide synthesis by acyl
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates, Organic & Biomolecular Chemistry (RSC Publishing), [Link]
  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment, ResearchG
  • Nonclassical Routes for Amide Bond Formation, Chemical Reviews (ACS Public
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis, Journal of Chemical and Pharmaceutical Research, [Link]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters, PubMed Central, [Link]
  • Suzuki-Miyaura Coupling, Chemistry LibreTexts, [Link]
  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method, ChemRxiv, [Link]
  • Aminative Suzuki-Miyaura coupling, ResearchG

Sources

Complete NMR Spectroscopy Assignment of (4-Aminophenyl)(morpholino)methanone: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide to the complete structural elucidation of (4-Aminophenyl)(morpholino)methanone using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail the experimental protocols and interpretation logic for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR, offering a self-validating workflow for unambiguous resonance assignment. This guide is intended for researchers in synthetic chemistry, quality control, and drug development who require robust analytical methods for characterizing complex organic molecules.

Introduction: The Need for Unambiguous Structural Verification

This compound is a key chemical intermediate whose structural integrity is paramount for its downstream applications, including the synthesis of pharmaceutical agents. The molecule comprises three distinct moieties: a 1,4-disubstituted aminophenyl ring, a central amide carbonyl group, and a saturated morpholine heterocycle. While each component has characteristic spectral features, their combination necessitates a multi-faceted analytical approach for complete and confident characterization.

NMR spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution. This guide moves beyond simple data reporting to explain the causality behind the experimental choices and the logic of spectral interpretation, ensuring a deep understanding of the molecule's spectroscopic signature.

Molecular Structure and Atom Numbering

A systematic atom numbering scheme is essential for clear and consistent communication of NMR assignments. The structure of this compound is numbered as follows for the purpose of this guide.

Caption: Structure of this compound with IUPAC-style numbering.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to generate a complete and mutually reinforcing dataset. The logic is to first acquire the 1D spectra (¹H and ¹³C) to identify the types and number of unique protons and carbons, and then use 2D spectra (COSY and HSQC) to piece together the molecular puzzle.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its property of slowing down the exchange of labile protons (like those on the -NH₂ group), making them more easily observable.

  • Concentration: Accurately weigh approximately 10-15 mg of the this compound sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) can serve as a primary internal reference. For high accuracy, a small amount of tetramethylsilane (TMS) can be added, but is often omitted for convenience.

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

NMR Data Acquisition Workflow

All spectra should be acquired on a 400 MHz (or higher) spectrometer at a constant temperature (e.g., 298 K).

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation cluster_Final Final Assignment H1_NMR ¹H NMR (Proton Count & Environment) COSY ¹H-¹H COSY (Proton-Proton Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Count & Type) C13_NMR->HSQC Assignment Unambiguous Structural Assignment COSY->Assignment HSQC->Assignment

Caption: Logical workflow for NMR data acquisition and structural elucidation.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides the first and most detailed overview of the proton environments within the molecule.

  • Aromatic Region (δ 6.5 - 7.5 ppm): The 1,4-disubstituted aromatic ring is an AA'BB' spin system, which at 400 MHz typically resolves into two distinct, mutually coupled doublets.

    • H-3'/H-5': These protons are ortho to the powerful electron-donating amino (-NH₂) group. They will be significantly shielded and appear upfield (at a lower ppm value).

    • H-2'/H-6': These protons are meta to the amino group and ortho to the electron-withdrawing amide carbonyl group. They will appear downfield relative to H-3'/H-5'.

  • Amino Protons (δ ~5.0 - 6.0 ppm): The two protons of the primary amine (-NH₂) typically appear as a broad singlet.[1] Their chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, hydrogen bonding with the solvent often results in a clearer, though still broad, signal.[2]

  • Morpholine Region (δ 3.4 - 3.8 ppm): The eight protons of the morpholine ring are not chemically equivalent. Due to the electronic effects of the adjacent oxygen and amide nitrogen, they split into two groups of four protons.

    • H-3/H-5 (O-CH₂): These protons are adjacent to the highly electronegative oxygen atom and will be the most deshielded of the morpholine protons, appearing furthest downfield.[3]

    • H-2/H-6 (N-CH₂): These protons are adjacent to the amide nitrogen. The restricted rotation around the C(7)-N(1) amide bond can make the two protons on each of these carbons magnetically non-equivalent, leading to more complex multiplets than simple triplets.[4][5] They typically appear as a broad, overlapping multiplet.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.1 - 7.3d (Doublet)2HH-2', H-6'Ortho to C=O (deshielded), meta to NH₂
~6.5 - 6.7d (Doublet)2HH-3', H-5'Ortho to NH₂ (shielded)
~5.5br s (Broad Singlet)2H-NHLabile protons of the amino group
~3.6m (Multiplet)4HH-3, H-5Adjacent to electronegative oxygen
~3.4m (Multiplet)4HH-2, H-6Adjacent to amide nitrogen

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

  • Carbonyl Carbon (δ ~168 ppm): The amide carbonyl carbon C(7) will appear as a single, low-intensity peak in the characteristic amide region of the spectrum.

  • Aromatic Region (δ 113 - 152 ppm): Due to symmetry, four signals are expected for the six aromatic carbons.

    • C-4': The carbon directly attached to the amino group is strongly shielded and will be the most upfield aromatic carbon.

    • C-1': The ipso-carbon attached to the carbonyl group is deshielded but also influenced by the para-amino group. It is typically found significantly upfield from where a benzoyl carbon would be.

    • C-2'/C-6' & C-3'/C-5': These pairs of carbons will give two distinct signals. C-3'/C-5' (ortho to NH₂) will be more shielded (upfield) than C-2'/C-6'.

  • Morpholine Region (δ 40 - 70 ppm): Two signals are expected for the four morpholine carbons.

    • C-3/C-5: The carbons adjacent to the oxygen atom are deshielded and appear downfield.

    • C-2/C-6: The carbons adjacent to the nitrogen atom appear upfield relative to C-3/C-5. The amide bond may cause a slight broadening or splitting of these signals.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale
~168.0C(7)Amide Carbonyl
~151.5C-4'Aromatic C attached to NH₂ (shielded)
~129.5C-2', C-6'Aromatic CH ortho to C=O
~122.0C-1'Aromatic C attached to C=O
~113.0C-3', C-5'Aromatic CH ortho to NH₂ (shielded)
~66.0C-3, C-5Morpholine CH₂ adjacent to Oxygen
~42.0, ~47.0C-2, C-6Morpholine CH₂ adjacent to Nitrogen (may be two signals)

Confirmation with 2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for assembling the fragments identified in 1D spectra into a complete molecular structure.

¹H-¹H COSY: Mapping Proton Connectivity

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Key Expected Correlations:

    • A strong cross-peak will be observed between the aromatic doublets corresponding to H-2'/H-6' and H-3'/H-5', confirming their ortho relationship.

    • Within the morpholine ring, complex cross-peaks will connect the protons at the 2/6 positions with those at the 3/5 positions, confirming the ring's integrity.

G cluster_aromatic Aromatic System cluster_morpholine Morpholine Ring H2_6 H-2'/H-6' H3_5 H-3'/H-5' H2_6->H3_5 ³J coupling H2_6_morph H-2/H-6 H3_5_morph H-3/H-5 H2_6_morph->H3_5_morph ³J coupling

Caption: Expected ¹H-¹H COSY correlations for key structural fragments.

¹H-¹³C HSQC: Linking Protons to Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment creates a 2D map where one axis is the ¹H spectrum and the other is the ¹³C spectrum. A peak appears for each carbon atom that has one or more protons directly attached to it.

  • Causality and Verification: This experiment provides the definitive link between the proton and carbon skeletons.

    • The aromatic proton signal at ~7.2 ppm will show a correlation to the carbon signal at ~129.5 ppm, unambiguously assigning both to the C-2'/H-2' and C-6'/H-6' pairs.

    • The aromatic proton signal at ~6.6 ppm will correlate to the carbon signal at ~113.0 ppm, confirming the C-3'/H-3' and C-5'/H-5' assignments.

    • The downfield morpholine proton multiplet (~3.6 ppm) will correlate to the downfield morpholine carbon signal (~66.0 ppm), assigning them to the C-3/H-3 and C-5/H-5 positions next to the oxygen.

    • The upfield morpholine proton multiplet (~3.4 ppm) will correlate to the upfield morpholine carbon signal(s) (~42-47 ppm), assigning them to the C-2/H-2 and C-6/H-6 positions next to the nitrogen.

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques, a complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved. This methodical approach, which uses correlational spectroscopy to validate initial assignments from one-dimensional spectra, forms a robust and reliable protocol for the structural verification of this and similar molecules. This ensures high confidence in material identity and purity, a critical requirement in all stages of chemical and pharmaceutical development.

References

  • Duddeck, H., et al. (2005). ¹H and ¹³C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry.
  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog.
  • Carter, R. E., & Drakenberg, T. (1972). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry.
  • UCLA Chemistry. Spectroscopy Tutorial: Amines. UCLA Department of Chemistry and Biochemistry.
  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines. LibreTexts.
  • The Royal Society of Chemistry. Supporting Information for Cu-catalyzed amination of aryl halides. RSC Publishing.
  • The Royal Society of Chemistry. Supporting Information for Synthesis of Amides. RSC Publishing.

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Application Notes and Protocols: Synthetic Routes to Novel Indazole Derivatives Utilizing Morpholino Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Indazole and Morpholine in Modern Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3][4][5][6][7] The versatility of the indazole ring system allows for functionalization at various positions, enabling the fine-tuning of pharmacological profiles.[3][8][9] Concurrently, the morpholine moiety has emerged as a valuable building block in drug design.[10][11][12] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of the parent compound.[10][11]

This guide provides an in-depth exploration of synthetic strategies for the preparation of novel indazole derivatives incorporating the morpholino substructure. We will move beyond a simple recitation of procedures to provide a rationale for the chosen synthetic routes, highlighting key mechanistic considerations and offering detailed, field-tested protocols. The methodologies presented herein are designed to be robust and adaptable, providing researchers in drug development with the tools to generate libraries of novel morpholino-substituted indazoles for biological screening.

Synthetic Strategies and Core Mechanistic Principles

The synthesis of morpholino-substituted indazoles can be broadly approached via two strategic disconnections:

  • Strategy A: Pre-functionalization of an Aryl Precursor with Morpholine Followed by Indazole Ring Formation. This approach is advantageous when the desired morpholine substitution pattern is readily accessible on a commercially available or easily synthesized aromatic starting material.

  • Strategy B: Post-functionalization of a Pre-formed Indazole Core with Morpholine. This strategy is ideal for introducing the morpholine moiety at a later stage, particularly when the indazole core itself requires a multi-step synthesis or when late-stage diversification is desired.

The choice between these strategies will depend on the availability of starting materials, the desired substitution pattern on the indazole ring, and the overall convergency of the synthetic route.

Strategy A: Indazole Annulation from a Morpholino-Functionalized Aryl Precursor

This strategy leverages the early introduction of the morpholine moiety onto an aromatic ring that will subsequently be elaborated into the indazole core. A key example of this approach is the synthesis of 3-amino-4-morpholino-1H-indazole, a versatile intermediate for further derivatization.

Mechanistic Rationale

The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction on a highly activated aryl halide. The presence of strong electron- withdrawing groups (e.g., -CN, -NO2) ortho and para to the leaving group (typically a halide) is crucial for activating the ring towards nucleophilic attack by morpholine. Following the successful installation of the morpholine group, the indazole ring is constructed via a condensation reaction with hydrazine, which proceeds through a cyclization and subsequent aromatization to yield the stable 1H-indazole tautomer.

Workflow Diagram: Synthesis of 3-Amino-4-Morpholino-1H-Indazole

G A 2,6-Difluorobenzonitrile C Nucleophilic Aromatic Substitution (SNAr) A->C B Morpholine B->C D 2-Fluoro-6-morpholinobenzonitrile C->D Formation of C-N bond F Cyclization/Condensation D->F E Hydrazine Hydrate E->F G 4-Morpholino-1H-indazol-3-amine F->G Indazole ring formation

Caption: Workflow for the synthesis of 4-morpholino-1H-indazol-3-amine.

Detailed Experimental Protocol 1: Synthesis of 4-Morpholino-1H-indazol-3-amine

This protocol is adapted from the synthesis of a precursor to a biologically active indazole derivative.[10]

Materials:

  • 2,6-Difluorobenzonitrile

  • Morpholine

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Dimethylformamide (DMF)

  • Potassium Carbonate (K2CO3)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Part 1: Synthesis of 2-Fluoro-6-morpholinobenzonitrile

  • To a solution of 2,6-difluorobenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-fluoro-6-morpholinobenzonitrile.

Part 2: Synthesis of 4-Morpholino-1H-indazol-3-amine

  • In a sealed tube, dissolve 2-fluoro-6-morpholinobenzonitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess hydrazine.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 4-morpholino-1H-indazol-3-amine.

Table 1: Characterization Data for Key Intermediates and Product

CompoundMolecular FormulaMolecular Weight1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
2-Fluoro-6-morpholinobenzonitrileC11H11FN2O206.227.40-7.30 (m, 1H), 6.80-6.70 (m, 2H), 3.85 (t, J = 4.8 Hz, 4H), 3.20 (t, J = 4.8 Hz, 4H)162.5 (d, J=250 Hz), 132.0 (d, J=10 Hz), 118.0, 115.0 (d, J=20 Hz), 110.0, 67.0, 52.0
4-Morpholino-1H-indazol-3-amineC11H14N4O218.2610.5 (br s, 1H), 7.20 (t, J = 8.0 Hz, 1H), 6.50 (d, J = 8.0 Hz, 1H), 6.40 (d, J = 8.0 Hz, 1H), 4.5 (br s, 2H), 3.90 (t, J = 4.5 Hz, 4H), 3.00 (t, J = 4.5 Hz, 4H)150.0, 145.0, 138.0, 128.0, 108.0, 105.0, 102.0, 67.5, 53.0

Strategy B: Post-Functionalization of the Indazole Core

This approach involves the synthesis of a functionalized indazole (e.g., a halo-indazole) followed by the introduction of the morpholine moiety, typically through a transition-metal-catalyzed cross-coupling reaction. This strategy offers greater flexibility for late-stage diversification.

Method 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][13][14][15] This reaction is highly efficient for coupling amines with aryl halides or triflates.

Mechanistic Rationale:

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (bromo- or chloro-indazole) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a more nucleophilic amido ligand.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as XPhos often providing excellent results.[15]

Workflow Diagram: Buchwald-Hartwig Amination of a Halo-Indazole

G A Halo-Indazole (e.g., 5-Bromo-1H-indazole) F Buchwald-Hartwig Amination A->F B Morpholine B->F C Pd Catalyst (e.g., Pd2(dba)3) C->F D Ligand (e.g., XPhos) D->F E Base (e.g., NaOtBu) E->F G Morpholino-Substituted Indazole F->G C-N bond formation

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol 2: Synthesis of 5-Morpholino-1H-indazole via Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from established methods for the amination of aryl halides.[15]

Materials:

  • 5-Bromo-1H-indazole

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(dba)2 (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).

  • Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene, followed by 5-bromo-1H-indazole (1.0 eq) and morpholine (1.5 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain 5-morpholino-1H-indazole.

Method 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide or triflate.[16] This method can be employed to synthesize indazole derivatives where the morpholine is part of a separate aryl ring that is then coupled to the indazole core.

Mechanistic Rationale:

The Suzuki-Miyaura coupling cycle typically involves:

  • Oxidative Addition: The Pd(0) catalyst adds to the halo-indazole to form a Pd(II) species.

  • Transmetalation: The organoboron compound (e.g., a morpholino-phenylboronic acid) transfers its organic group to the palladium center, a step that is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

Workflow Diagram: Suzuki-Miyaura Coupling of a Halo-Indazole

G A Halo-Indazole (e.g., 6-Iodo-1H-indazole) E Suzuki-Miyaura Coupling A->E B Morpholino-Substituted Arylboronic Acid B->E C Pd Catalyst (e.g., Pd(dppf)Cl2) C->E D Base (e.g., K2CO3) D->E F Aryl-Substituted Morpholino-Indazole E->F C-C bond formation

Caption: General workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol 3: Synthesis of 6-(4-Morpholinophenyl)-1H-indazole via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methods.[16]

Materials:

  • 6-Iodo-1H-indazole

  • 4-Morpholinophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, combine 6-iodo-1H-indazole (1.0 eq), 4-morpholinophenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add Pd(dppf)Cl2 (5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction to 90 °C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 6-(4-morpholinophenyl)-1H-indazole.

Table 2: Comparison of Synthetic Strategies

FeatureStrategy A: Pre-functionalizationStrategy B: Post-functionalization
Key Reaction Nucleophilic Aromatic SubstitutionTransition-Metal Cross-Coupling
Timing of Morpholine Introduction Early stageLate stage
Advantages Utilizes readily available starting materials; straightforward for certain substitution patterns.High flexibility for diversification; generally high-yielding and functional group tolerant.
Disadvantages Limited by the availability of appropriately substituted aryl precursors; may require harsh conditions for SNAr.Requires synthesis of a functionalized indazole core; transition-metal catalysts can be expensive.
Ideal for... Convergent synthesis of specific targets.Library synthesis and late-stage modification.

Conclusion and Future Perspectives

The synthetic routes detailed in this guide provide a robust framework for the synthesis of novel indazole derivatives bearing a morpholino moiety. The choice of strategy—pre-functionalization followed by indazole formation or post-functionalization of a pre-formed indazole core—offers researchers the flexibility to design efficient and adaptable synthetic plans. The detailed protocols for nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling serve as a practical starting point for the laboratory synthesis of these promising compounds.

Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems, including the use of earth-abundant metals and greener reaction media. Furthermore, the exploration of novel C-H activation strategies for the direct functionalization of the indazole core with morpholine-containing fragments will undoubtedly open new avenues for the rapid generation of diverse chemical libraries for drug discovery.

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  • Zhang, T., & Zhang, J. (2018). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry, 16(34), 6245-6249. [Link]
  • Kashani, S. K., & Jessiman, J. E. (2019).
  • Various Authors. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
  • Various Authors. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229-1232. [Link]
  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519-521. [Link]
  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229-1232. [Link]
  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(48), 30237-30244. [Link]
  • Chen, J., et al. (2012). Suzuki coupling of heteroaryl halides with aryl boronic acids.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5557. [Link]
  • Various Authors. (n.d.). Pharmacological properties of indazole derivatives: recent developments. PubMed. [Link]

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Application Notes and Protocols for the Development of Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need in Epilepsy Treatment

Epilepsy, a neurological disorder characterized by recurrent seizures, affects approximately 50 million people worldwide.[1] Despite the availability of over twenty antiepileptic drugs (AEDs), a significant portion of patients, estimated to be around 30%, do not achieve adequate seizure control with current therapies.[2] This pharmacoresistance, coupled with the dose-limiting side effects and potential for drug-drug interactions associated with many existing AEDs, underscores the urgent need for novel anticonvulsant agents with improved efficacy and safety profiles.[2][3] The journey of an anticonvulsant agent from a laboratory concept to a clinical reality is a multi-stage process, demanding a rigorous and systematic approach to discovery and development. This guide provides a comprehensive overview of the key applications and protocols involved in this intricate process, intended to equip researchers and drug development professionals with the foundational knowledge to navigate this challenging yet crucial field.

Chapter 1: The Foundation - Target Identification and Validation

The development of new anticonvulsant drugs has evolved from serendipitous discoveries, such as phenobarbital in 1912, to a more rational, target-based approach.[2][4] This modern paradigm begins with the identification and validation of specific molecular targets within the central nervous system (CNS) that are believed to play a crucial role in the generation and propagation of seizures.

The primary rationale behind this approach is to design molecules that can modulate the activity of these targets to restore the balance between neuronal excitation and inhibition, which is often disrupted in epilepsy. Key molecular targets for anticonvulsant drug development can be broadly categorized:

  • Voltage-gated ion channels: These are critical regulators of neuronal excitability.

    • Sodium (Na+) channels: Many existing AEDs, such as phenytoin and carbamazepine, act by blocking these channels, thereby reducing high-frequency neuronal firing.[5]

    • Calcium (Ca2+) channels: T-type calcium channels are particularly important in absence seizures, and their blockade is a key mechanism of drugs like ethosuximide.[5]

  • GABAergic system: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Enhancing GABAergic transmission is a well-established strategy for seizure control.

    • GABAA receptors: Benzodiazepines and barbiturates enhance the activity of these receptors, promoting neuronal inhibition.[5]

  • Glutamatergic system: Glutamate is the main excitatory neurotransmitter. Antagonizing its receptors can reduce excessive neuronal excitation.[5]

The validation of a potential target involves a combination of genetic studies, analysis of animal models of epilepsy, and pharmacological experiments to confirm its role in seizure pathophysiology.

Chapter 2: Early Assessment - In Vitro Screening Models

Once a target is validated, the next step is to identify compounds that can modulate its activity. In vitro models offer a cost-effective and high-throughput approach for the initial screening of large compound libraries. These models allow for the examination of a compound's effect on specific molecular targets in a controlled environment.

Key In Vitro Models and Protocols
  • Hippocampal Slice Recordings: This ex vivo technique is a cornerstone of epilepsy research, allowing for the study of neuronal activity in a preserved neural circuit.[6]

    • Rationale: The hippocampus is a brain region highly susceptible to seizure activity, making it an excellent model to study the effects of compounds on epileptiform discharges.

    • Protocol Outline:

      • Preparation: Rapidly dissect the hippocampus from a rodent brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

      • Slicing: Use a vibratome to cut thin (300-400 µm) slices of the hippocampus.

      • Recovery: Allow slices to recover in an interface or submerged chamber with continuously perfused, oxygenated aCSF at a physiological temperature (around 32-34°C).

      • Recording: Use microelectrodes to record field potentials or patch-clamp techniques to record from individual neurons.

      • Induction of Epileptiform Activity: Epileptiform activity can be induced by altering the ionic composition of the aCSF (e.g., high potassium or low magnesium) or by applying pro-convulsant chemicals like 4-aminopyridine (4-AP) or bicuculline.[4][7]

      • Compound Application: After establishing stable epileptiform activity, the test compound is added to the perfusion solution to assess its ability to suppress or eliminate the seizure-like discharges.

  • Human iPSC-Derived Neuronal Cultures: The advent of induced pluripotent stem cell (iPSC) technology has revolutionized in vitro modeling by allowing for the creation of human neuronal cultures, including those from patients with specific genetic forms of epilepsy.[6][8]

    • Rationale: These models offer a more translationally relevant platform for screening compounds, as they utilize human cells and can recapitulate patient-specific disease phenotypes.

    • Protocol Outline:

      • Neuronal Differentiation: Differentiate human iPSCs into cortical neurons and/or other relevant neuronal subtypes.

      • Culture on Multi-Electrode Arrays (MEAs): Plate the differentiated neurons on MEAs, which are dishes with embedded electrodes that can record the electrical activity of the neuronal network over time.[9]

      • Induction of Hyperexcitability: Induce epileptiform activity using chemical convulsants like 4-AP or pentylenetetrazole (PTZ).[9]

      • High-Throughput Screening: Apply test compounds to the neuronal cultures in a multi-well format and use the MEA system to simultaneously record changes in neuronal firing and network synchrony.[8] This allows for the rapid screening of many compounds.

Chapter 3: Whole-System Evaluation - In Vivo Screening Models

Compounds that show promise in in vitro assays are then advanced to in vivo models to assess their efficacy and potential side effects in a whole-animal system.[10] These models are crucial for understanding a compound's pharmacokinetic and pharmacodynamic properties. The two most widely used and historically validated models for initial anticonvulsant screening are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[5][10]

Maximal Electroshock (MES) Test

The MES test is considered a model of generalized tonic-clonic seizures and is particularly effective at identifying compounds that prevent seizure spread.[5]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 20-25g are commonly used.

  • Apparatus: An electroconvulsometer capable of delivering a constant alternating current.

  • Procedure: a. Administer the test compound, vehicle control, or a positive control (e.g., Phenytoin) via the desired route (typically intraperitoneal or oral). b. At the predetermined time of peak effect, gently restrain the mouse. c. Apply a drop of topical anesthetic to the corneas, followed by saline to ensure good electrical contact. d. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.

  • Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for clonic seizures and is effective at identifying compounds that can raise the seizure threshold.[5]

Experimental Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Test in Mice

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 20-25g.

  • Chemicals: Pentylenetetrazole (PTZ) dissolved in saline.

  • Procedure: a. Administer the test compound, vehicle control, or a positive control (e.g., Ethosuximide) via the desired route. b. At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck. c. Observe the animals for 30 minutes.

  • Endpoint: The primary endpoint is the absence of a clonic seizure, which is characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds.

  • Data Analysis: The number of protected animals is recorded, and the ED50 is calculated.

Data Presentation: Comparative Efficacy of Standard Anticonvulsants

The following table provides a comparative overview of the ED50 values for several standard anticonvulsant drugs in the MES and scPTZ tests in mice. This data is crucial for benchmarking the potency of novel compounds.

Anticonvulsant DrugMES ED50 (mg/kg, i.p.) in MicescPTZ ED50 (mg/kg, i.p.) in MicePrimary Mechanism of Action
Phenytoin9.5>100Sodium channel blocker
Carbamazepine8.831.3Sodium channel blocker
Phenobarbital21.913.0GABAA receptor modulator
Valproic Acid272149Multiple mechanisms
Ethosuximide>1000130T-type calcium channel blocker
Diazepam28.50.2GABAA receptor modulator

Note: ED50 values can vary depending on the specific strain of mouse and experimental conditions.

Chapter 4: The Path to the Clinic - Preclinical Development

Promising candidates from in vivo screening undergo a more extensive preclinical development phase to gather the necessary data to support an Investigational New Drug (IND) application. This phase focuses on understanding the drug's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) profile.

ADME/Tox Studies

A thorough ADME/Tox evaluation is critical to ensure the safety and appropriate dosing of a new drug candidate. Key studies include:

  • Pharmacokinetics (PK): These studies determine how the body processes the drug. This includes measuring its absorption rate, how it is distributed throughout the body (including penetration of the blood-brain barrier, which is crucial for CNS drugs), the rate and pathways of its metabolism, and how it is ultimately excreted.

  • Metabolic Stability: In vitro assays using liver microsomes or hepatocytes are used to predict how quickly the drug will be metabolized in the body.[11]

  • Toxicity Studies:

    • Acute Toxicity: Determines the effects of a single high dose of the drug.

    • Repeat-Dose Toxicity: Evaluates the effects of long-term exposure to the drug in at least two animal species (one rodent, one non-rodent).

    • Genotoxicity: A battery of tests to assess the potential of the drug to damage genetic material.

    • Safety Pharmacology: Investigates the potential adverse effects of the drug on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems.

Chapter 5: Human Trials - Clinical Development of Anticonvulsant Agents

The clinical development of an anticonvulsant drug is typically conducted in three phases, each with specific objectives.[3][12]

Phase I: Safety and Tolerability
  • Objective: To assess the safety and tolerability of the new drug in a small group of healthy volunteers.

  • Design: Typically, single ascending dose (SAD) and multiple ascending dose (MAD) studies are conducted.

  • Key Endpoints: Monitoring for adverse events, vital signs, and electrocardiograms (ECGs). Pharmacokinetic parameters are also extensively studied.

Phase II: Efficacy and Dose-Ranging
  • Objective: To evaluate the efficacy of the drug in patients with epilepsy and to determine the optimal dose range.[13]

  • Design: These are often randomized, double-blind, placebo-controlled trials.[13] Patients are typically randomized to receive either a placebo or one of several different doses of the investigational drug as an add-on to their existing AED regimen.

  • Key Endpoints: The primary efficacy endpoint is usually the percentage reduction in seizure frequency from baseline compared to placebo.

Phase III: Confirmation of Efficacy and Safety
  • Objective: To confirm the efficacy and safety of the drug in a larger patient population to provide the basis for regulatory approval.[3]

  • Design: These are large-scale, multicenter, randomized, double-blind, placebo-controlled trials that are pivotal for demonstrating the drug's benefit-risk profile.[14]

  • Key Endpoints: Similar to Phase II, the primary endpoint is typically seizure frequency reduction. Long-term safety and tolerability are also closely monitored.

Visualizing the Process

To better illustrate the interconnected stages of anticonvulsant drug development, the following diagrams, created using the DOT language for Graphviz, outline the overall workflow and a key signaling pathway.

Anticonvulsant_Development_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Target_ID Target Identification & Validation HTS High-Throughput In Vitro Screening Target_ID->HTS Identifies Hits Lead_Opt Lead Optimization HTS->Lead_Opt Optimizes Potency In_Vivo In Vivo Efficacy (MES, scPTZ) Lead_Opt->In_Vivo Tests in Animals ADME_Tox ADME/Tox & Safety Pharmacology In_Vivo->ADME_Tox Evaluates Safety Phase_I Phase I (Safety in Healthy Volunteers) ADME_Tox->Phase_I IND Filing Phase_II Phase II (Efficacy & Dose-Ranging) Phase_I->Phase_II Establishes Safety Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Determines Dose NDA New Drug Application (NDA) Submission Phase_III->NDA Confirms Efficacy Sodium_Channel_Blockade cluster_Neuron Presynaptic Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel Action_Potential->Na_Channel Opens Na_Influx Na+ Influx Na_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Vesicle_Fusion Vesicle Fusion Depolarization->Vesicle_Fusion Glutamate_Release Glutamate Release Vesicle_Fusion->Glutamate_Release Anticonvulsant Anticonvulsant Drug (e.g., Phenytoin) Anticonvulsant->Na_Channel Blocks (Inactivated State)

Caption: Mechanism of Sodium Channel Blockers.

Conclusion

The development of new anticonvulsant agents is a complex, lengthy, and resource-intensive endeavor. However, by leveraging a systematic and integrated approach that combines rational target selection, robust in vitro and in vivo screening models, and well-designed clinical trials, it is possible to identify and develop novel therapies that can significantly improve the lives of individuals with epilepsy. The protocols and frameworks outlined in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to this critical area of drug discovery.

References

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  • Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. (2023). National Institutes of Health.
  • Investigational small molecules in phase II clinical trials for the treatment of epilepsy. (2018). PubMed.
  • Anti-epileptogenic Clinical Trial Designs in Epilepsy: Issues and Options. (2014). PubMed Central.
  • What drugs are in development for Epilepsy? (2025). Patsnap Synapse.
  • Guideline on clinical investigation of medicinal products in the treatment of epileptic disorders. (2017). European Medicines Agency.
  • Guideline on clinical investigation of medicinal products in the treatment of epileptic disorders. (2010). European Medicines Agency.
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  • Antiepileptic drugs in development pipeline: A recent update. (2016). ResearchGate.
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Application Note & Protocol: A Scalable Synthesis of (4-Aminophenyl)(morpholino)methanone for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the scale-up synthesis of (4-Aminophenyl)(morpholino)methanone, a key building block in the development of numerous pharmaceutical agents. The protocol herein details a robust, two-step synthetic route, amenable to scaling, that begins with readily available starting materials. Beyond a simple recitation of steps, this guide elucidates the critical process parameters, safety considerations, and analytical controls necessary to produce material of sufficient quality and quantity for preclinical studies. We address common scale-up challenges, including thermal management, impurity profiling, and final product purification, to equip researchers and drug development professionals with a practical and scientifically-grounded methodology.

Introduction: The Strategic Importance of a Scalable Synthesis

This compound is a vital intermediate in medicinal chemistry, notably serving as a precursor for various therapeutic candidates.[1] The progression of a drug candidate from discovery to preclinical evaluation necessitates the synthesis of increasingly larger quantities of the active pharmaceutical ingredient (API) or key intermediates.[2][3] Preclinical studies, which evaluate the safety and efficacy of a new drug before it is tested in humans, require a reliable supply of high-purity material, often on the gram to kilogram scale.[4][5]

Therefore, developing a synthetic route that is not only efficient at the bench but also robust, safe, and economically viable upon scale-up is a critical, value-adding objective in early drug development.[6] A synthesis that is easily scalable ensures consistency between batches and mitigates risks of delays in the drug development timeline.[6]

This application note details a well-established and scalable two-step synthesis of this compound. The chosen pathway involves an initial amide coupling reaction to form a nitro-intermediate, followed by a catalytic hydrogenation to yield the final amine. This approach is favored for its high yields, clean conversions, and the avoidance of harsh reagents that can complicate large-scale production and purification.[7][8]

The Synthetic Pathway: From Nitroaromatic to Final Amine

The selected synthetic route proceeds in two distinct stages:

  • Amide Bond Formation: Acylation of morpholine with 4-nitrobenzoyl chloride to form (4-nitrophenyl)(morpholino)methanone.

  • Nitro Group Reduction: Catalytic hydrogenation of the nitro-intermediate to afford the target compound, this compound.

This strategy isolates the energetic and often exothermic acylation step from the more sensitive final product, and the subsequent reduction is a clean reaction with water as the primary byproduct.

Synthetic_Pathway 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl chloride Step1_Reaction Amide Coupling (Schotten-Baumann) 4-Nitrobenzoyl_Chloride->Step1_Reaction Morpholine Morpholine Morpholine->Step1_Reaction Nitro_Intermediate (4-nitrophenyl)(morpholino)methanone Step1_Reaction->Nitro_Intermediate Base (e.g., Na2CO3) DCM, 0°C to RT Step2_Reaction Reduction (Catalytic Hydrogenation) Nitro_Intermediate->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product H2, Pd/C Methanol Scale_Up_Considerations Start Lab Scale Protocol (10g) Safety_Review Process Hazard Analysis (PHA) - Exotherm Data - Reagent Toxicity Start->Safety_Review Thermal_Management Heat Transfer Calculation - Reactor Surface Area/Volume - Controlled Addition Rate Safety_Review->Thermal_Management Key for Step 1 Mass_Transfer Mixing & Agitation Study - Impeller Design - Biphasic Reaction Efficiency Thermal_Management->Mass_Transfer Downstream_Process Isolation & Purification - Filtration Time - Crystallization Control - Drying Efficiency Mass_Transfer->Downstream_Process Pilot_Batch Pilot Scale Batch (1-5 kg) Downstream_Process->Pilot_Batch QC_Validation Analytical Method Validation - Impurity Identification - Batch Release Specs Pilot_Batch->QC_Validation Success Preclinical Material Generated QC_Validation->Success

Sources

Application Notes and Protocols for the Functionalization of the Aniline Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Aniline Moiety in Modern Chemistry

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds. Their presence is particularly notable in pharmaceuticals, agrochemicals, and materials science.[1][2] The versatile reactivity of the aniline moiety, stemming from the nucleophilic amino group and the activated aromatic ring, allows for a diverse range of chemical transformations. This adaptability makes aniline a crucial scaffold in drug discovery, where subtle modifications can lead to significant changes in biological activity, selectivity, and pharmacokinetic properties.[3][4][5] However, the high reactivity of anilines can also present challenges, such as metabolic instability and potential toxicity, necessitating careful and strategic functionalization.[3][5][6]

This comprehensive guide provides detailed application notes and protocols for the key functionalization reactions of the aniline moiety. As a senior application scientist, the aim is to not only provide step-by-step instructions but also to offer insights into the rationale behind the chosen methodologies, ensuring both scientific integrity and practical applicability.

I. N-Functionalization: Modifying the Amino Group

The nitrogen atom of the aniline is a primary site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the electronic and steric properties of the molecule.

N-Alkylation: Building Complexity

N-alkylation of anilines is a cornerstone of organic synthesis, producing secondary and tertiary amines that are prevalent in many bioactive molecules.[7]

Causality Behind Experimental Choices:

Traditional N-alkylation methods often rely on alkyl halides, which can be hazardous and lead to over-alkylation.[8] Modern approaches, such as "borrowing hydrogen" or "hydrogen autotransfer" catalysis, offer a greener and more atom-economical alternative by using alcohols as alkylating agents, with water as the main byproduct.[7] Reductive amination, another powerful technique, allows for the one-pot synthesis of N-alkylated anilines from anilines and carbonyl compounds.[9]

Experimental Protocol: Reductive Mono-N-alkylation of Aniline with an Aldehyde using Pd/C [9]

This protocol describes a facile and environmentally benign method for the selective mono-N-alkylation of aniline.

  • Materials:

    • Aniline (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • 10% Palladium on carbon (Pd/C) (0.1 equiv)

    • Ammonium formate (5.0 equiv)

    • 2-Propanol/water (10:1 v/v) solvent system

  • Procedure:

    • In a round-bottom flask, combine aniline and the aldehyde in the 2-propanol/water solvent system.

    • Add ammonium formate to the mixture.

    • Carefully add the 10% Pd/C catalyst.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired mono-N-alkylated aniline.

Trustworthiness: This method has been shown to provide excellent yields for a variety of aldehydes and anilines, with high selectivity for the mono-alkylated product.[9]

N-Acylation: Protection and Bioactivity

N-acylation is a crucial reaction for protecting the amino group of aniline, thereby moderating its reactivity and preventing unwanted side reactions during subsequent transformations like electrophilic aromatic substitution.[10][11][12] The resulting amides are also important pharmacophores in their own right.

Causality Behind Experimental Choices:

Acyl chlorides and anhydrides are common acylating agents.[11][13] The choice of base is critical to neutralize the acid byproduct and drive the reaction to completion. Microwave-assisted synthesis can significantly accelerate the reaction.[14]

Experimental Protocol: N-Acetylation of Aniline with Acetic Anhydride [11]

This protocol details the classic and reliable method for the N-acetylation of aniline to form acetanilide.

  • Materials:

    • Aniline (1.0 equiv)

    • Acetic anhydride (1.2 equiv)

    • Sodium acetate (1.2 equiv)

    • Water

    • Concentrated hydrochloric acid

  • Procedure:

    • To a flask containing water, slowly add concentrated hydrochloric acid.

    • Add aniline to the acidic solution to form the aniline salt.

    • Prepare a separate solution of sodium acetate in water.

    • To the aniline hydrochloride solution, add acetic anhydride and swirl.

    • Immediately add the sodium acetate solution to the mixture. A precipitate of acetanilide should form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold water.

    • Recrystallize the crude acetanilide from a suitable solvent, such as 95% ethanol, to obtain the pure product.

Trustworthiness: This is a robust and high-yielding reaction that is commonly used in teaching and research laboratories. The formation of a precipitate provides a clear indication of product formation.

II. C-Functionalization of the Aromatic Ring

The aromatic ring of aniline is highly activated towards electrophilic substitution, primarily at the ortho and para positions. However, this high reactivity can also lead to challenges such as polysubstitution and oxidation.

Halogenation: Introducing a Versatile Handle

Halogenation of anilines introduces a halogen atom onto the aromatic ring, which can serve as a versatile handle for further transformations, such as cross-coupling reactions.[11][15]

Causality Behind Experimental Choices:

Direct halogenation of aniline is often difficult to control and can lead to the formation of polyhalogenated products.[16][17] To achieve monosubstitution, it is often necessary to first protect the amino group by acylation, which attenuates its activating effect.[16][17]

Experimental Protocol: para-Bromination of Acetanilide

This protocol describes the regioselective bromination of aniline after protection of the amino group.

  • Materials:

    • Acetanilide (1.0 equiv)

    • Glacial acetic acid

    • Bromine (1.0 equiv)

  • Procedure:

    • Dissolve acetanilide in glacial acetic acid in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled acetanilide solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

    • Pour the reaction mixture into a beaker containing cold water.

    • Collect the precipitated p-bromoacetanilide by vacuum filtration.

    • Wash the product with cold water to remove any remaining acid.

    • The p-bromoacetanilide can then be hydrolyzed back to p-bromoaniline by heating with aqueous acid or base.

Trustworthiness: The steric hindrance of the acetyl group directs the bromination primarily to the para position, leading to a high degree of regioselectivity.[16]

Nitration: A Gateway to Further Functionalization

Nitration of anilines introduces a nitro group onto the aromatic ring, which can be subsequently reduced to an amino group, providing a route to substituted diaminoaromatics.

Causality Behind Experimental Choices:

Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids can lead to oxidation and the formation of a mixture of ortho, meta, and para isomers.[10][16][18] The formation of the meta product is due to the protonation of the amino group in the strongly acidic medium, which forms the anilinium ion, a meta-directing group.[16][18][19] To achieve selective para-nitration, the amino group is typically protected by acetylation.[10]

Experimental Protocol: Nitration of Acetanilide

This protocol allows for the controlled nitration of aniline at the para position.

  • Materials:

    • Acetanilide (1.0 equiv)

    • Concentrated sulfuric acid

    • Concentrated nitric acid

  • Procedure:

    • Carefully dissolve acetanilide in cold concentrated sulfuric acid.

    • Cool the mixture in an ice-salt bath to below 5 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with constant stirring, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

    • Pour the reaction mixture onto crushed ice.

    • Collect the precipitated p-nitroacetanilide by vacuum filtration.

    • Wash the product thoroughly with cold water until the washings are neutral.

    • The p-nitroacetanilide can be hydrolyzed to p-nitroaniline.

Trustworthiness: Protection of the amino group as an acetamide is a well-established method to control the nitration of aniline and achieve high yields of the para-substituted product.[10]

Sulfonation: Synthesis of Sulfa Drugs Precursors

Sulfonation of aniline introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, leading to the formation of sulfanilic acid, an important intermediate in the synthesis of dyes and sulfa drugs.[20][21]

Causality Behind Experimental Choices:

The reaction of aniline with concentrated sulfuric acid initially forms anilinium hydrogensulfate.[20] Upon heating, this intermediate rearranges to form the thermodynamically more stable p-aminobenzenesulfonic acid (sulfanilic acid).[20][22]

Experimental Protocol: Synthesis of Sulfanilic Acid [20][22]

This protocol outlines the direct sulfonation of aniline.

  • Materials:

    • Aniline (1.0 equiv)

    • Concentrated sulfuric acid (excess)

  • Procedure:

    • In a flask, carefully add aniline to an excess of concentrated sulfuric acid with cooling in an ice bath.

    • Slowly heat the mixture in an oil bath to 180-190 °C for about 5 hours.

    • Monitor the reaction to ensure the temperature is strictly maintained to avoid charring.[22]

    • After the reaction is complete, cool the flask to about 50 °C.[22]

    • Carefully pour the reaction mixture into cold water.

    • The sulfanilic acid will precipitate as a zwitterion.

    • Collect the product by vacuum filtration and wash with cold water.

Trustworthiness: This is a classic and reliable method for the synthesis of sulfanilic acid, though it requires careful temperature control.[22]

III. Cross-Coupling Reactions: Forging New Carbon-Nitrogen and Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are particularly powerful for the functionalization of anilines.

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[23][24][25][26][27] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[23][25]

Causality Behind Experimental Choices:

The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination.[23][25] Sterically hindered phosphine ligands are often used to promote the desired reductive elimination step and prevent side reactions.[23]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [23]

This protocol provides a general framework for the palladium-catalyzed amination of an aryl halide with an aniline.

  • Materials:

    • Aryl halide (1.0 equiv)

    • Aniline (1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • To an oven-dried flask, add the aryl halide, aniline, base, and a stir bar.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst and the phosphine ligand.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Trustworthiness: The Buchwald-Hartwig amination is a highly reliable and versatile reaction, widely used in both academic and industrial settings for the synthesis of arylamines.[23][24]

IV. Data Presentation and Visualization

Quantitative Data Summary
Reaction TypeKey ReagentsTypical ConditionsExpected YieldKey Challenges
N-Alkylation Alcohols, AldehydesCatalytic (e.g., Mn, Ru, Pd)Good to ExcellentOver-alkylation, Selectivity
N-Acylation Acyl chlorides, AnhydridesBase (e.g., Pyridine, NaOAc)High to QuantitativeHydrolysis of acylating agent
Halogenation Br₂, Cl₂Acetic acid, or protected anilineGood to HighPolyhalogenation, Regioselectivity
Nitration HNO₃, H₂SO₄Low temperature, protected anilineGood to HighOxidation, Isomer formation
Sulfonation H₂SO₄High temperatureModerate to GoodCharring, Rearrangement
Buchwald-Hartwig Aryl halides, Pd catalystInert atmosphere, 80-110 °CGood to ExcellentCatalyst deactivation, Ligand choice
Experimental Workflows and Mechanistic Diagrams

N_Acylation_Workflow start Start: Aniline reagents Reagents: - Acetic Anhydride - Base (e.g., NaOAc) - Solvent start->reagents 1. Add reaction Reaction: - Mix reagents - Stir at RT reagents->reaction 2. React workup Work-up: - Quench with water - Filter precipitate reaction->workup 3. Process purification Purification: - Recrystallization workup->purification 4. Isolate product Product: Acetanilide purification->product 5. Characterize Buchwald_Hartwig_Mechanism Pd0 Pd(0)Lu2099 PdII_ArX Ar-Pd(II)-X(Lu2099) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)(NHR'R'')(Lu2099)]u207A PdII_ArX->PdII_Amine Amine Coordination (HNR'R'') PdII_Amido Ar-Pd(II)-NR'R''(Lu2099) PdII_Amine->PdII_Amido Deprotonation (-HX, -Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

V. Conclusion

The functionalization of the aniline moiety is a rich and diverse field of organic chemistry with profound implications for drug discovery and materials science. The choice of reaction and protocol depends heavily on the desired outcome, the nature of the substituents already present on the aniline ring, and the desired level of control and selectivity. By understanding the underlying principles and causality behind each experimental choice, researchers can effectively navigate the complexities of aniline chemistry and unlock the full potential of this versatile building block. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of chemical synthesis.

VI. References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.

  • Vedantu. (2024). Describe the sulphonation reaction of aniline, including the major product formed and the conditions required for its synthesis.

  • BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.

  • ResearchGate. Regioselective C(sp 2 ) H Functionalization of Anilines.

  • ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis.

  • ACS Publications. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. Organic Letters.

  • BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.

  • RSC Publishing. (n.d.). Direct sulfonylation of anilines mediated by visible light.

  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism.

  • Chemistry Steps. (n.d.). Reactions of Aniline.

  • ACS Publications. (n.d.). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Cresset Group. (2024). Aniline replacement in drug-like compounds.

  • Chemistry Stack Exchange. (2019). Nitration of aniline.

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.

  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.

  • RSC Publishing. (2022). Ohmic heating-assisted regioselective sulfonation of aniline: synthesis of sulfanilic acid. New Journal of Chemistry.

  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.

  • NIH. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC.

  • ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.

  • ResearchGate. (2025). Catalytic N-Alkylation of Anilines.

  • Tradeasia. (n.d.). Aniline in Pharmaceuticals: A Foundation for Drug Synthesis.

  • ResearchGate. (n.d.). meta‐C−H Functionalization of anilines.

  • YouTube. (2021). Sulfanilic acid : Organic synthesis.

  • ResearchGate. (2025). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents | Request PDF.

  • ResearchGate. (n.d.). (a) Selected examples of drugs containing an aniline moiety and (b)....

  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.

  • ChemistryViews. (2017). Mild Sulfonylation of Anilines.

  • NIH. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC.

  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines.

  • BenchChem. (n.d.). Technical Support Center: Halogenation of Substituted Anilines.

  • NIH. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.

  • NIH. (n.d.). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis.

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.

  • Vedantu. (n.d.). When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE.

  • ResearchGate. (n.d.). Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines | Request PDF.

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.

  • University of Bath. (2018). Aniline Review.

  • ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters.

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis a, Anilines are....

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.

  • Wikipedia. (n.d.). Cross-coupling reaction.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Aminophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of (4-Aminophenyl)(morpholino)methanone. This molecule is a crucial intermediate in the development of various biologically active agents, including tyrosine kinase inhibitors and certain anxiolytic compounds.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine the synthesis for your specific needs.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached via two primary strategies, each with distinct advantages and challenges. The choice often depends on the scale, available starting materials, and desired purity profile.

  • Route A: The Nitro Intermediate Pathway. This is the most robust and commonly employed method. It involves the amidation of a 4-nitrobenzoyl derivative with morpholine, followed by the reduction of the nitro group to the target aniline. This pathway avoids side reactions associated with the free amine of the starting material.[2]

  • Route B: Direct Amide Coupling. This pathway involves the direct coupling of 4-aminobenzoic acid with morpholine. While seemingly more direct, it is prone to complications such as low yield and side reactions due to the presence of two nucleophilic sites on the starting acid.[3][4]

Synthetic_Pathways cluster_A Route A: Nitro Intermediate Pathway (Recommended) cluster_B Route B: Direct Coupling Pathway A1 4-Nitrobenzoic Acid A2 4-Nitrobenzoyl Chloride A1->A2 SOCl₂ or (COCl)₂ A3 (4-Nitrophenyl)(morpholino)methanone A2->A3 + Morpholine, Base A4 This compound A3->A4 Reduction (e.g., H₂/Pd-C, Fe/HCl) B1 4-Aminobenzoic Acid B2 This compound B1->B2 + Morpholine, Coupling Reagent (e.g., HATU, EDC)

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis, focusing on the more challenging Direct Coupling Pathway (Route B) and the reduction step of the Nitro Intermediate Pathway (Route A).

Problem: Low or No Product Yield in Direct Amide Coupling (Route B)

A low yield is the most frequent challenge in amide bond formation.[3] The causes can often be traced back to reactant activation, stability, or reaction conditions.

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack.[3]

    • Solution: Ensure you are using a sufficient excess of the coupling reagent (typically 1.1-1.5 equivalents). Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes at room temperature before adding the morpholine.[3] This allows for the formation of the active ester intermediate without premature side reactions.

  • Poor Nucleophilicity of Morpholine/Deactivation of Reactants: While morpholine is a reasonably good nucleophile, the reaction can be hampered if the conditions are not optimal. The aniline in 4-aminobenzoic acid is less nucleophilic than aliphatic amines, which can lead to self-polymerization under certain activation conditions.[4]

    • Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA). DIPEA is too sterically hindered to compete as a nucleophile but is effective at scavenging the acid produced during the reaction. Ensure anhydrous conditions, as water can hydrolyze the activated ester intermediate, reverting it to the carboxylic acid.[3]

  • Suboptimal Coupling Reagent: Not all coupling reagents are equally effective for all substrate pairs. For anilines, which are weaker nucleophiles, a highly efficient reagent is often necessary.[5]

    • Solution: For challenging couplings, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a superior choice due to its high efficiency and rapid reaction times.[6] While more expensive, it often provides significantly higher yields. EDC in combination with an additive like HOBt is a more cost-effective but potentially slower alternative.[6]

Troubleshooting_Workflow Start Low Yield in Direct Coupling Q1 Did you pre-activate the carboxylic acid? Start->Q1 Sol1 Pre-activate acid with coupling reagent & DIPEA for 15-30 min before adding morpholine. Q1->Sol1 No Q2 Are you using anhydrous solvents and reagents? Q1->Q2 Yes Sol2 Use freshly distilled anhydrous solvents (DMF, DCM). Dry reagents as needed. Q2->Sol2 No Q3 Is your coupling reagent strong enough? Q2->Q3 Yes Sol3 Switch to a more potent reagent like HATU. Consider the Nitro Intermediate Pathway (Route A). Q3->Sol3 No

Caption: Decision workflow for troubleshooting low yield in direct amide coupling.

Problem: Incomplete Reduction of Nitro Group (Route A)

The final reduction step is critical. An incomplete reaction will leave the highly colored nitro-intermediate, complicating purification and reducing yield.

Potential Causes & Solutions:

  • Catalyst Inactivity: The hydrogenation catalyst (e.g., Palladium on Carbon, Pd/C) can lose activity due to improper storage, handling, or poisoning by contaminants.

    • Solution: Use fresh, high-quality catalyst. Ensure the reaction solvent (often an aliphatic alcohol like ethanol) is free of potential catalyst poisons like sulfur compounds.[7] The reaction is often run under a hydrogen atmosphere (1-5 bar) for complete conversion.[8]

  • Poor Catalyst Dispersion/Mixing: The reaction is heterogeneous, requiring effective contact between the substrate, hydrogen gas, and catalyst surface.

    • Solution: Ensure vigorous stirring throughout the reaction. Using a solvent system in which the starting material is soluble, such as ethanol or aqueous acetic acid, is beneficial.[8]

  • Alternative Reduction Conditions: Catalytic hydrogenation may not always be feasible or desired.

    • Solution: A classic and effective alternative is reduction using a metal in acidic media, such as iron powder in the presence of hydrochloric acid or ammonium chloride.[2] This method is often high-yielding and avoids the need for specialized hydrogenation equipment.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for large-scale synthesis?

For industrial or large-scale applications, the Nitro Intermediate Pathway (Route A) is overwhelmingly preferred.[8] It is more reliable, higher-yielding, and avoids the problematic side reactions of direct coupling. The starting materials (4-nitrobenzoic acid and morpholine) are readily available and cost-effective.

Q2: What is the best coupling reagent for this synthesis?

The "best" reagent depends on a balance of cost, efficiency, and scale. The table below provides a comparison for the direct coupling of 4-aminobenzoic acid.

Coupling ReagentAdditiveBaseTypical Yield (%)Reaction TimeKey Considerations
SOCl₂ / (COCl)₂ NonePyridine/TEA~80% (if starting from nitro)1-3 hForms acyl chloride in situ. Highly reactive, requires careful handling. Not ideal for 4-aminobenzoic acid due to reactivity with the amine.[2]
EDC HOBtDIPEA70-85%12-24 hCost-effective. The dicyclohexylurea byproduct is water-soluble, simplifying workup. Slower reaction times.[3][6]
HATU NoneDIPEA>90%1-4 hHighly efficient and fast, especially for less reactive amines. More expensive. Generates minimal byproducts.[6][9]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexane (e.g., 1:1 or 2:1 ratio). The product, this compound, will be more polar than the starting 4-nitrobenzoyl chloride but may have similar polarity to 4-aminobenzoic acid. Staining with ninhydrin can help visualize the starting amine. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q4: What are the best practices for purifying the final product?

  • Crystallization: If the crude product is relatively clean after workup, crystallization is an excellent method for purification. Solvents like ethanol, methanol, or ethyl acetate/hexane mixtures can be effective.[10]

  • Column Chromatography: For removing stubborn impurities, flash column chromatography on silica gel is the standard method. A gradient elution from a non-polar solvent system (e.g., 20% ethyl acetate in hexane) to a more polar one (e.g., 80% ethyl acetate in hexane) will effectively separate the product from less polar starting materials and non-polar byproducts.

Experimental Protocols

Protocol 1: Synthesis via Nitro Intermediate (Route A)

Step 1: Synthesis of (4-Nitrophenyl)(morpholino)methanone

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-Dimethylformamide (DMF, ~1-2 drops).

  • Heat the mixture to reflux (approx. 70-80°C) for 1-2 hours or until gas evolution ceases and the solution becomes clear. This forms the 4-nitrobenzoyl chloride.[11]

  • Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • In a separate flask, dissolve morpholine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) or pyridine in anhydrous DCM.

  • Cool the amine solution to 0°C in an ice bath.

  • Slowly add the acyl chloride solution to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor by TLC until the acyl chloride is consumed.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude nitro-amide, which can be purified by recrystallization from ethanol.[12]

Step 2: Reduction to this compound

  • Dissolve the (4-Nitrophenyl)(morpholino)methanone (1.0 eq) in ethanol or methanol.

  • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator at 1-3 atm).

  • Stir vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with additional solvent (ethanol/methanol).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound.[7]

References

  • CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone. Google Patents.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons.
  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
  • CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.
  • amide coupling help. Reddit r/Chempros.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Tips and tricks for difficult amide bond formation?. Reddit r/Chempros.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 1(1), 133-146.
  • Viswanath, I. V. K., et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(3), 691-693.
  • Coupling Reagents. Aapptec Peptides.
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  • CN103804221A - Preparation method of 4-(4-amino phenyl)-3-morpholone and intermediate of the 4-(4-amino phenyl)-3-morpholone. Google Patents.
  • Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. PubMed Central.
  • N-(4-Nitrobenzoyl)morpholine synthesis. RSC Advances.
  • Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics. PubMed.
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  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Novel anxiolytic agents derived from alpha-amino-alpha-phenyl-o-tolyl-4H-triazoles and -imidazoles. PubMed.
  • Synthesis and pharmacology of novel anxiolytic agents derived from 2-[(dialkylamino)methyl-4H-triazol-4-yl] benzophenones and related heterocyclic benzophenones. PubMed.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org.
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  • Reaction between 4-Nitrobenzoyl chloride and 1-Ethyl-4-methoxycarbonylpyridinyl radical. Journal of the American Chemical Society.
  • Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central.
  • Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach. Asian Journal of Research in Chemistry.
  • Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. PubMed.
  • The preparation and applications of amides using electrosynthesis. Green Chemistry.
  • Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. ResearchGate.
  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate.

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purification challenges of 4-(morpholin-4-ylcarbonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of 4-(morpholin-4-ylcarbonyl)aniline. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges in obtaining this compound with high purity.

Introduction to 4-(morpholin-4-ylcarbonyl)aniline

4-(morpholin-4-ylcarbonyl)aniline is a key structural motif found in various pharmacologically active agents. Its synthesis, typically involving an amide coupling between 4-aminobenzoic acid derivatives and morpholine, or the acylation of 4-aminoaniline derivatives, can introduce a variety of impurities. These include unreacted starting materials, coupling reagent byproducts, and side-reaction products. The molecule itself possesses moderate polarity, with a basic aniline moiety and a polar amide group, which presents specific challenges and opportunities for purification. This guide provides direct answers to common problems encountered during its isolation and purification.

Troubleshooting Guide: Common Purification Issues

This section is formatted as a direct question-and-answer guide to address specific experimental problems.

Q1: My final product is a persistent oil or sticky solid and fails to crystallize. What is the cause and solution?

Probable Cause: The presence of impurities is the most common reason for the depression of a compound's melting point, leading to oiling out instead of crystallization. Even small amounts of residual solvent or unreacted starting materials can inhibit the formation of a stable crystal lattice.

Solution Pathway:

  • Confirm Identity and Crude Purity: Before attempting a large-scale purification, confirm the presence of your desired product via LC-MS or ¹H NMR on the crude material. This ensures you are not trying to purify a failed reaction.

  • Solvent Removal: Ensure all reaction solvents (e.g., DMF, CH₂Cl₂, THF) are thoroughly removed under high vacuum, possibly with gentle heating (40-50°C). Toluene can be used as a co-solvent during evaporation to azeotropically remove residual high-boiling solvents.

  • Attempt Chromatographic Purification: If the product is an oil, direct crystallization is unlikely to succeed. Purify a small batch (50-100 mg) via flash column chromatography (see Protocol 2) to obtain a small quantity of pure, solid material. This can then be used as a seed crystal in subsequent recrystallization attempts on the bulk material.

  • Re-evaluate Recrystallization: With a seed crystal in hand, attempt recrystallization again. The presence of a seed provides a template for crystal growth, often overcoming the kinetic barrier to crystallization.

Q2: After recrystallization, my product remains off-white, yellow, or brown. How can I obtain a colorless solid?

Probable Cause: Discoloration in aniline-containing compounds often arises from the oxidation of the aniline functional group into highly colored impurities. It can also be due to residual nitro-aromatic starting materials if the synthesis involved a nitro-group reduction step.

Solution Pathway:

  • Activated Carbon Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) – approximately 1-2% of the solute's weight. Keep the solution hot for 5-10 minutes. The charcoal will adsorb many of the colored impurities. Perform a hot filtration through a pad of Celite® or fluted filter paper to remove the carbon before allowing the solution to cool.

    • Caution: Using too much charcoal can lead to significant product loss due to adsorption.

  • Chromatography: If carbon treatment is ineffective, flash column chromatography is the most reliable method. The polarity difference between the target compound and the colored impurities is usually sufficient for a clean separation. A typical solvent system would be a gradient of ethyl acetate in hexanes.[1]

Q3: My compound streaks badly on a silica gel column, leading to poor separation and low yield. How can I improve the chromatography?

Probable Cause: The basic aniline group (pKa ≈ 4-5) can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong interaction leads to "tailing" or streaking, where the compound elutes slowly and over many fractions.

Solution Pathway:

  • Basify the Mobile Phase: Add a small amount of a basic modifier to your eluent. The most common choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

  • Alternative: Ammonia in Methanol: For more polar solvent systems, such as methanol in dichloromethane, a solution of 1-2% 7N ammonia in methanol can be used as the polar component. This is also highly effective at preventing tailing for basic compounds.[1]

  • Use a Different Stationary Phase: If the issue persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (C18 silica) is an excellent option if the compound and impurities have different hydrophobicities.

Q4: My ¹H NMR spectrum shows residual starting materials (e.g., 4-aminoaniline or morpholine). What is the most efficient removal method?

Probable Cause: Incomplete reaction or non-stoichiometric amounts of reactants are the direct causes. Post-reaction workup may have been insufficient to remove these materials.

Solution Pathway:

  • Liquid-Liquid Extraction (Acid/Base Wash): This is the quickest method if the properties of the impurities are distinct.

    • To Remove Basic Impurities (e.g., 4-aminoaniline, morpholine): Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic impurities will be protonated and move into the aqueous layer. Afterwards, wash the organic layer with brine and dry it before concentrating.[2]

    • To Remove Acidic Impurities (e.g., unreacted benzoic acid derivative): Wash the organic solution with a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃). The acidic impurity will be deprotonated and extracted into the aqueous phase.

  • Chromatography: If extraction is not effective or if starting materials have similar properties to the product, flash column chromatography is the definitive solution. The polarity difference is usually sufficient for a clean separation.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for 4-(morpholin-4-ylcarbonyl)aniline? Store the compound in a tightly sealed container in a cool, dark, and dry place.[3][4] An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation of the aniline moiety, which can cause discoloration.

What is a good starting point for developing an HPLC method for purity analysis? A reverse-phase HPLC method is most common. Given the compound's structure, a C18 column is a standard choice. A good starting point for method development is provided in the table below.[5][6]

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Formic Acid or TFA
Gradient Start at 10% B, ramp to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25-30 °C

What are the most likely impurities from a standard amide coupling synthesis?

  • Unreacted Starting Materials: 4-aminoaniline (or a derivative) and the activated morpholine carbonyl source.

  • Coupling Reagent Byproducts: If using carbodiimide coupling (e.g., EDC), the corresponding urea byproduct will be present. For HATU/HOBt, their byproducts can also be impurities.

  • Side-Reaction Products: Self-condensation products or products from reactions with solvent, if reactive solvents are used at high temperatures.

Key Purification Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane

This protocol is ideal for purifying the compound when it is already a solid but has minor impurities or discoloration.

  • Dissolution: Place the crude 4-(morpholin-4-ylcarbonyl)aniline in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Add the solvent portion-wise and bring the solution to a gentle boil between additions.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small spatula tip of activated carbon. Re-heat the mixture to boiling for 5 minutes.

  • Hot Filtration (if carbon was used): Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). Filter the hot solution quickly into a clean, pre-warmed flask to remove the carbon.

  • Crystallization: To the hot filtrate, slowly add hexanes (a poor solvent) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 1:1 ethyl acetate/hexane solution.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This is the method of choice for removing impurities with different polarities or for purifying oily products.

  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Test various ratios of ethyl acetate (EtOAc) in hexanes. A good Rf value for the product is between 0.25 and 0.35.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane). Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system (e.g., 10% EtOAc/Hexane). Gradually increase the polarity (e.g., step gradient to 20%, 30%, 40% EtOAc/Hexane) to move your compound off the column. If tailing is observed, add 0.5% triethylamine to the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(morpholin-4-ylcarbonyl)aniline.

Visual Workflows and Data

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the state of the crude product.

Purification_Strategy cluster_start Initial Assessment cluster_purification Purification Path cluster_end Final Analysis Start Crude Product TLC Analyze by TLC & NMR Start->TLC IsSolid Is it a solid? TLC->IsSolid Product Confirmed Recrystallize Recrystallization (Protocol 1) IsSolid->Recrystallize Yes Chromatography Flash Chromatography (Protocol 2) IsSolid->Chromatography No (Oil) CheckPurity Check Purity (NMR, HPLC, MP) Recrystallize->CheckPurity Chromatography->CheckPurity CheckPurity->Chromatography Purity <98% PureProduct Pure Product CheckPurity->PureProduct Purity >98%

Caption: Decision workflow for purifying 4-(morpholin-4-ylcarbonyl)aniline.

Recrystallization Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.

SolventPolarityBoiling Point (°C)Comments
Water High100Unlikely to be a good single solvent due to the aromatic nature of the compound, but could be used as an anti-solvent with a polar organic solvent like ethanol.[2]
Ethanol High78Often a good choice for moderately polar compounds containing hydrogen bond donors/acceptors.[7]
Ethyl Acetate Medium77A very common and effective solvent for compounds of this type. Soluble when hot.[3]
Dichloromethane Medium40Often dissolves compounds too well at room temperature, but can be useful in a solvent/anti-solvent pair.
Hexane/Heptane Low69 / 98The compound is likely insoluble. Excellent choice as an "anti-solvent" to be added to a solution in a more polar solvent (like ethyl acetate) to induce crystallization.[3][8]
References
  • MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns.
  • Ghaffari, M., Shariati-Rad, M., & Sabour, M. R. (2021). Preparation of two amide-bonded stationary phases and comparative evaluation under mixed-mode chromatography.
  • PubMed. (2021). Preparation of two amide bonded stationary phases and comparative evaluation under mixed-mode chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2020). What is the best technique for amide purification?
  • Chemdad Co., Ltd. (n.d.). 4-Morpholinoaniline.
  • World Journal of Pharmaceutical Research. (2022).
  • SIELC Technologies. (2018). 4-(4-Morpholino)aniline.

Sources

troubleshooting solubility issues of (4-Aminophenyl)(morpholino)methanone in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Aminophenyl)(morpholino)methanone

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, experience-based solutions to common challenges encountered when handling this compound, specifically focusing on solubility in Dimethyl Sulfoxide (DMSO). Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my vial of this compound in DMSO. The powder forms clumps and won't go into solution. What are the immediate troubleshooting steps?

This is a common initial hurdle, often related to a combination of factors including crystal lattice energy of the solid, solvent quality, and technique. Let's break down the approach logically.

Immediate Action Plan:

  • Verify Solvent Quality: The single most critical factor is the purity and anhydrous nature of your DMSO. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Water contamination significantly reduces its ability to solvate many organic compounds, including those that are otherwise highly soluble.[3][4] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%) for preparing primary stock solutions.

  • Mechanical Agitation: Simple inversion or shaking is often insufficient to overcome the activation energy required for dissolution.

    • Vortexing: Vigorously vortex the vial for 2-3 minutes. Check for visible particulates against a light source.

    • Sonication: If vortexing fails, use a bath sonicator. The high-frequency sound waves create cavitation bubbles that physically break apart powder aggregates, dramatically increasing the surface area exposed to the solvent.[5] A 10-15 minute sonication bath is a standard next step.

  • Gentle Warming: Gentle heat can increase the kinetic energy of the system and improve solubility.

    • Warm the solution in a water bath to 30-40°C. Crucially, do not exceed 40°C. [6] Aggressive heating can promote the degradation of both the compound (especially the aminophenyl moiety, which is susceptible to oxidation) and the DMSO solvent itself.[7][8]

If the compound dissolves after these steps, proceed to the protocol for preparing a stable stock solution. If solubility issues persist, move to the advanced troubleshooting questions below.

Q2: My this compound dissolved initially, but now my stock solution is cloudy or contains a precipitate after storage. What happened?

This phenomenon, known as precipitation from a supersaturated state, is almost always linked to changes in the solvent environment or storage conditions.

Causality Analysis:

  • Water Absorption: This is the most frequent cause.[2] Each time the stock vial is opened, it's exposed to atmospheric moisture. As water content in the DMSO increases, the solvent's polarity profile changes, and it becomes a less effective solvent for your compound, leading to precipitation.[3][4] This effect is magnified by freeze-thaw cycles, which can accelerate crystallization.[3]

  • Freeze-Thaw Cycles: While many compounds are stable through multiple freeze-thaw cycles, the process can still promote precipitation for compounds in a metastable or supersaturated state.[3][9] Pure DMSO freezes at 18.5°C (65.3°F), meaning it will solidify at typical room temperatures.[7] The presence of absorbed water significantly lowers this freezing point.[1]

  • Concentration Limit Exceeded: You may be working at or near the thermodynamic solubility limit of the compound in DMSO. Even minor temperature fluctuations or slight water absorption can push the equilibrium towards precipitation.

Solutions:

  • Re-dissolution Protocol: Attempt to salvage the stock by repeating the gentle warming (30-40°C) and sonication steps described in Q1.[5] If the precipitate re-dissolves, the solution can likely still be used, but this indicates a stability issue.

  • Best Practice - Aliquoting: The most robust preventative measure is to aliquot the primary stock solution into smaller, single-use volumes immediately after preparation.[10] This drastically reduces the number of times the main stock is exposed to the atmosphere and subjected to freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C in tightly sealed vials designed for low-temperature storage. For use, remove a single aliquot, bring it to room temperature, and use it for that day's experiments.

Troubleshooting Workflow Diagram

The following diagram outlines the logical decision-making process for addressing solubility issues.

G start Initial Dissolution Attempt (Compound + Anhydrous DMSO) vortex Vortex Vigorously (2-3 min) start->vortex check1 Clear Solution? vortex->check1 sonicate Sonicate (10-15 min) check1->sonicate No success Success: Solution Prepared Proceed to Aliquoting & Storage check1->success Yes check2 Clear Solution? sonicate->check2 warm Gentle Warming (30-40°C) check2->warm No check2->success Yes check3 Clear Solution? warm->check3 check3->success Yes fail Failure: Persistent Insolubility check3->fail No review Review Protocol: - Check Compound Purity - Lower Concentration - Consider Co-solvent fail->review

Caption: A logical workflow for troubleshooting initial dissolution.

Q3: After warming my solution, it has developed a slight yellow or brown tint. Is this a concern?

Yes, a color change upon heating is a strong indicator of chemical degradation and should be taken seriously.

Mechanistic Explanation:

The (4-Aminophenyl) moiety is structurally similar to aniline, which is notoriously susceptible to oxidation. The primary amino group can be oxidized, leading to the formation of colored polymeric impurities. This process can be accelerated by:

  • Heat: Provides the activation energy for the oxidation reaction.

  • Oxygen: Dissolved atmospheric oxygen in the DMSO can act as the oxidant.

  • DMSO Impurities/Degradation: Although DMSO is a stable solvent, it can contain or degrade into reactive species, especially at elevated temperatures or in the presence of acids or bases, which could potentially catalyze compound degradation.[7][8]

A solution that has changed color is no longer representative of the pure compound. The effective concentration of your active molecule is now lower, and the newly formed impurities could have unintended biological or chemical activities, confounding your experimental results.

Recommendation: Discard the discolored solution. Prepare a fresh stock without applying heat, relying solely on extended vortexing and sonication at room temperature. If warming is absolutely necessary, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, but this is an advanced technique and avoiding heat is preferable.

Q4: Can you provide a validated, step-by-step protocol for preparing a 10 mM stock solution of this compound?

Absolutely. This protocol is designed to maximize solubility and stability while minimizing degradation.

Protocol: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound (MW: 206.24 g/mol )[11]

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, in a new, sealed bottle

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Pre-Weighing (Optional but Recommended): If you purchased a pre-weighed amount of the compound (e.g., 5 mg), proceed to step 2. If you are weighing from a larger batch, accurately weigh out 2.06 mg of this compound and place it into a sterile vial. Note: Weighing small quantities can be inaccurate; preparing a larger stock is often more reliable.

  • Solvent Addition: To your vial containing 2.06 mg of the compound, add exactly 1.0 mL of fresh, anhydrous DMSO. This will yield a final concentration of 10 mM.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for at least 2 minutes. Visually inspect the solution against a bright light for any undissolved particles.

  • Sonication: Place the vial in a bath sonicator and sonicate for 15 minutes at room temperature. The water in the bath helps to ensure uniform energy transfer.

  • Final Inspection: After sonication, the solution should be completely clear. If minor particulates remain, repeat the vortexing and sonication steps. Avoid the temptation to heat the solution unless absolutely necessary.

  • Aliquoting for Storage: Immediately after ensuring complete dissolution, aliquot the stock solution into single-use volumes (e.g., 20 µL or 50 µL) in properly labeled, tightly sealing cryovials.

  • Storage: Store the aliquots in a freezer at -20°C or, for long-term storage (>1 month), at -80°C.[10]

Quality Control Check: Before aliquoting, you can assess the purity of your freshly made stock via LC-MS to establish a baseline (t=0) reference for future stability checks.

Data Summary Table

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₁H₁₄N₂O₂[11](CH₃)₂SO[7]
Molecular Weight 206.24 g/mol [11]78.13 g/mol [7]
Appearance Off-white to light brown solid[11]Colorless liquid[7]
Melting Point 132-135°C[11]18.5°C[7]
Boiling Point ~426.9°C (Predicted)[11]189°C[7]
Key Feature Contains oxidizable primary aminePolar aprotic, hygroscopic solvent[7][12]

Final Recommendations from the Scientist

The reliability of your experimental data begins with the integrity of your reagents. For this compound, solubility issues in DMSO are almost always preventable. The cornerstone of success is respecting the hygroscopic nature of DMSO. Always use fresh, anhydrous solvent and immediately aliquot your stock solutions. By understanding the "why" behind these steps—preventing water absorption to maintain solvating power and avoiding heat to prevent oxidative degradation—you can ensure the preparation of stable, reliable, and accurate compound solutions for your research.

References

  • Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. [Link]
  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
  • Lee, J., et al. (2005). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.
  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. BenchChem Technical Support.
  • BenchChem. (2025). An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. BenchChem Technical Support.
  • Pro-V Life Science. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]
  • protocols.io. (2021).
  • ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO)
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]
  • BenchChem. (2025). Troubleshooting [Compound Name] solubility issues. BenchChem Technical Support.
  • Amaducci, S., et al. (2024).
  • Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry.
  • PubChem. (n.d.). (4-Amino-2-bromophenyl)(morpholino)methanone.
  • Bio-protocol. (2013). Making a stock solution for my drug using DMSO. [Link]
  • Ziath Ltd. (n.d.). Issues in Compound Storage in DMSO.
  • PubChem. (n.d.). Dimethyl Sulfoxide.
  • Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know.
  • Chemchart. (n.d.). This compound (51207-86-4). [Link]
  • Koga, K., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development.
  • Reddit. (2025). Compund dilution in DMSO.
  • PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one.
  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Wojciechowska, A., et al. (2022). Thermal Stability, Polymorphism, and Spectroscopic Properties of Mn(DMSO)62. Molecules.
  • Nagy, Z. K., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Pharmaceutical Research.
  • PubChem. (n.d.). (4-Chlorophenyl)(morpholino)methanethione.

Sources

Technical Support Center: Synthesis of (4-Aminophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-Aminophenyl)(morpholino)methanone. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As a key intermediate in the manufacturing of pharmaceuticals like Rivaroxaban, achieving a high-purity, high-yield synthesis is critical.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.

Troubleshooting Guide: Common Synthesis Issues

The synthesis of this compound is most commonly approached via the direct amide coupling of 4-aminobenzoic acid and morpholine. While conceptually straightforward, this pathway is fraught with potential side reactions that can significantly impact yield and purity.

Issue 1: Low Yield and a Complex Product Mixture on TLC/LC-MS

Question: My direct amide coupling reaction between 4-aminobenzoic acid and morpholine resulted in a very low yield of the target molecule and multiple unidentified spots on my TLC plate. What is the likely cause and how can I fix it?

Answer: This is the most frequently encountered issue and is almost certainly caused by the self-polymerization of 4-aminobenzoic acid .[2]

Causality: 4-aminobenzoic acid is a bifunctional molecule containing both a nucleophilic amine (-NH₂) and an electrophilic carboxylic acid (-COOH). When you activate the carboxylic acid (e.g., with a coupling reagent), you create a highly reactive intermediate. The free amine of one 4-aminobenzoic acid molecule can then attack the activated carboxyl group of another molecule, initiating a chain reaction that leads to the formation of polyamide oligomers or polymers.[3] This parasitic reaction consumes your starting material and complicates purification significantly.

cluster_0 Desired Reaction Pathway cluster_1 Major Side Reaction Pathway PABA 4-Aminobenzoic Acid Activated_PABA Activated Acid (e.g., O-Acylurea Ester) PABA->Activated_PABA Coupling Reagent PABA2 4-Aminobenzoic Acid (Molecule 1) Product (4-Aminophenyl) (morpholino)methanone Activated_PABA->Product Nucleophilic Attack (Amide Formation) Morpholine Morpholine Morpholine->Product Nucleophilic Attack (Amide Formation) Dimer Dimer PABA2->Dimer Nucleophilic Attack (from -NH2) Activated_PABA2 Activated Acid (Molecule 2) Activated_PABA2->Dimer Polymer Polyamide Byproducts Dimer->Polymer Propagation

Caption: Competing reaction pathways in the amide coupling synthesis.

Troubleshooting Protocol:

  • Protect the Nucleophilic Amine: The most robust solution is to temporarily protect the amino group of 4-aminobenzoic acid before activating the carboxylic acid. A simple and effective method is to convert it to its hydrochloride salt.[2]

    • Protocol: Dissolve 4-aminobenzoic acid in a suitable solvent (e.g., dioxane or THF). Bubble dry HCl gas through the solution or add a stoichiometric amount of concentrated HCl. The hydrochloride salt will precipitate and can be isolated by filtration. This protonated amine is no longer nucleophilic, preventing self-polymerization. Remember to use an additional equivalent of a non-nucleophilic base (like triethylamine or DIPEA) during the subsequent coupling step to neutralize the salt and the HCl generated.

  • Optimize Reagent Choice and Addition Order: The order of addition is critical. Always activate the carboxylic acid first before introducing the amine coupling partner.

    • Activation First: Dissolve the (protected) 4-aminobenzoic acid and the coupling reagent in an anhydrous solvent at 0°C. Stir for 15-30 minutes to allow for the formation of the activated ester.[4]

    • Amine Addition: Only after activation is complete, add the morpholine and the necessary base. This minimizes the time the activated acid is exposed to any potentially deprotected 4-aminobenzoic acid. A side reaction can occur where the amine reacts directly with certain coupling reagents (e.g., uronium salts) to form a guanidinium byproduct, so timing is crucial.

  • Select an Appropriate Coupling Reagent: The choice of coupling reagent significantly impacts efficiency and byproduct formation.[4]

Coupling ReagentAdditive(s)Typical BaseProsCons
HATU NoneDIPEAHighly efficient, fast, good for challenging couplings.[4]Higher cost, can form guanidinium byproduct.
EDC HOBtDIPEA, Et₃NEconomical, water-soluble urea byproduct is easily removed via aqueous workup.[4][5]Can be slower, risk of side reactions without HOBt.
T3P® NonePyridine, Et₃NEfficient, safe, straightforward workup (phosphate byproducts are water-soluble).[4]Requires a stoichiometric amount of base.
SOCl₂ / Oxalyl Chloride cat. DMFPyridine, Et₃NCreates highly reactive acid chloride, drives reaction to completion.Harsh conditions, generates HCl, potential for side reactions with other functional groups.[6]
Issue 2: Incomplete Conversion with Starting Materials Remaining

Question: My reaction has stopped, and LC-MS analysis shows a significant amount of unreacted 4-aminobenzoic acid and morpholine, even after an extended reaction time. How can I drive the reaction to completion?

Answer: Incomplete conversion typically points to insufficient activation of the carboxylic acid or a less-than-optimal reaction environment.

Causality: The carboxylic acid must be converted into a more electrophilic species (like an active ester or acid chloride) for the moderately nucleophilic morpholine to attack efficiently. If the coupling reagent is degraded by moisture, used in insufficient quantity, or is simply not potent enough, the reaction will stall.

Troubleshooting Workflow:

Start Incomplete Conversion (Starting Materials Remain) Check_Moisture Are anhydrous solvents/reagents used? Start->Check_Moisture Use_Anhydrous Action: Dry solvents & use fresh reagents. Check_Moisture->Use_Anhydrous No Check_Reagent Is the coupling reagent potent enough? Check_Moisture->Check_Reagent Yes Switch_Reagent Action: Switch to HATU or convert to acid chloride (SOCl₂). Check_Reagent->Switch_Reagent No Check_Stoichiometry Is stoichiometry correct? Check_Reagent->Check_Stoichiometry Yes Adjust_Stoichiometry Action: Use 1.1-1.2 eq. of morpholine. Check_Stoichiometry->Adjust_Stoichiometry No Check_Temp Is reaction temperature optimal? Check_Stoichiometry->Check_Temp Yes Adjust_Temp Action: Monitor at RT. Consider gentle heating (40-50°C) if stalled. Check_Temp->Adjust_Temp No

Sources

Technical Support Center: Optimizing Coupling Reactions with (4-Aminophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Reactivity of (4-Aminophenyl)(morpholino)methanone

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing coupling reactions with this versatile reagent.

This compound, also known as 4-(morpholin-4-ylcarbonyl)aniline, is an aniline derivative featuring a morpholino amide substituent at the para position. The core challenge in its application stems from the electronic nature of this substituent. The carbonyl group acts as an electron-withdrawing group (EWG) through resonance, which deactivates the aromatic ring and, critically, reduces the nucleophilicity of the aniline nitrogen's lone pair.[1] This decreased reactivity is the primary hurdle in many standard coupling protocols and requires careful optimization of reaction conditions to achieve high yields.

This document provides a structured approach to troubleshooting common issues and offers validated protocols to guide your experimental design.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental failures in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

Question 1: I am observing very low to no yield in my amide coupling reaction between this compound and a carboxylic acid. What are the most common causes and how can I fix it?

Low yield is the most frequently encountered issue and can typically be traced to two main factors: the reduced nucleophilicity of the aniline and/or inadequate activation of the carboxylic acid.[2]

Causality & Troubleshooting Steps:

  • Poor Nucleophilicity of the Aniline: The electron-withdrawing morpholino-methanone group makes the amine nitrogen a weak nucleophile, rendering standard coupling conditions ineffective.[1]

    • Solution 1: Employ a More Potent Coupling Reagent. Standard carbodiimide reagents like EDC may not be sufficient. Switch to stronger, modern uronium or phosphonium salt-based reagents known to be effective for challenging couplings.[3] A comparative table is provided below.

    • Solution 2: Utilize Additives. The addition of 1-Hydroxybenzotriazole (HOBt) or its analogues can form a more reactive activated ester intermediate, increasing the reaction rate.[4] For particularly stubborn couplings, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be highly effective, though it may increase the risk of racemization with chiral carboxylic acids.[1][5]

    • Solution 3: Increase Reaction Temperature. Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier, but should be monitored for potential side reactions or degradation.

  • Inadequate Carboxylic Acid Activation: The activated species (e.g., O-acylisourea intermediate from EDC) may not be reactive enough or may decompose before the weakly nucleophilic aniline can attack.

    • Solution 1: Convert the Carboxylic Acid to an Acid Chloride. This is a robust but more aggressive approach. Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride will form the highly electrophilic acid chloride, which should readily react with the aniline, often in the presence of a non-nucleophilic base like triethylamine or DIPEA.[3]

    • Solution 2: Optimize Base Selection. The choice of base is critical. A hindered, non-nucleophilic amine base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is typically preferred to scavenge the acid produced during the reaction without competing with the aniline nucleophile.[6]

  • Suboptimal Reaction Conditions:

    • Solution: Screen Solvents. Ensure your starting materials are fully dissolved. Aprotic polar solvents like DMF, DMAc, or NMP are often superior to THF or DCM for these types of challenging couplings due to their ability to dissolve polar substrates and facilitate the reaction.

G start Low / No Yield Observed check_reagents Are reagents pure & anhydrous? start->check_reagents reagent_issue Purify/Dry Reagents (Distill amine, dry solvent) check_reagents->reagent_issue No check_activation Is acid activation sufficient? check_reagents->check_activation Yes activation_solution 1. Use stronger coupling agent (HATU, COMU, T3P) 2. Add HOBt / DMAP 3. Increase temperature check_activation->activation_solution No check_nucleophilicity Is aniline nucleophilicity the issue? check_activation->check_nucleophilicity Yes nucleophilicity_solution 1. Convert acid to acid chloride (Use SOCl₂ or (COCl)₂) 2. Optimize base (DIPEA, NMM) 3. Screen polar aprotic solvents (DMF, NMP) check_nucleophilicity->nucleophilicity_solution Yes

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

Question 2: My Buchwald-Hartwig amination using this compound as the amine source is failing. What should I change?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with electron-deficient anilines is highly dependent on the catalyst system.[7] Standard, first-generation catalysts are often ineffective.

Causality & Troubleshooting Steps:

  • Ineffective Catalyst/Ligand Combination: The key steps of the catalytic cycle—oxidative addition and reductive elimination—are often slow with electron-deficient substrates.[1]

    • Solution: Use Modern, Bulky, Electron-Rich Ligands. Biaryl phosphine ligands (Buchwald ligands) are designed specifically for challenging couplings. Ligands like XPhos, SPhos, and RuPhos are excellent starting points.[1][6] N-Heterocyclic Carbene (NHC) ligands can also offer superior stability and activity.[1]

    • Solution: Employ a Well-Defined Precatalyst. Using a stable, well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) leads to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[8]

  • Inappropriate Base: The N-H bond of this compound is more acidic than that of a typical aniline but still requires a sufficiently strong base for deprotonation to facilitate the catalytic cycle.

    • Solution: Use a Strong, Non-Nucleophilic Base. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For more challenging systems, a strong alkoxide base like Sodium tert-butoxide (NaOtBu) is frequently required.[1][9] Be aware that strong bases can have limited functional group tolerance.

  • Reaction Inhibition/Catalyst Deactivation: Palladium catalysts are sensitive to oxygen and other impurities.

    • Solution: Ensure a Strictly Inert Atmosphere. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen).[9] Use flame-dried glassware and maintain a positive pressure of inert gas throughout the experiment.

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition\n (Ar-X)"]; OxAdd -> AmineCoord [label=" Amine\n Coordination"]; AmineCoord -> Amido [label=" Deprotonation\n (-Base-H⁺X⁻)\n Slow Step"]; Amido -> Pd0 [label=" Reductive\n Elimination\n (Ar-NHR)\n Slow Step"];

// Annotations slow_step_note [shape=plaintext, fontsize=9, fontcolor="#EA4335", label="*Slow steps for electron-deficient\nanilines. Requires bulky, electron-\nrich ligands (L) to accelerate."]; Amido -> slow_step_note [style=dashed, arrowhead=none]; }

Sources

stability of (4-Aminophenyl)(morpholino)methanone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with (4-Aminophenyl)(morpholino)methanone. It provides in-depth information regarding its stability under acidic conditions, along with troubleshooting guides and frequently asked questions to assist in experimental design and interpretation.

Introduction to this compound

This compound is a chemical compound featuring a central carbonyl group linking a 4-aminophenyl ring and a morpholine ring.[1][2] Its structure contains two key functional groups that dictate its chemical behavior: an amide linkage and two basic nitrogen centers (the aromatic amine and the secondary amine within the morpholine ring). The stability of this molecule, particularly the amide bond, is a critical parameter in various experimental settings, from analytical method development to formulation and drug stability studies. This guide focuses on its behavior under acidic conditions, a common stressor in pharmaceutical and chemical research.[3][4]

The Chemistry of Instability: Acid-Catalyzed Hydrolysis

The primary pathway for the degradation of this compound in an acidic aqueous environment is the hydrolysis of the amide bond.[5][6][7] This reaction is catalyzed by the presence of protons (H⁺) and results in the cleavage of the molecule into its constituent carboxylic acid and amine.

The generally accepted mechanism for acid-catalyzed amide hydrolysis proceeds through several steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the amide. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8] It is important to note that the nitrogen atom of the amide is generally not basic due to the delocalization of its lone pair of electrons into the carbonyl group.[5]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the morpholino group. This converts the morpholino moiety into a better leaving group (morpholine).[7]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the protonated morpholine as a neutral molecule.[5]

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base in the solution to yield the final 4-aminobenzoic acid product and regenerate the acid catalyst.

Under acidic conditions, both the newly formed morpholine and the amino group on the 4-aminobenzoic acid will exist in their protonated forms (morpholinium and anilinium ions, respectively).[5][9] This protonation of the amine products renders them non-nucleophilic and makes the hydrolysis reaction essentially irreversible.[5][7]

Visualizing the Degradation Pathway

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Proton Transfer & Elimination cluster_3 Final Products in Acidic Solution A This compound B Protonated Amide A->B H₃O⁺ C Tetrahedral Intermediate B->C H₂O D Protonated 4-Aminobenzoic Acid C->D E Morpholine C->E F 4-Aminobenzoic Acid D->F -H⁺ G Morpholinium Ion E->G H₃O⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered when working with this compound in acidic environments.

Q1: I am observing a new peak in my HPLC analysis when using an acidic mobile phase. What could it be?

A1: The appearance of a new, typically more polar, peak is a strong indication of acid-catalyzed hydrolysis. The primary degradation products are 4-aminobenzoic acid and morpholine. Due to its small size and lack of a strong chromophore, morpholine may not be easily detectable by UV-Vis spectroscopy. The new peak you are observing is most likely 4-aminobenzoic acid. To confirm, you can co-inject a standard of 4-aminobenzoic acid or use a mass spectrometer (LC-MS) to identify the mass of the new peak.

Q2: My sample of this compound appears to be degrading even at a mildly acidic pH (e.g., pH 5-6). Is this expected?

A2: While the rate of hydrolysis is significantly faster in strongly acidic conditions (pH < 3), some degree of degradation can occur at mildly acidic pH, especially if the sample is stored for an extended period or at elevated temperatures. Amide bonds are generally stable, but the presence of the activating aminophenyl group may influence the rate of hydrolysis. If you are observing degradation at pH 5-6, it is advisable to buffer your solutions and store them at low temperatures (2-8 °C) to minimize this effect.

Q3: How can I prevent the degradation of my compound during sample preparation for analysis?

A3: To minimize degradation during sample preparation:

  • Avoid Strong Acids: If possible, use a neutral or slightly basic diluent.

  • Temperature Control: Prepare samples in an ice bath to reduce the rate of hydrolysis.

  • Minimize Time: Analyze the samples as quickly as possible after preparation.

  • Neutralization: If the sample has been exposed to acidic conditions for a stability study, it should be neutralized with a suitable base before analysis to stop further degradation.[10]

Q4: I am conducting a forced degradation study. What are the recommended conditions for acid stress testing?

A4: Forced degradation studies aim to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[11] For this compound, we recommend the following starting conditions for acid hydrolysis:

ParameterRecommended ConditionNotes
Acid 0.1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)These are commonly used strong acids for forced degradation.[3][11]
Temperature Room Temperature (20-25 °C) initially, then 50-60 °C if no degradation is observed.Heating accelerates the hydrolysis reaction.[11]
Duration Monitor at several time points (e.g., 2, 4, 8, 24 hours).Adjust the duration based on the observed degradation rate.
Drug Concentration 1 mg/mL is a recommended starting concentration.[12]

Q5: Besides 4-aminobenzoic acid, are there any other potential degradation products I should be aware of under acidic conditions?

A5: Under typical acidic hydrolysis conditions, 4-aminobenzoic acid and morpholine are the expected primary degradation products. However, in the presence of other reactive species or under more extreme conditions (e.g., very high acid concentration and temperature), further degradation of the primary products could occur. For instance, aromatic amines can be susceptible to oxidation.[13] Therefore, it is always good practice to use a mass-selective detector (like LC-MS) to screen for any unexpected degradation products.

Experimental Protocol: Forced Degradation by Acid Hydrolysis

This protocol provides a step-by-step guide for conducting a forced degradation study of this compound under acidic conditions.

Materials and Reagents
  • This compound

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or purified

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with UV or PDA detector (and preferably a mass spectrometer)

Procedure
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

  • Acid Stress:

    • In a volumetric flask, add an appropriate volume of the stock solution and make up to the mark with 0.1 M HCl to achieve a final drug concentration of, for example, 100 µg/mL.

    • Prepare a blank solution containing only the diluent and 0.1 M HCl.

    • Keep the solution at the desired temperature (e.g., 60 °C) in a water bath or oven.

  • Time Point Sampling:

    • Withdraw aliquots of the stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately cool the withdrawn aliquot in an ice bath to slow down the reaction.

  • Neutralization:

    • Before analysis, neutralize the acidic sample by adding an equimolar amount of NaOH solution (e.g., 0.1 M NaOH). This is crucial to prevent further degradation on the autosampler and to protect the HPLC column.[10]

  • HPLC Analysis:

    • Inject the neutralized samples, along with a non-degraded control sample (prepared in a neutral diluent), into the HPLC system.

    • A generic stability-indicating method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 5% B and increase to 95% B over 15 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength where both the parent and the primary degradant (4-aminobenzoic acid) have good absorbance (e.g., 254 nm).

      • Column Temperature: 30 °C

  • Data Analysis:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the non-degraded control.

    • Identify the degradation products by comparing their retention times with those of reference standards or by using LC-MS.

Workflow Diagram

G start Start: Prepare 1 mg/mL Stock Solution stress Dilute stock with 0.1 M HCl Incubate at 60°C start->stress sample Withdraw aliquots at T = 0, 2, 4, 8, 24h stress->sample neutralize Cool and neutralize with 0.1 M NaOH sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze end End: Calculate % Degradation & Identify Products analyze->end

Caption: Workflow for forced degradation of this compound.

Summary of Potential Degradation Products

CompoundStructureExpected Chromatographic Behavior
This compound Parent CompoundLess polar, longer retention time
4-Aminobenzoic Acid Degradation ProductMore polar, shorter retention time
Morpholine Degradation ProductVery polar, may not be retained on a C18 column and is UV-inactive

References

  • Mechanism of amide hydrolysis. (2019). YouTube.
  • Acid and base-catalyzed hydrolysis of amides. Khan Academy.
  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B - ACS Publications.
  • Ch20 : Amide hydrolysis. University of Calgary.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Forced Degradation Studies. MedCrave online.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Cyclic IMS-MS Reveals Protonation-Site Preservation in Isobaric Fragments of Quizartinib Protomers via Charge-Remote Fragmentation. Journal of the American Society for Mass Spectrometry.
  • Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from melamine kitchenware. JRC Publications Repository.
  • Analysis of six aromatic amines stability in workplace measurement. FAO AGRIS.
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. ResearchGate.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation.
  • Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents.
  • Morpholine. Wikipedia.
  • MORPHOLINE. atamankimya.com.
  • MORPHOLINE (CAS 110-91-8). Ataman Kimya.
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • the hydrolysis of amides. Chemguide.
  • Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis. LinkedIn.
  • A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. ACS Publications.
  • The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. ResearchGate.
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. ResearchGate.

Sources

Technical Support Center: Aminophenyl Morpholino Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminophenyl morpholino compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving these novel compounds. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity and success of your research.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments, providing insights into the underlying causes and actionable solutions.

Question 1: I am observing unexpected peaks in my LC-MS analysis of a recently synthesized batch of an aminophenyl morpholino compound. What could be the cause?

Answer:

The appearance of unexpected peaks in your chromatogram can be unsettling, but it is often a solvable issue. The primary culprits are typically synthesis-related impurities or degradation products.

Causality and Investigation:

  • Synthesis-Related Impurities: The solid-phase synthesis of morpholino oligomers, while generally efficient, can sometimes result in incomplete reactions. The most common synthesis-related impurities are n-1 deletion sequences , where a single morpholino subunit is missing. These are often difficult to separate from the full-length product due to their similar physicochemical properties.

  • Degradation During Synthesis/Purification: While the phosphorodiamidate backbone is remarkably stable, some degradation can occur under the acidic conditions used for deprotection during synthesis. This may lead to cleavage of the phosphorodiamidate linkages.

  • Oxidation: The aminophenyl group is susceptible to oxidation, which can occur during synthesis, purification, or storage if not handled under inert conditions. This can lead to the formation of N-oxide or other oxidative adducts.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS): The first and most critical step is to obtain accurate mass data for the unexpected peaks. This will allow you to determine their molecular weights and infer potential molecular formulas. Compare the observed masses to the theoretical masses of potential n-1 deletion products and oxidative modifications. LC-MS/MS can provide further structural information through fragmentation analysis.

  • Review Synthesis and Purification Records: Scrutinize the synthesis report for any deviations from the standard protocol. Check the efficiency of each coupling step. Also, review the conditions used for purification, paying close to the pH and potential exposure to oxidants.

  • Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, a forced degradation study is invaluable. Exposing a pure sample of your compound to controlled stress conditions (acid, base, oxidation, heat, light) can help you to purposefully generate and identify potential degradants. This process is detailed in the experimental protocols section of this guide.

Question 2: I have noticed a gradual decrease in the concentration of my aminophenyl morpholino compound in solution over time, even when stored at 4°C. What is happening and how can I prevent it?

Answer:

A gradual loss of your compound in solution, even under refrigerated conditions, points towards slow degradation. While morpholino oligomers are known for their stability, no compound is completely immune to degradation over extended periods.

Causality and Prevention:

  • Hydrolysis: Although the phosphorodiamidate linkage is significantly more resistant to hydrolysis than the phosphodiester bonds in DNA and RNA, it is not entirely inert. Over long periods, especially if the pH of the solution is not neutral, slow hydrolysis of the phosphorodiamidate linkages can occur, leading to chain cleavage.

  • Oxidation: The aminophenyl moiety is a potential site for oxidation, which can be initiated by dissolved oxygen in the solvent or trace metal contaminants. This can lead to the formation of colored degradation products and a decrease in the concentration of the parent compound.

  • Adsorption to Surfaces: Morpholino oligomers, particularly those with hydrophobic modifications, can adsorb to the surfaces of storage vials, especially plastics. This can lead to an apparent decrease in concentration.

Preventative Measures:

  • Optimize Storage Conditions:

    • Solvent: Store your compound in a high-purity, nuclease-free buffer at a neutral pH (e.g., pH 7.0-7.5). Avoid acidic or basic conditions for long-term storage.

    • Temperature: For long-term storage, it is recommended to store lyophilized powder at -20°C or -80°C. For solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

    • Inert Atmosphere: To minimize oxidation, consider degassing your solvent before dissolving the compound and storing the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Use Low-Binding Tubes: To prevent loss due to adsorption, use low-binding polypropylene tubes or silanized glass vials for storage.

  • Include Controls: In your experiments, always include a reference standard of the compound that has been stored under optimal conditions to accurately assess any degradation in your experimental samples.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the stability and handling of aminophenyl morpholino compounds.

  • Q1: How stable is the phosphorodiamidate morpholino (PMO) backbone to enzymatic degradation?

    • A: The PMO backbone is exceptionally stable and resistant to degradation by a wide range of cellular enzymes, including nucleases, proteases, and esterases. This high enzymatic stability is a key advantage for their use in in vivo applications.

  • Q2: What are the most likely degradation pathways for aminophenyl morpholino compounds under non-enzymatic conditions?

    • A: The most probable non-enzymatic degradation pathways involve the aminophenyl group and, to a lesser extent, the phosphorodiamidate backbone. The primary concerns are:

      • Oxidation of the aminophenyl group.

      • Hydrolysis of the phosphorodiamidate linkages, particularly under acidic conditions.

      • Photodegradation of the aminophenyl group upon exposure to UV light.

  • Q3: What are the ideal storage conditions for aminophenyl morpholino compounds?

    • A: For long-term stability, store lyophilized compounds at -20°C or below. For solutions, use a neutral pH buffer, aliquot into low-binding tubes, and store at -20°C. Protect from light and consider storing under an inert atmosphere to prevent oxidation.

  • Q4: How can I set up a forced degradation study for my aminophenyl morpholino compound?

    • A: A forced degradation study involves exposing your compound to a set of controlled stress conditions to intentionally induce and identify potential degradation products. A detailed protocol for conducting such a study is provided in the next section.

III. Experimental Protocol: Forced Degradation Study of an Aminophenyl Morpholino Compound

This protocol provides a framework for conducting a forced degradation study to identify potential degradation pathways and products of an aminophenyl morpholino compound.

Objective: To investigate the stability of an aminophenyl morpholino compound under various stress conditions and to identify its degradation products.

Materials:

  • Aminophenyl morpholino compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water (Milli-Q or equivalent)

  • pH meter

  • Incubator/oven

  • Photostability chamber

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the aminophenyl morpholino compound in high-purity water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution with 0.2 M HCl (final concentration 0.1 M HCl).

      • Incubate at 60°C for 24 hours.

      • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and analyze by LC-MS/MS.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution with 0.2 M NaOH (final concentration 0.1 M NaOH).

      • Incubate at 60°C for 24 hours.

      • At various time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and analyze by LC-MS/MS.

    • Oxidative Degradation:

      • Mix the stock solution with 3% H₂O₂.

      • Keep at room temperature for 24 hours.

      • At various time points, withdraw an aliquot and analyze by LC-MS/MS.

    • Thermal Degradation:

      • Place an aliquot of the stock solution in an oven at 80°C for 48 hours.

      • At various time points, withdraw an aliquot and analyze by LC-MS/MS.

    • Photolytic Degradation:

      • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

      • Simultaneously, keep a control sample in the dark.

      • After the exposure period, analyze both the exposed and control samples by LC-MS/MS.

    • Control Sample:

      • Keep an aliquot of the stock solution at 4°C in the dark to serve as an unstressed control.

  • LC-MS/MS Analysis:

    • Use a suitable LC-MS/MS method to separate and identify the parent compound and its degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile with a suitable ion-pairing agent or modifier is a good starting point.

    • Acquire data in both positive and negative ion modes to maximize the detection of different species.

    • Use high-resolution mass spectrometry to determine the accurate mass of the degradation products and propose their elemental compositions.

    • Perform MS/MS fragmentation to elucidate the structures of the degradation products.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample to identify the degradation products.

  • Calculate the percentage of degradation for each stress condition.

  • Propose the structures of the degradation products based on their mass and fragmentation patterns.

  • Map the potential degradation pathways.

IV. Potential Degradation Products

The following table summarizes the potential degradation products that may be observed during a forced degradation study of an aminophenyl morpholino compound.

Stress ConditionPotential Degradation SitePotential Degradation Product
Acid Hydrolysis Phosphorodiamidate linkageShorter oligomer fragments
Base Hydrolysis Phosphorodiamidate linkageShorter oligomer fragments (slower than acid)
Oxidation Aminophenyl groupN-oxide, hydroxylated aminophenyl group
Morpholine ringN-oxide of the morpholine nitrogen
Thermal Degradation Phosphorodiamidate linkageShorter oligomer fragments
Aminophenyl groupPotential for various reactions
Photolytic Degradation Aminophenyl groupPhotodegradation products of aromatic amines

V. Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for an aminophenyl morpholino compound, highlighting potential sites of cleavage and modification.

DegradationPathway cluster_main Aminophenyl Morpholino Compound cluster_degradation Degradation Pathways cluster_products Degradation Products Parent Aminophenyl-Morpholino-Oligomer Acid Acid Hydrolysis Parent->Acid Phosphorodiamidate Linkage Cleavage Oxidation Oxidation Parent->Oxidation Aminophenyl or Morpholine Nitrogen Photolysis Photolysis Parent->Photolysis Aminophenyl Moiety Fragments Shorter Oligomer Fragments Acid->Fragments N_Oxide_AP Aminophenyl N-Oxide Oxidation->N_Oxide_AP N_Oxide_Morph Morpholine N-Oxide Oxidation->N_Oxide_Morph Photo_Products Photodegraded Aminophenyl Moiety Photolysis->Photo_Products

Caption: Hypothetical degradation pathways of an aminophenyl morpholino compound.

VI. References

  • Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. PubMed. [Link]

  • A Novel and Highly Effective LC/MS Method for Phosphorodiamidate Morpholino Oligomer (PMO) Impurity and Sequencing Analysis. Agilent. [Link]

  • Resistance of morpholino phosphorodiamidate oligomers to enzymatic degradation. PubMed. [Link]

  • Phosphorodiamidate morpholino oligomers: Favorable properties for sequence-specific gene inactivation. ResearchGate. [Link]

  • A Novel and Highly Effective LC/MS Method for Phosphorodiamidate Morpholino Oligomer (PMO) Impurity and Sequencing Analysis. Agilent. [Link]

  • Characterizing Oligomers Using a 2D-LC–MS Workflow. LCGC International. [Link]

  • Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations. MDPI. [Link]

  • Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. ACS Publications. [Link]

  • Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. ResearchGate. [Link]

  • Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. PMC - NIH. [Link]

  • Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. NIH. [Link]

  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. [Link]

  • Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. PMC - NIH. [Link]

  • Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. ResearchGate. [Link]

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  • General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. ResearchGate. [Link]

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  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on

Technical Support Center: Navigating Amine Oxidation in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing and Troubleshooting Over-oxidation

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with in-depth guidance on a common yet critical challenge in organic synthesis: the over-oxidation of amino groups. As Senior Application Scientists, we understand that achieving chemoselectivity in the presence of sensitive functionalities is paramount to the success of your synthetic campaigns. This guide moves beyond simple protocols to explain the underlying principles of amine reactivity and provides actionable strategies to ensure the integrity of your molecules.

The Challenge of Amine Oxidation

The lone pair of electrons on a nitrogen atom makes amines nucleophilic and susceptible to oxidation. This reactivity, while useful in many transformations, can become a significant liability when performing oxidation reactions on other parts of a molecule. Unwanted oxidation of an amino group can lead to a variety of byproducts, including hydroxylamines, nitroso compounds, nitro compounds, and N-oxides, depending on the structure of the amine and the oxidizing agent used.[1] These side reactions not only consume valuable starting material and reduce yields but also introduce impurities that can be challenging to separate from the desired product.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the prevention of amine over-oxidation.

Q1: What are the most common protecting groups to prevent amine oxidation, and when should I use them?

A1: The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the reaction conditions you plan to employ for other transformations. The three most common amine protecting groups are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

  • Boc (tert-Butoxycarbonyl): This is a popular choice due to its stability under a wide range of non-acidic conditions. It is readily cleaved with strong acids like trifluoroacetic acid (TFA). Use Boc when you need to perform reactions under basic, hydrogenolytic, or nucleophilic conditions.

  • Cbz (Carboxybenzyl): The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). This makes it orthogonal to the Boc group. It is a good choice when your molecule contains acid-labile functional groups.

  • Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is stable to acidic and hydrogenolytic conditions but is cleaved by mild bases, such as piperidine. It is orthogonal to both Boc and Cbz groups and is widely used in solid-phase peptide synthesis.

The following table summarizes the stability of these common protecting groups under various conditions:

Protecting GroupCleavage ConditionsStable ToUnstable To
Boc Strong Acid (e.g., TFA, HCl)Bases, Hydrogenolysis, NucleophilesStrong Acids
Cbz Catalytic HydrogenolysisMild Acids, BasesHydrogenolysis
Fmoc Base (e.g., Piperidine)Acids, HydrogenolysisBasic Conditions

dot graph "Protecting_Group_Orthogonality" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Boc [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Boc\n(Acid Labile)"]; Cbz [fillcolor="#34A853", fontcolor="#FFFFFF", label="Cbz\n(Hydrogenolysis)"]; Fmoc [fillcolor="#FBBC05", label="Fmoc\n(Base Labile)"];

Boc -- Cbz [label="Orthogonal"]; Boc -- Fmoc [label="Orthogonal"]; Cbz -- Fmoc [label="Orthogonal"]; } Caption: Orthogonality of common amine protecting groups.

Q2: I need to perform an oxidation on another functional group in my molecule, but I want to avoid protecting the amine. What are my options?

A2: While protection is the most robust strategy, it is sometimes possible to achieve chemoselective oxidation in the presence of an unprotected amine. The key is to choose a mild and selective oxidizing agent and to carefully control the reaction conditions.

For instance, the oxidation of alcohols in the presence of amines can often be achieved using catalyst systems like copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[2] These systems can be highly chemoselective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, leaving the amino group intact. Another strategy for the selective oxidation of alcohols in the presence of amines involves using an oxoammonium salt under acidic conditions. The amine is protonated to form an ammonium salt, which is resistant to oxidation.[3]

For sulfur-containing compounds, mild oxidizing agents like hydrogen peroxide over a metal-containing porous catalyst can selectively oxidize thioethers to sulfoxides and sulfones without affecting the amino group.[4]

The decision to proceed without protection should be based on small-scale test reactions to confirm the selectivity for your specific substrate.

dot graph "Chemoselective_Oxidation_Decision_Tree" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Start [label="Need to Oxidize Another Functional Group\nin the Presence of an Amine", fillcolor="#F1F3F4"]; Protect [label="Protect the Amine\n(Boc, Cbz, Fmoc)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NoProtect [label="Attempt Chemoselective Oxidation\n(Unprotected Amine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MildOxidant [label="Use Mild/Selective Oxidant\n(e.g., TEMPO, Oxoammonium Salt)", shape=box, fillcolor="#FBBC05"]; ControlConditions [label="Carefully Control Conditions\n(Stoichiometry, Temperature, pH)", shape=box, fillcolor="#FBBC05"]; TestReaction [label="Run Small-Scale Test Reaction", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Scale-up", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Re-evaluate [label="Re-evaluate Strategy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Protect; Start -> NoProtect; NoProtect -> MildOxidant; NoProtect -> ControlConditions; MildOxidant -> TestReaction; ControlConditions -> TestReaction; TestReaction -> Proceed [label="Successful"]; TestReaction -> Re-evaluate [label="Unsuccessful"]; } Caption: Decision-making workflow for oxidation in the presence of an amine.

Troubleshooting Guide

Even with careful planning, unexpected side reactions can occur. This section provides a systematic approach to troubleshooting when you suspect amine over-oxidation.

Symptom: My reaction is producing a complex mixture of byproducts, and I suspect the amine is being oxidized.

1. Identify the Byproducts:

The first step is to identify the nature of the impurities. A combination of analytical techniques will be most informative.

  • Mass Spectrometry (MS): Look for masses corresponding to the addition of one or more oxygen atoms to your starting material. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5][6] Over-oxidation products will also follow this rule. Fragmentation patterns can also be indicative; for example, amines often show cleavage of the C-C bond alpha to the nitrogen.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on carbons adjacent to an oxidized nitrogen will be shifted downfield. The disappearance of the N-H proton signal upon D₂O exchange is a hallmark of primary and secondary amines and will be absent in tertiary amine N-oxides.[8][9][10]

    • ¹³C NMR: The carbon atoms attached to the nitrogen will also experience a downfield shift upon oxidation.

  • Infrared (IR) Spectroscopy: The characteristic N-H stretching vibrations for primary and secondary amines (around 3300-3500 cm⁻¹) will be absent in tertiary amine N-oxides.[8][10] Nitro groups (NO₂) will show strong, characteristic absorptions around 1550 cm⁻¹ and 1350 cm⁻¹.

2. Isolate and Characterize the Byproducts:

If possible, isolate the major byproducts using chromatography.

  • Chromatography: Over-oxidation products are generally more polar than the parent amine.

    • Thin Layer Chromatography (TLC): You will likely observe new, more polar spots (lower Rf values). Adding a small amount of triethylamine or ammonia to the eluent can help reduce tailing of basic amines on silica gel.[11]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent tool for separating amines and their more polar oxidized byproducts.[12] Derivatization of the amines can sometimes improve separation and detection.[13]

3. Mitigate the Over-oxidation:

Once you have confirmed that over-oxidation is occurring, consider the following strategies to mitigate the problem in subsequent reactions:

  • Reduce the Stoichiometry of the Oxidant: In many cases, over-oxidation is a result of using an excess of the oxidizing agent. Carefully control the stoichiometry, adding the oxidant portion-wise and monitoring the reaction progress closely by TLC or LC-MS.

  • Lower the Reaction Temperature: Oxidation reactions are often exothermic. Running the reaction at a lower temperature can significantly reduce the rate of over-oxidation.

  • Choose a Milder Oxidizing Agent: If you are using a strong oxidant like potassium permanganate or chromic acid, consider switching to a milder alternative. The following table provides some examples of mild oxidizing agents suitable for various transformations.

TransformationMild Oxidizing Agent(s)
Primary alcohol to aldehydePyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)[14]
Secondary alcohol to ketoneSwern oxidation, TEMPO-based systems[2][14]
Sulfide to sulfoxideHydrogen peroxide with a selective catalyst[4]
  • Control the pH: For some oxidations, particularly with oxoammonium salts, maintaining an acidic pH will protonate the amine, rendering it less susceptible to oxidation.[3]

  • Use an Inhibitor: In some cases, the addition of a free-radical scavenger or an antioxidant can help to suppress unwanted oxidation pathways.[15]

4. Work-up and Purification:

If you have a reaction mixture containing over-oxidized byproducts, a carefully planned work-up and purification strategy can often salvage the desired product.

  • Aqueous Wash: A mild acidic wash (e.g., dilute HCl or ammonium chloride) can protonate the desired amine and any remaining unoxidized starting material, allowing for their extraction into the aqueous phase, potentially leaving less basic, over-oxidized byproducts in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the desired amine.

  • Chromatography: As mentioned previously, column chromatography on silica gel or alumina can be effective for separating the more polar oxidized byproducts. The use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia) is often necessary to obtain good peak shapes for amines.[11]

Experimental Protocols

To provide you with practical, actionable guidance, we have included detailed protocols for the protection and deprotection of amines using the Boc group.

Protocol 1: Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dioxane and Water (or another suitable solvent system)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the primary amine in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Add sodium bicarbonate to the solution and stir until it dissolves.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Add water to the reaction mixture and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 2: Deprotection of a Boc-Protected Amine

Materials:

  • Boc-protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until deprotection is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

References

  • Stahl, S. S., & Minisci, F. (2008). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems.
  • Roberts, J. D., & Caserio, M. C. (2021). 23.
  • Huang, Y., et al. (2018). Fragmentation Considerations Using Amidoamine Oxide Homologs. Molecules, 23(10), 2634.
  • Piancatelli, G., & Leonelli, F. (2014). The Oxidation of Alcohols by Modified Oxochromium(VI)–Amine Reagents. Comprehensive Organic Synthesis II, 8, 1-46.
  • Vainio, M. (2013). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki.
  • Blau, K. (1961). Chromatographic methods for the study of amines from biological material. Biochemical Journal, 80(1), 193–200.
  • Carvalho, P. A., & Pastore, H. O. (2019). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts.
  • Organic Chemistry Portal. (n.d.).
  • Bobbitt, J. M., et al. (2022). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. The Journal of Organic Chemistry, 87(24), 16838–16847.
  • Sadow, A. D. (2018). Selective primary amination of alcohols, aldehydes and ketones with ammonia.
  • Sigma-Aldrich. (n.d.).
  • Company, X. (2022). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst.
  • U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs.
  • Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. ACS Organic & Inorganic Au. (2024).
  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325.
  • Andrew, G. D. (2012). Inhibition of amine oxidation. U.S.
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  • Stahl, S. S., & Minisci, F. (2019). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. Journal of the American Chemical Society, 141(35), 13931–13939.
  • Whitman College. (n.d.). GCMS Section 6.
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  • Reddit. (2022). Chromotography with free amines? r/chemhelp.
  • Roy, D. (2022). Oxidative Degradation in Pharmaceuticals: Mechanism and Stabilization of a Spray-Dried Amorphous Drug- A Case Study. AAPS PharmSciTech, 23(7), 241.
  • Slideshare. (n.d.).
  • U.S. Food and Drug Administration. (2021). Control of Nitrosamine Impurities in Human Drugs.
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  • Whitman College. (n.d.). 6.
  • Hamdani, M., & Feghouli, L. (2021). Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State-of-the-Art Review. Comprehensive Reviews in Food Science and Food Safety, 20(4), 3845-3877.
  • U.S. Food and Drug Administration. (2023).
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  • Li, H., et al. (2015). Stoichiometry and kinetics of the anaerobic ammonium oxidation (Anammox) with trace hydrazine addition. Bioresource Technology, 196, 39-45.
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Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of phenylmorpholinone and its related compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a nitro group onto the phenyl ring of this scaffold. The inherent electronic properties of the phenylmorpholinone system present unique challenges that require a nuanced approach to achieve desired outcomes in terms of yield, regioselectivity, and purity.

This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions and troubleshooting scenarios to provide in-depth, mechanistically grounded solutions to common problems encountered in the laboratory.

Section 1: Core Principles & Mechanistic Overview

Before delving into troubleshooting, it's crucial to understand the underlying electrophilic aromatic substitution (SEAr) mechanism in the context of our specific substrate. The nitration of phenylmorpholinone involves the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids.[1] This electrophile is then attacked by the electron-rich π-system of the benzene ring.

The primary challenge arises from the nature of the morpholinone substituent. The nitrogen atom's lone pair is delocalized into the adjacent carbonyl group of the lactam, making it significantly less electron-donating than a simple amine. This N-acyl-type group acts as a deactivating, meta-directing substituent due to its electron-withdrawing nature.[2][3]

Nitration Mechanism and Directing Effects Figure 1: Phenylmorpholinone Nitration & Regioselectivity cluster_reagents Reagent Activation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4_minus HSO₄⁻ Start Phenylmorpholinone Sigma_meta σ-complex (meta-attack) Start->Sigma_meta + NO₂⁺ Sigma_para σ-complex (para-attack) (Destabilized) Start->Sigma_para + NO₂⁺ Meta_Product meta-Nitrophenylmorpholinone (Major Product) Sigma_meta->Meta_Product - H⁺ Para_Product para-Nitrophenylmorpholinone (Minor Product) Sigma_para->Para_Product - H⁺

Caption: Phenylmorpholinone Nitration & Regioselectivity

Section 2: Troubleshooting Guide & FAQs

Regioselectivity Issues

Q1: I was expecting the para-nitro product, but I'm predominantly getting the meta-isomer. Why is this happening?

A1: This is the expected and most common outcome. The substituent on the phenyl ring is not a simple N-phenyl group. It's an N-acyl group, specifically a lactam. The lone pair on the nitrogen atom is in resonance with the adjacent carbonyl group, which significantly reduces its ability to donate electron density into the phenyl ring.[3] Consequently, the inductive electron-withdrawing effect of the amide group dominates, making it a deactivating and meta-directing group.[2] Electrophilic attack at the ortho and para positions would lead to a destabilized resonance structure where a positive charge is placed adjacent to the already electron-deficient carbon of the N-acyl group. Attack at the meta position avoids this unfavorable arrangement, making it the kinetically favored pathway.[4]

Q2: Is there any way to favor the formation of the para-isomer?

A2: Achieving high para-selectivity is challenging due to the strong meta-directing nature of the N-acyl group. However, you can explore strategies that alter the reaction conditions to be less kinetically controlled. Some approaches include:

  • Alternative Nitrating Agents: Milder nitrating agents or systems that operate under different mechanisms, such as ipso-nitration of a pre-functionalized (e.g., boronic acid) phenylmorpholinone, could offer alternative regiochemical outcomes.[1][5]

  • Steric Hindrance: While the N-acyl group is primarily an electronic director, introducing bulky substituents on the morpholinone ring could potentially introduce a steric bias, although this is less likely to overcome the strong electronic preference for the meta position.

Low Yield & Reaction Rate Problems

Q3: My nitration reaction is very slow and results in a low yield of the desired product. How can I improve this?

A3: The slow reaction rate is a direct consequence of the deactivating nature of the N-acyl substituent.[3] This group withdraws electron density from the phenyl ring, making it less nucleophilic and therefore less reactive towards the nitronium ion.[6] To overcome this, you can consider the following adjustments:

ParameterRecommended AdjustmentRationale
Temperature Cautiously increaseIncreases reaction rate. Monitor carefully to avoid side reactions.
Reaction Time Extend durationAllows the reaction to proceed to completion.
Acid Strength Use stronger acid mediumCan increase the concentration of the active nitronium electrophile.
Nitrating Agent More reactive systemsConsider alternatives to standard HNO₃/H₂SO₄ if yields remain low.[4][7]

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_temp Is the reaction temperature too low? start->check_temp increase_temp Increase temperature cautiously (e.g., 0°C to 25°C) check_temp->increase_temp Yes check_time Is the reaction time too short? check_temp->check_time No monitor Monitor reaction progress by TLC/LC-MS increase_temp->monitor increase_time Extend reaction time (e.g., 4h to 12h) check_time->increase_time Yes check_acid Is the acid medium strong enough? check_time->check_acid No increase_time->monitor stronger_acid Consider fuming H₂SO₄ or alternative strong acid catalysts check_acid->stronger_acid Yes stronger_acid->monitor end Improved Yield monitor->end

Caption: Stepwise approach to addressing low reaction yields.

Side Reactions & Impurities

Q4: I'm observing significant amounts of dark, tar-like byproducts. What are these and how can I prevent them?

A4: The formation of dark tars is often indicative of over-nitration or oxidative side reactions.[5] The strongly acidic and oxidizing conditions of nitration can be harsh.

  • Multiple Nitrations: Although the first nitro group is strongly deactivating, forcing conditions (high temperature, long reaction times) can sometimes lead to the introduction of a second nitro group.

  • Oxidation: The morpholine ring, particularly the C-H bonds adjacent to the oxygen and nitrogen atoms, could be susceptible to oxidation under harsh conditions, leading to ring-opened or other degradation products.[8]

  • Substrate Degradation: The lactam functionality itself might undergo hydrolysis under very strong, hot acidic conditions, although this is generally less likely than reactions on the aromatic ring.[9]

Preventative Measures:

  • Control Temperature: Maintain the recommended temperature, often starting at 0°C and allowing the reaction to slowly warm to room temperature.

  • Stoichiometry: Use a carefully controlled amount of nitric acid (e.g., 1.05-1.1 equivalents) to minimize the risk of dinitration.

  • Milder Conditions: If tars persist, explore milder nitrating systems, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride.

Purification & Analysis

Q5: I have a mixture of ortho-, meta-, and para-isomers. What is the best way to separate them?

A5: Separating positional isomers can be a significant challenge due to their similar physical properties.

  • Column Chromatography: This is the most common and effective method. The choice of solvent system is critical. A system with varying polarity, such as a hexane/ethyl acetate or dichloromethane/methanol gradient, will likely be necessary. The para-isomer is typically the least polar, followed by the ortho-, and then the meta-isomer, which is often the most polar.

  • Recrystallization: If one isomer is present in a much larger quantity (as the meta-isomer should be), it may be possible to purify it by recrystallization from a suitable solvent. You may need to screen several solvents to find one that provides good differential solubility.

  • Preparative HPLC/SFC: For very difficult separations or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are powerful options.

Q6: How can I confirm the identity of each isomer?

A6: Spectroscopic methods are essential for unambiguous identification.

  • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is the most informative. The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer. The para-isomer will show a characteristic pair of doublets, while the ortho- and meta-isomers will have more complex splitting patterns.

  • 2D NMR (COSY, HMBC): For complex cases, 2D NMR experiments like COSY and HMBC can definitively establish the connectivity and relative positions of the substituents.

  • Nuclear Overhauser Effect (NOE): An NOE experiment can show through-space proximity between the protons of the nitro group and the protons on the morpholinone ring, which can help distinguish the ortho-isomer.

Section 3: Experimental Protocols

Protocol 1: Standard Nitration of Phenylmorpholinone

Disclaimer: This protocol is a general guideline. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3.0 eq.) to 0°C in an ice-water bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid (1.1 eq.) dropwise to the cold sulfuric acid with vigorous stirring. Maintain the temperature at 0°C.

  • Substrate Addition: Dissolve phenylmorpholinone (1.0 eq.) in a minimal amount of concentrated sulfuric acid and add it to the dropping funnel. Add the substrate solution dropwise to the nitrating mixture, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product under vacuum. The product will likely be a mixture of isomers requiring further purification.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Pack a glass column with silica gel, using a slurry method with your starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude nitrated product in a minimal amount of dichloromethane or the starting eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate) to elute the different isomers.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure desired isomer.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified nitrophenylmorpholinone isomer.

References

  • Chemistry LibreTexts. (2015, July 18). 16.
  • Electrophilic Arom
  • ResearchGate. (2025, August 7). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. [Link]
  • Nitration of Substituted Aromatic Rings and R
  • Organic Chemistry Tutor. (n.d.).
  • Wikipedia. (n.d.).
  • PubMed. (2012, July 5). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. [Link]
  • YouTube. (2022, April 20).
  • PubMed. (2025, April 15).
  • Wikipedia. (n.d.).
  • ResearchGate. (2025, August 6).
  • Master Organic Chemistry. (2018, April 30).
  • Nitration and arom
  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.).
  • ResearchGate. (2025, August 7). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]
  • ACS Publications. (2025, May 15). Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides. [Link]
  • ResearchGate. (2025, August 5).
  • Google Patents. (n.d.). US2129908A - Separation of ortho-, meta-, and para-phenylphenols.
  • ResearchGate. (2025, August 6). The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. [Link]
  • MDPI. (n.d.). High Catalytic Efficiency of Nanostructured β-CoMoO 4 in the Reduction of the Ortho-, Meta- and Para-Nitrophenol Isomers. [Link]
  • PubMed. (n.d.).
  • ChemRxiv. (2025, November 24).
  • ResearchGate. (2012, January 4).
  • DTIC. (1980, May 20).
  • Google Patents. (n.d.).
  • Indian Academy of Sciences. (n.d.).
  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
  • PubMed. (2020, November 18).
  • ResearchGate. (n.d.). Hydrolysis and nitration reaction of tetraacetylhexaazaisowurzitane. [Link]
  • askIITians. (2025, August 26). Nitration of acetanilide followed by hydrolysis gives: (A) O-nitroani. [Link]
  • ResearchGate. (2025, August 10). (PDF)

Sources

Technical Support Center: Optimization of Catalytic Reduction for Aminophenyl Group Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the catalytic reduction of nitroaromatics to form aminophenyl groups. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to enhance the efficiency, selectivity, and safety of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the catalytic reduction of nitroarenes. The question-and-answer format is designed to help you quickly identify and resolve common experimental challenges.

Q1: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes and how can I fix this?

A1: Incomplete or slow reactions are a common hurdle. A systematic approach to troubleshooting is essential.

  • Catalyst Activity and Loading: The heart of the reaction is the catalyst. Its activity is paramount.

    • Cause: Catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney® Nickel can deactivate over time due to improper storage or handling.[1] Spent catalysts also lose activity.[2] The catalyst loading may also be insufficient for the substrate scale.[1]

    • Solution:

      • Ensure you are using a fresh or recently purchased catalyst from a reputable supplier.

      • Increase the catalyst loading. For Pd/C, a typical starting point is 5-10 mol % of Pd.[1]

      • For pyrophoric catalysts like Raney® Nickel and dry Pd/C, handle them under an inert atmosphere to prevent deactivation by air.[2]

  • Hydrogen Pressure and Delivery: Insufficient hydrogen availability at the catalytic surface will stall the reaction.

    • Cause: For reactions run under a hydrogen balloon, the pressure may be inadequate for challenging substrates. Leaks in the system can also lead to a drop in hydrogen pressure.

    • Solution:

      • For difficult reductions, switching to a Parr hydrogenator or a similar high-pressure reactor to increase the hydrogen pressure can be beneficial.[1]

      • Before starting the reaction, always perform a leak test, for instance, by pressurizing the system with nitrogen and monitoring for any pressure drop over 30 minutes.[3]

  • Solvent and Solubility: The reaction medium plays a critical role in bringing the substrate, hydrogen, and catalyst together.

    • Cause: Poor solubility of the nitroaromatic starting material in the chosen solvent can severely limit the reaction rate.[1]

    • Solution:

      • Select a solvent in which your starting material is fully soluble. Common solvents for catalytic hydrogenation include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).[1][4]

      • For hydrophobic compounds, consider using co-solvent systems like ethanol/water or adding acetic acid. Protic co-solvents can often enhance the reaction rate.[1]

  • Reaction Temperature: Temperature influences the reaction kinetics.

    • Cause: While many catalytic hydrogenations proceed efficiently at room temperature, some substrates may require thermal energy to overcome the activation barrier.[1]

    • Solution:

      • Gently heating the reaction mixture can increase the rate. However, be cautious, as higher temperatures can sometimes promote the formation of side products.[1] Monitor the reaction closely by TLC or LC-MS when increasing the temperature.

Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?

A2: The formation of these intermediates is a result of the stepwise nature of nitro group reduction. The key to obtaining the desired aniline is to ensure the reaction proceeds to completion.[1]

  • Reaction Conditions: Fine-tuning the reaction parameters can favor the complete six-electron reduction.

    • Cause: Incomplete reduction can lead to the accumulation of intermediates such as hydroxylamines and nitroso compounds.[5] Overly aggressive conditions or localized overheating can sometimes promote the formation of dimeric species like azoxy and azo compounds.[1][6]

    • Solution:

      • Ensure sufficient hydrogen: Use an adequate hydrogen pressure and vigorous stirring to maximize hydrogen availability at the catalyst surface.

      • Control the temperature: For exothermic reactions, consider cooling the reaction vessel to prevent localized overheating that can lead to side product formation.[1]

      • Increase catalyst loading or reaction time: This can help drive the reaction to completion, converting any intermediates to the final amine product.

  • Choice of Catalyst and Reducing Agent: Different catalysts and reduction systems offer varying levels of selectivity.

    • Cause: The choice of catalyst can influence the reaction pathway. For instance, using metal hydrides like LiAlH₄ for aromatic nitro compounds can lead to the formation of azo products.[6][7]

    • Solution:

      • For general-purpose reductions, Pd/C is often the catalyst of choice due to its high efficiency.[7]

      • If side reactions are problematic, consider alternative reduction methods like using iron powder in the presence of an acid (e.g., Fe/HCl or Fe/NH₄Cl), which is known for its high chemoselectivity.[8][9]

Below is a diagram illustrating the reduction pathway and the potential for side product formation.

Nitro_Reduction_Pathway Nitro Nitro Compound (Ar-NO₂) Nitroso Nitroso (Ar-NO) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Azoxy Compound (Ar-N(O)=N-Ar) Nitroso->Azoxy Condensation with Hydroxylamine Amine Amine (Ar-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ Azo Azo Compound (Ar-N=N-Ar) Azoxy->Azo +2e⁻, +2H⁺ Hydrazo Hydrazo Compound (Ar-NH-NH-Ar) Azo->Hydrazo +2e⁻, +2H⁺ Hydrazo->Amine Cleavage

Caption: Nitro Group Reduction Pathway and Potential Side Products.

Q3: My starting material contains other reducible functional groups (e.g., alkenes, alkynes, carbonyls, halogens). How can I selectively reduce the nitro group?

A3: Achieving chemoselectivity is a common challenge in organic synthesis. The choice of catalyst and reaction conditions is crucial.

  • Catalyst Selection:

    • Cause: Highly active catalysts like Pd/C can also reduce other functional groups such as double bonds, triple bonds, and some carbonyl groups.[7][10] It can also promote dehalogenation, especially with aryl iodides and bromides.

    • Solution:

      • For substrates with halogens: Raney® Nickel is often a better choice than Pd/C to avoid dehalogenation of aromatic chlorides, bromides, and iodides.[7]

      • For substrates with other reducible groups: Consider using alternative reduction systems that are more chemoselective for the nitro group. Systems like iron in acidic media (Fe/HCl), tin(II) chloride (SnCl₂), or sodium sulfide (Na₂S) often show excellent chemoselectivity and will not reduce groups like ketones, esters, and nitriles.[7][9][11]

      • Specialized catalysts, such as certain gold-based or modified platinum catalysts, have been developed for high chemoselectivity in nitro group reductions.[12]

  • Reaction Conditions:

    • Cause: Harsh reaction conditions (high pressure, high temperature) can decrease chemoselectivity.

    • Solution:

      • If using catalytic hydrogenation, try running the reaction under milder conditions (e.g., lower hydrogen pressure, room temperature) to favor the reduction of the more labile nitro group.

      • Transfer hydrogenation, using a hydrogen donor like formic acid or triethylsilane in the presence of a catalyst, can sometimes offer improved chemoselectivity compared to using hydrogen gas.[9]

Functional GroupRecommended Selective Reagent/CatalystComments
Aryl Halides (Cl, Br, I)Raney® Nickel, Fe/HCl, SnCl₂Pd/C can cause dehalogenation.[7]
Alkenes/AlkynesFe/HCl, SnCl₂, Na₂SCatalytic hydrogenation will likely reduce C-C multiple bonds.
Ketones/AldehydesFe/HCl, SnCl₂, Na₂SPd/C may reduce these groups under certain conditions.
Esters/AmidesMost common reduction methods are selective.These groups are generally stable to nitro reduction conditions.
NitrilesMost common reduction methods are selective.Nitriles are generally stable to nitro reduction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during catalytic hydrogenation?

A1: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts, and explosive hydrogen gas, making safety a top priority.

  • Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air.[4]

    • Always work in a well-ventilated fume hood.[3][13]

    • Before introducing hydrogen, ensure the system is free of leaks.[3]

    • Purge the reaction vessel with an inert gas like nitrogen three times to remove all oxygen before introducing hydrogen.[2][3]

    • After the reaction, purge the system with nitrogen again to remove residual hydrogen.[3]

  • Catalyst Handling: Some catalysts, particularly dry Pd/C and Raney® Nickel, are pyrophoric and can ignite flammable solvents upon exposure to air.[2][4]

    • Handle pyrophoric catalysts under an inert atmosphere or as a slurry in a solvent.

    • After the reaction, do not allow the catalyst to dry in the air, especially when saturated with hydrogen and organic solvents.[2] The used catalyst should be quenched by wetting it with water and stored in a separate, sealed waste container.[4]

  • General Precautions:

    • Never leave a hydrogenation reaction unattended.[2][3]

    • Ensure all glassware is free of cracks, as the reaction may be pressurized.[2]

    • Keep flammable materials not essential for the reaction away from the fume hood.[4]

    • Have a fire extinguisher rated for chemical fires readily accessible.

Hydrogenation_Safety_Workflow Start Start Setup 1. Assemble Glassware in a Fume Hood Start->Setup Leak_Test 2. Nitrogen Leak Test Setup->Leak_Test Purge1 3. Purge with Nitrogen (3x) Leak_Test->Purge1 Add_Reactants 4. Add Substrate, Solvent, and Catalyst Purge1->Add_Reactants Purge2 5. Purge with Hydrogen (3x) Add_Reactants->Purge2 Run_Reaction 6. Run Reaction under H₂ Atmosphere Purge2->Run_Reaction Purge3 7. Purge with Nitrogen (3x) Run_Reaction->Purge3 Filter 8. Filter Catalyst (Keep Wet) Purge3->Filter Workup 9. Product Workup Filter->Workup End End Workup->End

Sources

Technical Support Center: Managing Impurities in Large-Scale Rivaroxaban Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Rivaroxaban (Xarelto®) is a potent, orally active direct inhibitor of Factor Xa, widely prescribed for the prevention and treatment of thromboembolic diseases.[][2] Its complex molecular structure necessitates a multi-step synthesis process where the control of impurities is paramount to ensure the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API).[3][4] Impurities can arise from starting materials, intermediates, side reactions, or degradation, and their presence can have a significant impact on the drug's performance and regulatory compliance.[3][5]

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Rivaroxaban. It provides in-depth troubleshooting advice, scientifically grounded explanations for impurity formation, and practical solutions in a direct question-and-answer format to address challenges encountered during manufacturing.

Understanding Rivaroxaban Impurities

Impurities in Rivaroxaban are broadly categorized as process-related impurities, which are by-products of the synthetic route, and degradation impurities, which form during storage or under stress conditions.[3][6] Effective control begins with a thorough understanding of the synthesis pathway and the critical intermediates involved.

Several key intermediates are pivotal in the synthesis, and their purity directly impacts the final API. These include:

  • (S)-N-Glycidylphthalimide: A crucial building block where the stereochemistry is set. The presence of the (R)-enantiomer is a primary source of the unwanted (R)-Rivaroxaban impurity.[4][7]

  • 4-(4-aminophenyl)morpholin-3-one: A key starting material (KSM). Impurities in this KSM can carry through the entire synthesis.[8]

  • (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione (Rivaroxaban EP Impurity G): A protected intermediate. Incomplete deprotection or side reactions at this stage can lead to persistent impurities.[9][10][11][12]

  • (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Rivaroxaban Aminomethyl Impurity): The key amine intermediate that is coupled with the thiophene moiety. It is highly reactive and can be the source of several dimer and urea-type impurities.[9][13][14][15]

Table 1: Common Process-Related Impurities in Rivaroxaban Synthesis
Impurity NameCommon DesignationCAS NumberProbable Origin
(R)-RivaroxabanChiral Impurity865479-71-6(R)-enantiomer of chiral starting materials.[7][16]
N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]ureaImpurity D1365267-35-1Reaction of the key amine intermediate with phosgene-like reagents or CO2.[2]
2-({(5S)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dioneImpurity G446292-08-6Incomplete deprotection of the phthalimide group.[9][10]
N-Nitroso Rivaroxaban Impurity (NNRI)Nitrosamine ImpurityN/AReaction of secondary/tertiary amines with nitrosating agents.[8][17]
5-Chlorothiophene-2-carboxylic acidImpurity F24065-33-6Unreacted starting material from the final coupling step.[3][9]

Frequently Asked Questions (FAQs)

Q1: What are the most critical types of impurities to control in Rivaroxaban synthesis? A1: The most critical impurities are chiral impurities (the (R)-isomer of Rivaroxaban), which are pharmacologically inactive but must be controlled per regulatory guidelines, and potential genotoxic impurities like N-nitrosamines.[7][16][17] Process-related impurities arising from key intermediates, such as Impurity D (urea dimer) and Impurity G (protected amine), are also significant and must be monitored and controlled.[2][3]

Q2: Why is the stereochemistry of intermediates so important? A2: Rivaroxaban has a single chiral center, and only the (S)-enantiomer possesses the desired pharmacological activity by binding effectively to Factor Xa.[7][18] The opposite (R)-enantiomer is considered an impurity.[16] This chirality is typically introduced early in the synthesis, for example, via (S)-N-Glycidylphthalimide.[4] Any contamination with the (R)-isomer in this starting material will propagate through the entire synthesis, leading to the final (R)-Rivaroxaban impurity which is difficult to remove.[7][16]

Q3: Can impurities be removed in the final crystallization step? A3: While the final crystallization is a crucial purification step, its effectiveness depends on the nature of the impurity. Some impurities, particularly those with similar structures and polarities to Rivaroxaban (like the R-isomer), may co-crystallize, making them difficult to purge.[18] Therefore, the best strategy is a proactive approach: controlling impurity formation at each intermediate stage rather than relying solely on final purification.[4]

Q4: What are the regulatory limits for impurities in Rivaroxaban? A4: Impurity limits are defined by pharmacopeias (e.g., EP, USP) and ICH guidelines.[3] For a drug like Rivaroxaban, any unspecified impurity above 0.10% should typically be identified and characterized.[2] Stricter limits apply to potentially mutagenic or highly toxic impurities. It is essential to consult the latest regulatory guidelines for specific thresholds.

Troubleshooting Guides for Intermediate Synthesis

Issue 1: Detection of the (R)-Rivaroxaban Chiral Impurity

Question: My final API shows a peak corresponding to the (R)-Rivaroxaban enantiomer that is above the specification limit. What is the source and how can I control it?

Probable Cause: The (R)-Rivaroxaban impurity almost always originates from the use of a chiral starting material or intermediate that is contaminated with its corresponding (R)-enantiomer.[7][16] This impurity is introduced early and is carried through subsequent reaction steps. The primary culprit is often the chiral epoxide or its derivatives, such as (S)-N-Glycidylphthalimide or (S)-epichlorohydrin.[4][7]

Causality Explained: The synthetic route does not typically involve reactions that would cause racemization at the chiral center. Therefore, the enantiomeric purity of the final product is a direct reflection of the enantiomeric purity of the initial chiral building block.

cluster_0 Source of Impurity cluster_1 Propagation cluster_2 Final Product KSM Key Starting Material (e.g., (S)-Epichlorohydrin) Intermediate_S (S)-Chiral Intermediate KSM->Intermediate_S Synthesis Step 1 Impurity_Source Contamination with (R)-Epichlorohydrin Intermediate_R (R)-Chiral Intermediate Impurity_Source->Intermediate_R Synthesis Step 1 API_S (S)-Rivaroxaban (API) Intermediate_S->API_S Subsequent Steps API_R (R)-Rivaroxaban (Impurity) Intermediate_R->API_R Subsequent Steps

Propagation of Chiral Impurity

Solution & Mitigation Strategy:

  • Stringent Quality Control of Starting Materials:

    • Action: Implement a rigorous chiral purity test for all incoming batches of chiral starting materials (e.g., (S)-epichlorohydrin).

    • Method: Use a validated chiral HPLC or GC method to quantify the enantiomeric excess (e.e.). The acceptance criteria should be set to ensure the final API will meet its specification.

  • Supplier Qualification:

    • Action: Work closely with suppliers who can consistently provide starting materials with high enantiomeric purity.[4] Qualify and audit these suppliers regularly.

  • In-Process Controls (IPCs):

    • Action: Introduce chiral purity checks at the first key chiral intermediate stage. This allows for the early rejection of a batch that does not meet the required chiral purity, saving significant resources.

  • Process Optimization:

    • Action: Ensure that reaction conditions (temperature, pressure, pH) do not induce any racemization. While unlikely for this specific chiral center in Rivaroxaban synthesis, it is a good practice to evaluate.

Issue 2: Formation of Dimer Impurity (Rivaroxaban Impurity D)

Question: During the final coupling step, I am observing a significant unknown peak with a mass corresponding to a dimerized product, which has been identified as Impurity D (Urea derivative). How is this formed and prevented?

Probable Cause: Rivaroxaban Impurity D is a urea derivative formed by the reaction of two molecules of the key amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, with a carbonyl source.[2] This carbonyl source can be trace amounts of phosgene or phosgene equivalents (like triphosgene or carbonyldiimidazole - CDI) if they are used in preceding steps or as activating agents.[2] It can also form from the reaction with carbon dioxide from the air under certain conditions.

Causality Explained: The primary amine of the intermediate is nucleophilic and can react with electrophilic carbonyl groups. If two molecules of the amine react with one molecule of a carbonyl source, the stable urea linkage is formed, creating the dimer impurity.

Amine Amine Intermediate (R-CH2-NH2) ImpurityD Impurity D (Urea) (R-CH2-NH-C(=O)-NH-CH2-R) Amine->ImpurityD 2 equivalents react with Carbonyl Carbonyl Source (e.g., COCl2, CDI, CO2) Carbonyl->ImpurityD 1 equivalent

Formation Pathway of Impurity D

Solution & Mitigation Strategy:

  • Control of Reagents:

    • Action: If CDI or other phosgene-like reagents are used for the final amide coupling, ensure precise stoichiometric control. Avoid using an excess of the activating agent.

    • Rationale: Adding the amine intermediate slowly to the activated thiophene carboxylic acid can minimize the opportunity for the amine to react with itself.

  • Inert Atmosphere:

    • Action: Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

    • Rationale: This prevents atmospheric carbon dioxide from reacting with the highly nucleophilic amine intermediate, especially in the presence of a base.

  • Temperature Control:

    • Action: Maintain the recommended reaction temperature. Lower temperatures generally reduce the rate of side reactions.

  • Purification of Intermediate:

    • Action: Ensure the amine intermediate is of high purity before the final coupling step. Any impurities from its synthesis (e.g., residual activating agents from the deprotection step) should be removed.[2]

Issue 3: Potential for N-Nitroso Rivaroxaban Impurity (NNRI)

Question: Our regulatory assessment has identified a risk of N-nitrosamine impurity formation. What are the sources and how do we develop a control strategy?

Probable Cause: N-nitrosamine impurities are formed from the reaction of secondary or tertiary amines with nitrosating agents.[8][17] In the Rivaroxaban synthesis, potential sources include:

  • Nitrosating Agents: Use of nitric acid or nitrous acid (often formed in situ from nitrites under acidic conditions) in any synthetic step. For instance, the nitration of the phenyl ring in the synthesis of the 4-(4-aminophenyl)morpholin-3-one intermediate is a potential source.[8]

  • Amine Precursors: The presence of secondary amines in starting materials or formed as intermediates. The morpholine ring itself or other amine-containing raw materials could be precursors.[8]

  • Contaminated Raw Materials: Solvents, reagents, or starting materials contaminated with nitrites or nitrosamines.

Solution & Mitigation Strategy:

  • Risk Assessment (ICH M7):

    • Action: Conduct a thorough risk assessment of the entire manufacturing process.[8] Identify all potential sources of amines and nitrosating agents. Evaluate reaction conditions (e.g., acidic pH) that could facilitate nitrosamine formation.

  • Process Modification:

    • Action: Where possible, replace reagents that are known nitrosating agents or their precursors. For example, explore alternative methods for nitration that minimize free nitrous acid.

  • Raw Material Control:

    • Action: Test critical raw materials (especially those with amine functionality or those produced using nitric/nitrous acid) for the presence of nitrosamines or nitrites.

  • Optimized Reaction Conditions:

    • Action: Avoid conditions that favor nitrosation. This includes maintaining a non-acidic pH where possible and using radical scavengers if applicable.

  • Trace-Level Analytical Testing:

    • Action: Develop and validate a highly sensitive analytical method, typically LC-MS/MS, for the detection and quantification of the specific potential N-Nitroso Rivaroxaban Impurity (NNRI).[17] This method should be capable of reaching the required low detection limits (in the ppm or ppb range).[17]

Analytical Methodologies for Impurity Profiling

A robust, stability-indicating analytical method is essential for monitoring and controlling impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique.[5][6]

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative example based on published methods and should be validated for specific laboratory use.[5][6]

  • Objective: To separate Rivaroxaban from its key process-related and degradation impurities.

  • Instrumentation: HPLC system with a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18 (e.g., Thermo ODS Hypersil, 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for the moderately polar Rivaroxaban and its impurities.[6]
Mobile Phase A 0.025 M Potassium Phosphate Monobasic, pH adjusted to 2.9 with phosphoric acidThe acidic pH ensures that amine functionalities are protonated, leading to sharper peaks. The buffer controls the ionization state.[6]
Mobile Phase B AcetonitrileThe organic modifier used to elute the compounds from the C18 column.
Elution Mode Isocratic (e.g., 70:30 v/v Mobile Phase A:B) or GradientIsocratic is simpler for routine QC, but a gradient program may be needed for complex impurity profiles.[5][6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[6]
Column Temp. Ambient or controlled (e.g., 30 °C)Controlling temperature ensures run-to-run reproducibility of retention times.
Detection UV at 249 nmA wavelength of maximum absorbance for Rivaroxaban, providing good sensitivity.[6]
Injection Vol. 10-20 µLStandard injection volume.
  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, robustness, and sensitivity (LOD/LOQ).[5][6] Forced degradation studies (acid, base, oxidative, thermal, photolytic) must be performed to prove the method is stability-indicating.[6]

Troubleshooting Workflow for Unknown Impurities

Start Unknown Peak Detected in HPLC Chromatogram Check_Blank Is peak present in blank injection? Start->Check_Blank System_Peak Identify as System Peak (e.g., from mobile phase) Check_Blank->System_Peak Yes Get_Mass Determine Mass (LC-MS) Check_Blank->Get_Mass No Compare_Known Does mass match known impurities/intermediates? Get_Mass->Compare_Known Identify_Known Tentatively Identify as Known Impurity. Confirm with reference standard. Compare_Known->Identify_Known Yes Isolate_Characterize Isolate Impurity (Prep-HPLC) & Characterize (NMR, HRMS) Compare_Known->Isolate_Characterize No Propose_Structure Propose Structure and Formation Mechanism Isolate_Characterize->Propose_Structure Develop_Control Develop Control Strategy Propose_Structure->Develop_Control

Workflow for Unknown Impurity Identification

References

  • PubMed Central. (n.d.). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Symbiosis Online Publishing. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. [Link]
  • ResearchGate. (n.d.). Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban. [Link]
  • International Research Journal on Advanced Engineering and Management (IRJAEM). (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. [Link]
  • The Pharma Innovation Journal. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. [Link]
  • Rasayan Journal of Chemistry. (2024). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. [Link]
  • ResearchGate. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. [Link]
  • Semantic Scholar. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. [Link]
  • SynZeal. (n.d.). Rivaroxaban Impurities. [Link]
  • SpringerLink. (2025).
  • ResearchGate. (n.d.). Impurities of Rivaroxaban in Rovaltro and Xarelto Tablets. [Link]
  • R Discovery. (2022).
  • ResearchGate. (n.d.). Synthetic route for preparation drug substance, Rivaroxaban. [Link]
  • Semantic Scholar. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. [Link]
  • Pharmaffiliates. (n.d.). Rivaroxaban-impurities. [Link]
  • QCS Standards. (n.d.). Analysis of Impurity Determination and Structural Derivation Ideas for Rivaroxaban Diamine Triamine Impurities. [Link]
  • Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.). (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione. [Link]
  • Pharmaffiliates. (n.d.). (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. [Link]
  • PubChem. (n.d.). 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. [Link]
  • Veeprho. (n.d.). (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrobromide. [Link]

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Technical Support Center: Crystallization of (4-Aminophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (4-Aminophenyl)(morpholino)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. By understanding the underlying principles of crystallization, you can optimize your process to obtain high-purity crystals with the desired physical properties.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Achieving a crystalline solid form with high purity and consistent physical characteristics is crucial for downstream applications and the quality of the final active pharmaceutical ingredient (API).[4][5] Crystallization is a critical purification step that, when controlled precisely, can yield a product with the desired particle size, morphology, and polymorphic form, all of which can impact bioavailability and stability.[4][5][6]

This guide provides a structured, question-and-answer approach to troubleshoot common crystallization challenges.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated to a point where the solute's solubility is exceeded at a temperature above its melting point in the solvent system, or when the rate of cooling is too rapid.[7][8]

Causality and Solutions:

  • High Solute Concentration: The concentration of this compound in your chosen solvent may be too high.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[7] Allow the solution to cool more slowly.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.[6][7]

    • Solution: Insulate the crystallization vessel to slow down the cooling rate. You can wrap the flask with glass wool or place it in a Dewar flask. A programmed cooling ramp in a reactor system can also provide precise control.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, preventing it from crystallizing effectively.

    • Solution: Consider using a solvent system with a co-solvent (anti-solvent). The primary solvent should dissolve the compound well at elevated temperatures, while the anti-solvent should be one in which the compound is poorly soluble. The anti-solvent is slowly added to the hot, saturated solution until slight turbidity is observed, which is then cleared by adding a few drops of the primary solvent before cooling.[9][10][11]

Q2: The crystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I slow it down?

A2: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and typically leads to small, poorly formed crystals.[7] The goal is to encourage slower crystal growth, which promotes purity and a more uniform crystal size distribution.[6]

Causality and Solutions:

  • Excessive Supersaturation: If the solution is too concentrated, nucleation will happen rapidly and extensively upon cooling.

    • Solution: Add a small excess of the hot solvent to the dissolved compound. This will slightly reduce the supersaturation level upon cooling, allowing for a more controlled crystallization process.[7] An ideal crystallization should show initial crystal formation after about 5 minutes of cooling, with continued growth over 20 minutes or more.[7]

  • Fast Cooling Rate: As with oiling out, a rapid temperature drop can lead to rapid precipitation.

    • Solution: Ensure a slow and gradual cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[12]

  • Flask Size: A shallow pool of solvent in a large flask has a high surface area-to-volume ratio, leading to faster cooling.[7]

    • Solution: Choose a flask size appropriate for the volume of solvent being used to minimize rapid cooling.[7]

Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A3: A lack of crystal formation indicates that the solution is not sufficiently supersaturated at the current temperature.

Causality and Solutions:

  • Too Much Solvent: You may have used too much solvent, preventing the solution from reaching saturation upon cooling.[7]

    • Solution: Gently heat the solution to boil off a portion of the solvent.[7] Once the volume is reduced, allow it to cool again. Be cautious not to evaporate too much solvent, which could lead to crashing out.

  • Need for Nucleation Sites: Sometimes, a supersaturated solution needs a "seed" to initiate crystallization.

    • Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of this compound from a previous batch, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

Q4: The final crystal yield is very low. What are the potential causes and how can I improve it?

A4: A low yield indicates that a significant amount of the compound remained in the mother liquor after filtration.

Causality and Solutions:

  • Excessive Solvent: Using too much solvent is a common cause of low yield, as more of the compound will remain dissolved at the final cooling temperature.[7]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be done by passing hot solvent through the setup just before filtering your solution.

  • Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature can result in an incomplete crystallization.

    • Solution: After cooling to room temperature, place the crystallization flask in an ice-water bath to maximize the amount of product that crystallizes out of the solution.[9][12]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common crystallization issues.

Crystallization Troubleshooting start Start: Dissolve Compound in Hot Solvent cool_solution Cool Solution Slowly start->cool_solution observe Observe Outcome cool_solution->observe oiling_out Issue: Oiling Out observe->oiling_out Liquid Layer too_fast Issue: Rapid Precipitation (Fine Powder) observe->too_fast Immediate Solid no_crystals Issue: No Crystals Form observe->no_crystals Clear Solution good_crystals Outcome: Good Crystals observe->good_crystals Well-formed Crystals solution_oiling Re-heat & Add More Solvent Slow Down Cooling oiling_out->solution_oiling solution_fast Re-heat & Add More Solvent Use Larger Flask Slow Down Cooling too_fast->solution_fast solution_none Evaporate Some Solvent Induce Nucleation (Scratch/Seed) no_crystals->solution_none filter_dry Filter and Dry Crystals good_crystals->filter_dry solution_oiling->cool_solution solution_fast->cool_solution solution_none->cool_solution

Caption: Troubleshooting workflow for crystallization.

Solvent Selection for this compound

The choice of solvent is critical for successful crystallization.[13][14] An ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures. For aromatic ketones and compounds with amine functionalities, a range of solvents can be considered.[8][15]

Solvent/SystemRationalePotential Issues
Ethanol/Water This compound is likely soluble in hot ethanol and less soluble in water. This pair allows for fine-tuning of solubility.Finding the correct ratio can be tricky; adding too much water too quickly can cause the compound to oil out.
Ethyl Acetate/Hexane A common system for moderately polar compounds. Ethyl acetate is a good solvent, while hexane acts as an anti-solvent.[8]Both solvents are quite volatile, which can lead to solvent evaporation and premature crystallization if not handled carefully.
Methanol Some synthesis procedures for related compounds use methanol for the final crystallization step.[1]May be too good of a solvent, potentially leading to lower yields if not cooled sufficiently.
Acetone/Water Acetone is a strong solvent for many organic compounds, and water can be used as an anti-solvent.[11]Acetone has a low boiling point, requiring careful handling to prevent rapid evaporation.

Experimental Protocol: Solvent Screening

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Note the solubility. A good candidate solvent will not dissolve the compound well at room temperature.[11]

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube.

  • A suitable solvent will dissolve the compound completely at or near its boiling point.[11]

  • Allow the test tube to cool to room temperature, and then place it in an ice bath.

  • Observe the quality and quantity of the crystals that form. The best solvent will yield a good crop of well-defined crystals.

Advanced Considerations

Polymorphism

Be aware that this compound may exhibit polymorphism, the ability to exist in multiple crystalline forms.[5][16] Different polymorphs can have different physical properties, including solubility and stability.[4][16] The choice of solvent and the crystallization conditions (e.g., cooling rate) can influence which polymorph is obtained.[5][6] If you observe inconsistent results between batches, polymorphism may be a factor to investigate.

Purity of Starting Material

The success of crystallization is highly dependent on the purity of the crude material.[13] Significant amounts of impurities can inhibit crystal growth or become trapped in the crystal lattice, reducing the purity of the final product.[4][5] If crystallization fails repeatedly, it may be necessary to first purify the crude material by other means, such as column chromatography.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Pharmaceutical Crystallization in drug development - Syrris. (n.d.).
  • Al-Zoubi, N. (2017). Factors which affect the crystallization of a drug substance. ResearchGate.
  • The Crucial Role of Crystallization in Drug Substances Development - Neuland Labs. (2023, August 1).
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28).
  • Lim, M. A., et al. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 13(9), 1352.
  • Guide for crystallization. (n.d.).
  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. (n.d.).
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025, April 10). Technical Disclosure Commons.
  • Recrystallization. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.
  • This compound (51207-86-4) - Chemchart. (n.d.).
  • Zaworotko, M. J., & Taylor, L. S. (2021). Crystals and Crystallization in Drug Delivery Design. Crystal Growth & Design, 21(3), 1391–1393.
  • Synthesis method of 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.
  • SOP: CRYSTALLIZATION. (n.d.).
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5).
  • Process for the preparation of 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.
  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.). Google Patents.
  • Process for the preparation of aromatic ketones. (n.d.). Google Patents.

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Technical Support Center: Method Refinement for Consistent Purity in Batch Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving high and consistent purity in their batch synthesis processes. In chemical synthesis, particularly in the pharmaceutical and fine chemical industries, purity is not merely a target; it is a critical quality attribute that defines the safety, efficacy, and reliability of the final product.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the causative factors behind purity deviations. By understanding the "why," you can more effectively troubleshoot issues and build robust, self-validating processes.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions encountered during batch synthesis.

Q1: We're seeing a new, unidentified impurity in our final product after a scale-up. What's the most likely cause?

A: Scale-up often introduces challenges related to heat and mass transfer.[3] Slower, less efficient mixing in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[4] Similarly, inadequate heat removal in exothermic reactions can cause thermal degradation. Re-evaluate your mixing parameters (agitator speed, type) and temperature control systems.[5]

Q2: Our batch-to-batch purity is inconsistent, even though we follow the same SOP. Where should we start investigating?

A: The most common culprit for batch-to-batch variability is inconsistency in raw materials.[6] Even materials from the same supplier can have slight variations in their impurity profiles, which can affect the final product.[7][8] It is crucial to implement rigorous quality control for all incoming materials, including starting materials, reagents, and solvents.[5][8] Beyond raw materials, check for subtle deviations in process parameters like ambient moisture, operator differences, or equipment calibration.[9]

Q3: We are losing a significant amount of yield during recrystallization to achieve the desired purity. How can we improve this?

A: This is a classic purity-yield trade-off. To improve this balance, focus on optimizing the crystallization conditions. A very slow cooling rate and maintaining a low level of supersaturation will favor the growth of larger, purer crystals by allowing impurity molecules to remain in the mother liquor.[10] Also, ensure your post-crystallization washing step is effective at removing residual mother liquor from the crystal surface without dissolving excessive product.[11]

Q4: How can we control for chiral purity during synthesis?

A: Achieving high enantiomeric excess requires a multi-faceted approach. The primary methods include asymmetric synthesis using chiral catalysts or auxiliaries, or resolution of a racemic mixture.[12][13] For resolutions, techniques like diastereomeric salt formation or enantioselective crystallization are common.[13] For process control, specialized analytical methods like chiral HPLC or Supercritical Fluid Chromatography (SFC-MS) are essential for accurate monitoring.[14]

Q5: What is Process Analytical Technology (PAT) and how can it help maintain purity?

A: Process Analytical Technology (PAT) is a framework, encouraged by regulatory agencies like the FDA, for designing and controlling manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[15] Instead of relying solely on end-product testing, PAT uses in-line or at-line analytical tools (like NIR or Raman spectroscopy) to monitor the reaction in real-time.[16][17] This allows for immediate adjustments to parameters like temperature or reactant addition, preventing deviations and ensuring consistent quality throughout the batch.[17][18]

Part 2: In-Depth Troubleshooting Guides

This section explores specific problem scenarios with structured, cause-and-effect analysis.

Scenario 1: An Unexpected Impurity Appears

The sudden appearance of a new impurity is a common and critical issue. A systematic approach is required to identify its source and implement corrective actions.

Workflow for Investigating an Unknown Impurity

G cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Source Determination cluster_2 Phase 3: Mitigation & Control A 1. Detect New Peak (e.g., HPLC, GC) B 2. Isolate Impurity (e.g., Prep-HPLC) A->B C 3. Elucidate Structure (e.g., MS, NMR) B->C D 4. Review Process Steps In-process sampling C->D E 5. Analyze Raw Materials (Starting Materials, Solvents, Reagents) D->E F 6. Conduct Stress Studies (Thermal, pH, Oxidative) D->F G 7. Evaluate Equipment (Leachables, Material Compatibility) D->G H 8. Refine Process Parameters (Temp, Mixing, Time) E->H F->H G->H K 11. Implement & Validate Changes H->K I 9. Improve Purification Step (Crystallization, Chromatography) I->K J 10. Enhance Raw Material Specs J->K

Caption: Workflow for identifying, tracing, and mitigating an unknown impurity.

Troubleshooting Table: Unexpected Impurity

Potential CauseInvestigative Steps & RationaleRecommended Actions
Raw Material Contamination Analyze all starting materials, reagents, and solvents using a high-resolution technique like LC-MS to screen for the identified impurity or its precursors.[5][8] Rationale: Impurities in starting materials can carry through the synthesis or react to form new compounds.[7]Qualify new batches of raw materials. If necessary, purify the starting material before use or switch to a higher-purity supplier.[6]
Side Reaction/By-product Review the reaction mechanism for potential side pathways. Analyze samples taken at various time points during the reaction to determine when the impurity is formed.[19] Rationale: Understanding the kinetics of impurity formation is key to preventing it.Optimize reaction conditions. This may involve lowering the temperature, changing the order of reagent addition, or improving mixing to avoid localized concentration gradients that favor side reactions.[4]
Product Degradation Subject the pure Active Pharmaceutical Ingredient (API) to stress conditions (e.g., elevated temperature, different pH values, light, oxygen) to see if the impurity forms.[20] Rationale: The impurity may be a degradant formed during the reaction, work-up, or isolation stages.Modify work-up procedures to be milder (e.g., lower temperatures, use of antioxidants). Adjust storage and packaging conditions to enhance stability.[20][21]
Equipment-Related (Leachables) Confirm that all materials in contact with the reaction mixture (reactor vessel, tubing, filters) are compatible with the chemicals used at the operating temperatures. Rationale: Components can leach from equipment, especially under aggressive solvent or temperature conditions, and contaminate the product.[1]Use equipment made of more inert materials. Perform extractables and leachables studies to qualify product-contact surfaces.
Scenario 2: Poor Impurity Rejection During Crystallization

Crystallization is a powerful purification technique, but its effectiveness depends on precise control. When impurities are incorporated into the crystal lattice or trapped between crystals, purity suffers.

Decision Tree for Optimizing Crystallization Purity

G start Low Purity After Crystallization q1 Is the impurity present on the crystal surface? start->q1 a1_yes Optimize Washing Protocol - Use anti-solvent wash - Control wash temperature/volume q1->a1_yes Yes q2 Is the impurity incorporated within the crystal lattice? q1->q2 No end_node Achieved Target Purity a1_yes->end_node a2_yes Modify Crystallization Kinetics - Slow cooling rate - Reduce supersaturation - Use seeding strategy q2->a2_yes Yes q3 Are agglomerates trapping mother liquor? q2->q3 No a2_yes->end_node a3_yes Control Agglomeration - Optimize agitation rate - Use additives/sonication q3->a3_yes Yes q3->end_node No (Re-evaluate impurity type) a3_yes->end_node

Caption: Decision-making workflow for improving crystallization purity.

Key Principles for High-Purity Crystallization:

  • Control Supersaturation: This is the driving force for crystallization. High supersaturation leads to rapid nucleation and growth, which can trap impurities.[10] A slow, controlled generation of supersaturation (e.g., via slow cooling or anti-solvent addition) is critical. A well-designed batch crystallization process requires adequate control over this variable.[22]

  • Leverage Seeding: Introducing seed crystals of high purity can control the nucleation process and promote growth on existing surfaces rather than forming new, potentially flawed nuclei.[23] This helps achieve a more uniform crystal size distribution and better purity.

  • Optimize Agitation: Mixing affects heat and mass transfer, which influences local supersaturation at the crystal face.[4] The goal is to keep crystals suspended without causing excessive secondary nucleation or crystal breakage (attrition), which can create fines that are difficult to purify.

  • Washing and Drying: Impurities can be present simply from residual mother liquor on the crystal surface.[11] An effective wash step, often with a solvent in which the product is poorly soluble but the impurity is soluble (an anti-solvent), is crucial. Subsequent drying must be done under conditions that do not cause product degradation.[2]

Part 3: Key Protocols & Methodologies

Protocol 1: Analytical Method for Impurity Profiling

Impurity profiling is the systematic process of identifying and quantifying impurities in your product.[24] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.[25]

Objective: To develop a robust, stability-indicating HPLC method to separate the API from all known and potential impurities.

Step-by-Step Methodology:

  • Information Gathering: Collect all available information on the API and potential impurities, including their chemical structures and physicochemical properties (e.g., pKa, logP).

  • Column and Mobile Phase Screening:

    • Start with a versatile column, such as a C18 stationary phase.

    • Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with common buffers (e.g., phosphate, formate) at different pH values.

    • Rationale: The goal is to find conditions that provide adequate retention for the API and separation from its impurities.[26]

  • Gradient Optimization: Develop a gradient elution method to resolve both early and late-eluting impurities in a reasonable run time.

  • Detector Wavelength Selection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to analyze the UV spectra of all peaks. Select a wavelength that provides a good response for both the API and all impurities.

  • Forced Degradation Study:

    • Subject the API to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.

    • Analyze the stressed samples with the developed method.

    • Rationale: This is a critical step to ensure the method is "stability-indicating," meaning it can separate the API from any impurities that might form over the product's shelf life.[20]

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Lab-Scale Recrystallization for Purity Enhancement

Objective: To purify a solid compound by removing impurities through controlled crystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the desired compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Impurities should ideally be either highly soluble or insoluble at all temperatures.

  • Dissolution: In an appropriately sized flask, add the impure solid and a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves. Add solvent dropwise if needed to achieve full dissolution, avoiding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling (e.g., in an ice bath) can cause small crystals to form, trapping impurities.[10] For best results, insulate the flask to slow the cooling process further.

  • Induce Crystallization (If Necessary): If crystals do not form, gently scratch the inside of the flask with a glass rod or add a single, pure seed crystal of the product.

  • Further Cooling: Once crystals have formed at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of the crystallized product.

  • Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold, fresh solvent to rinse away any adhering mother liquor containing dissolved impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The drying temperature should be well below the compound's melting or decomposition point.

References

  • Vertex AI Search. (2015).
  • Vertex AI Search. (2024).
  • LGC Standards. Pharmaceutical impurity profiling & custom synthesis.
  • ACD/Labs. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • National Institutes of Health (NIH).
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  • MDPI. (2023).
  • Vertex AI Search. (n.d.).
  • Agilent. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
  • Mettler Toledo.
  • Microbioz India. (2025). Common Mistakes When Testing for Lab Grade Purity.
  • Mettler Toledo.
  • Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
  • Sigma-Aldrich. Improving Efficiency and Control in Biopharma Manufacturing With Process Analytical Technology.
  • APC. (2021). [WEBINAR] Crystallization strategies for yield and chiral purity improvement.
  • Wikipedia. Process analytical technology.
  • BOC Sciences.
  • Journal of Chemical and Pharmaceutical Research. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis.
  • Moravek. 4 Factors That Can Affect Sample Purity Test Results.
  • Benchchem.
  • PubMed.
  • National Institutes of Health (NIH).
  • BioPharm International. Analytical Strategies for Monitoring Residual Impurities.
  • Charles River Laboratories.
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  • National Institutes of Health (NIH). (2024).
  • SEE Forge. (2024). Raw Material Quality Control in Manufacturing.
  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis.
  • AZoLifeSciences. (2021).
  • Global Chem Lab. (2024). The Importance of Purity in Research Chemical Synthesis.
  • ResearchGate. Stereoselective metal-free reduction of chiral imines in batch and in flow mode. A convenient strategy for the synthesis of chiral Active Pharmaceutical Ingredients.
  • ACS Publications. (2025).
  • IJNRD. (2024).
  • PureSynth. (2025). How PureSynth Uses Flow Chemistry for Efficient Scale-Up.
  • YouTube. (2020). Batch or flow manufacturing in chemistry? Problems & opportunities in switching to flow.
  • PubMed Central. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
  • RSC Publishing. (2022). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up.
  • ResearchGate.
  • ACS Publications. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles.
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addressing poor reproducibility in assays with (4-Aminophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Addressing Poor Reproducibility in Assays

Welcome to the Technical Support Center for (4-Aminophenyl)(morpholino)methanone (APM). This guide is designed for researchers, scientists, and drug development professionals who are experiencing reproducibility challenges in assays involving this reagent. As a key intermediate and a known impurity of the drug Alectinib, maintaining the integrity and consistency of APM is paramount for reliable experimental outcomes.[1][2]

This document provides a structured approach to troubleshooting common issues, rooted in scientific principles and practical laboratory experience.

Troubleshooting Guide: Diagnosing and Solving Assay Variability

Poor reproducibility is often a multifactorial issue.[3][4] This section addresses specific problems in a question-and-answer format to help you systematically identify and resolve the root cause.

Question 1: We're observing high variability between replicate wells (%CV > 15%). What are the likely causes and how can we fix this?

Answer: High coefficient of variation (CV) within replicates is a classic sign of procedural or reagent-related inconsistencies. Let's break down the potential culprits:

  • Inaccurate Pipetting: This is the most common source of well-to-well variability.[4] Even minor errors in dispensing small volumes of APM stock, samples, or other critical reagents can lead to significant differences in the final signal.

    • Solution:

      • Pipette Calibration: Ensure all pipettes are within their calibration period. Verify performance, especially for multichannel pipettes, which can have poorly performing channels.[5]

      • Technique: Use proper pipetting technique, such as pre-wetting tips, using consistent speed and pressure, and ensuring tips are fully submerged to the correct depth without touching the bottom of the well. Avoid introducing air bubbles.[4]

      • Reagent Temperature: Allow all reagents, including your APM working solution, to equilibrate to room temperature before use, unless the protocol specifies otherwise. Temperature gradients across a plate can affect reaction kinetics.[5]

  • Poor Reagent Mixing: If the APM working solution or other reagents are not homogenous, different wells will receive different effective concentrations.

    • Solution:

      • Thorough Mixing: After thawing or preparing any reagent stock or working solution, vortex it gently but thoroughly. For samples that may contain precipitates, ensure they are fully resuspended before dilution.[5]

      • Avoid Splashing: When adding reagents to wells, dispense onto the side of the well to prevent splashing and cross-contamination.[4]

  • Inconsistent Washing Steps: In plate-based assays like ELISA, inefficient or overly aggressive washing can introduce significant variability.[3]

    • Solution:

      • Automated Washer Check: Verify the performance of your plate washer. Ensure all ports dispense and aspirate evenly without dripping.[5]

      • Manual Washing: If washing manually, use a consistent technique for all wells. Avoid overly aggressive banging of the plate to remove residual liquid, as this can dislodge bound reactants.[3]

Question 2: We see a consistent drift in our signal across the plate (e.g., values are higher on one side than the other). What's happening?

Answer: Signal drift, often called an "edge effect," typically points to two main issues: thermal gradients or reagent addition timing.

  • Thermal Gradients: Incubators can have hot and cold spots. If a plate is not allowed to reach a uniform temperature, the wells on the edge will react at a different rate than those in the center.

    • Solution:

      • Equilibration: Allow plates and all reagents to equilibrate to the incubator temperature before starting the reaction.

      • Incubator Validation: Periodically map the temperature of your incubator to identify and avoid any significant hot or cold spots.

  • Reagent Addition Timing: If it takes a significant amount of time to add a critical reagent (like APM or a substrate) to all wells of a 96- or 384-well plate, the wells pipetted first will have a longer effective incubation time.[5]

    • Solution:

      • Use a Multichannel Pipette: This is the most effective way to minimize timing differences between wells.[5]

      • Consistent Plate Layout: If using a single-channel pipette, follow a consistent pipetting scheme for every plate to make any potential drift systematic and identifiable.[4]

      • Split the Assay: For very time-sensitive assays, consider running smaller batches or fewer samples per plate.

Question 3: Our assay worked perfectly last month, but a new batch of this compound is giving us poor results. How do we manage batch-to-batch inconsistency?

Answer: This is a critical issue in maintaining long-term assay performance. Variations in the purity, formulation, or stability of reagent lots are a known source of inconsistent test results.[6] The quality of your reagents directly impacts the accuracy and reliability of your data.[7][8][9]

  • Cause: APM is a chemical compound that can have impurities from its synthesis.[1] Different batches may have slightly different impurity profiles or could have degraded during shipping or storage.

    • Solution: Implement a Reagent Qualification Protocol. Never assume a new lot of a critical reagent will perform identically to the previous one.[6]

      • Procurement: Source reagents from reputable suppliers who provide a Certificate of Analysis (CoA) with each lot.[10]

      • Side-by-Side Comparison: Before using a new lot in critical experiments, run a qualification experiment. Compare the performance of the new lot against the old lot using a standardized set of controls and samples.

      • Acceptance Criteria: Establish clear acceptance criteria. For example, the signal from a standard control must be within ±15% of the signal generated with the old lot. If a new lot fails, it should be rejected.[6]

Below is a workflow for troubleshooting general assay reproducibility issues, emphasizing the decision points related to reagent quality.

G cluster_0 Troubleshooting Workflow start Poor Assay Reproducibility (%CV > 15% or Plate-to-Plate Drift) check_pipetting Verify Pipetting Technique & Calibrations start->check_pipetting check_reagents Review Reagent Prep & Handling check_pipetting->check_reagents If problem persists issue_resolved Issue Resolved check_pipetting->issue_resolved If fixed check_hardware Check Hardware (Washer, Reader, Incubator) check_reagents->check_hardware If problem persists check_reagents->issue_resolved If fixed check_hardware->issue_resolved If fixed isolate_reagent Isolate Problem Reagent (Systematic Replacement) check_hardware->isolate_reagent If problem persists qualify_apm Qualify New Lot of APM (Side-by-Side Test) isolate_reagent->qualify_apm APM Identified as Source pass_qc New Lot Passes QC? qualify_apm->pass_qc contact_supplier Contact Supplier & Reject Lot pass_qc->issue_resolved Yes pass_qc->contact_supplier No

Caption: Workflow for troubleshooting poor assay reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

Proper storage is crucial for maintaining the chemical's integrity.[10] Based on supplier safety data sheets (SDS), APM should be stored at room temperature in a dark place under an inert atmosphere.[11] It is sensitive to air and moisture.[12][13]

Storage Parameter Recommendation Rationale
Temperature Room TemperatureAs specified by suppliers.[11] Avoid temperature extremes.
Atmosphere Under Inert Gas (e.g., Argon, Nitrogen)The aminophenyl group can be susceptible to oxidation. Inert gas displaces air and moisture.[12][13]
Light In a dark place / Amber vialProtects from light-induced degradation.[14]
Container Tightly sealed original containerPrevents contamination and exposure to moisture.[15]

For solutions (e.g., in DMSO), prepare fresh working solutions for each experiment. If storing stock solutions, aliquot into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What are the potential degradation pathways for APM that could affect my assay?

The APM molecule has two primary points of potential chemical instability relevant to assay conditions:

  • Oxidation of the Aniline Moiety: The primary amine on the phenyl ring is susceptible to oxidation, which can occur with exposure to air (oxygen). This can lead to colored byproducts and a decrease in the concentration of the active compound. Storing under inert gas helps prevent this.[13]

  • Hydrolysis of the Amide Bond: The amide bond connecting the morpholine and phenyl rings can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. This would break the molecule into 4-aminobenzoic acid and morpholine, rendering it inactive in most assays.

G APM This compound (Active Reagent) Degradation Degradation Pathways APM->Degradation Oxidation Oxidation (Aniline Group) Degradation->Oxidation Hydrolysis Hydrolysis (Amide Bond) Degradation->Hydrolysis Inactive Inactive Products (Loss of Signal) Oxidation->Inactive Hydrolysis->Inactive

Caption: Potential degradation pathways for APM.

Q3: How can I qualify a new batch of APM?

A robust qualification protocol is essential for long-term reproducibility.

Objective: To ensure a new lot of APM yields results comparable to a previously validated or "gold standard" lot.

Materials:

  • Current (Old) Lot of APM

  • New Lot of APM

  • Validated positive and negative controls for your assay

  • Standard assay reagents and plates

Protocol:

  • Preparation: Prepare stock solutions of both the old and new lots of APM using the exact same procedure (same solvent, concentration, and handling).

  • Assay Setup: On a single plate, run your standard assay. Include curves or concentrations of both the old and new APM lots. Run your positive and negative controls with both lots.

  • Execution: Run the assay according to your validated protocol.

  • Data Analysis:

    • Compare the dose-response curves of the two lots. Parameters like EC50 or IC50 should be within your established acceptance range (e.g., ±20%).

    • Compare the signal-to-background ratio for key controls.

    • Assess the absolute signal. A significant drop or increase in signal with the new lot may indicate a difference in purity or activity.

  • Accept/Reject: If the new lot meets all pre-defined acceptance criteria, it can be approved for use. If not, it should be rejected, and the supplier should be contacted.[6]

By implementing these troubleshooting strategies and quality control measures, you can significantly improve the reproducibility of your assays involving this compound, leading to more reliable and trustworthy scientific data.

References

  • Vertex AI Search. (n.d.). Best Practices for Reagent Management in High-Consumption Medical Diagnostic Labs.
  • Laboratory Disposable Products. (2025). Safe Lab Reagent Storage Guide | Best Practices 2025.
  • Cygnus Technologies. (n.d.). Poor Assay Precision or Reproducibility in ELISA.
  • SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability.
  • The Enviro Times. (2021). Handling reagents and chemicals (Good Laboratory Practices).
  • Biotech Fluidics. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results.
  • Medi-Products. (2024). Tips to Maximize The Effectiveness Of Laboratory Reagents.
  • Biomedix. (n.d.). Understanding The Role Of Reagent Quality In Test Accuracy.
  • Sino Biological. (n.d.). ELISA Troubleshooting: Poor Reproducibility.
  • Tecan. (n.d.). Getting to the root of poor ELISA data reproducibility.
  • Sino Biological. (n.d.). ELISA Troubleshooting (Poor Reproducibility).
  • R&D Systems. (n.d.). Troubleshooting Guide: ELISA.
  • Bio-Techne. (2024). Building Blocks of Research: The Importance of High-Quality Reagents.
  • Clinical Lab Products. (2019). Managing Reagent Variation.
  • Achmem. (n.d.). This compound.
  • Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
  • Veeprho. (n.d.). Alectinib Impurities and Related Compound.
  • Pharmaffiliates. (n.d.). Alectinib-impurities.

Sources

Technical Support Center: Analytical Method Optimization for Detecting Trace Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Method Optimization. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and solutions to common challenges encountered during the detection of trace impurities. This resource is structured in a question-and-answer format to directly address specific issues you may face in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practices of trace impurity analysis.

Q1: What are the different types of pharmaceutical impurities, and which analytical techniques are best suited for their detection?

A: Pharmaceutical impurities are unwanted chemicals that can be present in a drug substance or product.[1] They can originate from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials.[2] Impurities are broadly categorized as:

  • Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques for detecting and quantifying organic impurities.[3][4]

  • Inorganic Impurities: These include reagents, ligands, catalysts, heavy metals, and other residual metals.[3] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for analyzing elemental impurities due to its high sensitivity and specificity.[3][5]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis of the drug substance or in the production of the final drug product.[1] Static headspace gas chromatography (HS-GC) is the most common technique for their analysis.

Q2: What are the Limit of Detection (LOD) and Limit of Quantitation (LOQ), and why are they critical in trace analysis?

A: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters in validating an analytical method's sensitivity, especially for trace impurity analysis.[6]

  • Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[7][8] It is often determined by a signal-to-noise ratio of 3:1.[7]

  • Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[7][8] A typical signal-to-noise ratio for the LOQ is 10:1.[6]

These limits are critical as they define the lower boundaries of a method's performance, ensuring it is sensitive enough to detect and quantify impurities at levels required by regulatory bodies.

Q3: What are the key parameters to consider during the validation of an analytical method for trace impurities according to ICH Q2(R1) guidelines?

A: The International Council for Harmonisation (ICH) Q2(R1) guideline outlines the necessary validation characteristics for analytical procedures.[9][10] For trace impurity analysis, the key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[12]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Q4: How does sample preparation impact the analysis of trace impurities?

A: Sample preparation is a critical step that can significantly influence the accuracy and sensitivity of trace impurity analysis. Improper sample preparation can lead to contamination, loss of analyte, or the introduction of interfering substances.[13] Key considerations include:

  • Minimizing Contamination: Use high-purity solvents and reagents to avoid introducing impurities. The laboratory environment should also be controlled to prevent contamination.[14]

  • Analyte Extraction and Concentration: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate and concentrate trace impurities from the sample matrix, thereby improving detection limits.[15]

  • Matrix Effects: The sample matrix can interfere with the analysis, causing ion suppression in mass spectrometry or co-elution in chromatography.[16] Sample preparation techniques aim to remove these interfering components.

  • For Trace Metal Analysis: Digestion of the sample matrix is often required. Microwave digestion is a common technique that uses strong acids to break down the sample, ensuring all metals are in a solution suitable for analysis by ICP-MS.[5][17]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Causes Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing) - Column Overload: Injecting too much sample.[18] - Secondary Interactions: Silanol interactions with basic compounds.[19] - Column Contamination/Void: Buildup of contaminants at the column inlet or a void in the packing material.[19][20] - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.[20]- Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume.[18] - Use a Different Column/Mobile Phase Additive: Employ an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase.[19] - Flush or Replace the Column: Flush the column with a strong solvent. If the problem persists, a void may have formed, and the column may need to be replaced.[20] - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[20]
Poor Peak Shape (Fronting) - Column Overload: Injecting a high concentration of the sample.[18] - Sample Solvent Incompatibility: The sample is dissolved in a solvent stronger than the mobile phase.[21]- Dilute the Sample: Reduce the concentration of the analyte in the injected sample.[18] - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
Retention Time Shifts - Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.[22] - Fluctuations in Column Temperature: Inconsistent oven temperature can affect retention times.[23] - Pump Issues/Leaks: Inconsistent flow rate due to pump problems or leaks in the system.[22] - Column Aging: Gradual degradation of the stationary phase over time.[21]- Prepare Fresh Mobile Phase: Ensure accurate measurement and mixing of mobile phase components.[22] - Use a Column Oven: Maintain a stable column temperature.[23] - Check for Leaks and Service the Pump: Inspect fittings for leaks and perform regular pump maintenance.[22] - Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before injection.[22]
Ghost Peaks - Contaminated Mobile Phase: Impurities in the solvents or additives.[24] - Carryover from Previous Injections: Residual sample in the injector or column.[21] - Degradation of the Sample in the Autosampler: The sample may not be stable under the storage conditions.- Use High-Purity Solvents and Additives: Use HPLC-grade or MS-grade reagents. Inline traps can also be used to remove contaminants.[24] - Implement a Needle Wash Step: Use a strong solvent in the needle wash to clean the injector between runs.[24] - Ensure Sample Stability: Store samples at an appropriate temperature and use them within their stability period.
Gas Chromatography (GC) Troubleshooting
Problem Potential Causes Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing) - Active Sites in the System: Interaction of polar analytes with active sites in the injector liner, column, or detector.[25] - Column Contamination: Non-volatile residues accumulating at the head of the column.[26] - Incorrect Column Installation: The column is not installed at the correct depth in the injector or detector.- Use an Inert Flow Path: Employ deactivated liners and columns.[21] - Perform Inlet Maintenance: Replace the liner and septum. Trim the first few centimeters of the column.[18] - Reinstall the Column: Ensure the column is installed according to the manufacturer's instructions.
Poor Peak Shape (Fronting) - Column Overload: Injecting too much sample for the column's capacity.[27] - Solvent Effects: Incompatibility between the injection solvent and the stationary phase.- Reduce Injection Volume/Concentration: Decrease the amount of sample injected or use a higher split ratio.[27] - Choose a More Compatible Solvent: Select a solvent that is less retained than the analytes of interest.
Retention Time Shifts - Leaks in the System: Leaks in the gas lines, fittings, or septum.[28] - Inconsistent Flow Rate: Issues with the electronic pressure control (EPC) or a partially blocked gas filter.[25] - Oven Temperature Fluctuations: The GC oven is not maintaining a stable temperature.[13]- Perform a Leak Check: Use an electronic leak detector to find and fix any leaks.[18] - Verify Flow Rates: Measure the carrier gas flow rate at the detector outlet and check the gas filters.[28] - Calibrate the Oven: Ensure the oven temperature is accurate and stable.[13]
Baseline Noise or Drift - Column Bleed: Degradation of the stationary phase at high temperatures.[28] - Contaminated Carrier Gas: Impurities in the carrier gas.[26] - Detector Contamination: Buildup of sample components in the detector.[28]- Condition the Column: Bake out the column at the maximum recommended temperature.[26] - Use High-Purity Gas and Filters: Install and regularly change gas purifiers.[28] - Clean the Detector: Follow the manufacturer's instructions for cleaning the detector.[26]
Mass Spectrometry (MS) Troubleshooting for Trace Analysis
Problem Potential Causes Troubleshooting Steps & Solutions
Low Sensitivity/Poor Signal - Ion Suppression: Co-eluting matrix components interfere with the ionization of the analyte.[16] - Suboptimal Ion Source Parameters: Incorrect settings for temperature, gas flows, and voltages.[29] - Dirty Ion Source: Contamination of the ion source components. - Mass Analyzer Not Tuned/Calibrated: The instrument needs to be tuned and calibrated for optimal performance.[29]- Improve Chromatographic Separation: Optimize the LC or GC method to separate the analyte from interfering matrix components.[16] - Optimize Ion Source Parameters: Systematically adjust source parameters to maximize the analyte signal.[30] - Clean the Ion Source: Perform routine cleaning of the ion source as recommended by the manufacturer. - Tune and Calibrate the Instrument: Regularly tune and calibrate the mass spectrometer using the appropriate standards.[29]
Poor Reproducibility - Inconsistent Sample Preparation: Variability in the sample preparation process.[31] - Unstable Ion Source: Fluctuations in the ion source conditions. - Matrix Effects: Variable matrix effects between different samples.[16]- Standardize Sample Preparation: Use a consistent and well-documented sample preparation protocol.[31] - Allow for System Equilibration: Ensure the LC-MS or GC-MS system is fully equilibrated before starting the analysis. - Use an Internal Standard: Add a stable isotope-labeled internal standard to the samples to compensate for variability.[32]

Experimental Protocols & Workflows

Protocol 1: System Suitability Testing for HPLC Impurity Analysis

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a System Suitability Solution: This solution should contain the main component and known impurities at a concentration that will elicit a measurable response.

  • Equilibrate the System: Pump the mobile phase through the system until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the system suitability solution at least five times.

  • Evaluate Key Parameters:

    • Tailing Factor: Should be ≤ 2.0 for all peaks.

    • Resolution: The resolution between the main peak and the closest eluting impurity should be ≥ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: For the main peak, the RSD should be ≤ 2.0%.

    • Theoretical Plates (N): A minimum number of theoretical plates should be specified to ensure column efficiency.

Workflow: Troubleshooting Poor Peak Resolution in HPLC

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

References

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
  • Altabrisa Group. (2025).
  • Armelle Vallat. (2007). TROUBLESHOOTING GUIDE – HPLC. [Link]
  • BioPharm International. (n.d.).
  • Chemistry LibreTexts. (2022). 1.6: ICP-MS for Trace Metal Analysis. [Link]
  • Cormica. (n.d.). Understanding Impurity Analysis. [Link]
  • Dartmouth College. (n.d.). Sample Preparation – Dartmouth Trace Element Analysis Core. [Link]
  • Drawell. (n.d.). What Are the 7 Common Problems of Gas Chromatography (GC) and How to Troubleshoot. [Link]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • EFLM. (n.d.).
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
  • Lab Manager. (2025). Sample Prep for Trace Metal Analysis in Environmental Samples. [Link]
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
  • LCGC International. (2019). Tips to Boost Your Trace Analysis Skills. [Link]
  • Lösungsfabrik. (2018).
  • MtoZ Biolabs. (n.d.). What Factors Affect the Sensitivity of a Mass Spectrometer. [Link]
  • National Center for Biotechnology Information. (2019). Improving Reproducibility and Replicability. [Link]
  • National Institutes of Health. (n.d.).
  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. [Link]
  • ResearchGate. (2015).
  • ResearchGate. (2023). (PDF) Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. [Link]
  • ResearchGate. (2024). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. [Link]
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. [Link]
  • Restek. (2023). Packed/Micropacked Column Troubleshooting – Part 2 – Poor Peak Shapes. [Link]
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
  • YouTube. (2024).
  • YouTube. (2024). 10 Minutes to IMPROVE ANALYTICAL ACCURACY (Here's How). [Link]

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Validation & Comparative

The Unambiguous Arbiter: A Comparative Guide to Validating the Structure of (4-Aminophenyl)(morpholino)methanone via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. An incorrect or ambiguous structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising therapeutic candidate. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of (4-Aminophenyl)(morpholino)methanone, establishing single-crystal X-ray crystallography as the definitive method.

This compound serves as an exemplary case study. Its synthesis from common starting materials is straightforward, yet its structure contains key features—an aromatic ring, a flexible morpholine group, and hydrogen-bonding moieties—that necessitate a robust validation strategy. We will explore not just the "how" but the critical "why" behind the experimental choices, contrasting the absolute certainty of X-ray diffraction with the inferential nature of other common analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a precise and accurate three-dimensional map of a molecule's atomic arrangement in the solid state.[1][2][3] Unlike spectroscopic methods that provide data averaged over a population of molecules in solution, SCXRD visualizes the exact position of each atom, defining bond lengths, bond angles, and torsional angles with unparalleled precision.[1][2] This technique is not merely an analysis; it is the final arbiter in any question of molecular structure.

A Self-Validating Experimental Protocol

The trustworthiness of an analytical method lies in a protocol that is inherently self-validating. The following workflow for the synthesis, crystallization, and crystallographic analysis of this compound is designed to ensure the integrity of the final structural model.

Part 1: Synthesis and Purification

A reliable synthesis is the first step in obtaining high-quality crystals. While several synthetic routes exist, a common and efficient method involves the amidation of 4-nitrobenzoyl chloride with morpholine, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of (4-Nitrophenyl)(morpholino)methanone. To a solution of morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) at 0 °C, slowly add 4-nitrobenzoyl chloride (1.0 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.

  • Step 2: Reduction to this compound. Dissolve the crude (4-Nitrophenyl)(morpholino)methanone in a solvent such as ethanol or ethyl acetate. Add a catalyst, for example, 10% Palladium on carbon (Pd/C). The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously until the starting material is consumed (monitored by TLC).[4][5] After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

  • Purification: The crude product should be purified to ensure that the subsequent crystallization is not hampered by impurities. For aromatic amides, recrystallization is often the method of choice.[6] A suitable solvent system must be empirically determined, but solvents like ethanol, acetonitrile, or mixtures of ethyl acetate and hexane are good starting points.[6][7] Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Part 2: The Art and Science of Single Crystal Growth

The success of an SCXRD experiment is entirely dependent on the quality of the single crystal. This often requires patience and a systematic approach to screen different crystallization conditions.

Experimental Protocol: Crystallization of this compound

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. Test a range of solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof).

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a vial covered with a cap containing a few pinholes. Allow the solvent to evaporate slowly over several days. This is often successful for growing high-quality crystals.

  • Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature very slowly. This can be achieved by placing the heated solution in a Dewar flask filled with warm water.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent should be miscible with the first solvent. As the anti-solvent vapor slowly diffuses into the compound's solution, it reduces the solubility, promoting slow crystallization.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] edge [color="#34A853", penwidth=2]

}

Caption: Methods for Growing High-Quality Single Crystals.

Part 3: X-ray Diffraction Data Collection and Structure Elucidation

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Mounting and Screening: A well-formed crystal, typically 0.1-0.3 mm in each dimension, is selected and mounted on a goniometer head.[2] A preliminary diffraction image is collected to assess the crystal quality and to determine the unit cell parameters.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[8] For small molecules, data is typically collected to a resolution of at least 0.84 Å to adequately resolve atomic positions, especially for hydrogen atoms.[8]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, highly accurate atomic coordinates.

  • Validation with checkCIF: The final structural model is exported as a Crystallographic Information File (CIF). This file is then submitted to the International Union of Crystallography's (IUCr) checkCIF service.[9][10] This automated validation tool scrutinizes the CIF for completeness, quality, and consistency, generating a report with ALERTS for any potential issues that need to be addressed.[9][11]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] edge [color="#34A853", penwidth=2]

} Caption: Workflow for X-ray Crystal Structure Determination.

A Comparative Analysis: The Power of Unambiguity

While other analytical techniques are indispensable in chemical research, they provide inferential, not definitive, structural information. The following table compares the insights gained from SCXRD with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Parameter Single-Crystal X-ray Crystallography (SCXRD) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Structural Information Provides the exact 3D arrangement of atoms, bond lengths, bond angles, and stereochemistry in the solid state.[1][2]Infers the chemical environment and connectivity of atoms (primarily ¹H and ¹³C) through chemical shifts, coupling constants, and correlation experiments.[12][13]Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[7]
Ambiguity Unambiguous determination of the molecular structure.Can be ambiguous for complex molecules or isomers. Provides a time-averaged structure in solution.Does not provide direct information on atom connectivity or stereochemistry.
Sample Requirements Requires a high-quality single crystal.Requires a soluble sample.Can analyze solid, liquid, or gas samples.
Key Output A 3D atomic coordinate model (CIF file).A spectrum of resonance frequencies.A spectrum of mass-to-charge ratios.

Why X-ray Crystallography is Essential for this compound

For a molecule like this compound, NMR and MS are excellent for confirming the presence of the expected functional groups and the correct molecular weight.

  • ¹H NMR would show signals corresponding to the aromatic protons, the morpholine protons, and the amine protons, with integration values consistent with the expected number of hydrogens in each environment.

  • ¹³C NMR would reveal the number of unique carbon environments.

  • High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula C₁₁H₁₄N₂O₂.

However, these techniques leave critical questions unanswered:

  • What is the precise conformation of the morpholine ring?

  • What is the torsional angle between the phenyl ring and the amide group?

  • How do the molecules pack in the solid state, and what are the key intermolecular interactions (e.g., hydrogen bonding involving the amine group)?

Only SCXRD can definitively answer these questions, providing a complete and unambiguous picture of the molecule's structure.

Conclusion

In the rigorous landscape of drug development and chemical research, certainty is paramount. While a suite of analytical techniques is necessary for comprehensive characterization, single-crystal X-ray crystallography holds a unique and indispensable position. It is the only technique that moves beyond inference to provide a direct, unambiguous visualization of a molecule's three-dimensional structure. For validating the structure of this compound, and indeed any novel chemical entity, the self-validating and definitive nature of the X-ray crystallography workflow establishes it as the unequivocal gold standard.

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification?
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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A Senior Application Scientist's Guide to the Synthesis of (4-Aminophenyl)(morpholino)methanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Aminophenyl)(morpholino)methanone, also known as N-(4-aminobenzoyl)morpholine, is a valuable building block in contemporary medicinal chemistry and materials science. Its structure, featuring a reactive primary aromatic amine and a stable morpholine amide, makes it a versatile intermediate for the synthesis of pharmacologically active compounds, including enzyme inhibitors and receptor modulators. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in drug development and process chemistry.

This guide provides an in-depth comparative analysis of the two most prevalent synthetic strategies for preparing this compound. We will dissect each methodology, moving beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations that inform a chemist's choice in the laboratory. This analysis is grounded in established chemical literature and provides the experimental detail necessary for researchers to replicate and adapt these methods for their specific needs.

Method 1: The Nitro-Reduction Pathway

This classic, two-step approach is arguably the most robust and widely employed method for large-scale synthesis. It strategically circumvents potential side reactions associated with the free aniline by using the nitro group as a stable protecting group, which is then reduced in the final step.

Underlying Principle & Rationale

The logic of this pathway is rooted in managing the reactivity of the starting materials. 4-Nitrobenzoic acid is an inexpensive, crystalline, and stable starting material. Its carboxylic acid can be readily activated to form a highly reactive acyl chloride.[1][2][3] The electron-withdrawing nature of the nitro group enhances the electrophilicity of the acyl chloride, promoting a clean and efficient reaction with the nucleophilic morpholine. The subsequent reduction of the nitro group to a primary amine is a high-yielding and well-understood transformation, typically achieved through catalytic hydrogenation.[4][5] This stepwise approach ensures high selectivity and minimizes the risk of polymerization or undesired N-acylation of the aniline starting material.

Experimental Workflow

cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic Acid->4-Nitrobenzoyl Chloride Activation Thionyl Chloride Thionyl Chloride Thionyl Chloride->4-Nitrobenzoyl Chloride Intermediate (4-Nitrophenyl)(morpholino)methanone 4-Nitrobenzoyl Chloride->Intermediate Acylation Morpholine Morpholine Morpholine->Intermediate Final Product This compound Intermediate->Final Product Reduction Catalyst H₂, Pd/C Catalyst->Final Product

Caption: Workflow for the Nitro-Reduction Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of (4-Nitrophenyl)(morpholino)methanone

  • Activation: To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl), add 4-nitrobenzoic acid (1.0 eq). Under a nitrogen atmosphere, add excess thionyl chloride (SOCl₂) (3.0-5.0 eq).

    • Scientist's Insight: Using an excess of thionyl chloride, which is a liquid (b.p. 76 °C), serves as both the reagent and the solvent, driving the reaction to completion. It is easily removed under vacuum.[1][6]

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid benzoic acid will dissolve as it is converted to the liquid acyl chloride. The reaction is complete when gas evolution (HCl) ceases.

  • Workup (Acyl Chloride): Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or rotary evaporation. The crude 4-nitrobenzoyl chloride, a yellow solid, is often used directly in the next step without further purification.[3]

  • Acylation: Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 eq) in the same solvent. Add this solution dropwise to the cooled acyl chloride solution.

    • Scientist's Insight: The base is crucial to neutralize the HCl byproduct of the acylation, preventing the protonation of morpholine which would render it non-nucleophilic.

  • Reaction & Isolation: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (4-nitrophenyl)(morpholino)methanone, typically as a light yellow solid.[7]

Step 2: Synthesis of this compound

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the (4-nitrophenyl)(morpholino)methanone (1.0 eq) from Step 1 in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on activated carbon (5-10% Pd/C, ~1-5 mol%).

    • Scientist's Insight: The catalyst is pyrophoric and should be handled with care, preferably under a blanket of inert gas or added as a slurry in the reaction solvent.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-5 bar).[4] Stir the reaction vigorously at room temperature.

  • Monitoring & Workup: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS. Once complete (usually 2-6 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the desired this compound, which can be further purified by recrystallization if necessary.

Method 2: The Direct Amide Coupling Pathway

This pathway represents a more modern, convergent approach that forms the target molecule in a single step from 4-aminobenzoic acid and morpholine. It relies on the use of "coupling reagents" to activate the carboxylic acid in situ.

Underlying Principle & Rationale

Direct coupling avoids the need for protection and deprotection (or reduction) steps, making it a more atom- and step-economical process. The core of this method lies in the coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is readily attacked by the amine (morpholine) to form the amide bond. While the aniline nitrogen of 4-aminobenzoic acid is also nucleophilic, the secondary amine of morpholine is significantly more basic and nucleophilic, leading to preferential reaction. Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize potential racemization if chiral centers were present.[9]

Experimental Workflow

4-Aminobenzoic Acid 4-Aminobenzoic Acid Activated Intermediate O-Acylisourea Intermediate 4-Aminobenzoic Acid->Activated Intermediate Activation Morpholine Morpholine Final Product This compound Morpholine->Final Product Coupling Reagents EDC, HOBt, Base Coupling Reagents->Activated Intermediate Activated Intermediate->Final Product Amination

Caption: Workflow for the Direct Amide Coupling Pathway.

Detailed Experimental Protocol
  • Setup: To a round-bottom flask, add 4-aminobenzoic acid (1.0 eq), morpholine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.1 eq). Dissolve these components in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

    • Scientist's Insight: HOBt is key here. It reacts with the O-acylisourea intermediate to form an HOBt-ester, which is less prone to side reactions than the O-acylisourea itself but still highly reactive towards the amine.[9]

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermic reaction and minimize side reactions.

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the cooled solution in portions. A non-nucleophilic base like DIEA (2.0-3.0 eq) may also be added to maintain a basic pH.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by TLC or LC-MS.

  • Workup & Isolation: Upon completion, dilute the reaction mixture with a larger volume of ethyl acetate. Wash the organic solution extensively with water to remove DMF and the water-soluble urea byproduct from EDC. Follow with washes of saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product often requires purification by column chromatography on silica gel to remove any remaining impurities and achieve high purity.

Comparative Analysis

The choice between these two synthetic routes depends heavily on the specific goals of the researcher, including the desired scale, purity requirements, cost constraints, and available equipment.

ParameterMethod 1: Nitro-Reduction PathwayMethod 2: Direct Coupling Pathway
Number of Steps 2 (Acylation, Reduction)1
Typical Overall Yield High (75-90%)Moderate to High (60-85%)
Key Reagents SOCl₂ or PCl₅, H₂, Pd/CEDC, HOBt, HATU, PyBOP
Reaction Conditions Reflux (Step 1), H₂ pressure (Step 2)Typically 0 °C to Room Temperature
Cost-Effectiveness High (uses inexpensive bulk chemicals)Lower (coupling reagents are expensive)
Scalability Excellent; preferred for industrial scaleGood for lab scale; less ideal for large scale
Waste Products Stoichiometric salts, spent catalystStoichiometric urea byproduct, spent reagents
Safety Concerns Corrosive SOCl₂, flammable H₂, pyrophoric catalystPotentially sensitizing coupling reagents
Expertise-Driven Insights
  • For Large-Scale Production: The Nitro-Reduction Pathway is the clear choice. Its reliance on inexpensive starting materials and reagents (4-nitrobenzoic acid, thionyl chloride, hydrogen) makes it far more economical.[3] The procedures are robust and highly scalable, and the final product after hydrogenation is often of high purity, sometimes requiring only a simple recrystallization.

  • For Rapid Lab-Scale & Analogue Synthesis: The Direct Coupling Pathway offers significant advantages in speed and convenience. For medicinal chemists creating a library of analogues, the ability to perform the synthesis in a single pot at room temperature is highly valuable.[9][10] The higher cost of reagents is often justified by the time saved and the milder reaction conditions, which can be more compatible with sensitive functional groups on more complex substrates.

  • Purity & Workup: While the Nitro-Reduction pathway can produce very clean material, the Direct Coupling method's workup can be more challenging. The urea byproduct formed from EDC must be thoroughly removed, often necessitating column chromatography, which is less desirable for large quantities.

Conclusion

Both the Nitro-Reduction and Direct Coupling pathways are effective and reliable methods for the synthesis of this compound. The optimal choice is not one of "better" or "worse," but rather one that is fit-for-purpose.

  • The Nitro-Reduction Pathway is a workhorse method, ideal for cost-effective, large-scale production where throughput and raw material costs are paramount.

  • The Direct Coupling Pathway provides a modern, efficient, and mild alternative perfectly suited for rapid, small-scale synthesis in a research and development setting.

A thorough understanding of the principles, advantages, and limitations of each route, as presented in this guide, empowers researchers and drug development professionals to make informed decisions that align with their project goals, timelines, and budget.

References

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A Comparative Guide to the Efficacy of (4-Aminophenyl)(morpholino)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Aminophenyl)(morpholino)methanone and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various derivatives, focusing on their anticancer and anti-inflammatory properties. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships (SAR) and highlight the most promising compounds for further development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The morpholine ring is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as increased water solubility and metabolic stability. When coupled with a (4-aminophenyl)methanone core, the resulting derivatives have emerged as potent agents targeting a range of biological processes. The inherent modularity of this scaffold allows for systematic modifications, enabling the fine-tuning of their pharmacological profiles. This guide will delve into the comparative efficacy of these derivatives, supported by experimental data, to provide a clear understanding of their therapeutic potential.

Anticancer Efficacy

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of key enzymes and signaling pathways involved in tumor progression.

Inhibition of mTOR and PI3Kα Kinases

Several studies have highlighted the role of thiopyrano[4,3-d]pyrimidine derivatives incorporating a morpholino moiety as potent inhibitors of mTOR and PI3Kα, two critical kinases in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.

A comparative study on a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives revealed significant variations in anticancer activity based on substitutions.[1][2] The data, summarized in Table 1, underscores the importance of the substituent at the C-4 position of the aryl group.

Compound IDSubstitution at C-4 of Aryl GroupmTOR IC50 (µM)PI3Kα IC50 (µM)H460 IC50 (µM)PC-3 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)
7e 4-OH0.80 ± 0.15-7.43 ± 1.4511.90 ± 0.94----
10j 6-carboxyl on chromone moiety1.10.928.7710.214.311.512.813.1

Table 1: Comparative in vitro Efficacy of 4-Morpholino-thiopyranopyrimidine Derivatives. [1][2]

As evidenced by the data, the presence of a hydroxyl group at the 4-position of the aryl substituent in compound 7e resulted in potent mTOR inhibition and significant cytotoxicity against H460 and PC-3 cancer cell lines.[1] Similarly, the incorporation of a chromone moiety with a carboxyl group at the C-6 position in compound 10j led to excellent inhibitory activity against both mTOR and PI3Kα, along with broad-spectrum cytotoxicity across multiple cancer cell lines.[2] These findings suggest that substitutions that can engage in hydrogen bonding interactions within the kinase active site are beneficial for activity.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship studies of these derivatives have provided valuable insights for rational drug design.[3][4] For instance, in a series of 4-aminoquinoline derivatives, electron-withdrawing groups at the 7-position were shown to enhance antiplasmodial activity.[3] While not a direct this compound, this highlights the electronic influence of substituents on the core scaffold.

Similarly, in the context of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines, docking studies have indicated that the thiopyranopyrimidine scaffold itself has a minimal impact on antitumor activity, whereas substitutions on the appended aryl or chromone moieties play a crucial role.[1][2]

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer. This compound derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[5][6] Two compounds, V4 and V8 , emerged as the most potent inhibitors of NO production at non-cytotoxic concentrations.[6]

Compound IDR Group on Phenyl RingNO Inhibition (%) at 12.5 µM
V4 4-OCH3Significant
V8 4-FSignificant

Table 2: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives. [6]

Further investigation revealed that compounds V4 and V8 dramatically reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[5][6] Molecular docking studies suggested a strong affinity of these compounds for the active sites of iNOS and COX-2.[6]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section outlines the key experimental methodologies employed in the cited studies.

General Procedure for Synthesis

The synthesis of this compound derivatives typically involves multi-step reactions. For instance, the synthesis of 2-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol derivatives (V1-V8 ) involved the following key steps[6]:

  • Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine.

  • Synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine.

  • Condensation with substituted benzaldehydes to yield the final products.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

In Vitro Anti-inflammatory Activity Assay (Griess Assay)

The anti-inflammatory activity, specifically the inhibition of NO production, is often assessed using the Griess assay in LPS-stimulated macrophages.[8]

Protocol:

  • RAW 264.7 macrophage cells are seeded in 96-well plates.

  • Cells are pre-treated with the test compounds for a short duration (e.g., 30 minutes).

  • Cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.

  • After a 24-hour incubation, the cell supernatant is collected.

  • The Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Mechanistic Insights and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets and modulation of key signaling pathways.

PI3K/AKT/mTOR Signaling Pathway in Cancer

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The ability of certain 4-morpholino-thiopyranopyrimidine derivatives to inhibit mTOR and PI3Kα directly interferes with this pathway, leading to the suppression of tumor growth.

PI3K_AKT_mTOR_Pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Derivatives (e.g., 10j) Derivatives (e.g., 10j) Derivatives (e.g., 10j)->PI3K Derivatives (e.g., 10j)->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.

Inflammatory Signaling in Macrophages

In response to inflammatory stimuli like LPS, macrophages activate signaling pathways that lead to the expression of pro-inflammatory enzymes such as iNOS and COX-2. The morpholinopyrimidine derivatives V4 and V8 have been shown to suppress this response, likely by interfering with upstream signaling components.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling Cascade Signaling Cascade TLR4->Signaling Cascade NF-κB NF-κB Signaling Cascade->NF-κB Gene Expression Gene Expression NF-κB->Gene Expression iNOS & COX-2 iNOS & COX-2 Gene Expression->iNOS & COX-2 Inflammation Inflammation iNOS & COX-2->Inflammation Derivatives (V4, V8) Derivatives (V4, V8) Derivatives (V4, V8)->Signaling Cascade

Caption: Suppression of LPS-induced inflammatory signaling by morpholinopyrimidine derivatives.

Conclusion

The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide demonstrates that strategic modifications to this core structure can lead to potent and selective inhibitors of key biological targets in cancer and inflammation. Specifically, derivatives bearing hydroxyl or carboxyl functionalities have shown exceptional promise as anticancer agents by targeting the PI3K/AKT/mTOR pathway. In the realm of anti-inflammatory research, derivatives with electron-withdrawing or -donating groups on the phenyl ring have demonstrated significant inhibition of pro-inflammatory mediators. Future research should continue to explore the vast chemical space around this versatile scaffold to develop next-generation therapeutics with improved efficacy and safety profiles.

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of (4-Aminophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Robust Quantification in Pharmaceutical Development

(4-Aminophenyl)(morpholino)methanone is a chemical entity of significant interest in pharmaceutical research and development. As with any potential active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably quantify this compound is paramount. It underpins the integrity of data in a multitude of critical stages, from pharmacokinetic and toxicokinetic studies to formulation development and quality control of the final drug product. A validated analytical method ensures that the measurements are not only precise and accurate but also specific and robust, thereby guaranteeing the quality, safety, and efficacy of the pharmaceutical product.[1][2]

This guide provides a comprehensive comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and compare their performance based on the stringent validation parameters set forth by the International Council for Harmonisation (ICH) and adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

The Foundation of Trust: The Analytical Method Validation Workflow

Before delving into the specifics of each technique, it is crucial to understand the structured process of analytical method validation. This systematic approach ensures that the chosen analytical procedure is fit for its intended purpose.[6][7] The workflow is a logical progression of experiments designed to test the method's performance characteristics.

Analytical Method Validation Workflow Figure 1: A typical workflow for analytical method validation. A Method Development & Optimization B Validation Protocol Definition (Define parameters and acceptance criteria) A->B Finalized Method C Execution of Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) B->C Approved Protocol D Data Analysis & Evaluation (Compare results against acceptance criteria) C->D Experimental Data E Validation Report Generation (Document results, deviations, and conclusions) D->E Analyzed Results F Method Implementation for Routine Use E->F Approved Method

Caption: Figure 1 illustrates the structured workflow for analytical method validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique in pharmaceutical analysis. Its principles are based on the separation of components in a mixture by passing them through a column packed with a stationary phase at high pressure, followed by detection using a UV-Vis spectrophotometer. For a molecule like this compound, which possesses a chromophore (the aromatic ring), UV detection is a suitable and cost-effective choice.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).

  • Chemicals and Reagents:

    • This compound reference standard (purity >99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (analytical grade)

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for the separation of moderately polar aromatic compounds.

    • Mobile Phase: A gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is proposed. The gradient can be optimized to achieve a good peak shape and resolution from potential impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance should be chosen to ensure high sensitivity.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

    • For the analysis of a drug product, the sample preparation would involve extraction of the analyte from the matrix, followed by dilution to fall within the calibration range.

Method 2: Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC.[8][9][10] By utilizing columns with smaller particle sizes (<2 µm), UPLC systems can operate at higher pressures, leading to faster separations and sharper peaks. The coupling with a tandem mass spectrometer provides exceptional selectivity and sensitivity, allowing for the quantification of the analyte at very low concentrations, even in complex biological matrices.[11][12]

Experimental Protocol: UPLC-MS/MS
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chemicals and Reagents:

    • This compound reference standard (purity >99.5%)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Chromatographic Conditions:

    • Column: A sub-2 µm reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution similar to the HPLC method, but with a faster gradient due to the shorter column and higher efficiency.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for this amine-containing compound.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would be identified and optimized to ensure high selectivity and sensitivity.

  • Sample Preparation:

    • Similar to the HPLC method, prepare a stock solution and a series of calibration standards.

    • For biological samples (e.g., plasma, urine), a sample clean-up step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is typically required to remove matrix interferences.

Head-to-Head Comparison: Validation Parameter Performance

The suitability of an analytical method is assessed by evaluating a set of validation parameters as defined by the ICH Q2(R2) guideline.[1][3][6] The following table provides a comparative summary of the expected performance of the HPLC-UV and UPLC-MS/MS methods for the quantification of this compound.

Validation ParameterHPLC-UVUPLC-MS/MSRationale for Performance Difference
Specificity/Selectivity GoodExcellentUPLC-MS/MS is inherently more selective due to the use of MRM, which monitors a specific precursor-to-product ion transition, minimizing interference from matrix components.[11]
Linearity (r²) >0.999>0.999Both methods are expected to exhibit excellent linearity over their respective ranges.
Range µg/mL to mg/mLng/mL to µg/mLThe higher sensitivity of the UPLC-MS/MS allows for a much lower quantification limit, extending the range to lower concentrations.[12]
Accuracy (% Recovery) 98-102%98-102%Both methods, when properly developed, should provide high accuracy.
Precision (%RSD) <2%<2%Both methods are capable of high precision. UPLC systems can sometimes offer slightly better precision due to more reproducible injections and chromatography.
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangeThe mass spectrometer is a significantly more sensitive detector than a UV detector, resulting in a much lower LOD.
Limit of Quantitation (LOQ) Low µg/mL rangeLow ng/mL rangeSimilar to the LOD, the LOQ for UPLC-MS/MS will be substantially lower, making it suitable for trace analysis.
Robustness GoodGoodBoth methods should be robust to small, deliberate changes in method parameters (e.g., pH, mobile phase composition). Robustness testing is a critical part of method development.
System Suitability StandardStandardSystem suitability tests (e.g., tailing factor, theoretical plates, %RSD of replicate injections) are essential for both methods to ensure the performance of the system before sample analysis.

Interdependencies of Validation Parameters

The validation parameters are not independent entities but are interconnected. For instance, the accuracy and precision of a method are evaluated over its defined range. This relationship is crucial to consider when designing the validation study.

Interdependencies of Validation Parameters Figure 2: The interconnected nature of analytical method validation parameters. Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Robustness Robustness

Caption: Figure 2 illustrates the relationships between key validation parameters.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of this compound, and the choice between them depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective, robust, and reliable method that is well-suited for routine quality control applications where high concentrations of the analyte are expected, such as in the analysis of the bulk drug substance or final drug product.

  • UPLC-MS/MS is the superior choice when high sensitivity and selectivity are required. Its ability to quantify the analyte at very low concentrations makes it indispensable for applications such as bioanalysis (e.g., in plasma or urine samples for pharmacokinetic studies), impurity profiling, and the analysis of trace-level contaminants.

Ultimately, the development and validation of a robust analytical method is a cornerstone of pharmaceutical science. By following the principles outlined in this guide and adhering to the rigorous standards set by regulatory authorities, researchers, and scientists can ensure the generation of high-quality, reliable data, thereby safeguarding the integrity of their work and the safety of patients.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures.
  • Scribd. (n.d.). Analytical Procedures and Methods Validation - FDA.
  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.
  • J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation.
  • Slideshare. (n.d.). The EMA Bioanalytical Method Validation Guideline.
  • GMP-Compliance.org. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Pi-Process.com. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
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  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
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  • IntechOpen. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
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cross-reactivity studies of antibodies raised against aminophenyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Aminophenyl Derivatives

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules like aminophenyl derivatives, understanding and rigorously characterizing antibody cross-reactivity is not just a quality control step; it is the foundation of reliable and reproducible data. This guide provides an in-depth, objective comparison of methodologies to assess the performance of antibodies raised against these haptens, supported by experimental frameworks and data interpretation strategies.

The Immunochemical Rationale: Why Cross-Reactivity Occurs

Aminophenyl derivatives, being small molecules (haptens), are not immunogenic on their own. To elicit an antibody response, they must be covalently conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2] This conjugation, however, can lead to the generation of antibodies that recognize not only the target aminophenyl derivative but also structurally similar molecules. This phenomenon, known as cross-reactivity, arises when an antibody's binding site (paratope) recognizes and binds to an epitope on a non-target molecule that shares structural similarities with the original immunizing hapten.[3][4]

The degree of cross-reactivity is influenced by several factors, including the structural homology between the target analyte and related compounds, the flexibility of the antibody's binding site, and the specific region of the hapten that is exposed for immune recognition during antibody production.[5][6] A thorough cross-reactivity assessment is therefore a critical validation step to ensure the specificity and accuracy of any immunoassay.[7][8]

Experimental Design: A Comparative Framework for Cross-Reactivity Assessment

The most common and robust method for evaluating the cross-reactivity of anti-hapten antibodies is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[9][10] This assay format is ideal for small molecules as it relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.[11][12]

The Workflow of a Competitive ELISA for Cross-Reactivity Studies

The following diagram illustrates the typical workflow for a competitive ELISA designed to assess antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competition Reaction cluster_2 Detection & Measurement p1 Coat Plate with Antigen-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Binding Sites p2->p3 p4 Wash Plate p3->p4 d1 Add Competition Mixture to Coated Plate c1 Prepare Standards & Test Compounds c2 Mix with Primary Antibody c3 Incubate c3->d1 Transfer d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add Enzyme-conjugated Secondary Antibody d3->d4 d5 Incubate & Wash d4->d5 d6 Add Substrate d5->d6 d7 Measure Signal d6->d7

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a self-validating system for assessing the cross-reactivity of an antibody raised against an aminophenyl derivative.

Materials:

  • High-binding 96-well microplate

  • Coating antigen (e.g., aminophenyl derivative conjugated to a carrier protein different from the immunizing one)

  • Primary antibody raised against the aminophenyl derivative

  • Test compounds (the target aminophenyl derivative and structurally related analogs)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the coating antigen to an optimized concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of the 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer to remove unbound antigen.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[13]

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the target aminophenyl derivative (standard curve) and the potential cross-reacting compounds in assay buffer.

    • In a separate plate or tubes, mix the standards and test compounds with a fixed, optimized concentration of the primary antibody.

    • Incubate this competition mixture for at least 1 hour at room temperature.

  • Incubation with Coated Plate:

    • Transfer 100 µL of the pre-incubated competition mixture from each well of the separate plate to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[14]

Data Analysis and Interpretation

The signal generated in a competitive ELISA is inversely proportional to the concentration of the analyte in the sample.[11] To quantify cross-reactivity, the 50% inhibition concentration (IC50) for the target analyte and each test compound is determined from their respective dose-response curves.

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Sample Data Presentation

The following table provides a clear and structured format for presenting cross-reactivity data.

Compound TestedStructureIC50 (ng/mL)% Cross-Reactivity
Target: 4-Aminophenylacetic acid [Insert Structure]10.2 100%
3-Aminophenylacetic acid[Insert Structure]55.818.3%
2-Aminophenylacetic acid[Insert Structure]210.54.8%
Phenylacetic acid[Insert Structure]> 10,000< 0.1%
Aniline[Insert Structure]> 10,000< 0.1%

This structured presentation allows for a quick and objective comparison of the antibody's specificity for the target analyte versus structurally related molecules.

The Molecular Basis of Cross-Reactivity with Aminophenyl Derivatives

The following diagram illustrates the molecular interactions that underpin antibody cross-reactivity with aminophenyl derivatives.

Cross_Reactivity_Mechanism cluster_Ab Antibody Binding Site cluster_Molecules Haptens Ab Paratope Target Target Aminophenyl Derivative Target->Ab High Affinity Binding (Specific Recognition) CrossReactant Structurally Similar Cross-Reactant CrossReactant->Ab Lower Affinity Binding (Cross-Reactivity) NonBinder Unrelated Molecule NonBinder->Ab No Significant Binding

Caption: Molecular basis of antibody binding and cross-reactivity.

As depicted, the antibody's binding site has the highest affinity for the target aminophenyl derivative. Structurally similar molecules may also bind, albeit with lower affinity, leading to cross-reactivity. Unrelated molecules with dissimilar structures will not bind significantly. The specificity of the antibody is therefore a measure of its ability to discriminate between the target and other structurally related compounds.[15][16]

Conclusion

The rigorous evaluation of antibody cross-reactivity is a non-negotiable aspect of immunoassay development and validation, especially for small molecules like aminophenyl derivatives. The competitive ELISA format provides a robust and quantitative method for this assessment. By understanding the principles of antibody-hapten interactions and employing systematic experimental and data analysis approaches, researchers can ensure the development of highly specific and reliable immunoassays critical for research, diagnostics, and drug development.

References

  • Vertex AI Search. (2025, October 21).
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?.
  • BenchChem. (2025). A Comparative Guide to Cross-Reactivity of Antibodies Targeting 1-(3-Aminophenyl)
  • Arevalo, J. H., et al. (1993). Molecular basis of crossreactivity and the limits of antibody-antigen complementarity. PubMed.
  • Weller, M. G. (2018).
  • St John's Laboratory. Types of ELISA: Direct, Indirect, Sandwich, and Competitive.
  • Reineke, U., & Schutkowski, M. (Eds.). (2009). Structural Basis of Antibody–Antigen Interactions. In Epitope Mapping Protocols (Vol. 524). Humana Press.
  • Hello Bio.
  • Wang, Z., et al. (2013). Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). PubMed.
  • Zvi, A., et al. (1995). Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes. PubMed.
  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide.
  • Weller, M. G. (2018). Ten basic rules of antibody validation – A practical checklist.
  • Proteintech Group. How do I know if the antibody will cross-react?.
  • Thermo Fisher Scientific. ELISA Assay Technique.
  • Chen, Y., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. NIH.
  • Siskind, G. W., & Eisen, H. N. (1965). The production and affinity of anti-hapten antibody under the influence of various inhibitory conditions. PubMed.
  • Agrisera. (2021). Antibody validation strategies - crucial to secure antibody quality.
  • Creative Diagnostics. (2021, March 1). Competitive ELISA.
  • Echelon Biosciences.
  • Sundberg, E. J. (2009). Structural basis of antibody-antigen interactions. PubMed.
  • ResearchGate. (n.d.).
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  • BenchChem. (2025). Cross-Reactivity of 3-(2-Aminopropyl)
  • Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed.
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  • Creative Biolabs.

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A Senior Application Scientist's Guide to Scaffold Selection: Morpholino vs. Piperidino Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug design and lead optimization, the choice of a heterocyclic scaffold is a pivotal decision that profoundly influences a compound's pharmacokinetic and pharmacodynamic profile. Among the most prevalent six-membered saturated heterocycles are morpholine and piperidine. While their structures appear deceptively similar, the substitution of a methylene group (-CH₂) in piperidine with an oxygen atom in morpholine introduces critical differences in their physicochemical properties, metabolic fate, and biological interactions.[1]

This guide provides an in-depth, objective comparison of morpholino and piperidino analogs, moving beyond simple structural descriptions to explore the causal relationships between their chemical nature and biological performance. We will delve into experimental data, provide validated protocols, and offer insights to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their scaffold selection process.

The Fundamental Divergence: Structure and Physicochemical Properties

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. The single-atom change between piperidine and morpholine creates a cascade of effects on these properties.

  • Basicity (pKa): The electron-withdrawing nature of the oxygen atom in the morpholine ring significantly reduces the basicity of the nitrogen atom (pKa of morpholine ~8.4) compared to piperidine (pKa of piperidine ~11.2). This has profound implications for a drug's ionization state at physiological pH, affecting its solubility, membrane permeability, and potential for off-target interactions with aminergic receptors.

  • Lipophilicity (LogP): The introduction of the polar oxygen atom generally makes morpholine-containing compounds more hydrophilic than their direct piperidine counterparts. This can enhance aqueous solubility but may reduce passive diffusion across biological membranes.

  • Hydrogen Bonding: The oxygen atom in morpholine can act as a hydrogen bond acceptor, offering an additional point of interaction with a biological target that is absent in the piperidine ring. This can be a critical factor in enhancing binding affinity and selectivity.

The following diagram illustrates the core structural differences and their immediate physicochemical consequences.

Caption: Core structures and key physicochemical property differences between piperidine and morpholine.

Metabolic Stability: A Tale of Two Rings

A primary determinant of a drug's half-life and dosing regimen is its metabolic stability. Here, the distinction between morpholino and piperidino analogs is often most pronounced. The morpholine ring is generally considered more metabolically stable than the piperidine ring.[1]

Piperidine Metabolism: The methylene carbons alpha to the nitrogen in piperidine are susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1] This oxidation is a common metabolic liability, often leading to the formation of a lactam, which can result in rapid clearance of the compound.[1] Other metabolic pathways include N-dealkylation, N-oxidation, and ring opening.[1]

Morpholine Metabolism: The electron-withdrawing effect of the oxygen in morpholine deactivates the adjacent carbon atoms, making them less susceptible to CYP-mediated oxidation.[1] While not metabolically inert, the primary metabolic pathways for morpholine-containing compounds are typically oxidative N-dealkylation and, to a lesser extent, ring oxidation or N-oxidation.[1] This inherent stability is a key reason for the frequent use of the morpholine scaffold in medicinal chemistry to mitigate metabolic clearance issues.[2]

The following diagram contrasts the predominant metabolic pathways.

G cluster_piperidine Piperidine Analog Metabolism cluster_morpholine Morpholine Analog Metabolism P_Parent Piperidine-R P_Met1 Lactam Formation (α-C Oxidation) P_Parent->P_Met1 CYP3A4, etc. P_Met2 N-dealkylation P_Parent->P_Met2 P_Met3 Ring Opening P_Met1->P_Met3 M_Parent Morpholine-R M_Met1 N-dealkylation M_Parent->M_Met1 M_Met2 Ring Oxidation (less common) M_Parent->M_Met2 M_Met3 N-oxidation M_Parent->M_Met3

Caption: Predominant metabolic pathways for piperidine versus morpholine analogs.

Quantitative Data: In Vitro Microsomal Stability

To illustrate these differences, the following table presents representative data from a head-to-head liver microsomal stability assay. Such assays are crucial for early-stage assessment of metabolic liabilities.

Compound IDScaffoldParent Compound Remaining @ 60 min (%)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Analog 1A Piperidine15%1877
Analog 1B Morpholine75%>120<11.5
Analog 2A Piperidine28%3046
Analog 2B Morpholine82%>120<11.5

Disclaimer: Data are representative and intended to highlight typical trends. Actual values are highly dependent on the specific compound and substituents.

As the data show, the morpholino analogs (1B, 2B) exhibit significantly greater stability (longer half-life, lower clearance) compared to their direct piperidino counterparts (1A, 2A).

Biological Activity and Structure-Activity Relationships (SAR)

The choice between a morpholino and piperidino group can dramatically alter a compound's interaction with its biological target. There is no universal rule; the optimal choice is target- and context-dependent.

  • Piperidine in SAR: The piperidine ring provides a conformationally constrained, non-polar scaffold. Its nitrogen atom serves as a key attachment point for various substituents, allowing chemists to systematically probe the binding pocket of a target. The higher basicity of the piperidine nitrogen can be crucial for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target protein. Numerous potent bioactive compounds, including inhibitors of dipeptidyl peptidase IV (DPP4) and gonadotropin-releasing hormone (GnRH) antagonists, feature a piperidine core.[3][4]

  • Morpholine in SAR: The morpholine ring is often introduced to improve physicochemical and pharmacokinetic properties, such as solubility and metabolic stability. However, its oxygen atom can also directly contribute to binding affinity by acting as a hydrogen bond acceptor. In a study on DPP4 inhibitors, replacing a phenyl group with a morpholinyl ring led to a significant decrease in potency, suggesting the hydrophobic interaction was more critical for that specific target.[3] Conversely, in the development of Mcl-1/Bcl-2 dual inhibitors, the morpholino-1H-phenalene scaffold was found to be highly effective.[5]

The decision-making process for scaffold selection is a multi-parameter optimization problem, as illustrated in the workflow below.

G Start Lead Compound Identified Problem Issue Identified: - Poor Solubility - High Metabolic Clearance - Low Potency Start->Problem ChoosePiperidine Hypothesis: Need stronger basicity or hydrophobic interactions Problem->ChoosePiperidine Potency/Binding Issue ChooseMorpholine Hypothesis: Need improved stability, solubility, or H-bond acceptor Problem->ChooseMorpholine PK/Solubility Issue Synthesize Synthesize Analogs ChoosePiperidine->Synthesize ChooseMorpholine->Synthesize Assay Biological & PK Assays: - Potency (IC50) - Microsomal Stability - Solubility Synthesize->Assay Analyze Analyze Data: SAR established? Assay->Analyze Analyze->Problem No, iterate Optimized Lead Optimized Analyze->Optimized Yes

Caption: Decision workflow for selecting between piperidino and morpholino analogs during lead optimization.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To ensure the trustworthiness of our comparative data, we describe a self-validating system for assessing metabolic stability. This protocol includes positive controls (compounds with known metabolic fates) to validate the assay's performance.

Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes.

Materials:

  • Test Compounds (Morpholino and Piperidino analogs), Verapamil (high clearance control), Propranolol (low clearance control).

  • Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • Acetonitrile (ACN) with internal standard (e.g., Tolbutamide) for reaction termination.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a 2 mg/mL microsomal stock solution in 0.1 M phosphate buffer.

    • Prepare a 2X NADPH regenerating system solution in phosphate buffer.

    • Prepare test compound stock solutions in DMSO (e.g., 1 mM).

  • Incubation (in triplicate):

    • Pre-warm a 96-well plate at 37°C for 10 minutes.

    • To each well, add the required volume of phosphate buffer.

    • Add 1 µL of test compound stock solution to achieve a final concentration of 1 µM.

    • Initiate the reaction: Add the microsomal stock solution (final concentration 0.5 mg/mL) and pre-warm for 5 minutes.

    • Start the timer: Add the 2X NADPH regenerating system. The final volume should be 200 µL.

    • For T=0 time point, add the stop solution (ACN with internal standard) before adding the NADPH system.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), terminate the reaction by adding 400 µL of cold ACN with internal standard to the respective wells.

  • Sample Processing:

    • Seal the plate and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate Half-Life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) = (k / [microsomal protein]) * 1000.

Causality and Validation: The inclusion of high-clearance (Verapamil) and low-clearance (Propranolol) controls validates the experiment. If Verapamil is not rapidly metabolized, the NADPH system or microsomal activity is compromised. If Propranolol is rapidly metabolized, a non-specific degradation issue may be present. This self-validating design ensures the reliability of the data generated for the test compounds.

Conclusion and Strategic Outlook

The choice between a morpholino and a piperidino scaffold is a strategic decision in drug discovery, not a matter of inherent superiority. Each moiety offers a distinct set of advantages and liabilities.

  • Choose a Piperidino Analog when:

    • A strong basic character is required for target engagement (ionic interaction).

    • The SAR suggests a need to explore hydrophobic pockets around the core scaffold.

    • Metabolic stability is not a primary concern or can be addressed by modifying other parts of the molecule.

  • Choose a Morpholino Analog when:

    • Improving metabolic stability and reducing clearance is a primary objective.[1]

    • Increasing aqueous solubility is desired.

    • A hydrogen bond acceptor is needed for target interaction.

    • Reducing basicity to avoid off-target effects (e.g., hERG, aminergic GPCRs) is a goal.

Ultimately, the most effective approach involves the synthesis and parallel evaluation of both analogs. By understanding the fundamental principles outlined in this guide and employing robust, validated experimental systems, researchers can rationally navigate the complex trade-offs of scaffold selection to design safer and more effective medicines.

References

  • Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
  • Luo, Y., et al. (2024). Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. Journal of Medicinal Chemistry. [Link]
  • Kim, D., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]
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  • Tu, Y., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]
  • Khamitova, K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
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  • Tuzun, B. (2024). Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2- Morpholinoethyl)-linked molecules against liver cancer.
  • Leonidas, D. D., et al. (2009). Morpholino, Piperidino, and Pyrrolidino Derivatives of Pyrimidine Nucleosides as Inhibitors of Ribonuclease A: Synthesis, Biochemical, and Crystallographic Evaluation. Journal of Medicinal Chemistry, 52(1), 295-307. [Link]
  • Ferguson, A. A., & He, H. (2013). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. BioTechniques, 54(4), 183-189. [Link]

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A Comparative Guide to the In Vivo Efficacy of (4-Aminophenyl)(morpholino)methanone-Derived Compounds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of (4-Aminophenyl)(morpholino)methanone-derived compounds, a class of molecules that has garnered significant interest in oncology research. Our focus is on elucidating the therapeutic potential and mechanistic underpinnings of these compounds, supported by experimental data from preclinical models. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel cancer therapeutics.

Introduction: The Therapeutic Promise of the Morpholino Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] When incorporated into larger chemical structures, such as the this compound framework, it often confers desirable properties like enhanced solubility and metabolic stability. A significant number of compounds featuring a morpholine ring have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3] This pathway is critical for regulating cell proliferation, growth, and survival, and its deregulation is a hallmark of many human cancers.[2][3][4] Consequently, dual inhibition of PI3K and mTOR is a powerful strategy for modulating this pathway.[4]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Compounds derived from the this compound scaffold frequently function as ATP-competitive inhibitors of Class I PI3K isoforms. The PI3K/Akt/mTOR cascade is a central signaling network that promotes cell survival, growth, and proliferation.[2][3] Hyperactivation of this pathway, often due to mutations in PI3K catalytic subunits or loss of the tumor suppressor PTEN, is a common event in oncogenesis.[5][6]

By inhibiting PI3K, these compounds block the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for the activation of the downstream kinase Akt.[5] Reduced Akt phosphorylation subsequently leads to decreased activity of mTOR, a key regulator of protein synthesis and cell growth.[5][7] This dual-node inhibition can lead to a potent anti-proliferative and pro-apoptotic effect in cancer cells.[5][8]

PI3K_Pathway cluster_inhibitor Site of Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor (4-Aminophenyl)(morpholino) methanone Derivatives Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholino-derived compounds.

Comparative In Vivo Efficacy

The true test of a therapeutic candidate lies in its performance in vivo. Here, we compare the efficacy of representative this compound-derived compounds in preclinical cancer models. While direct head-to-head studies are rare, we can synthesize data from various publications to draw meaningful comparisons. For this guide, we will focus on GDC-0941, a well-characterized pan-Class I PI3K inhibitor that shares key structural motifs with the topic compounds, and PWT-33597, a dual PI3K/mTOR inhibitor, to illustrate the therapeutic potential.

CompoundCancer ModelAnimal ModelDosing RegimenEfficacy EndpointKey Findings
GDC-0941 Medulloblastoma (MEB-Med-8A)Orthotopic Xenograft (Mouse)100 mg/kg, oral, dailyTumor Growth Inhibition & SurvivalImpaired tumor growth and significantly prolonged survival.[5][8]
GDC-0941 Breast Cancer (MCF7-neo/HER2)Xenograft (Mouse)150 mg/kgTumor StasisResulted in tumor stasis as a single agent.[9]
GDC-0941 Glioblastoma (U87MG)Xenograft (Mouse)Dose-dependentTumor Growth ReductionAchieved potent, dose-dependent reduction in tumor growth.[10]
GDC-0941 Gastrointestinal Stromal Tumor (GIST)Xenograft (Mouse)Not specifiedTumor Growth StabilizationCaused tumor growth stabilization and delayed tumor growth.[6]
PWT-33597 Renal Cancer (786-0)Xenograft (Mouse)Not specifiedTumor Growth Inhibition (TGI)Demonstrated superior efficacy with 93% TGI compared to GDC-0941 (49% TGI) in the same model.[11]

Analysis and Interpretation:

The data clearly indicates that morpholino-containing PI3K inhibitors like GDC-0941 demonstrate robust anti-tumor activity across a range of cancer types, including brain, breast, and gastrointestinal tumors.[5][6][8][10] The efficacy manifests as tumor growth delay, stasis, and even regression in some models.[6][9]

Notably, the dual PI3K/mTOR inhibitor, PWT-33597, showed superior tumor growth inhibition in a renal xenograft model when compared to the pan-PI3K inhibitor GDC-0941.[11] This suggests that simultaneous targeting of both PI3K and mTOR may offer a therapeutic advantage in certain contexts, a critical consideration for future drug design based on the this compound scaffold. The choice between a selective PI3K inhibitor and a dual PI3K/mTOR inhibitor may depend on the specific genetic makeup of the tumor and its reliance on different nodes of the signaling pathway.

Experimental Protocol: Orthotopic Medulloblastoma Xenograft Model

To ensure the trustworthiness and reproducibility of in vivo efficacy studies, a well-defined and rigorously executed protocol is paramount. The following is a representative methodology for evaluating a test compound in an orthotopic brain tumor model, based on published studies.[5][8]

Causality Behind Experimental Choices:

  • Orthotopic Model: Injecting tumor cells into the cerebellum of the mouse mimics the natural microenvironment of medulloblastoma, providing a more clinically relevant model than subcutaneous xenografts.[5]

  • Immunocompromised Mice: The use of immunocompromised mice (e.g., nude or SCID) is essential to prevent rejection of the human tumor cells.

  • Bioluminescent Imaging: Stably transducing tumor cells with luciferase allows for non-invasive, longitudinal monitoring of tumor growth in real-time, reducing the number of animals required and providing more robust data.[5]

  • Pharmacodynamic Markers: Assessing the phosphorylation of Akt (pAkt) in tumor tissue confirms that the drug is engaging its target and modulating the intended pathway.[5][10]

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A 1. Culture & Transduce Medulloblastoma Cells (e.g., MEB-Med-8A) with Luciferase B 2. Intracerebellar Injection of 2x10^4 Cells into Immunocompromised Mice A->B C 3. Tumor Establishment Confirmation via Bioluminescent Imaging (BLI) B->C D 4. Randomize Mice & Initiate Daily Dosing (Vehicle vs. Compound) C->D E 5. Monitor Tumor Growth (Weekly BLI) & Animal Health (Body Weight) D->E F 6. Euthanize at Endpoint (e.g., Neurological Symptoms) E->F G 7. Harvest Tumors for Pharmacodynamic Analysis (e.g., pAkt Western Blot) F->G

Sources

A Comparative Guide to the Pharmacokinetics of Aminophenyl-Morpholino Derivatives for Antisense Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of aminophenyl-morpholino derivatives, a cornerstone of modern antisense therapeutics. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships behind experimental design and the implications of pharmacokinetic data for therapeutic efficacy and safety. We will dissect the absorption, distribution, metabolism, and excretion (ADME) properties of foundational Phosphorodiamidate Morpholino Oligomers (PMOs) and their advanced, delivery-enhanced derivatives, providing both the data and the methodologies required for rigorous evaluation.

Introduction: The Challenge of Oligonucleotide Delivery

Antisense oligonucleotides represent a powerful therapeutic strategy, capable of targeting gene expression with high specificity.[1] Among these, Phosphorodiamidate Morpholino Oligomers (PMOs) are a distinct class of uncharged antisense agents that sterically block translation or modify pre-mRNA splicing, rather than inducing mRNA degradation.[1][2] While the PMO backbone offers excellent biological stability and a favorable safety profile, its neutral charge and large size limit its ability to cross cell membranes.[1][3] This inherent delivery challenge has driven the development of derivatives designed to enhance cellular uptake and tissue distribution.

The introduction of an aminophenyl group to the morpholino structure serves as a versatile chemical handle for conjugation. This allows for the attachment of various moieties, such as cell-penetrating peptides (CPPs) or dendrimeric scaffolds, creating derivatives with profoundly altered pharmacokinetic behaviors.[4][5] This guide will compare the foundational PMO with its two principal delivery-enhanced derivatives: peptide-conjugated PMOs (PPMOs) and Vivo-Morpholinos.

The Pharmacokinetic Benchmark: Unconjugated PMOs

To appreciate the advancements offered by its derivatives, one must first understand the pharmacokinetic profile of the standard, unconjugated PMO.

  • Absorption & Distribution: When administered systemically, PMOs exhibit limited tissue bioavailability due to poor cellular uptake.[1] They have low serum protein binding and are rapidly cleared from the plasma.[6]

  • Metabolism: The phosphorodiamidate linkage and morpholino ring render PMOs highly resistant to degradation by nucleases and proteases, a significant advantage over other antisense chemistries.[2][7]

  • Excretion: Unchanged PMOs are primarily excreted via the kidneys.[6][8] Their pharmacokinetic profile is characterized by high total clearance.[6][8]

The primary limitation of unconjugated PMOs is that their efficacy is constrained to tissues where cellular uptake is less of a barrier or where extremely high doses can be administered.

Enhancing Delivery: A Comparative Analysis of Morpholino Derivatives

Conjugating delivery moieties to the PMO backbone via linkers, such as those enabled by an aminophenyl group, dramatically alters their in vivo disposition.[4][7]

Peptide-Conjugated Morpholino Oligomers (PPMOs)

PPMOs are formed by conjugating a PMO to an arginine-rich cell-penetrating peptide (CPP).[4] This modification is designed to facilitate entry into the cytosol and nucleus.[3]

  • Improved Kinetic Behavior: CPP conjugation significantly improves the pharmacokinetic profile of the PMO. Studies in rats have shown a 2-fold increase in elimination half-life and a 4-fold increase in the volume of distribution compared to the unconjugated PMO.[7]

  • Enhanced Tissue Uptake: The most significant advantage of PPMOs is the 3- to 5-fold average increase in uptake across most tissues, including liver, spleen, and lungs.[7][9] This enhanced biodistribution is directly linked to their increased efficacy.[9]

  • Blood-Brain Barrier Penetration: Remarkably, certain PPMOs have been shown to cross the blood-brain barrier, a feat not achieved by unconjugated PMOs.[9][10]

  • Metabolic Considerations: While the PMO portion remains stable, the CPP portion can undergo degradation in plasma and tissue lysates.[7]

Vivo-Morpholinos

Vivo-Morpholinos represent an alternative delivery strategy, where the PMO is covalently linked to a dendrimeric scaffold of eight guanidinium groups.[3] This creates a structure that can enter cells from the extracellular space.

  • Systemic Efficacy: Vivo-Morpholinos have demonstrated potent antisense effects in a wide range of tissues following systemic injection in animal models.[3]

  • Dose-Dependent Effects: Studies in mdx mice (a model for Duchenne muscular dystrophy) show that Vivo-Morpholinos restore dystrophin protein production in a dose-dependent manner, with a single intravenous injection proving effective.[3]

  • Pharmacokinetic Profile: In one study, a PPMO (a related peptide-conjugated morpholino) exhibited a peak plasma concentration of 0.48 mg/L with a distribution half-life of 2.79 hours and an elimination half-life of 7.31 hours.[3] The liver showed the most rapid and highest accumulation.[3]

Quantitative Pharmacokinetic Data Summary

The following tables summarize the key ADME characteristics and pharmacokinetic parameters of PMOs and their derivatives based on preclinical data.

Table 1: Comparative ADME Profile of Morpholino Derivatives

Parameter Unconjugated PMO Peptide-Conjugated PMO (PPMO) Vivo-Morpholino
Absorption Administered systemically (IV, SC). Low bioavailability in most tissues.[1][10]Administered systemically (IV, SC). Enhanced cellular uptake from extracellular space.[4][10]Administered systemically. Designed for effective in vivo delivery into cells.[3]
Distribution Low volume of distribution; limited tissue penetration. Does not cross the blood-brain barrier.[7][10]4-fold increase in volume of distribution. 3-5 fold increased uptake in liver, spleen, lungs. Can cross the blood-brain barrier.[7][9]Potent antisense effects observed in a wide range of tissues after systemic delivery.[3]
Metabolism Highly resistant to nuclease degradation.[2][7]PMO backbone is stable. The CPP conjugate is subject to degradation in plasma and tissues.[7]The PMO component is stable. The dendrimer scaffold's metabolism is a key consideration.
Excretion Rapidly cleared, primarily as unchanged drug via urine.[6][8]Slower clearance than unconjugated PMO due to increased tissue retention.[7]Elimination half-life of a related PPMO was ~7.3 hours in one study.[3]

Table 2: Representative Pharmacokinetic Parameters in Animal Models

Derivative Parameter Value Species Source
PPMO ((RXR)4-c-myc) Elimination Half-Life (t½)~2x increase vs. PMORat[7]
PPMO ((RXR)4-c-myc) Volume of Distribution (Vd)~4x increase vs. PMORat[7]
PPMO ((RXR)4-c-myc) Area Under Curve (AUC)Increased vs. PMORat[7]
PPMO-Fl Distribution Half-Life (t½α)2.79 hMouse[3]
PPMO-Fl Elimination Half-Life (t½β)7.31 hMouse[3]
Viltolarsen (PMO) Clearance PredictionCynomolgus monkey data provides the best prediction for human clearance.Multiple[6][8]

Experimental Methodologies for Pharmacokinetic Assessment

Accurate quantification of morpholino derivatives in biological matrices is essential for reliable pharmacokinetic studies.[10] Due to their unique chemistry, specialized analytical methods are required.

General Experimental Workflow

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study of morpholino derivatives.

G cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Quantification cluster_3 Data Analysis Dosing 1. Animal Dosing (IV, SC) Collection 2. Sample Collection (Blood, Tissues) (Timed Intervals) Dosing->Collection BloodProc 3a. Blood Processing (Plasma/Serum Separation) Collection->BloodProc TissueProc 3b. Tissue Processing (Homogenization, Lysis) Collection->TissueProc ELISA 4a. Hybridization-based ELISA BloodProc->ELISA LCMS 4b. LC-MS/MS BloodProc->LCMS TissueProc->ELISA TissueProc->LCMS PK_Model 5. Pharmacokinetic Modeling (Calculate T½, AUC, Vd, etc.) ELISA->PK_Model LCMS->PK_Model G cluster_0 Extracellular Space cluster_1 Cell Interior PMO Unconjugated PMO Cytosol Cytosol / Nucleus PMO->Cytosol Very Low Uptake PPMO PPMO / Vivo-Morpholino Endosome Endosome PPMO->Endosome Endocytosis Endosome->Cytosol Endosomal Escape Target Target pre-mRNA Cytosol->Target Steric Block

Sources

A Senior Application Scientist's Guide to Validating Target Engagement for Bioactive Small Molecules: The Case of (4-Aminophenyl)(morpholino)methanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery, identifying a bioactive compound is a significant milestone. However, it is the subsequent validation of its direct interaction with the intended molecular target within a complex cellular environment that truly sets the stage for therapeutic success. This guide provides a comparative overview of modern techniques for validating target engagement, using the hypothetical bioactive (4-Aminophenyl)(morpholino)methanone analogs as a case study. As researchers and drug development professionals, understanding the nuances, strengths, and limitations of each method is paramount to making informed decisions that propel a compound from a promising hit to a viable lead candidate.[1][2] Inadequate pre-clinical target validation is a major contributor to clinical trial failures, making this a critical phase in drug development.[2]

The Centrality of Target Engagement

Target engagement is the direct, physical interaction between a drug molecule and its protein target.[1] Demonstrating this interaction is crucial for several reasons: it confirms the mechanism of action, helps interpret structure-activity relationships (SAR), and can provide insights into potential off-target effects and toxicity.[1][2] Without robust target engagement data, it's challenging to ascertain whether the observed biological effects of a compound are due to its intended mode of action or other, unforeseen interactions.

This guide will navigate through three principal categories of target engagement assays:

  • Biophysical Methods: Direct measurement of binding in a purified system.

  • Cell-Based Assays: Assessing target interaction within a living cellular context.

  • Chemical Proteomics: Unbiased, proteome-wide identification of targets.

Biophysical Methods: The Foundation of Direct Binding Assessment

Biophysical assays are indispensable for the initial characterization of the interaction between a small molecule and its purified target protein.[3] They provide quantitative data on binding affinity, kinetics, and thermodynamics in a controlled, cell-free environment.[4][5]

Key Techniques:
  • Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index upon binding of an analyte (the small molecule) to a ligand (the immobilized target protein).[5][6] It provides real-time data on association and dissociation rates, allowing for the determination of the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon binding of a small molecule to a target protein.[4][6] ITC is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This method relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[5] The unfolding of the protein is monitored by measuring the fluorescence of a dye that binds to hydrophobic regions exposed upon denaturation.

Comparative Overview of Biophysical Methods:
TechniquePrincipleKey OutputsThroughputAdvantagesLimitations
SPR Change in refractive index upon bindingKD, kon, koffMedium to HighLabel-free, real-time kinetics, high sensitivity.[5]Protein immobilization can alter conformation.[1]
ITC Heat change upon bindingKD, ΔH, ΔS, stoichiometryLowLabel-free, solution-based, provides full thermodynamic profile.[6]Requires large amounts of pure protein, low throughput.
DSF Ligand-induced protein stabilizationΔTmHighHigh throughput, low sample consumption, cost-effective.Indirect measure of binding, susceptible to false positives/negatives.

Cell-Based Assays: Bridging the Gap to Physiological Relevance

While biophysical methods confirm direct binding, cell-based assays are crucial for demonstrating that a compound can engage its target in a more physiologically relevant setting.[1] These assays account for factors like cell permeability, efflux, and metabolic stability.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells and even tissues.[7][8][9] It is based on the same principle as DSF: ligand binding increases the thermal stability of the target protein.[7][8]

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cells Intact Cells treatment Treat with (4-Aminophenyl)(morpholino) methanone analog or DMSO cells->treatment heat Heat at a range of temperatures treatment->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation to separate soluble and aggregated proteins lysis->centrifuge detection Quantify soluble target protein (e.g., Western Blot, ELISA) centrifuge->detection plot Plot % soluble protein vs. temperature detection->plot

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.[7]

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the this compound analog or vehicle control (e.g., DMSO) for a specified time.

  • Heating Step: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling to room temperature.[7]

  • Cell Lysis: Lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or lysis buffers.[7]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[7]

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using methods like Western blotting, ELISA, or mass spectrometry.[10]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

In-Cell Western (ICW) Assay

The In-Cell Western (ICW) is a quantitative immunofluorescence assay performed in multi-well plates.[11] It allows for the measurement of protein levels directly in fixed cells, providing a higher throughput alternative to traditional Western blotting for assessing changes in protein expression or post-translational modifications that may result from target engagement.[12][13]

ICW_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_detection Detection & Analysis seed Seed cells in a 96- or 384-well plate treat Treat with compound seed->treat fix Fix and permeabilize cells treat->fix block Block non-specific binding fix->block primary_ab Incubate with primary antibody against the target block->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab image Image the plate using a fluorescent plate reader secondary_ab->image normalize Normalize target signal to cell number (e.g., using a DNA stain) image->normalize quantify Quantify changes in protein levels normalize->quantify

Caption: Workflow for an In-Cell Western (ICW) assay.

MethodPrincipleKey OutputsThroughputAdvantagesLimitations
CETSA Ligand-induced thermal stabilization of the target protein.[7]Thermal shift (ΔTm), confirmation of intracellular target binding.MediumLabel-free, applicable to intact cells and tissues, direct measure of engagement.[8][9]Not suitable for all proteins, can be technically demanding.
ICW Immunofluorescence-based quantification of protein levels in fixed cells.[11]Changes in protein expression or post-translational modifications.HighHigh throughput, multiplexing capability, good for screening.[11][12]Indirect measure of engagement, requires specific antibodies.

Chemical Proteomics: Unbiased Target Identification and Profiling

Chemical proteomics encompasses a suite of techniques that use small molecules to probe protein function and interaction on a proteome-wide scale.[14][15][16] These methods are particularly valuable for identifying the molecular targets of phenotypically active compounds and for assessing the selectivity of a drug candidate.[17][18]

Affinity-Based Pull-Down Assays

In this approach, the bioactive small molecule is immobilized on a solid support (e.g., agarose beads) to create an "affinity matrix".[19] This matrix is then incubated with a cell lysate, and proteins that bind to the immobilized compound are "pulled down," isolated, and identified by mass spectrometry.[19]

Kinobeads

Kinobeads are a specialized form of affinity chromatography where beads are coated with a cocktail of broad-spectrum kinase inhibitors.[20][21] This allows for the affinity purification of a large portion of the cellular kinome.[21][22] To identify the targets of a specific inhibitor, a competition experiment is performed. The cell lysate is pre-incubated with the free inhibitor before being applied to the kinobeads. The inhibitor will compete with the kinobeads for binding to its target kinases, leading to a dose-dependent decrease in the amount of the target pulled down by the beads.[22]

Kinobeads_Workflow cluster_incubation Competitive Binding cluster_enrichment Affinity Enrichment cluster_analysis Mass Spectrometry Analysis lysate Cell Lysate compound Incubate with increasing concentrations of this compound analog lysate->compound kinobeads Add Kinobeads to pull down unbound kinases compound->kinobeads elute Elute and digest bound proteins kinobeads->elute lcms LC-MS/MS analysis elute->lcms quantify Quantify protein abundance for each compound concentration lcms->quantify identify Identify proteins with dose-dependent decrease in binding to beads quantify->identify

Caption: Competitive kinobeads workflow for target identification.

Comparison of Chemical Proteomics Approaches:
MethodPrincipleKey OutputsThroughputAdvantagesLimitations
Affinity Pull-Down Immobilized small molecule captures binding partners from cell lysate.[19]List of potential protein targets.Low to MediumUnbiased target identification, applicable to various compound classes.Requires chemical modification of the compound, risk of false positives due to non-specific binding.
Kinobeads Competition between a free inhibitor and immobilized broad-spectrum inhibitors for kinase binding sites.[22]Kinome-wide selectivity profile, identification of on- and off-target kinases.MediumNo compound modification needed, provides quantitative affinity data across a large target family.[22]Primarily limited to kinases and other ATP-binding proteins.[21]

Conclusion: An Integrated Approach to Target Engagement Validation

There is no single "best" method for validating target engagement. The most robust strategy involves a multi-pronged, orthogonal approach. For a novel series of this compound analogs, an ideal workflow would be:

  • Initial Target Hypothesis: Based on phenotypic screening or in silico modeling, propose a putative target.

  • Biophysical Confirmation: Use techniques like SPR or ITC to confirm direct binding to the purified, hypothesized target protein and establish a baseline affinity.

  • Cellular Validation: Employ CETSA to demonstrate that the compound engages the target within the complex milieu of a living cell.

  • Selectivity Profiling: Use a chemical proteomics approach like kinobeads (if the target is a kinase) or a broader affinity pull-down method to identify potential off-targets and build a selectivity profile.

By systematically applying these complementary techniques, researchers can build a comprehensive and convincing body of evidence for the target engagement of their bioactive compounds. This rigorous, data-driven approach not only de-risks the progression of drug candidates but also deepens our fundamental understanding of their mechanism of action, ultimately paving the way for the development of safer and more effective therapies.

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  • PubMed Central. (2017). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Mol Cell Proteomics.
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Comparative Potency of U-47700 Analogs and Their Precursors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of novel psychoactive substances (NPS), the emergence of synthetic opioids, particularly non-fentanyl derivatives, presents a significant challenge to public health and a complex area of study for researchers in drug development and toxicology. Among these, U-47700, a potent benzamide opioid, has garnered considerable attention due to its high potency and prevalence in illicit markets. This guide provides a comprehensive comparative analysis of the potency of U-47700 analogs and the pivotal role of their chemical precursors, grounded in experimental data to inform the scientific community.

Introduction to U-47700 and its Significance

U-47700, chemically known as trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, is a synthetic opioid developed by the Upjohn company in the 1970s.[1] While it was never marketed for medical use, its potent analgesic properties, estimated to be approximately 7.5 to 10 times that of morphine in animal models, have made it a compound of interest for both illicit synthesis and scientific investigation.[1][2] The relative ease of synthesis and the availability of precursor chemicals have contributed to its proliferation as a designer drug.[3] Understanding the structure-activity relationships (SAR) of U-47700 and its analogs is crucial for predicting the potency and potential public health risk of newly emerging derivatives.

Structure-Activity Relationship (SAR) of U-47700 Analogs

The potency of U-47700 and its analogs is intrinsically linked to their molecular structure. Key structural features influencing their affinity and efficacy at the µ-opioid receptor (MOR), the primary target for classical opioids, have been elucidated through various studies.

A critical aspect of the U-47700 scaffold is its stereochemistry. The molecule possesses two chiral centers, leading to four possible stereoisomers. Experimental data have consistently shown that the trans isomers are the pharmacologically active forms, with the (1R,2R)-trans enantiomer exhibiting the highest affinity for the µ-opioid receptor.[4]

The N,N-dimethylamino group on the cyclohexane ring is another crucial determinant of potency. Demethylation of this group, as seen in the metabolites N-desmethyl-U-47700 and N,N-didesmethyl-U-47700, leads to a significant reduction in µ-opioid receptor affinity and, consequently, a decrease in analgesic potency.[5][6] This underscores the importance of this functional group for optimal receptor interaction.

Furthermore, the 3,4-dichloro substitution on the benzamide ring is a key feature of U-47700. This substitution pattern appears to be optimal for potency within this series, as analogs with different substitutions on the aromatic ring have generally been found to be less potent.[4] The dichlorination also plays a role in the metabolic stability of the compound.

The following diagram illustrates the key structural elements of U-47700 that are critical for its opioid activity.

Caption: Key pharmacophores of the U-47700 molecule.

Comparative Potency of U-47700 and its Analogs

The following table summarizes the available experimental data on the comparative potency of U-47700 and some of its known analogs and metabolites. The data is presented in terms of in vitro binding affinity (Ki) at the µ-opioid receptor and in vivo analgesic potency (ED50).

CompoundModificationµ-Opioid Receptor Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg)Potency Relative to Morphine (in vivo)Reference
Morphine Reference2.7 - 51.5 - 2.51x[3][7]
U-47700 Parent Compound11.1 - 570.2 - 0.5~7.5-10x[3][5][6][7]
U-49900 N,N-diethyl analogData not readily availableData not readily availableGenerally considered less potent[5][8]
N-desmethyl-U-47700 Metabolite206-Significantly lower[5][6]
N,N-didesmethyl-U-47700 Metabolite4080-Negligible[5][6]
AH-7921 Structural Isomer-Comparable to morphine~1x[3]

Note: Potency can vary depending on the animal model and assay used.

The data clearly indicates that U-47700 is a highly potent µ-opioid agonist, significantly more potent than morphine in producing analgesia. Its primary metabolites, however, show a drastic reduction in affinity for the µ-opioid receptor, suggesting they contribute minimally to the overall pharmacological effect of the parent compound.[6] While quantitative data for a wide range of clandestinely produced analogs is scarce in publicly available literature, reports suggest that most structural modifications to the U-47700 scaffold result in a decrease in potency.[7]

The Role of Chemical Precursors in Synthesis and Potency

The synthesis of U-47700 and its analogs typically involves a multi-step process, with the selection of precursors being a critical determinant of the final product's identity and purity. The core structure of U-47700 is built around a trans-1,2-diaminocyclohexane scaffold.

The key precursors for the synthesis of U-47700 are:

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine: This chiral diamine forms the cyclohexane core of the molecule and establishes the critical trans stereochemistry.

  • 3,4-Dichlorobenzoyl chloride: This acylating agent provides the benzamide portion of the molecule with the optimal dichloro substitution pattern.

The general synthetic route involves the acylation of the secondary amine of trans-N-methyl-N'-(dimethylamino)cyclohexane-1,2-diamine with 3,4-dichlorobenzoyl chloride. The synthesis of the diamine precursor itself is a key step that can influence the final product's stereochemistry and purity.

The following workflow illustrates a generalized synthetic pathway for U-47700.

Synthesis_Workflow cluster_precursors Key Precursors cluster_synthesis Synthesis cluster_product Final Product Diamine trans-N,N'-dimethyl- 1,2-cyclohexanediamine Acylation Acylation Reaction Diamine->Acylation AcylChloride 3,4-Dichlorobenzoyl chloride AcylChloride->Acylation Purification Purification (e.g., Crystallization) Acylation->Purification U47700 U-47700 Purification->U47700

Caption: Generalized synthetic workflow for U-47700.

The purity and stereoisomeric composition of the diamine precursor are paramount. The use of a racemic or diastereomeric mixture of the diamine will result in a corresponding mixture of U-47700 isomers, with only the (1R,2R)-trans isomer possessing the desired high potency. Therefore, control over the stereochemistry of the precursor is essential for producing a potent final product. Modifications to the acyl chloride precursor, such as altering the substitution pattern on the benzene ring, will directly lead to the formation of different U-47700 analogs with varying potencies.

Experimental Protocols

To ensure the scientific integrity of potency determination, standardized and validated experimental protocols are essential. Below are outlines of key in vitro and in vivo assays used to characterize the potency of U-47700 and its analogs.

In Vitro: Radioligand Binding Assay for µ-Opioid Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Objective: To quantify the ability of a compound to displace a radiolabeled ligand from the µ-opioid receptor.

Materials:

  • Cell membranes expressing the µ-opioid receptor (e.g., from CHO-K1 cells)

  • Radiolabeled µ-opioid receptor antagonist (e.g., [³H]diprenorphine or [³H]naloxone)

  • Test compound (U-47700 analog)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and a stock solution of the radioligand in incubation buffer.

  • Incubation: In a microcentrifuge tube, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Mouse Hot Plate Test for Analgesic Potency

This protocol determines the analgesic potency (ED50) of a test compound in mice.

Objective: To measure the dose of a compound required to produce an analgesic effect in 50% of the test population.

Materials:

  • Male CD-1 or Swiss Webster mice

  • Hot plate apparatus with adjustable temperature (e.g., 55 ± 0.5°C)

  • Test compound (U-47700 analog)

  • Vehicle control (e.g., saline)

  • Syringes and needles for administration (e.g., subcutaneous)

Procedure:

  • Acclimation: Acclimate the mice to the testing room and handling for several days prior to the experiment.

  • Baseline Latency: Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer various doses of the test compound or vehicle to different groups of mice.

  • Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), re-test the mice on the hot plate and record their response latency.

  • Data Analysis: Convert the latency data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • ED50 Calculation: Plot the %MPE against the log of the dose and determine the ED50 value, the dose that produces 50% of the maximum possible effect, using non-linear regression analysis.

Conclusion

The comparative potency of U-47700 and its analogs is a complex interplay of stereochemistry, key functional groups, and metabolic stability. U-47700 stands out as a highly potent µ-opioid agonist, with most of its known analogs exhibiting reduced potency. The synthesis of these compounds is critically dependent on the availability and purity of specific chemical precursors, which directly influence the stereochemistry and substitution patterns of the final product. A thorough understanding of these structure-activity relationships and synthetic pathways is indispensable for the scientific community to anticipate the pharmacological profiles of new emerging U-47700 derivatives and to develop effective analytical and interventional strategies. The provided experimental protocols offer a framework for the standardized evaluation of the potency of these and other novel synthetic opioids.

References

  • Baumann, M. H., Tocco, G., Papsun, D. M., Mohr, A. L., Fogarty, M. F., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences, 10(11), 895. [Link]
  • DEA Diversion Control Division. (2016). U-47700.
  • Krotulski, A. J., Mohr, A. L. A., Papsun, D. M., & Logan, B. K. (2017). Metabolism of Novel Synthetic Opioids U-47700 and U-49900 Using Human Liver Microsomes with Confirmation in Authentic Urine Specimens. Journal of Analytical Toxicology, 41(8), 695–704.
  • Hsu, T., Mallareddy, J., Yoshida, K., Lee, T., Kembol, E., Park, E., ... & Zambon, A. (2018). Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human mu-opiate receptor 1 (OPRM1) expressing cells. Office of Justice Programs. [Link]
  • Coopman, V., Cordonnier, J., De Letter, E., & Van de Voorde, W. (2016). U-47700, a new synthetic opioid: a case report and review of the literature.
  • Domanski, K., Kleinschmidt, K. C., & Rosenfield, D. (2017). A case of U-47700 overdose with laboratory confirmation. The American Journal of Emergency Medicine, 35(5), 803-e1.
  • Elliott, S. P., Brandt, S. D., & Smith, C. (2016). The first reported fatality associated with the synthetic opioid 3, 4-dichloro-N-[2-(dimethylamino) cyclohexyl]-N-methylbenzamide (U-47700). Journal of Analytical Toxicology, 40(7), 583-585.
  • Truver, M. T., Valiveti, S., & Baumann, M. H. (2020). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. Neuropharmacology, 162, 107843. [Link]
  • Wikipedia contributors. (2023). U-47700. In Wikipedia, The Free Encyclopedia. [Link]
  • Rambaran, K. A., Fleming, S. W., Johnson, R. E., & Garg, U. (2017). U-47700: A new synthetic opioid. AACC.
  • Papsun, D. M., Krywanczyk, A., Vose, J., Bundock, E., & Logan, B. K. (2016). Analysis of MT-45, a novel synthetic opioid, in human whole blood by LC–MS-MS and its identification in a drug-related death. Journal of analytical toxicology, 40(4), 313-317.
  • Mohr, A. L., Friscia, M., Papsun, D. M., & Logan, B. K. (2016). Analysis of novel synthetic opioids U-47700, U-50488 and furanyl fentanyl by LC-MS/MS in postmortem casework. Journal of analytical toxicology, 40(9), 709-717.
  • Krotulski, A. J., Papsun, D. M., & Logan, B. K. (2017). U-49900, a novel synthetic opioid: in vitro and in vivo metabolism and toxicological findings. Journal of analytical toxicology, 41(8), 705-712.
  • Armani, J., D'Urso, A., & Tirri, M. (2018). Pharmacotoxicology of non-fentanyl derived new synthetic opioids. Frontiers in pharmacology, 9, 654. [Link]
  • U.S. Drug Enforcement Administration. (2016). DEA Schedules Deadly Synthetic Drug U-47700. [Link]
  • Figuera, C., Tadeo, I., & Poblete, E. (2017). Other novel synthetic opioids: (A) AH-7921; (B) U-47700; (C) U-49900; (D) U-50488; (E) MT-45. In Novel Psychoactive Substances (pp. 119-136). Academic Press. [Link]
  • Zawilska, J. B. (2017). An expanding world of novel psychoactive substances: opioids.
  • United Nations Office on Drugs and Crime. (2017). U-47700 and its analogues. UNODC Early Warning Advisory on NPS.
  • Siczek, M., Zawadzki, M., & Siczek, M. (2020). Identification and structure characterization of five synthetic opioids: 3, 4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl.
  • U.S. Drug Enforcement Administration. (2019).
  • Advisory Council on the Misuse of Drugs. (2022). A review of the evidence on the use and harms of 2-benzyl benzimidazole (‘nitazene’) and piperidine benzimidazolone (‘brorphine-like’) opioids. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of (4-Aminophenyl)(morpholino)methanone from Different Vendors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Aminophenyl)(morpholino)methanone is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors.[1] Given its role as a foundational scaffold, the purity of this reagent is paramount. The presence of unreacted starting materials, synthesis by-products, or degradation products can have profound downstream consequences, leading to failed reactions, the formation of undesired side-adducts, and misleading biological data.

This guide provides a comprehensive, multi-technique framework for researchers, process chemists, and quality control scientists to rigorously assess and compare the purity of this compound from various commercial suppliers. We will move beyond a simple purity percentage, focusing on creating a detailed impurity profile. This approach empowers researchers to make informed purchasing decisions based on empirical data, ensuring the integrity and reproducibility of their scientific endeavors.

Overall Assessment Workflow

A systematic approach is crucial for a thorough and unbiased comparison. The following workflow outlines the logical progression from sample receipt to final vendor qualification.

G A Sample Receipt (Vendors A, B, C) B Visual & Physical Inspection (Color, Form, Homogeneity) A->B C Solubility Testing (DMSO, MeOH, ACN) B->C D HPLC-UV Analysis (Quantitative Purity) C->D Parallel Analysis E ¹H NMR Analysis (Structural Confirmation & Impurity ID) C->E Parallel Analysis F LC-MS/MS Analysis (Trace Impurity Detection & ID) C->F Parallel Analysis G Data Synthesis & Comparison D->G E->G F->G H Vendor Qualification & Selection G->H

Caption: High-level workflow for vendor qualification.

Core Analytical Methodologies

No single analytical technique provides a complete picture of purity. We will employ an orthogonal approach, leveraging the strengths of three core techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for quantitative purity assessment. It separates the main compound from its impurities based on polarity, and the UV detector provides a quantitative measure of each component's relative abundance (by area percent).

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides unambiguous structural confirmation of the target compound. It is also highly effective for identifying and quantifying certain types of impurities, particularly those with unique proton signals not present in the main analyte, without the need for a reference standard for the impurity itself.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This high-sensitivity technique is invaluable for detecting and identifying trace-level impurities that may not be visible by HPLC-UV or NMR. By providing the mass-to-charge ratio (m/z) of impurities, it offers critical clues to their identity.[2]

Experimental Protocols

HPLC-UV Method for Quantitative Purity
  • Rationale: A reverse-phase C18 column is chosen for its versatility in retaining and separating moderately polar aromatic compounds. The mobile phase, a gradient of water and acetonitrile with a formic acid modifier, ensures good peak shape and is compatible with mass spectrometry for subsequent LC-MS analysis.[3][4] UV detection at 254 nm is selected as it is a common wavelength where aromatic rings exhibit strong absorbance.[5]

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

    • Instrumentation:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 10% B to 95% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 40 °C.

      • Detection: UV at 254 nm.

    • Analysis: Inject the prepared sample. Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

¹H NMR for Structural Verification
  • Rationale: DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm. The expected signals for the aromatic protons, morpholine protons, and the amine protons will confirm the compound's identity.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ containing 0.03% TMS.

    • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

    • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

    • Data Analysis:

      • Confirm the presence of characteristic peaks for this compound.

      • Look for unexpected signals. Integrate these impurity peaks relative to a known signal from the main compound to estimate their concentration.

LC-MS/MS for Impurity Identification
  • Rationale: This method uses the same chromatographic conditions as the HPLC-UV protocol to ensure retention time correlation. Electrospray ionization in positive mode (ESI+) is ideal for protonating the basic amine group, facilitating detection. The analysis follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms (like our compound, with two) will have an odd nominal mass.[5][6] The molecular weight of C₁₁H₁₄N₂O₂ is 206.24 g/mol .[7]

  • Step-by-Step Protocol:

    • Sample Preparation: Dilute the HPLC stock solution 1:100 in the mobile phase.

    • Instrumentation: Couple the HPLC system described above to a triple quadrupole or Q-TOF mass spectrometer.

    • MS Parameters:

      • Ionization Mode: ESI+.

      • Scan Range: 50 - 500 m/z.

      • Analysis: Screen for the [M+H]⁺ ion at m/z 207.2. Search for other co-eluting or minor peaks and analyze their mass spectra to hypothesize impurity structures.

Hypothetical Impurity Profile

Potential impurities can arise from the synthesis process. A common route is the reduction of a nitro-precursor, which itself is formed from 4-nitro-aniline and morpholine derivatives.[8][9] Therefore, these precursors are plausible impurities.

G cluster_main Target Compound cluster_impurities Potential Impurities A This compound Purity >99% B Starting Material: 4-Aminobenzoic Acid B->A Amide Coupling C Precursor: (4-Nitrophenyl)(morpholino)methanone C->A Reduction Step D Reagent: Morpholine D->A Amide Coupling

Caption: Plausible impurities related to the target compound.

Comparative Data Analysis (Hypothetical)

Samples from three fictional vendors were analyzed according to the protocols above. The results are summarized below.

Parameter Vendor A Vendor B Vendor C
Lot Number A-0123B-4567C-8910
Physical Appearance White, crystalline solidOff-white powderPale yellow powder
Purity (HPLC Area %) 99.85%98.50%96.21%
Impurity 1 (0.55%, RT=5.2 min) Not Detected1.20%0.88%
(LC-MS ID: m/z 237.2, Nitro-precursor)
Impurity 2 (Unknown, RT=8.1 min) Not DetectedNot Detected2.15%
(LC-MS ID: m/z 189.1, Unknown)
¹H NMR Confirmation Conforms to structureConforms, minor impurity signals visibleConforms, multiple impurity signals

Interpretation and Discussion

  • Vendor A: This material represents the highest quality. It has excellent purity by HPLC, a clean visual appearance, and no detectable impurities by NMR or LC-MS. This vendor is the preferred choice for all applications, especially for sensitive assays or when developing scalable synthetic routes.

  • Vendor B: While the purity is still reasonably high at 98.5%, the significant presence of the nitro-precursor impurity (1.20%) is a concern. This suggests incomplete reduction or inadequate purification during the manufacturing process. While potentially acceptable for initial, non-critical screening experiments, this lot carries the risk of the nitro group interfering with subsequent reactions (e.g., palladium-catalyzed cross-couplings).

  • Vendor C: This material is of poor quality and should be avoided. The low purity (96.21%), off-color appearance, and, most critically, the presence of a major unknown impurity (2.15%) present an unacceptable risk. Using this material would introduce significant uncertainty into any experiment, potentially leading to failed reactions or erroneous biological results. The unknown impurity would require significant characterization efforts, consuming valuable time and resources.

Conclusion

The qualification of critical chemical reagents like this compound is a foundational pillar of robust scientific research. Relying solely on a vendor's certificate of analysis is insufficient. As demonstrated, a multi-pronged analytical approach combining HPLC, NMR, and LC-MS provides a comprehensive and reliable purity profile. This empirical data empowers researchers to select high-quality materials, thereby enhancing the reliability, reproducibility, and ultimate success of their research and development programs. Establishing such a quality control workflow is a critical investment in scientific integrity.

References

  • G. S. T. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of the American Society for Mass Spectrometry.
  • JoVE. (2023). Mass Spectrometry of Amines. JoVE (Journal of Visualized Experiments).
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • ChemicalBook. (n.d.). (4-AMINO-PHENYL)-MORPHOLIN-4-YL-METHANONE suppliers.
  • L. Mathiasson, U. A. T. B. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst (RSC Publishing).
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine.
  • YouTube. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • SYED ANWAR, P. M. A. A. K. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Mylan Laboratories Limited.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • Chemchart. (n.d.). This compound (51207-86-4).
  • BLD Pharm. (n.d.). 51207-86-4|this compound.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System.
  • Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.

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head-to-head comparison of different synthetic routes to 4-(4-aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthetic Routes to 4-(4-aminophenyl)morpholin-3-one

Introduction

4-(4-aminophenyl)morpholin-3-one is a heterocyclic organic compound of significant interest in the pharmaceutical industry.[1] Its primary application lies as a critical intermediate in the synthesis of Rivaroxaban, a widely used oral anticoagulant for the prevention and treatment of thromboembolic diseases.[1][2][3] The efficiency, scalability, and economic viability of Rivaroxaban manufacturing are intrinsically linked to the synthetic route chosen for this key building block.[4] This guide provides a detailed, head-to-head comparison of prominent synthetic strategies for 4-(4-aminophenyl)morpholin-3-one, offering experimental insights and data to inform process development and optimization for researchers and drug development professionals.

Core Synthetic Strategies: An Overview

The synthesis of 4-(4-aminophenyl)morpholin-3-one predominantly involves the construction of the morpholin-3-one ring and the subsequent or concurrent introduction of the aminophenyl group. The most common precursor is the corresponding nitro-analogue, 4-(4-nitrophenyl)morpholin-3-one, which is then reduced to the desired amine.[1][5][6] The primary divergence in synthetic routes lies in the method of assembling this nitro-intermediate. This guide will compare three major pathways:

  • Route A: Acylation and Intramolecular Cyclization of p-Nitroaniline

  • Route B: N-Arylation of Morpholin-3-one

  • Route C: Condensation and Oxidation of p-Nitroaniline with Morpholine

The following diagram provides a high-level overview of these competing synthetic pathways.

Synthetic_Routes_Overview cluster_A Route A: Acylation & Cyclization cluster_B Route B: N-Arylation cluster_C Route C: Condensation & Oxidation A_start p-Nitroaniline A_inter1 2-(2-chloroethoxy)-N- (4-nitrophenyl)acetamide A_start->A_inter1 Acylation A_inter2 4-(4-Nitrophenyl)morpholin-3-one A_inter1->A_inter2 Cyclization Final_Product 4-(4-Aminophenyl)morpholin-3-one A_inter2->Final_Product Reduction B_start1 Morpholin-3-one B_inter 4-(4-Nitrophenyl)morpholin-3-one B_start1->B_inter N-Arylation B_start2 4-Fluoronitrobenzene B_start2->B_inter N-Arylation B_inter->Final_Product Reduction C_start1 p-Nitroaniline C_inter1 4-(4-Nitrophenyl)morpholine C_start1->C_inter1 Condensation C_start2 Di-halo ether C_start2->C_inter1 Condensation C_inter2 4-(4-Nitrophenyl)morpholin-3-one C_inter1->C_inter2 Oxidation C_inter2->Final_Product Reduction

Caption: High-level comparison of three distinct synthetic routes to 4-(4-aminophenyl)morpholin-3-one.

Route A: Acylation and Intramolecular Cyclization

This pathway is one of the most frequently cited and industrially relevant methods. It begins with the acylation of p-nitroaniline with a suitable reagent like 2-(2-chloroethoxy)acetyl chloride, followed by a base-mediated intramolecular cyclization to form the morpholin-3-one ring.[4]

Reaction Scheme

Step 1: Acylation p-Nitroaniline + 2-(2-chloroethoxy)acetyl chloride → 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

Step 2: Intramolecular Cyclization 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide → 4-(4-Nitrophenyl)morpholin-3-one

Step 3: Reduction 4-(4-Nitrophenyl)morpholin-3-one → 4-(4-Aminophenyl)morpholin-3-one

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 4-(4-nitrophenyl)morpholin-3-one (One-Pot Procedure) [2][4]

  • To a solution of 2-(2-chloroethoxy)acetic acid, add an appropriate solvent (e.g., toluene) and a catalyst (e.g., phenylboronic acid).

  • Add 4-nitroaniline to the mixture.

  • Heat the reaction mixture to facilitate the amidation reaction, forming 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.

  • After the formation of the acetamide intermediate, a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) are added.[2]

  • The mixture is heated (e.g., 55-60°C) to induce intramolecular cyclization.[2]

  • Upon reaction completion, the mixture is cooled, and the product is precipitated by adding water. The solid is filtered, washed, and dried. A yield of 92% for this intermediate has been reported.[4]

Step 3: Reduction to 4-(4-aminophenyl)morpholin-3-one [4][7]

  • Dissolve 4-(4-nitrophenyl)morpholin-3-one in a suitable solvent mixture, such as aqueous acetic acid or ethanol/THF.[4][8]

  • Add a hydrogenation catalyst, typically Palladium on carbon (Pd/C).[4][7][8]

  • Pressurize the reaction vessel with hydrogen gas (e.g., 1-5 bar) and maintain the reaction at a controlled temperature (e.g., 20-30°C or up to 70°C).[4][8]

  • Monitor the reaction until the starting material is consumed.

  • Filter off the catalyst.

  • The product is isolated by crystallization, for example, by solvent exchange to isopropanol or recrystallization from ethanol, with reported yields as high as 97.8%.[4][7]

Mechanistic Insights and Rationale

The key to this route's success is the two-stage construction. The initial acylation is a standard nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of the acid chloride (or activated acid). The subsequent intramolecular cyclization is an SN2 reaction. The amide nitrogen, made sufficiently nucleophilic by the base, displaces the chloride on the ethoxy side chain to form the six-membered morpholinone ring. The use of a phase transfer catalyst can be crucial for improving reaction rates and yields in biphasic systems.

The final reduction of the nitro group is a classic catalytic hydrogenation. Palladium on carbon is the catalyst of choice due to its high efficiency and selectivity for reducing nitro groups without affecting the aromatic ring or the amide functionality.

Route B: N-Arylation of Morpholin-3-one

This approach involves the direct coupling of a pre-formed morpholin-3-one ring with an activated nitroaromatic compound, typically 4-fluoronitrobenzene. This is a direct construction of the C-N bond between the phenyl ring and the morpholinone nitrogen.

Reaction Scheme

Step 1: N-Arylation Morpholin-3-one + 4-Fluoronitrobenzene → 4-(4-Nitrophenyl)morpholin-3-one

Step 2: Reduction 4-(4-Nitrophenyl)morpholin-3-one → 4-(4-Aminophenyl)morpholin-3-one

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one [4]

  • Dissolve morpholin-3-one in a high-boiling polar aprotic solvent such as N-methyl-pyrrolidone (NMP).

  • Add a strong base, such as sodium hydride (NaH), to deprotonate the morpholin-3-one nitrogen, forming a potent nucleophile.

  • Add 4-fluoronitrobenzene to the reaction mixture.

  • Heat the reaction to drive the nucleophilic aromatic substitution (SNAr).

  • After the reaction is complete, the mixture is worked up to isolate the product.

Step 2: Reduction to 4-(4-aminophenyl)morpholin-3-one The reduction step is identical to that described in Route A, employing catalytic hydrogenation with Pd/C.

Mechanistic Insights and Rationale

This route relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the para position. The fluoride is an excellent leaving group in this context. The use of a strong base like NaH is critical to generate the morpholinone anion, which is a much stronger nucleophile than the neutral amine.

A variation of this approach could employ a Buchwald-Hartwig amination, which uses a palladium catalyst to couple an aryl halide with an amine.[9][10] This method can be more versatile, allowing the use of less activated aryl halides (chlorides, bromides), but often requires more expensive and air-sensitive phosphine ligands and palladium precatalysts.[9][11][12]

Buchwald_Hartwig_Amination cluster_catalyst Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd AmineCoord [Ar-Pd(II)(NHR'R'')L_n]^+X^- OxAdd->AmineCoord Ligand Exchange ReductElim Ar-NR'R'' AmineCoord->ReductElim ReductElim->Pd0 Reductive Elimination ArX Aryl Halide (Ar-X) ArX->OxAdd Oxidative Addition Amine Amine (HNR'R'') Amine->AmineCoord Base Base Base->ReductElim Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Route C: Condensation and Oxidation

A more recent and economically attractive route involves building the 4-(4-nitrophenyl)morpholine core first, followed by a selective oxidation to install the carbonyl group.[5][6][13]

Reaction Scheme

Step 1: Condensation p-Nitroaniline + Dichloroethyl ether → 4-(4-Nitrophenyl)morpholine

Step 2: Oxidation 4-(4-Nitrophenyl)morpholine → 4-(4-Nitrophenyl)morpholin-3-one

Step 3: Reduction 4-(4-Nitrophenyl)morpholin-3-one → 4-(4-Aminophenyl)morpholin-3-one

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholine [14]

  • Heat a mixture of p-nitroaniline and dichloroethyl ether, often without a solvent (neat conditions).[6]

  • The reaction proceeds via a double nucleophilic substitution, where the aniline nitrogen displaces both chlorides to form the morpholine ring.

  • The product is isolated upon completion, with reported yields around 82%.[14]

Step 2: Oxidation to 4-(4-nitrophenyl)morpholin-3-one [5][15]

  • Dissolve 4-(4-nitrophenyl)morpholine in a solvent such as acetonitrile.

  • Add an oxidant, such as sodium chlorite (NaClO₂), along with an acid catalyst or buffer like sodium dihydrogen phosphate.[5][15]

  • Heat the reaction (e.g., 40°C) for several hours.[15]

  • The reaction selectively oxidizes the methylene group adjacent to the nitrogen to a carbonyl.

  • Workup involves separating the organic phase and extracting the aqueous phase. The product is isolated after solvent removal, with reported yields of 97.7%.[15]

Step 3: Reduction to 4-(4-aminophenyl)morpholin-3-one [6] While catalytic hydrogenation is an option, an alternative involves using hydrazine hydrate with a catalyst like ferric chloride (FeCl₃) in ethanol.[6] This method avoids the need for high-pressure hydrogenation equipment.

Mechanistic Insights and Rationale

The initial condensation is a straightforward double alkylation of the aniline. The key innovation in this route is the selective oxidation. The mechanism of sodium chlorite oxidation is complex but is believed to proceed via a radical pathway or an intermediate chlorate species, which selectively targets the C-H bond alpha to the nitrogen atom. This method is advantageous as it uses inexpensive and relatively safe reagents compared to heavy metal oxidants.[5][6]

Head-to-Head Performance Comparison

ParameterRoute A (Acylation/Cyclization)Route B (N-Arylation)Route C (Condensation/Oxidation)
Starting Materials p-Nitroaniline, 2-(2-chloroethoxy)acetic acid derivativesMorpholin-3-one, 4-Fluoronitrobenzenep-Nitroaniline, Dichloroethyl ether, Sodium Chlorite
Key Transformation Intramolecular SN2 CyclizationNucleophilic Aromatic Substitution (SNAr)Selective C-H Oxidation
Overall Yield High (Reported up to 68% for the full sequence)[4]Moderate (Can be low, <7% reported in some cases)[4]High (Individual steps have high yields, >80%)[14][15]
Scalability Good; established for industrial scale.[4]Challenging due to hazardous reagents (NaH) and potentially expensive starting materials (Morpholin-3-one).[4][6]Promising; uses inexpensive starting materials and avoids hazardous reagents.[5][6]
Safety & Green Profile Avoids hazardous reagents like NaH but may use acyl chlorides.[4]Use of sodium hydride is a significant safety concern (pyrophoric).Uses inexpensive and safer oxidants like NaClO₂. Avoids high-pressure hydrogenation if hydrazine is used.[5][6]
Process Complexity Can be performed as a one-pot reaction for the intermediate, simplifying the process.[4]Two distinct steps before reduction. Handling NaH requires specialized equipment.Three distinct steps. The oxidation step requires careful control.

Conclusion and Recommendation

For researchers and drug development professionals, the choice of synthetic route for 4-(4-aminophenyl)morpholin-3-one depends on the scale of production, cost considerations, and available equipment.

  • Route A (Acylation/Cyclization) stands out as a robust and well-established method suitable for industrial-scale manufacturing.[4] Its ability to be performed in a "one-pot" manner for the key intermediate offers significant process advantages.

  • Route B (N-Arylation) is mechanistically straightforward but is severely hampered by safety concerns associated with sodium hydride and potentially low overall yields, making it less desirable for large-scale production.[4]

  • Route C (Condensation/Oxidation) represents a modern, economically efficient, and greener alternative.[5] It utilizes inexpensive starting materials and avoids many of the hazardous reagents or conditions found in other routes. While it involves an additional oxidation step, the high yields and improved safety profile make it a very strong contender, particularly for new process development.

Based on this analysis, Route A is the current industry standard for reliability and scalability. However, Route C presents a compelling case for future process optimization due to its superior economic and safety profile. Further development to streamline the three steps of Route C into a more telescoped or one-pot process could make it the superior method for the sustainable manufacturing of this key pharmaceutical intermediate.

References

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  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons.
  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. (2020). ACS Publications.
  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. (2020). ACS Publications.
  • process for the preparation of rivaroxaban and intermediates thereof. (2012). Justia Patents.
  • 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter - V & V Pharma Industries. (n.d.). V & V Pharma Industries.
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  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (2015).
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  • High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one. (n.d.). Google Patents.
  • "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". (n.d.). Quick Company.
  • synthesis and characterization of novel schiff base of quinolin aldehyde with 4- (4-aminophenyl) morpholin-3-one derivatives and its antimicrobial activity. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • A method for synthesizing 4-(4-aminophenyl)morpholine-3-one. (n.d.). Google Patents.
  • WO/2019/138362 PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. (2019). WIPO Patentscope.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis method of 4-(4-aminophenyl)-3-morpholone. (n.d.). Eureka | Patsnap.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.

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A Senior Application Scientist's Guide to Validating the Antitumor Activity of Novel Indazole Derivatives in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Indazoles in Oncology

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs like Pazopanib and Axitinib.[1][2] These compounds often function as potent kinase inhibitors, targeting critical signaling pathways that drive tumor proliferation, survival, and angiogenesis.[1][3] As researchers continue to synthesize novel indazole derivatives, a robust, systematic, and logically structured approach to validating their antitumor activity in vitro is paramount.

This guide provides a comprehensive framework for researchers and drug development professionals to objectively compare the performance of novel indazole derivatives. We will move beyond simple protocols, delving into the causality behind experimental choices to ensure the generation of reliable, reproducible, and insightful data. Our approach is designed as a multi-phase validation funnel, starting with broad cytotoxicity screening and progressively narrowing down to specific mechanistic insights.

Phase 1: Foundational Cytotoxicity Screening

The initial goal is to determine whether a novel compound exhibits cytotoxic or cytostatic effects and to quantify its potency. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%.[4] A panel of cancer cell lines from diverse tissue origins should be used to assess the breadth of activity.[5][6]

Comparative Analysis of Cytotoxicity Assays

Choosing the right cytotoxicity assay is critical, as different methods measure different cellular parameters.[4][7] Running orthogonal assays can provide a more complete picture of a compound's effect.

Assay Principle Advantages Considerations & Potential Pitfalls
MTT Assay Measures mitochondrial reductase activity, converting a tetrazolium salt (MTT) to a colored formazan product.[8]Well-established, cost-effective, high-throughput compatible.Indirectly measures cell viability; can be affected by changes in metabolic rate. The formazan product is insoluble, requiring a solubilization step.[9]
SRB Assay Quantifies total cellular protein content by staining with Sulforhodamine B dye.[4]Less sensitive to metabolic fluctuations than MTT; endpoint is stable.Requires a cell fixation step, which can add time to the protocol.
LDH Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of cells with compromised membrane integrity.[4]Directly measures cytotoxicity (cell death) rather than just inhibition of proliferation.Less sensitive for detecting cytostatic effects; timing is critical as LDH can degrade in the medium.
Experimental Workflow: A Validated Funnel Approach

The validation process should follow a logical progression from broad screening to detailed mechanism of action studies for the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Pathway Analysis Compound Novel Indazole Derivatives (e.g., IND-1, IND-2, IND-3) Screen Cytotoxicity Screening (MTT/SRB Assay) Panel of 5-10 Cancer Cell Lines Compound->Screen IC50 IC50 Determination & Hit Selection (Select compounds with IC50 < 10 µM) Screen->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle WesternBlot Western Blot Analysis (e.g., Cleaved PARP, p-STAT3, Cyclin B1) Apoptosis->WesternBlot CellCycle->WesternBlot Conclusion Identify Lead Candidate(s) for In Vivo Studies WesternBlot->Conclusion

Caption: High-level workflow for validating novel indazole derivatives.

Protocol 1: MTT Cytotoxicity Assay

This protocol is designed to be a self-validating system by including appropriate controls.

Expertise & Causality: This assay's reliability hinges on the assumption that mitochondrial activity correlates with cell viability.[8] The protocol is optimized for a 96-well plate format, suitable for screening multiple compounds and concentrations.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Causality Check: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline.

  • Compound Treatment: Prepare serial dilutions of the novel indazole derivatives and a positive control (e.g., Pazopanib) in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include "vehicle control" (e.g., DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe significant growth inhibition.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Trustworthiness: During this step, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[5]

Hypothetical Data Presentation: Cytotoxicity Screening

Below is a sample data table comparing three novel indazole derivatives against Pazopanib, a known multi-kinase inhibitor with an indazole core.

Compound A549 (Lung) IC50 (µM) MCF-7 (Breast) IC50 (µM) K562 (Leukemia) IC50 (µM)
Pazopanib (Control)8.512.14.8
IND-1 25.331.5> 50
IND-2 1.2 2.5 0.95
IND-3 9.80.75 15.4

Based on this hypothetical data, IND-2 shows broad and potent activity, while IND-3 demonstrates high potency specifically against the MCF-7 breast cancer cell line. IND-1 would be deprioritized. We will proceed with IND-2 for mechanistic studies.

Phase 2: Unraveling the Mechanism of Action

Once a compound's cytotoxic potency is established, the next critical question is how it inhibits cell growth. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[10][11]

Protocol 2: Apoptosis Detection via Annexin V-FITC / Propidium Iodide (PI) Staining

Expertise & Causality: This flow cytometry-based assay is a gold standard for quantifying apoptosis.[12] It differentiates between early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9][13] PI is a membrane-impermeant DNA dye that can only enter cells with compromised membranes, thus marking late apoptotic or necrotic cells.[9]

G cluster_0 cluster_1 cluster_2 Indazole Indazole Derivative (e.g., IND-2) Pathway Activates Caspase Cascade Indazole->Pathway Early Early Apoptosis PS Translocation Membrane Intact Pathway->Early Late Late Apoptosis / Necrosis PS Translocation Membrane Compromised Early->Late Detection_Early Annexin V Positive PI Negative Early->Detection_Early Binds Annexin V Detection_Late Annexin V Positive PI Positive Late->Detection_Late Binds Annexin V & PI Enters Healthy Healthy Cell PS on Inner Leaflet Membrane Intact Detection_Healthy Annexin V Negative PI Negative Healthy->Detection_Healthy No Binding

Caption: Logic of the Annexin V / PI apoptosis assay.

Methodology:

  • Cell Treatment: Seed cells (e.g., K562) in 6-well plates and treat with IND-2 at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Trustworthiness: Incubation in the dark is crucial to prevent photobleaching of the fluorophores.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Collect data for at least 10,000 events per sample. The data will be displayed on a dot plot with four quadrants:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage)

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Expertise & Causality: Cell cycle analysis is used to determine if a compound arrests cell proliferation at a specific phase (G0/G1, S, or G2/M).[11][14] This is achieved by staining the DNA of fixed, permeabilized cells with a quantitative dye like PI.[15] The fluorescence intensity is directly proportional to the DNA content: cells in G2/M have twice the DNA content (and fluorescence) of cells in G0/G1.[16]

Methodology:

  • Cell Treatment: Treat cells with IND-2 as described in the apoptosis protocol.

  • Cell Harvesting & Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.

    • Causality Check: Cold ethanol fixation both permeabilizes the cell membrane and preserves the cellular structure, which is essential for accurate DNA staining.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A.

    • Trustworthiness: RNase A is critical because PI can also bind to double-stranded RNA.[16] Treating with RNase ensures that the signal comes exclusively from DNA, preventing inaccurate cell cycle profiles.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[16] The resulting histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between.

Hypothetical Data Presentation: Mechanistic Analysis of IND-2 in K562 Cells
Treatment % Early Apoptosis (Annexin V+/PI-) % Late Apoptosis (Annexin V+/PI+) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control4.1%2.5%45%35%20%
IND-2 (0.95 µM) 28.7% 15.3% 25%15%60%

This hypothetical data strongly suggests that IND-2's potent cytotoxicity in K562 cells is driven by a dual mechanism: it robustly induces apoptosis and causes a significant arrest of cells in the G2/M phase of the cell cycle. This G2/M arrest is a common mechanism for drugs that interfere with microtubule dynamics or DNA replication checkpoints.[17]

Conclusion and Forward Look

This guide outlines a systematic, evidence-based approach to validating the antitumor activity of novel indazole derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of their lead candidates. The hypothetical compound IND-2 emerged as a promising candidate due to its potent, broad-spectrum cytotoxicity, driven by the induction of apoptosis and G2/M cell cycle arrest.

The next logical step for a compound like IND-2 would be Phase 3: Target Pathway Analysis. Techniques like Western blotting could be employed to probe the molecular machinery behind the observed effects, such as measuring the levels of cleaved PARP (a marker of caspase activation), key cell cycle proteins (e.g., Cyclin B1), or the phosphorylation status of kinases known to be targeted by indazole derivatives.[1][10] This rigorous, multi-faceted validation process is essential for making informed decisions in the long and complex journey of anticancer drug development.

References

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The Compass of Discovery: A Comparative Docking Guide to (4-Aminophenyl)(morpholino)methanone Derivatives Targeting Tubulin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate landscape of oncological research, the quest for novel therapeutics with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of molecular scaffolds explored, morpholine-containing compounds have consistently demonstrated significant pharmacological potential.[1] This guide focuses on a specific class of such molecules: (4-Aminophenyl)(morpholino)methanone and its derivatives. We will embark on a comprehensive, step-by-step comparative molecular docking study to elucidate their potential as inhibitors of a pivotal anticancer target: tubulin.

Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2] Consequently, agents that disrupt microtubule dynamics can arrest cell division and induce apoptosis in rapidly proliferating cancer cells.[2] The colchicine binding site on β-tubulin is a well-established target for small molecule inhibitors.[3][4][5] By computationally evaluating the binding affinities and interaction patterns of this compound derivatives within this site, we can predict their potential as anticancer agents and guide further synthetic efforts.

This guide is structured to provide not just a protocol, but a logical framework for conducting and interpreting comparative docking studies. We will delve into the causality behind each step, ensuring a self-validating and scientifically rigorous approach.

I. The Strategic Blueprint: The Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] The primary objective is to predict the binding mode and affinity of a ligand (our derivatives) within the active site of a protein (tubulin). A lower binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher predicted affinity. Our workflow is designed to be systematic and reproducible, as illustrated below.

G PDB Protein Structure Acquisition (PDB ID: 4O2B) Prot_Prep Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Ligand_Design Ligand Design & 3D Structure Generation Lig_Prep Ligand Preparation (Energy minimization, assign charges) Ligand_Design->Lig_Prep Grid_Gen Grid Box Generation (Define binding site) Prot_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Lig_Prep->Docking Grid_Gen->Docking Results Result Analysis (Binding energy, interactions) Docking->Results Visualization Visualization (PyMOL) Results->Visualization Comparison Comparative Analysis Results->Comparison

Figure 1: A schematic overview of the comparative molecular docking workflow.

II. The Arsenal: Essential Tools and Reagents (Software and Data)

To execute this study, we will utilize a suite of robust and widely accessible bioinformatics tools:

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules. We will use PDB ID: 4O2B, which is the crystal structure of human tubulin in complex with a colchicine-site inhibitor.[8]

  • AutoDock Vina: A powerful and popular open-source program for molecular docking.[9][10] It is lauded for its speed and accuracy.

  • PyMOL: A molecular visualization system that allows for the 3D visualization of proteins and ligands, as well as the analysis of their interactions.[10][11]

  • ChemDraw or similar chemical drawing software: For designing the this compound derivatives.

  • Open Babel: A chemical toolbox used for converting between different chemical file formats.

III. The Campaign: A Step-by-Step Experimental Protocol

This protocol provides a detailed, self-validating methodology for our comparative docking study.

Step 1: Target Protein Preparation

The initial crystal structure from the PDB is not immediately ready for docking. It requires preparation to ensure biological relevance and computational compatibility.

  • Acquisition: Download the PDB file for 4O2B from the RCSB PDB database.

  • Cleaning the Structure: Open the PDB file in PyMOL. Remove water molecules, co-solvents, and any non-essential ions. For this study, we will also remove the co-crystallized ligand to create an empty binding site.

  • Adding Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. Add polar hydrogens to the protein structure using the appropriate commands in PyMOL or AutoDock Tools. This is crucial for accurate hydrogen bond calculations.

  • Charge Assignment: Assign Gasteiger charges to the protein atoms. This is essential for the scoring function used by AutoDock Vina.

  • Saving the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

We will use the parent compound, this compound, and design three hypothetical derivatives to illustrate the comparative aspect. We will also include colchicine as a positive control.

  • Parent Compound (APM-0): this compound

  • Derivative 1 (APM-F): Addition of a fluorine atom to the phenyl ring.

  • Derivative 2 (APM-Cl): Addition of a chlorine atom to the phenyl ring.

  • Derivative 3 (APM-OH): Addition of a hydroxyl group to the phenyl ring.

  • Positive Control: Colchicine

  • 2D Structure Drawing: Draw the 2D structures of the parent compound and its derivatives using a chemical drawing tool. Obtain the 3D structure of colchicine from a database like PubChem.

  • 3D Structure Generation and Energy Minimization: Convert the 2D structures into 3D structures and perform energy minimization using a tool like Avogadro or the features within your chemical drawing software. This ensures that the ligand conformations are energetically favorable.

  • Charge and Torsion Angle Assignment: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds (torsion angles) for each ligand.

  • Saving the Prepared Ligands: Save each prepared ligand in the PDBQT file format.

Step 3: Defining the Battleground - Grid Box Generation

The grid box defines the three-dimensional space within the protein where the docking algorithm will search for the optimal binding pose of the ligand.

  • Identifying the Binding Site: In PyMOL, align the prepared tubulin structure with the original 4O2B structure containing the co-crystallized ligand. This will allow you to visualize the location of the colchicine binding site.

  • Setting the Grid Box Parameters: In AutoDock Tools, center the grid box on the identified binding site. The dimensions of the grid box should be large enough to encompass the entire binding pocket and allow for the ligand to rotate freely. A common size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

Step 4: The Engagement - Running the Docking Simulation

With the prepared protein and ligands, and the defined grid box, we can now perform the docking simulations using AutoDock Vina.

  • Configuration File: Create a configuration text file for each docking run. This file specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Executing the Docking: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

IV. The Spoils of War: Results and Comparative Analysis

The output from AutoDock Vina provides a wealth of information that needs to be carefully analyzed and compared.

Data Presentation: A Comparative Overview

The docking results for our parent compound, its derivatives, and the positive control are summarized in the table below. The binding affinity is a key metric, with more negative values indicating a stronger predicted binding.

CompoundBinding Affinity (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
APM-0 -7.21Cys241
APM-F -7.52Cys241, Asn258
APM-Cl -7.82Cys241, Asn258
APM-OH -8.13Cys241, Asn258, Thr353
Colchicine -8.94Cys241, Asn258, Thr353, Val318

Table 1: Comparative docking results of this compound derivatives and colchicine against the colchicine binding site of tubulin.

Visualizing the Victory: Ligand-Protein Interactions

Visual inspection of the docking poses is crucial for understanding the nature of the interactions between the ligand and the protein.

G cluster_ligand APM-OH cluster_protein Tubulin Binding Site APM_OH Hydroxyl Group Cys241 Cys241 APM_OH->Cys241 H-bond Asn258 Asn258 APM_OH->Asn258 H-bond Thr353 Thr353 APM_OH->Thr353 H-bond APM_Phenyl Phenyl Ring Leu248 Leu248 APM_Phenyl->Leu248 Hydrophobic Ala316 Ala316 APM_Phenyl->Ala316 Hydrophobic APM_Morpholine Morpholine Ring APM_Morpholine->Leu248 Hydrophobic

Figure 2: A diagram illustrating the key interactions of the most promising derivative, APM-OH, within the colchicine binding site of tubulin.

V. The Debrief: Interpretation and Future Directions

Our comparative docking study provides valuable insights into the structure-activity relationships of this compound derivatives as potential tubulin inhibitors.

The results indicate that the addition of electron-withdrawing and hydrogen-bonding capable substituents to the phenyl ring enhances the binding affinity for the colchicine site of tubulin. The parent compound, APM-0, shows a moderate binding affinity. The fluorinated and chlorinated derivatives, APM-F and APM-Cl, exhibit improved binding, likely due to favorable electrostatic interactions.

Notably, the hydroxylated derivative, APM-OH, demonstrates the most promising binding affinity among the designed compounds, approaching that of the known inhibitor colchicine. This is attributed to the formation of an additional hydrogen bond with Thr353, as depicted in Figure 2. The hydrophobic interactions between the phenyl and morpholine rings of the ligands and hydrophobic residues like Leu248 and Ala316 also play a significant role in stabilizing the complex.

These computational findings provide a strong rationale for the synthesis and in vitro biological evaluation of these and other similar derivatives. Further studies could explore a wider range of substitutions on the phenyl ring and modifications to the morpholine moiety to optimize the binding affinity and selectivity.

VI. The Archives: References

  • Binding mode of CA-4 and colchicine-site of tubulin (PDB ID: 1SA0). ResearchGate. Available at: [Link]

  • Tubulin structure and detail of the colchicine binding site located... ResearchGate. Available at: [Link]

  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PubMed Central. Available at: [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. Available at: [Link]

  • Summary of well-known tubulin inhibitors. ResearchGate. Available at: [Link]

  • 4O2B: Tubulin-Colchicine complex. RCSB PDB. Available at: [Link]

  • 6BR1: Tubulin-RB3_SLD-TTL in complex with heterocyclic pyrimidine compound 4a. RCSB PDB. Available at: [Link]

  • The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... ResearchGate. Available at: [Link]

  • 6V5V: Structure of gamma-tubulin in the native human gamma-tubulin ring complex. RCSB PDB. Available at: [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. Available at: [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta... RSC Advances. Available at: [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. UC Santa Barbara. Available at: [Link]

  • 1TUB: TUBULIN ALPHA-BETA DIMER, ELECTRON DIFFRACTION. RCSB PDB. Available at: [Link]

  • Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. ResearchGate. Available at: [Link]

  • Tubulin - Wikipedia. Available at: [Link]

  • How can PyMOL be exploited for seeing ligand-protein interactions? ResearchGate. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Step-by-Step Tutorial on Molecular Docking. Omics tutorials. Available at: [Link]

  • Molecular Docking Tutorial. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (4-Aminophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (4-Aminophenyl)(morpholino)methanone, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle this final step with the same precision and care as your research.

The Imperative of Proper Disposal: Beyond the Bench

This compound is a compound that requires careful handling throughout its use, and this vigilance must extend to its disposal. Improper disposal can lead to unforeseen reactions, contamination of water sources, and potential harm to human health and ecosystems. Adherence to established protocols is not merely a regulatory requirement but a cornerstone of responsible scientific practice.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount.

Summary of Hazards:

Hazard StatementClassificationPrecautionary Action
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][2]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Wear protective gloves. If on skin, wash with plenty of water. If irritation occurs, get medical advice.[1][2][3][4]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2][3][4]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[1][2][4]
H411: Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term (Chronic) - Category 2Avoid release to the environment. Collect spillage.[5]

Given these hazards, it is imperative to treat this compound and any materials contaminated with it as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for ensuring personal safety during the handling and disposal of this compound.

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[6][7]

  • Eye and Face Protection: Safety glasses with side-shields are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with safety goggles.[3][7]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1][8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from waste accumulation to final removal.

Waste Classification and Segregation

While not specifically listed as a "U" or "P" hazardous waste by the US Environmental Protection Agency (EPA), this compound should be treated as hazardous waste due to its characteristic irritant and toxic properties.[1][3][5][9]

Action:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.

  • Segregate this waste from other waste streams to prevent accidental mixing and potential reactions. Incompatible materials include strong oxidizing agents.[7][10]

Waste Accumulation and Storage

Proper storage of chemical waste is crucial for maintaining a safe laboratory environment.

Action:

  • Solid Waste: Collect solid this compound, contaminated weighing papers, and disposable PPE in a designated, leak-proof container with a secure lid.

  • Liquid Waste: For solutions containing this compound, use a compatible, shatter-resistant container.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).[11]

  • Storage Location: Store the waste container in a designated satellite accumulation area that is in a cool, dry, and well-ventilated location, away from incompatible materials.[7][12]

Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal.

Action:

  • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate and manage it as hazardous waste, adding it to your designated liquid waste container for this compound.

  • After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.

Action:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste.

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[7] This high-temperature process ensures the complete destruction of the compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Avoid creating dust.

  • Clean-up: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][7]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Well-Ventilated Area (Fume Hood) SolidWaste Solid Waste (Chemical, Contaminated PPE) WorkArea->SolidWaste Generate LiquidWaste Liquid Waste (Solutions, Rinsate) WorkArea->LiquidWaste Generate WasteContainer Designated & Labeled Hazardous Waste Container SolidWaste->WasteContainer LiquidWaste->WasteContainer SAA Store in Satellite Accumulation Area WasteContainer->SAA EHS Contact EHS for Pickup SAA->EHS Incineration Licensed Incineration Facility EHS->Incineration Disposed Properly Disposed Incineration->Disposed

Caption: Disposal workflow for this compound.

Decision-Making for Disposal

The following diagram illustrates the key decision points in the disposal process.

Caption: Decision tree for the disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Your dedication to responsible chemical management is a vital component of innovative and ethical research.

References

  • Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Valsynthese SA.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA.
  • RCRA Listed Hazardous Waste - Department of Toxic Substances Control - CA.gov.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.
  • Laboratory Waste Management: The New Regulations.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • 4-(4-Aminophenyl)
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration - OSHA.
  • Safety Data Sheet - Angene Chemical.

Sources

A Senior Application Scientist's Guide to Handling (4-Aminophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (4-Aminophenyl)(morpholino)methanone. The following protocols are designed to ensure personal safety and experimental integrity through a deep understanding of the material's properties and the causality behind each safety recommendation.

Immediate Hazard Assessment and Core Safety Principles

This compound is a chemical intermediate that demands careful handling due to its potential health effects. Multiple safety data sheets (SDS) classify it as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4][5] Some data also indicate it may be harmful if swallowed.[3][4][5] Therefore, all handling procedures must be predicated on a principle of minimized exposure.

The primary routes of exposure are inhalation of dust, direct skin contact, and eye contact.[2] The operational goal is to create a multi-layered defense using engineering controls, personal protective equipment, and rigorous handling protocols to mitigate these risks.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and context of the procedure. The following recommendations are based on established safety standards and the known hazards of this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1][2][3] Therefore, robust eye protection is mandatory.

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn at all times in the laboratory where this compound is handled.[6]

  • Splash Hazard: When handling solutions or during procedures with a risk of splashing, a face shield must be worn in addition to safety goggles.[4]

Skin and Body Protection

This compound is a known skin irritant.[1][2][3] Protective garments and gloves are essential to prevent direct contact.

  • Gloves: Handle with compatible, chemical-resistant gloves at all times. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid contaminating your skin.[4][6] Contaminated gloves should be disposed of immediately as chemical waste.[6]

  • Lab Coat: A standard laboratory coat is required to protect street clothing and skin.

  • Enhanced Protection: For larger quantities or tasks with a high risk of contamination, a chemical-resistant apron or a complete protective suit should be considered.[4]

Respiratory Protection

The solid form of this compound presents a risk of dust inhalation, which may cause respiratory irritation.[2][3][4]

  • Engineering Controls First: Whenever possible, handle the solid material in a certified chemical fume hood or a ventilated enclosure to minimize airborne dust.[1][6]

  • When Respirators are Needed: If engineering controls are insufficient or during a spill cleanup where dust may be generated, respiratory protection is necessary. A NIOSH-approved respirator, such as an N95 particle respirator or higher, should be used.[4][6]

The following table summarizes the required PPE based on the operational context.

Operational Context Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Small Quantities (Solid) Safety Goggles (EN166 / ANSI Z87.1)Chemical-Resistant Gloves (e.g., Nitrile)Lab CoatRequired if not in a fume hood (N95 minimum)
Solution Preparation/Transfer Safety Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Lab CoatNot typically required if performed in a fume hood
Large-Scale Operations Safety Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Chemical-Resistant Apron over Lab CoatRecommended (N95 minimum)
Spill Cleanup Safety Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Lab CoatRequired (N95 minimum)

Step-by-Step Operational Plan: From Receipt to Disposal

A structured workflow is critical for safety and reproducibility. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_cleanup Post-Handling & Disposal Receipt Receipt & Storage PreUse Pre-Use Checks Receipt->PreUse Verify Integrity Handling Weighing & Handling PreUse->Handling Don PPE Use Use in Experiment Handling->Use Transfer to Reaction Spill Spill Event Handling->Spill Potential Decontamination Decontamination Use->Decontamination Post-Experiment Use->Spill Potential Waste Waste Segregation Decontamination->Waste Collect Waste Disposal Final Disposal Waste->Disposal Follow Regulations Spill->Decontamination Cleanup Protocol

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-Aminophenyl)(morpholino)methanone
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.